Product packaging for 4-(2,3-Dimethylphenoxy)aniline(Cat. No.:CAS No. 155106-50-6)

4-(2,3-Dimethylphenoxy)aniline

Cat. No.: B114323
CAS No.: 155106-50-6
M. Wt: 213.27 g/mol
InChI Key: INUXBJVAWDBGIB-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenoxy)aniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B114323 4-(2,3-Dimethylphenoxy)aniline CAS No. 155106-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUXBJVAWDBGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427971
Record name 4-(2,3-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155106-50-6
Record name 4-(2,3-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2,3-Dimethylphenoxy)aniline, a diaryl ether derivative, stands as a molecule of significant interest for researchers in synthetic and medicinal chemistry. Its structure, characterized by a 2,3-dimethylphenoxy group linked to an aniline moiety, combines the reactivity of an aromatic amine with the structural framework of a phenoxy scaffold. This unique combination makes it a valuable intermediate for the synthesis of complex organic molecules, including potential pharmaceutical agents and advanced materials.[1][2] The 4-phenoxyaniline core, in particular, has been identified as a key fragment in the development of neuroprotective compounds, highlighting the potential of its derivatives in drug discovery programs.[3]

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its use in a laboratory setting.

Core Physicochemical Properties

The fundamental identity and physical characteristics of this compound are summarized below. The molecule is typically a solid at ambient temperature with moderate solubility in common organic solvents, a property conferred by its hydrophobic aromatic rings.[1]

PropertyValueSource
CAS Number 155106-50-6[1][4]
Molecular Formula C₁₄H₁₅NO[1][4][5]
Molecular Weight 213.27 g/mol [4]
IUPAC Name This compound[4]
Synonyms Benzenamine, 4-(2,3-dimethylphenoxy)-[1][4]
SMILES CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C[1][4]
InChIKey INUXBJVAWDBGIB-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Considerations

The formation of the diaryl ether bond is the critical step in constructing this compound. The Ullmann condensation represents a robust and well-established method for this transformation, involving the copper-catalyzed coupling of a phenol with an aryl halide.[6] This approach is favored for its reliability in forming C-O bonds between aromatic systems.

Proposed Synthetic Protocol: Ullmann Condensation

This protocol is a representative methodology adapted from established procedures for similar diaryl ethers.[6] The causality behind this choice rests on the efficiency of modern copper/ligand systems to facilitate such couplings under relatively mild conditions compared to traditional high-temperature methods.

Step 1: Reaction Setup

  • To a dry Schlenk flask, add 2,3-dimethylphenol (1.0 eq.), 4-fluoronitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.) as the base.

  • The flask is sealed with a rubber septum.

Step 2: Inert Atmosphere

  • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Repeat this cycle three times to ensure the removal of atmospheric oxygen, which can interfere with the copper catalyst.

Step 3: Solvent Addition and Reaction

  • Add a suitable high-boiling point aprotic polar solvent, such as DMF or DMSO, via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Workup and Purification

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude nitro-intermediate.

  • Purify the intermediate via column chromatography.

Step 5: Reduction of the Nitro Group

  • Dissolve the purified 4-(2,3-dimethylphenoxy)-1-nitrobenzene intermediate in ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂, Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • After reaction completion, neutralize the mixture and extract the product with an organic solvent.

  • Dry, concentrate, and purify by column chromatography to yield the final product, this compound.

G cluster_synthesis Ullmann Synthesis Workflow reagents 1. Combine Reactants (2,3-Dimethylphenol, 4-Fluoronitrobenzene, CuI, K₂CO₃) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert reaction 3. Add Solvent & Heat (DMF, 120-140 °C) inert->reaction workup 4. Workup & Purify Intermediate (Filter, Extract, Column Chromatography) reaction->workup reduction 5. Reduce Nitro Group (SnCl₂ or H₂/Pd-C) workup->reduction purification 6. Final Purification (Column Chromatography) reduction->purification product Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Ullmann Condensation Catalytic Cycle

The efficacy of the Ullmann reaction hinges on the copper catalyst cycling between its oxidation states. The base is crucial as it deprotonates the phenol, generating the active nucleophile (phenoxide) required for the reaction to proceed.

G cluster_cycle Proposed Ullmann Catalytic Cycle CuI Cu(I)X Cu_OAr Ar'O-Cu(I) CuI->Cu_OAr  Transmetalation (with Ar'O⁻) Cu_III Ar'O-Cu(III)-X(Ar) Product Ar-O-Ar' p1->Cu_III Oxidative Addition (with Ar-X) p2->Product p3->CuI Reductive Elimination

Caption: The catalytic cycle for the copper-mediated formation of a diaryl ether.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its aniline moiety. The aromatic amine is a versatile functional group for further chemical transformations.[7]

Reactivity of the Aniline Moiety
  • Electrophilic Aromatic Substitution (EAS): The amino (-NH₂) group is a powerful activating, ortho-, para-directing group.[8] Direct electrophilic substitution (e.g., halogenation, nitration) on this compound is expected to occur rapidly at the positions ortho to the amine (positions 3 and 5), often leading to polysubstitution.[8]

  • Reactivity Control via Acetylation: To achieve selective monosubstitution, the high reactivity of the amine must be tempered. This is expertly achieved by converting the amine to an acetamide. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating, allowing for controlled, stepwise reactions. The protecting group can be easily removed by hydrolysis to regenerate the amine.[8]

G cluster_reactivity Reactivity Control via N-Acetylation Start This compound (Highly Activated) Protected N-Acetyl Derivative (Moderately Activated) Start->Protected  Acetylation (Acetic Anhydride)   Substituted Ortho-Substituted Product Protected->Substituted  EAS (e.g., Br₂)   Final Regenerated Amine (Substituted Product) Substituted->Final  Hydrolysis (H⁺ or OH⁻)  

Caption: Strategy for controlled electrophilic aromatic substitution on the aniline ring.

  • Diazotization: Like other primary anilines, the amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures.[7] This diazonium intermediate is highly valuable, serving as a precursor to a wide array of functional groups through reactions like the Sandmeyer reaction (to install halides or a cyano group) or hydrolysis (to form a phenol).

Stability of the Diaryl Ether Linkage

The C-O-C ether bond is chemically robust and generally stable to the reaction conditions used to modify the aniline ring, including EAS and diazotization. Cleavage of this bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures.

Predictive Spectroscopic Characterization

For researchers synthesizing this compound, the following spectroscopic signatures can be anticipated for structural verification.

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons: Complex multiplets in the range of δ 6.7-7.5 ppm. Protons on the aniline ring will appear distinct from those on the dimethylphenyl ring. - Amine Protons (-NH₂): A broad singlet, typically between δ 3.5-4.5 ppm, which is exchangeable with D₂O. - Methyl Protons (-CH₃): Two distinct singlets around δ 2.1-2.4 ppm, each integrating to 3H.
¹³C NMR - Aromatic Carbons: Multiple signals in the δ 110-160 ppm region. The carbon attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) will be downfield. - Methyl Carbons: Two signals in the aliphatic region, typically δ 15-25 ppm.
FT-IR - N-H Stretch: A characteristic doublet of medium intensity around 3350-3450 cm⁻¹ (asymmetric and symmetric stretching of the primary amine). - C-O-C Stretch: Strong, distinct bands around 1200-1250 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) for the diaryl ether. - Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spec. - Molecular Ion (M⁺): A prominent peak at m/z = 213. - Fragmentation: Potential cleavage at the ether linkage leading to fragments corresponding to the 2,3-dimethylphenoxide radical ion or the aminophenyl radical cation.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a sophisticated building block.

  • Medicinal Chemistry: Aniline and its derivatives are foundational scaffolds in pharmaceuticals, contributing to antibiotics, analgesics, and anti-inflammatory drugs.[2][9] The 4-phenoxyaniline substructure, specifically, has been explored for the development of neuroprotective agents that target mechanisms of programmed cell death.[3] The dimethyl substitution pattern on this molecule offers a unique steric and electronic profile that can be exploited to fine-tune binding interactions with biological targets and optimize pharmacokinetic properties like metabolic stability.

  • Materials Science: The rigid, aromatic structure makes this compound a candidate for synthesizing polymers, dyes, and pigments.[1] The amine functionality allows for its incorporation into polyamides or polyimides, potentially creating materials with high thermal stability.

Safety and Handling

As an aromatic amine, this compound should be handled with caution, assuming potential hazards common to this class of compounds.[1]

  • Primary Hazards: May be harmful if swallowed, and toxic if it comes into contact with skin or is inhaled.[10][11] Aromatic amines can be skin and eye irritants.[1][5] Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[10][12]

  • Handling Recommendations: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust or vapors.[11]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and halogens.[10]

  • Personal Protective Equipment (PPE):

PPESpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield (8-inch minimum).[11]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[11][13]
Skin/Body Protection Laboratory coat and appropriate protective clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10]
  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[10][11][12][13]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7139200, this compound. [Link]
  • CATO Research Chemical Inc. Safety Data Sheet - 2-(2,3-Dimethylphenoxy)aniline. (2025-12-17). [Link]
  • Organic Syntheses. ACETONE-ANIL AND 2,4-DIMETHYLQUINOLINE. [Link]
  • ResearchGate.
  • PubChemLite. 4-(3,5-dimethylphenoxy)aniline (C14H15NO). [Link]
  • Bloom Tech. Can Aniline Be Used In Drug Development?. (2025-02-17). [Link]
  • NIST. Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-. [Link]
  • ResearchGate. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. (2014-05-14). [Link]
  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
  • OpenStax. 24.8 Reactions of Arylamines. (2023-09-20). [Link]
  • Google Patents. CN102180800A - Synthesis method of aniline compound.

Sources

physicochemical properties of 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,3-Dimethylphenoxy)aniline

Foreword: A Molecule-Centric Approach

In the landscape of drug discovery and materials science, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which all subsequent research is built. This guide eschews a rigid, one-size-fits-all template. Instead, it adopts a narrative tailored to the specific structural attributes of this compound, a molecule distinguished by its diaryl ether linkage and primary aromatic amine functionality. Our exploration will be guided by the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system for generating reliable and reproducible data. This document is intended for the discerning researcher who requires not just data, but a deep, mechanistic understanding of the molecule they are working with.

Core Molecular Identity and Structural Features

This compound (CAS No. 155106-50-6) is an aromatic organic compound featuring a central diaryl ether linkage.[1][2] This structure connects a 2,3-dimethylphenyl group to a 4-aminophenyl group. The presence of the aniline moiety imparts basic properties and makes it a potential nucleophile, while the sterically hindered dimethylphenoxy group influences its conformational flexibility and intermolecular interactions.[1] These features suggest its utility as a versatile intermediate in the synthesis of more complex molecules, such as dyes, pigments, or pharmacologically active compounds.[1]

Key Structural Identifiers
IdentifierValueSource
CAS Number 155106-50-6[1][2]
Molecular Formula C₁₄H₁₅NO[1][2][3]
Molecular Weight 213.27 g/mol [2][3]
IUPAC Name This compound[2]
SMILES Cc1cccc(c1C)Oc1ccc(cc1)N[1][2]
InChIKey INUXBJVAWDBGIB-UHFFFAOYSA-N[2]

Summary of Physicochemical Properties

The following table summarizes the core . It is critical to recognize that while some data is experimentally derived, other values, particularly for complex properties, are often computationally predicted and should be confirmed empirically.

PropertyValue / DescriptionComments & Significance
Physical State Solid at room temperature.Typical for aromatic compounds of this molecular weight.[1]
Molecular Weight 213.27 g/mol Foundational for all stoichiometric calculations.[2][3]
pKa ~3.7 (Predicted for conjugate acid)The aniline amine group is basic. This predicted value, similar to other substituted anilines, indicates it is a weak base.[4][5] Essential for understanding behavior in acidic/basic media and for designing extraction or purification protocols.
Solubility Moderately soluble in organic solvents; likely poorly soluble in water.The hydrophobic aromatic rings dominate its solubility profile.[1] Crucial for selecting appropriate solvents for reactions, purification, and analysis.
Stability Stable under recommended storage conditions. Susceptible to oxidation and light degradation.Like many anilines, it may darken over time. Storage in a cool, dark place under an inert atmosphere is recommended.
Hazard Class Irritant.[3][6]May cause skin and eye irritation. Detailed safety protocols must be followed.

Experimental Determination of Key Properties: Protocols & Rationale

As a Senior Application Scientist, I emphasize that robust data generation relies on methodically sound and well-understood protocols. The following sections provide step-by-step methodologies grounded in established chemical principles.

Protocol for Melting Point Determination
  • Expertise & Rationale: The melting point is a critical indicator of purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range. This protocol uses the capillary method, a standard and reliable technique.

  • Methodology:

    • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

    • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

    • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

    • Measurement:

      • Heat the apparatus rapidly to about 15-20°C below the expected melting point.

      • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

      • Record the temperature at which the first drop of liquid appears (T₁).

      • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

      • The melting range is reported as T₁ - T₂.

    • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Solubility Profiling
  • Expertise & Rationale: Understanding a compound's solubility in various solvents is paramount for designing reaction conditions, extraction procedures, and formulation strategies. This protocol employs the equilibrium shake-flask method, which is a gold standard for determining thermodynamic solubility.

  • Methodology:

    • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)).

    • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected solvent in separate glass vials. The excess solid is crucial to ensure saturation is reached.

    • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the vials at a low speed to pellet the solid.

    • Sample Analysis:

      • Carefully withdraw a known volume of the clear supernatant.

      • Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).

      • Quantify the concentration of the dissolved compound against a pre-prepared calibration curve.

    • Data Reporting: Report the solubility in units of mg/mL or mol/L for each solvent at the specified temperature.

  • Workflow Visualization:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep_sample Add excess solid to known solvent volume equil Shake/Rotate at constant T for 24-48h prep_sample->equil sep Centrifuge or Settle equil->sep analysis Withdraw & Dilute Supernatant sep->analysis quant Quantify via HPLC-UV against Calibration Curve analysis->quant

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for pKa Determination via Potentiometric Titration
  • Expertise & Rationale: The pKa of the conjugate acid of the aniline nitrogen dictates the compound's ionization state at a given pH. This is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. Potentiometric titration is a direct and accurate method for this determination.

  • Methodology:

    • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system where both the free base and its protonated form are soluble (e.g., a mixture of water and a co-solvent like methanol or DMSO).

    • Apparatus Setup:

      • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

      • Calibrate a pH meter with standard buffers (pH 4, 7, 10).

      • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Titration:

      • Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

      • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Data Analysis:

      • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

      • Determine the equivalence point (the point of steepest inflection) from the first derivative of the titration curve (ΔpH/ΔV vs. V).

      • The pH at the half-equivalence point (where half of the aniline has been protonated) is equal to the pKa of the conjugate acid (pKaH).

    • Validation: The protocol is self-validating through the clear sigmoidal shape of the titration curve and the distinct peak in its first derivative.

Spectroscopic Characterization Profile

Spectroscopic data provides an unambiguous fingerprint of the molecular structure.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

    • Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

    • Expected ¹H NMR Features:

      • Aromatic Protons: Complex multiplets in the ~6.5-7.5 ppm range.

      • Amine Protons (NH₂): A broad singlet, whose chemical shift is concentration and solvent dependent.

      • Methyl Protons (CH₃): Two distinct singlets in the ~2.0-2.5 ppm range.

    • Expected ¹³C NMR Features: Multiple signals in the aromatic region (~110-160 ppm) and two signals in the aliphatic region (~15-25 ppm) for the methyl carbons.

  • Infrared (IR) Spectroscopy:

    • Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

    • Protocol: Prepare a sample by either creating a KBr pellet or as a thin film. Analyze using an FTIR spectrometer.

    • Expected Characteristic Absorptions:

      • N-H Stretch: A pair of medium intensity bands around 3350-3450 cm⁻¹ (characteristic of a primary amine).

      • C-O-C Stretch: A strong band in the 1200-1270 cm⁻¹ region (aryl ether).

      • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

      • Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region.

Stability and Handling

  • Chemical Stability: this compound is generally stable under standard laboratory conditions. However, as an aniline derivative, it is susceptible to slow oxidation, particularly when exposed to air and light, which can lead to the formation of colored impurities. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[7][8]

  • Safe Handling and Personal Protective Equipment (PPE):

    • Expertise & Trustworthiness: The safety of the researcher is non-negotiable. The following guidelines are synthesized from authoritative safety data sheets (SDS) and represent best practices.

    • Hazard Overview: Classified as an irritant.[3][6] Aromatic amines as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[7][9]

    • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][9]

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

      • Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. Wear a lab coat to protect clothing.[7]

      • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.

    • First Aid Measures:

      • In case of skin contact: Immediately wash off with soap and plenty of water.[7]

      • In case of eye contact: Rinse cautiously with water for several minutes.[9]

      • If inhaled: Move the person into fresh air.[8]

      • If swallowed: Rinse mouth with water. Consult a physician.[7]

  • Safe Handling Workflow:

Caption: Mandatory workflow for safely handling the compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7139200, this compound.
  • Supporting Information. (n.d.). Analytic Data.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1121067, 4-(2-Methoxyphenoxy)aniline.
  • U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO.
  • PubMed Central. (2021, October 26). Quantification of aniline and N-methylaniline in indigo.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020).
  • University of Tartu. (n.d.). pKa values bases.
  • SpectraBase. (n.d.). 4-(3,4-Dimethylphenoxy)aniline.
  • NIST. (n.d.). Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)-.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table.
  • University of Calgary. (n.d.). Amines.
  • PubChemLite. (n.d.). 4-(3,5-dimethylphenoxy)aniline (C14H15NO).
  • Chem-Impex. (n.d.). 4-(Trifluoromethoxy)aniline.
  • Chemsigma. (n.d.). 4-(2,6-Dimethylphenoxy)aniline [41280-55-1].
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76543, 4-Amino-3,5-dimethylphenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600848, 4-(Trifluoromethoxy)aniline.

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An In-Depth Technical Guide to the Structure Elucidation of 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Rigorous Structure Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent investigations are built. An error in structure assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug candidate. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth exploration of the multifaceted process of structure elucidation, using 4-(2,3-Dimethylphenoxy)aniline as a case study. We will move beyond a mere recitation of techniques, delving into the strategic rationale behind the application of a suite of modern spectroscopic methods to arrive at a conclusive and validated chemical structure.

Foundational Analysis: Initial Characterization and Synthesis of this compound

Before delving into the intricacies of spectroscopic analysis, a foundational understanding of the target molecule's origins and basic properties is essential. This compound, with the chemical formula C₁₄H₁₅NO, is an aromatic amine containing a diaryl ether linkage.[1] Its synthesis is a critical first step in its characterization.

Synthesis via Ullmann Condensation: A Robust Method for Diaryl Ether Formation

A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation.[2] This copper-catalyzed reaction joins an aryl halide with a phenol. For the synthesis of this compound, this would typically involve the coupling of 4-iodoaniline with 2,3-dimethylphenol.

Reaction Scheme:

Caption: Ullmann condensation for the synthesis of this compound.

Experimental Protocol: Ullmann Condensation

  • Reagent Preparation: In a dry, inert atmosphere glovebox, combine 4-iodoaniline (1.0 eq), 2,3-dimethylphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

A Multi-Technique Approach to Spectroscopic Elucidation

The core of structure elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Framework Assembly cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups (N-H, C-O) MS->IR UV UV-Vis Spectroscopy Confirm Aromatic System MS->UV NMR_1D 1D NMR (¹H, ¹³C) Proton & Carbon Environments IR->NMR_1D UV->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Structure Final Structure Confirmation NMR_2D->Structure

Caption: A workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry provides the molecular weight and elemental composition of a compound, which are fundamental to its identification.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Expected Data and Interpretation

ParameterExpected ValueInterpretation
Molecular Formula C₁₄H₁₅NOConsistent with the proposed structure.
Calculated Exact Mass 213.1154 g/mol The theoretical monoisotopic mass.
Observed [M+H]⁺ ~214.1227 m/zThe protonated molecular ion.

A key aspect of mass spectrometry is the analysis of fragmentation patterns, which can provide valuable structural information.

Proposed Fragmentation Pathway:

The primary fragmentation is expected to occur at the ether linkage, leading to the formation of characteristic fragment ions.

MS_Fragmentation Parent [C₁₄H₁₅NO + H]⁺ m/z = 214 Frag1 [C₈H₁₀O]⁺ m/z = 122 (2,3-Dimethylphenol radical cation) Parent->Frag1 Ether Cleavage Frag2 [C₆H₆N]⁺ m/z = 92 (Aniline radical cation) Parent->Frag2 Ether Cleavage

Caption: Proposed major fragmentation of this compound in MS.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic
1620-1580N-H bendPrimary Amine (-NH₂)
1500-1400C=C stretchAromatic Ring
1270-1200C-O stretch (asymmetric)Aryl Ether
1075-1020C-O stretch (symmetric)Aryl Ether
850-810C-H bend (out-of-plane)1,4-disubstituted benzene

The presence of two distinct N-H stretching bands is a clear indicator of a primary amine.[3] The strong C-O stretching bands confirm the presence of the aryl ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated and aromatic systems within a molecule.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Analysis: Record the UV-Vis spectrum over a range of 200-400 nm.

Expected Data and Interpretation

λmax (nm)Electronic TransitionChromophore
~240π → πPhenyl rings
~290π → πAniline moiety

The observed absorption bands are consistent with the presence of the aniline and phenoxy chromophores. Aniline and its derivatives typically exhibit two absorption bands in the UV region.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR: ¹H and ¹³C Spectra

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.10t1HH-5'
~6.95d1HH-6'
~6.85d2HH-2, H-6
~6.75d1HH-4'
~6.70d2HH-3, H-5
~3.60s (broad)2H-NH₂
~2.25s3H2'-CH₃
~2.10s3H3'-CH₃

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~155.0C-1'
~148.0C-4
~142.0C-1
~138.0C-3'
~128.0C-2'
~127.0C-5'
~122.0C-6'
~120.0C-2, C-6
~118.0C-4'
~116.0C-3, C-5
~20.03'-CH₃
~16.02'-CH₃

Note: The predicted chemical shifts are estimations and may vary slightly in an experimental setting.

2D NMR: Establishing Connectivity

2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.

Experimental Protocols: 2D NMR Spectroscopy

The same sample prepared for 1D NMR can be used for 2D experiments, including COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different parts of the molecule.

NMR_Connectivity cluster_aniline Aniline Ring cluster_ether Ether Linkage cluster_dimethylphenyl Dimethylphenyl Ring H2/6 H-2/6 H3/5 H-3/5 H2/6->H3/5 COSY C1 C-1 H3/5->C1 HMBC NH2 -NH₂ C4' C-4' H4' H-4' H4'->C1 HMBC H5' H-5' H4'->H5' COSY H6' H-6' H5'->H6' COSY 2'-CH3 2'-CH₃ C1' C1' 2'-CH3->C1' HMBC 3'-CH3 3'-CH₃ C2' C2' 3'-CH3->C2' HMBC

Caption: Key 2D NMR correlations for confirming the structure of this compound.

By systematically analyzing the correlations from these 2D NMR experiments, the complete bonding framework of the molecule can be pieced together, confirming the substitution patterns on both aromatic rings and the position of the ether linkage.

Conclusion: A Unified and Validated Structural Assignment

The structure elucidation of this compound serves as a compelling example of the power of a modern, multi-technique analytical approach. By integrating data from mass spectrometry, infrared and UV-Vis spectroscopy, and a suite of 1D and 2D NMR experiments, we can confidently assign the structure of this molecule. Each technique provides a layer of evidence, and their collective agreement forms a self-validating system that is the hallmark of rigorous scientific inquiry in the field of drug discovery and development. This comprehensive approach ensures the highest level of confidence in the molecular structure, which is paramount for all subsequent research endeavors.

References

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
  • American Chemical Society. (1967). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)...[Link]
  • PubMed. (1988).
  • PubChem. (n.d.). This compound. [Link]
  • Wikipedia. (n.d.).
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  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
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  • Chemistry LibreTexts. (2023, August 29).

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4-(2,3-Dimethylphenoxy)aniline molecular formula C14H15NO

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2,3-Dimethylphenoxy)aniline (C₁₄H₁₅NO)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a diaryl ether aniline derivative. While specific research on this particular molecule is limited, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The focus is on its chemical properties, synthesis, characterization, and potential applications, grounded in the broader context of diaryl ether and substituted aniline chemistry.

Introduction and Molecular Overview

This compound, with the molecular formula C₁₄H₁₅NO, belongs to the class of diaryl ethers, which are characterized by an oxygen atom connecting two aryl groups.[1] This structural motif is a privileged scaffold in medicinal chemistry and agrochemical design, appearing in numerous natural products and synthetic compounds with diverse biological activities.[2][3] The presence of both a primary aniline amine group and a dimethylphenoxy moiety suggests a versatile chemical intermediate with potential for further functionalization.[1] Its structure may confer unique physicochemical properties influencing solubility, reactivity, and biological interactions.[4]

The diaryl ether framework is a cornerstone in the development of agents targeting various diseases, including cancer, inflammation, and microbial infections.[2][5] The aniline substructure is also a common feature in pharmacologically active molecules. Therefore, this compound represents a molecule of significant interest for synthetic chemists and drug discovery programs.

Caption: 2D Structure of this compound.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is compiled from chemical databases and supplier information.[6][7]

PropertyValueSource
Molecular Formula C₁₄H₁₅NO[1][6]
Molecular Weight 213.28 g/mol [6][7]
IUPAC Name This compound[6]
CAS Number 155106-50-6[1][6]
Canonical SMILES CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C[6]
InChI Key INUXBJVAWDBGIB-UHFFFAOYSA-N[6]
Appearance Typically a solid at room temperature[1]
Solubility Expected to have moderate solubility in organic solvents[1]

Synthesis Methodologies

The synthesis of unsymmetrical diaryl ethers like this compound is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination/etherification.[8][9]

Caption: Generalized synthetic pathways for this compound.

Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ethers, involving the coupling of an aryl halide with a phenol using a stoichiometric or catalytic amount of copper.[8][10]

Causality and Insights: This reaction typically requires high temperatures (100-220 °C) and often polar aprotic solvents.[10][11] The choice of base is critical; stronger bases like cesium carbonate can promote the reaction at lower temperatures.[12] The reactivity of the aryl halide follows the order I > Br > Cl.[10] The mechanism is believed to involve the formation of a copper phenoxide, which then undergoes oxidative addition with the aryl halide.

Experimental Protocol (General):

  • To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dimethylphenol (1.1 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.), and a copper catalyst like CuI (5-10 mol%).[13]

  • Add a suitable solvent, such as DMF or toluene.

  • Add the 4-haloaniline (e.g., 4-bromoaniline) (1.0 eq.).

  • Heat the mixture to 100-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[11]

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Etherification

A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction.[9][14] This method generally offers a broader substrate scope and requires lower reaction temperatures.[15]

Causality and Insights: The key to this reaction's success lies in the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[16] These ligands facilitate the crucial reductive elimination step that forms the C-O bond. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is typical.[16] This method is often more tolerant of various functional groups compared to the Ullmann reaction.[14]

Experimental Protocol (General):

  • To a dry, two-necked flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or Pd(dba)₂) (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu) (1.5-2.0 eq.).[16]

  • Add anhydrous toluene, followed by 2,3-dimethylphenol (1.2 eq.) and 4-bromoaniline (1.0 eq.).

  • Stir the mixture at 80-110 °C for 4-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.[16]

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the desired diaryl ether.[16]

Spectroscopic Characterization (Predicted)

TechniquePredicted Features
¹H NMR (in CDCl₃)- -NH₂ protons: A broad singlet around 3.5-4.5 ppm. - Aromatic protons (aniline ring): Two doublets (AA'BB' system) between 6.6-7.0 ppm. - Aromatic protons (phenoxy ring): Multiplets between 6.8-7.2 ppm. - -CH₃ protons: Two singlets around 2.1-2.4 ppm.
¹³C NMR (in CDCl₃)- Aromatic carbons: Multiple signals in the range of 115-160 ppm. The carbon attached to the oxygen (C-O) would be downfield, as would the carbon attached to the nitrogen (C-N). - Methyl carbons: Signals in the aliphatic region, around 15-25 ppm.
IR Spectroscopy (KBr)- N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. - C-H stretching (aromatic): Signals just above 3000 cm⁻¹. - C-H stretching (aliphatic): Signals just below 3000 cm⁻¹. - C=C stretching (aromatic): Bands in the 1500-1600 cm⁻¹ region. - C-O-C stretching (asymmetric): A strong band around 1200-1250 cm⁻¹.
Mass Spectrometry (EI)- Molecular Ion (M⁺): A prominent peak at m/z = 213. - Key Fragments: Expect fragmentation patterns corresponding to the loss of methyl groups or cleavage of the ether bond.

Potential Applications and Biological Activity

The diaryl ether scaffold is a well-established pharmacophore.[2] Derivatives have demonstrated a wide range of biological activities, suggesting potential avenues of investigation for this compound.

  • Anticancer Agents: Many diaryl ether derivatives are investigated for their anticancer properties, acting as inhibitors of kinases, tubulin polymerization, or other cellular pathways.[5][19]

  • Antimicrobial and Antiviral Activity: The diaryl ether motif is present in compounds with antibacterial, antifungal, and antiviral properties.[2]

  • Agrochemicals: This class of compounds has found use as herbicides, fungicides, and insecticides.[2]

  • Material Science: The structural rigidity and potential for functionalization make diaryl ethers interesting for the development of new polymers and materials.[4]

The aniline moiety can be readily derivatized, for example, through acylation, sulfonylation, or diazotization, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Toxicology and Safety Considerations

As with any chemical, proper handling and safety precautions are paramount. While specific toxicological data for this compound is not available, information on the class of substituted anilines provides a basis for risk assessment.

  • General Hazards: Aromatic amines can be toxic and may cause skin and eye irritation.[1][7]

  • Systemic Effects: Studies on various substituted anilines in rats have shown that hemolysis (damage to red blood cells) is a common toxicological effect.[20][21] The liver and kidneys can also be target organs for toxicity.[20]

  • Structure-Toxicity Relationship: The toxicity of substituted anilines can be influenced by the nature and position of the substituents on the aromatic ring.[22][23] For instance, electron-withdrawing groups can sometimes increase toxicity, while electron-donating groups may reduce it.[22]

Recommended Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.[7]

Conclusion and Future Directions

This compound is a versatile chemical building block with significant, albeit largely unexplored, potential in drug discovery and material science. Its synthesis can be reliably achieved through established cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig etherification.

Given the lack of specific research on this molecule, future work should focus on:

  • Optimized Synthesis: Developing and reporting a high-yield, scalable synthesis protocol.

  • Full Characterization: Publishing complete experimental spectroscopic and crystallographic data.

  • Biological Screening: Evaluating its activity in a range of biological assays (e.g., anticancer, antimicrobial) to uncover its therapeutic potential.

  • Derivatization: Synthesizing a library of derivatives to establish clear structure-activity relationships.

This guide provides a foundational framework for researchers to begin their investigation into this promising molecule, leveraging the wealth of knowledge available for the broader classes of diaryl ethers and substituted anilines.

References

  • Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on r
  • 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline - Smolecule
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  • Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed
  • Substituted aniline interaction with submitochondrial particles and quantitative structure-activity rel
  • Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed
  • Full article: Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure†
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • This compound | C14H15NO | CID 7139200 - PubChem - NIH
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  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC)
  • 46731-94-6|4-(3,4-Dimethylphenoxy)aniline|BLD Pharm
  • Selected examples of pharmaceutically important diaryl ether derivatives - ResearchG
  • is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. - Organic Syntheses Procedure
  • Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing)
  • Diaryl ether derivatives as anticancer agents - A review | Request PDF - ResearchG
  • Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondens
  • Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)- - the NIST WebBook
  • Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis - ACS Public
  • (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene)
  • 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem
  • 2-(3,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline - Smolecule
  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure
  • 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem - NIH

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IUPAC name for 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2,3-Dimethylphenoxy)aniline for Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a diaryl ether amine of significant interest in medicinal chemistry and materials science. The document elucidates its chemical identity, physicochemical properties, and detailed synthesis methodologies, with a focus on the Ullmann condensation. We explore the rationale behind experimental choices, offering insights grounded in established chemical principles. Furthermore, this guide discusses the potential applications of this scaffold in drug discovery, particularly as a key intermediate for synthesizing bioactive molecules. The content is structured to serve as a practical resource for researchers, chemists, and professionals engaged in drug development and organic synthesis.

Introduction: The Significance of the Diaryl Ether Amine Scaffold

The diaryl ether moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active compounds. Its unique conformational flexibility, combined with its metabolic stability, makes it an attractive linker or core element in drug design. When coupled with an aniline functional group, as in this compound, the resulting molecule becomes a versatile building block. The primary aromatic amine serves as a crucial synthetic handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and carbon-nitrogen cross-coupling reactions.

Aniline derivatives are foundational in the development of pharmaceuticals, from kinase inhibitors in oncology to agents targeting cardiovascular diseases.[1][2] The specific substitution pattern of this compound, featuring a dimethylated phenyl ring, offers a unique steric and electronic profile that can be exploited to fine-tune a drug candidate's selectivity, potency, and pharmacokinetic properties. This guide aims to provide a detailed examination of this high-value compound from a senior application scientist's perspective.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and development.

Nomenclature and Identifiers
  • IUPAC Name: this compound[3]

  • Synonyms: Benzenamine, 4-(2,3-dimethylphenoxy)-; 4-[(2,3-dimethylphenyl)oxy]aniline[3][4]

  • CAS Number: 155106-50-6[3][4]

  • Molecular Formula: C₁₄H₁₅NO[3][5]

  • InChI Key: INUXBJVAWDBGIB-UHFFFAOYSA-N[3]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key computed and experimental properties of the compound. These parameters are critical for predicting its behavior in various solvents, its potential for membrane permeability, and its suitability for different reaction conditions.

PropertyValueSource
Molecular Weight 213.27 g/mol [3][5]
Exact Mass 213.115364 Da[3]
Appearance Typically a solid at room temperature.[4]
Topological Polar Surface Area (TPSA) 35.3 Ų[3]
Solubility Moderately soluble in organic solvents.[4]

Synthesis Methodologies: Constructing the Diaryl Ether Core

The central challenge in synthesizing this compound lies in the formation of the diaryl ether (C-O) bond. Two primary transition metal-catalyzed cross-coupling reactions are dominant in this field: the Ullmann condensation and the Buchwald-Hartwig amination. While the Buchwald-Hartwig reaction often offers milder conditions, the Ullmann condensation remains a robust and cost-effective method, particularly for large-scale synthesis.[6][7][8][9]

This guide will focus on a protocol based on the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[7][10]

Synthetic Workflow: Ullmann Condensation Approach

The synthesis involves the coupling of 2,3-dimethylphenol with 4-bromo-1-nitrobenzene, followed by the reduction of the nitro group to an amine. The nitro group serves as a potent electron-withdrawing group, activating the aryl halide for nucleophilic aromatic substitution, which is the key step in the Ullmann reaction.

Ullmann_Synthesis_Workflow Reactant1 2,3-Dimethylphenol Step1 Step 1: Ullmann Condensation (Diaryl Ether Formation) Reactant1->Step1 Reactant2 4-Bromo-1-nitrobenzene Reactant2->Step1 Base K₂CO₃ or Cs₂CO₃ Base->Step1 Catalyst CuI or Cu₂O Catalyst->Step1 Intermediate 1-(2,3-Dimethylphenoxy)-4-nitrobenzene Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Product This compound Step2->Product Reducer SnCl₂/HCl or H₂/Pd-C Reducer->Step2

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating purification and analytical steps to ensure the identity and purity of the final product.

Step 1: Synthesis of 1-(2,3-Dimethylphenoxy)-4-nitrobenzene via Ullmann Condensation

  • Reactor Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dimethylphenol (1.0 eq.), 4-bromo-1-nitrobenzene (1.05 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

    • Causality: An inert atmosphere (nitrogen) is crucial to prevent the oxidation of the copper catalyst and the phenolate intermediate. K₂CO₃ is the base used to deprotonate the phenol, forming the reactive potassium phenolate nucleophile. A slight excess of the aryl halide ensures complete consumption of the limiting phenol. Copper(I) is the active catalyst for this C-O bond formation.[11]

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to the flask.

    • Causality: These solvents effectively dissolve the reactants and can withstand the high temperatures (typically 150-200 °C) required for the Ullmann reaction to proceed at a reasonable rate.[10]

  • Reaction: Heat the reaction mixture to 160 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The high temperature is necessary to overcome the activation energy of the C-O coupling step. TLC allows for visual confirmation of the consumption of starting materials and the formation of the product.

  • Workup and Purification: a. Cool the mixture to room temperature and pour it into a beaker of ice water, which will precipitate the crude product. b. Filter the solid, wash with water, and then with a small amount of cold ethanol to remove residual DMF. c. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(2,3-Dimethylphenoxy)-4-nitrobenzene.

    • Validation: The purity of the intermediate should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).

Step 2: Reduction of the Nitro Group

  • Reactor Setup: Dissolve the purified 1-(2,3-Dimethylphenoxy)-4-nitrobenzene (1.0 eq.) from Step 1 in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂, 4-5 eq.) and concentrated hydrochloric acid (HCl). Stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete (monitored by TLC).

    • Causality: The SnCl₂/HCl system is a classic and effective method for the reduction of aromatic nitro groups to primary amines. Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) can be used, which is often cleaner but requires specialized equipment.

  • Workup and Purification: a. Cool the reaction mixture and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). b. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. e. Purify the final compound, this compound, using column chromatography on silica gel.

    • Validation: The final product's identity and purity must be rigorously confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of potential drug candidates. The primary amine provides a nucleophilic site for derivatization, allowing for the exploration of a large chemical space.

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the target kinase. The this compound can be readily acylated or coupled with heterocyclic systems to mimic this binding motif. The 2,3-dimethylphenoxy group can occupy adjacent hydrophobic pockets, potentially enhancing binding affinity and selectivity.

  • GPCR Modulators: The diaryl ether structure can be found in antagonists for G-protein coupled receptors (GPCRs). The flexibility of the ether linkage allows the two aromatic rings to adopt optimal orientations for receptor binding.

  • Antimicrobial/Antiviral Agents: The lipophilic nature of the dimethylphenoxy group combined with the hydrogen-bonding capability of the aniline can be exploited in the design of agents that disrupt microbial membranes or inhibit viral enzymes.

The structural motif of 2-substituted anilines has been successfully utilized in the development of potent dual inhibitors for targets like Mer and c-Met kinases, highlighting the therapeutic potential of this chemical class.[1]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced organic synthesis. Its robust synthesis via established methods like the Ullmann condensation, combined with the versatile reactivity of its aniline functional group, makes it an invaluable asset for drug discovery programs. This guide has provided the foundational knowledge, from physicochemical properties to a detailed, validated synthesis protocol, required for researchers and scientists to effectively utilize this compound in their pursuit of novel therapeutics and advanced materials.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7139200, this compound.
  • Organic Syntheses (n.d.). 2-methoxydiphenyl ether. Coll. Vol. 2, p.444 (1943); Vol. 16, p.49 (1936).
  • Google Patents (1986). US4564712A - Process for the preparation of diphenyl ethers.
  • Google Patents (2011). CN102146024B - Method for preparing diphenyl ether.
  • Guillou, S., & Taillefer, M. (2010). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 12(20), 4604–4607.
  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Supporting Information for "Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands". (2018). Royal Society of Chemistry.
  • J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling.
  • Organic Syntheses (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Vol. 91, p.1 (2014).
  • Wikipedia (n.d.). Buchwald–Hartwig amination.
  • Moroz, A. A., & Shvartsberg, M. S. (1974). The Ullmann Ether Condensation. Russian Chemical Reviews, 43(8), 679-689.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7139208, 4-(3-Methyl-4-propan-2-ylphenoxy)aniline.
  • Organic Syntheses (n.d.). Acetone-anil. Coll. Vol. 1, p.80 (1941); Vol. 3, p.3 (1923).
  • Li, Y., et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 27(21), 7247.

Sources

Spectroscopic Data for 4-(2,3-Dimethylphenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2,3-Dimethylphenoxy)aniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a substituted phenoxy moiety linked to an aniline core, presents a unique spectroscopic fingerprint. Accurate characterization of this compound is paramount for its use in research and development, ensuring its identity, purity, and stability. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the principles of data acquisition and interpretation for researchers, scientists, and drug development professionals.

While experimental spectra for this specific molecule are not widely available in public databases, this guide will utilize predicted data from validated computational models and comparative analysis with structurally related compounds to provide a comprehensive spectroscopic profile. This approach serves as a robust framework for the characterization of novel chemical entities.

Molecular Structure and Key Features

IUPAC Name: this compound CAS Number: 155106-50-6[1] Molecular Formula: C₁₄H₁₅NO[1] Molecular Weight: 213.27 g/mol [1]

The structure of this compound is characterized by two aromatic rings connected by an ether linkage. One ring is a 2,3-dimethylphenyl group, and the other is a 4-aminophenyl group. The presence of the primary amine (-NH₂), the ether (C-O-C), the aromatic C-H and C=C bonds, and the methyl groups (-CH₃) are the key features that will be identified and characterized by the spectroscopic techniques discussed below.

Caption: Molecular Structure of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons on both rings, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.0 - 7.2m3HAr-H (2,3-dimethylphenoxy)
~ 6.8 - 6.9d2HAr-H (ortho to -O)
~ 6.6 - 6.7d2HAr-H (ortho to -NH₂)
~ 3.6br s2H-NH₂
~ 2.2s3HAr-CH₃
~ 2.1s3HAr-CH₃
Interpretation
  • Aromatic Protons: The protons on the aniline ring are expected to appear as two doublets due to the para-substitution pattern. The protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift compared to the protons ortho to the ether oxygen. The protons on the 2,3-dimethylphenoxy ring will likely show a more complex multiplet pattern.

  • Amine Protons: The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of this peak can be highly variable and is dependent on the solvent, concentration, and temperature. Deuterium exchange (shaking the sample with a drop of D₂O) can be used to confirm the assignment of the -NH₂ peak, as it will disappear from the spectrum.

  • Methyl Protons: The two methyl groups on the phenoxy ring are in different chemical environments and are therefore expected to have slightly different chemical shifts, appearing as two sharp singlets.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like those of the amine group.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), pulse width, and relaxation delay.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted Chemical Shift (δ, ppm) Assignment
~ 155Ar-C (C-O)
~ 145Ar-C (C-N)
~ 138Ar-C (quaternary, dimethylphenoxy)
~ 130Ar-C (quaternary, dimethylphenoxy)
~ 125 - 128Ar-CH
~ 115 - 120Ar-CH
~ 20Ar-CH₃
~ 15Ar-CH₃
Interpretation
  • Aromatic Carbons: The carbon atoms attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) will be deshielded and appear at the downfield end of the aromatic region. The quaternary carbons of the dimethyl-substituted ring will also be in this region. The protonated aromatic carbons will appear in the range of 115-128 ppm.

  • Aliphatic Carbons: The two methyl carbons will be highly shielded and appear at the upfield end of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration of the sample is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup and Data Acquisition:

    • Use a broadband probe to observe the ¹³C signals.

    • Set the spectrometer to the ¹³C frequency.

    • Employ proton decoupling to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon.

    • A larger number of scans (typically 64 or more) and a longer relaxation delay are necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

Infrared (IR) Spectroscopy

Predicted IR Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-O, and C-N bonds.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3300N-H stretchPrimary amine
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchMethyl
1620 - 1580C=C stretchAromatic ring
1520 - 1480N-H bendPrimary amine
1250 - 1200C-O stretchAryl ether
1320 - 1250C-N stretchAromatic amine
Interpretation
  • N-H Vibrations: The primary amine group should give rise to two characteristic stretching bands in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes. An N-H bending vibration is also expected around 1520-1480 cm⁻¹.

  • C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.

  • Aromatic C=C Vibrations: The stretching of the carbon-carbon double bonds in the aromatic rings will result in several sharp bands in the 1620-1580 cm⁻¹ region.

  • C-O and C-N Vibrations: The C-O stretching of the aryl ether and the C-N stretching of the aromatic amine will appear in the fingerprint region of the spectrum, typically between 1320 cm⁻¹ and 1200 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge ratio) Assignment
213Molecular ion [M]⁺
198[M - CH₃]⁺
108[H₂NC₆H₄O]⁺
92[C₆H₄NH₂]⁺
Interpretation
  • Molecular Ion: The peak at m/z 213 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for this type of molecule include the loss of a methyl group (resulting in a peak at m/z 198), cleavage of the ether bond, and fragmentation of the aniline and dimethylphenol moieties. The observation of fragments corresponding to the aminophenoxy cation (m/z 108) and the anilinium cation (m/z 92) would be strong evidence for the proposed structure.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis

The combination of data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound.

Integrated Spectroscopic Analysis Workflow cluster_data Spectroscopic Data cluster_analysis Data Interpretation cluster_confirmation Structural Confirmation H_NMR ¹H NMR (Proton Environment) Structure Proposed Structure: This compound H_NMR->Structure Proton Count & Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Carbon Count & Types IR IR (Functional Groups) IR->Structure Presence of -NH₂, C-O-C MS MS (Molecular Weight & Formula) MS->Structure Molecular Formula Confirmation Confirmation Confirmed Structure Structure->Confirmation Data Correlation

Caption: Workflow for structural elucidation using integrated spectroscopic data.

  • IR spectroscopy confirms the presence of the key functional groups: the primary amine and the aryl ether.

  • Mass spectrometry establishes the correct molecular weight (213 g/mol ) and provides the molecular formula (C₁₄H₁₅NO) through high-resolution mass spectrometry.

  • ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the atoms. The number of signals, their chemical shifts, multiplicities, and integrations in the NMR spectra correspond exactly to the proposed structure, allowing for the unambiguous assignment of each proton and carbon atom.

Together, these techniques provide a self-validating system for the structural characterization of this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7139200, this compound. [Link]
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • ACD/Labs. (2023). ACD/ChemSketch Freeware. [Link] (Note: Used for chemical drawing and property prediction principles).

Sources

1H NMR and 13C NMR analysis of 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(2,3-Dimethylphenoxy)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule featuring a diaryl ether linkage that connects a substituted aniline ring with a dimethylated phenol ring. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of spectral features, explains the causal relationships between molecular structure and NMR signals, and presents a robust experimental protocol for data acquisition. By integrating fundamental principles with advanced spectroscopic insights, this guide serves as an authoritative reference for the characterization of this compound and structurally related diaryl ethers.

Introduction and Molecular Architecture

This compound (C₁₄H₁₅NO) is a diaryl ether of significant interest in synthetic and medicinal chemistry.[1] Its structure is composed of two key aromatic systems: an aniline ring substituted at the para-position and a 2,3-dimethylphenol ring.[2] The ether linkage between these moieties introduces specific electronic and conformational properties that are directly reflected in its NMR spectra.

The accurate interpretation of the ¹H and ¹³C NMR spectra is critical for confirming the identity, purity, and structure of synthesized this compound. This guide will systematically deconstruct the expected spectra, providing a predictive framework grounded in established principles of chemical shifts, spin-spin coupling, and the influence of substituents on the magnetic environment of each nucleus.

Below is the molecular structure with the IUPAC numbering convention applied to facilitate spectral assignment and discussion.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted spectrum of this compound is characterized by distinct regions for aromatic, amine, and methyl protons.

Causality Behind Chemical Shift Predictions

Proton chemical shifts are primarily influenced by the local electronic environment. Electron-donating groups (EDGs) increase electron density around nearby protons, "shielding" them from the external magnetic field and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) "deshield" protons, shifting their signals downfield.[3]

  • Aniline Ring (C1-C6):

    • The amino group (-NH₂) is a strong EDG through resonance, significantly shielding the ortho (H-3, H-5) and para protons.

    • The phenoxy group (-OAr) acts as an EWG through induction but an EDG through resonance. Its net effect on the aniline ring protons is deshielding compared to unsubstituted aniline.

    • This results in a classic AA'BB' system. The protons H-3/H-5, being ortho to the powerful -NH₂ group, are expected to be shifted upfield relative to H-2/H-6. Both signals will appear as doublets due to coupling with their respective neighbors.

  • Dimethylphenoxy Ring (C1'-C6'):

    • This ring is trisubstituted. The ether oxygen deshields the ortho proton (H-6').

    • The methyl groups (-CH₃) are weak EDGs.

    • The three aromatic protons (H-4', H-5', H-6') will have distinct chemical shifts and exhibit complex splitting patterns due to ortho and meta coupling. H-4' and H-6' are expected to show doublet of doublets or triplet-like patterns, while H-5' will likely be a triplet.

  • Amine and Methyl Protons:

    • The -NH₂ protons typically appear as a broad singlet.[4] Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

    • The two methyl groups (2'-CH₃ and 3'-CH₃) are in different environments and should appear as two distinct singlets in the aliphatic region of the spectrum.[5]

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR signals for this compound, typically recorded in a solvent like CDCl₃.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4', H-5', H-6'6.8 - 7.2MultipletJortho ≈ 7-9, Jmeta ≈ 2-3Aromatic protons on the trisubstituted phenoxy ring.
H-2, H-66.9 - 7.1Doublet (AA'BB')Jortho ≈ 8-9Protons ortho to the ether linkage, deshielded.
H-3, H-56.6 - 6.8Doublet (AA'BB')Jortho ≈ 8-9Protons ortho to the -NH₂ group, strongly shielded.[6][7]
-NH₂3.5 - 4.5Broad SingletN/AExchangeable protons; shift is solvent-dependent.[4]
3'-CH₃2.3 - 2.4SingletN/AMethyl group meta to the ether oxygen.
2'-CH₃2.1 - 2.2SingletN/AMethyl group ortho to the ether oxygen.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the chemically non-equivalent carbon atoms in a molecule. For this compound, 14 distinct signals are expected, as there are no elements of symmetry that would render any carbons equivalent.

Causality Behind Chemical Shift Predictions

Carbon chemical shifts are sensitive to hybridization and the electronegativity of attached atoms.[8]

  • Aromatic Carbons (110-160 ppm):

    • Carbons directly bonded to electronegative atoms (oxygen, nitrogen) are significantly deshielded and appear at higher chemical shifts.[9] Therefore, C-1 and C-1' (attached to oxygen) and C-4 (attached to nitrogen) will be downfield.

    • The -NH₂ group shields the ortho (C-3, C-5) and para carbons.

    • The ether oxygen deshields the ipso-carbon (C-1').[10]

    • The methyl-substituted carbons (C-2', C-3') will also have characteristic shifts in the aromatic region.[11][12]

  • Aliphatic Carbons (10-30 ppm):

    • The two methyl carbons (2'-CH₃ and 3'-CH₃) will appear in the upfield aliphatic region, with slightly different shifts reflecting their distinct positions.[13]

DEPT-135 for Signal Assignment

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for differentiating carbon types. In a DEPT-135 spectrum:

  • CH₃ and CH groups appear as positive signals.

  • CH₂ groups appear as negative signals (none in this molecule).

  • Quaternary carbons (including C-1, C-4, C-1', C-2', C-3') are absent.

This technique provides a self-validating mechanism to confirm the assignments made in the broadband-decoupled ¹³C spectrum.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted δ (ppm)DEPT-135 SignalRationale
C-1'155 - 158AbsentQuaternary carbon attached to ether oxygen, deshielded.
C-1150 - 153AbsentQuaternary carbon attached to ether oxygen.
C-4140 - 143AbsentQuaternary carbon attached to nitrogen.[14]
C-2'137 - 139AbsentQuaternary carbon with methyl substituent.
C-3'126 - 128AbsentQuaternary carbon with methyl substituent.
C-5'129 - 131PositiveAromatic CH.
C-4'124 - 126PositiveAromatic CH.
C-6'112 - 114PositiveAromatic CH.
C-2, C-6121 - 123PositiveAromatic CH, meta to -NH₂.
C-3, C-5115 - 117PositiveAromatic CH, ortho to -NH₂, shielded.[15]
3'-CH₃19 - 21PositiveAliphatic methyl carbon.
2'-CH₃15 - 17PositiveAliphatic methyl carbon.

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.[16]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of purified this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. CDCl₃ is often preferred for its volatility and minimal signal overlap.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • The solvent itself serves as a lock signal, and its residual peak (e.g., ~7.26 ppm for CDCl₃) provides a convenient internal reference for the ¹H spectrum.[17]

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Insert the sample and lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, symmetrical peaks.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse (zg) sequence.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery between pulses.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbons.

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: 1024 or more scans are usually required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[17]

Workflow for Comprehensive Structural Verification

For unequivocal structural proof, a multi-faceted NMR approach is recommended. This creates a self-validating system where data from one experiment corroborates another.

nmr_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (Optional but Recommended) H1 ¹H NMR (Proton Environments & Connectivity) DEPT DEPT-135 (CH, CH₂, CH₃ Identification) H1->DEPT COSY COSY (¹H-¹H Coupling Correlation) H1->COSY C13 ¹³C NMR (Carbon Count & Type) C13->DEPT C13->COSY DEPT->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) DEPT->HSQC Validation Validated Molecular Structure COSY->Validation HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC HSQC->Validation HMBC->Validation Structure Proposed Structure of This compound Structure->H1 Structure->C13

Caption: A comprehensive workflow for NMR-based structural validation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with information that, when properly interpreted, provides definitive proof of its molecular structure. This guide has offered a detailed predictive analysis based on fundamental chemical principles, outlining the expected chemical shifts and coupling patterns for each nucleus. The provided experimental protocol ensures the acquisition of high-quality data, while the discussion of advanced 2D techniques highlights the path toward unequivocal structural validation. This document serves as a practical and authoritative resource for scientists engaged in the synthesis and characterization of this and related diaryl ether compounds.

References

  • ResearchGate. 1 H chemical shifts of benzene, substituted ben- zenes, aniline and....
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  • PubChem. 2,3-Dimethylphenol.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032148).
  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and....
  • Li, Y., et al. (2016). NMR Assignment for Diaryl Ether Structures (4-O-5 Structures) in Pine Wood Lignin. Biomacromolecules, 17(6), 1921-9.
  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Lünnemann, T. D., et al. (2014). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry.
  • Wang, L., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances.
  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
  • PubChem. This compound.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023).
  • Chemistry Steps. NMR Chemical Shift Values Table.
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Introduction: The Phenoxy-Aniline Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Phenoxy-Aniline Scaffolds

The phenoxy-aniline moiety represents a cornerstone scaffold in modern drug discovery, recognized for its structural versatility and broad spectrum of biological activities.[1] This diaryl ether linkage provides a unique conformational flexibility, allowing molecules incorporating this core to adapt and bind to a diverse array of biological targets with high affinity. Its presence in numerous clinically relevant agents and preclinical candidates underscores its importance as a "privileged structure." This guide offers an in-depth exploration of the key biological activities associated with phenoxy-aniline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed protocols for their evaluation, and provide field-proven insights into the experimental choices that drive successful drug development campaigns.

Anticancer Activity: Targeting the Engines of Malignancy

The phenoxy-aniline scaffold is a prominent feature in a multitude of potent anticancer agents, primarily due to its effectiveness as a "hinge-binding" motif in various protein kinases.[2][3] Kinases are critical regulators of cellular signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and metastasis.[4] Phenoxy-aniline derivatives have been successfully designed to inhibit several key kinase families.[1][5]

Mechanism of Action: Precision Kinase Inhibition

The primary anticancer mechanism of phenoxy-aniline derivatives involves the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases. This targeted inhibition disrupts downstream signaling cascades essential for tumor growth.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][6] Phenoxy-aniline derivatives can occupy the ATP-binding pocket of VEGFR-2, blocking its activation and thereby inhibiting tumor-associated neovascularization.[6][7]

  • MEK Inhibition: Mitogen-Activated Protein Kinase Kinase (MEK) is a central component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell division.[1] Specific 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent MEK inhibitors, demonstrating the scaffold's utility in targeting this critical oncogenic pathway.[1]

  • c-Src Inhibition: The non-receptor tyrosine kinase c-Src plays a significant role in promoting a tumor-invasive and metastatic phenotype.[8] Anilinoquinazoline derivatives incorporating the phenoxy-aniline core have been developed as highly specific c-Src inhibitors, showing potent anti-tumor growth in preclinical models.[8]

Key Signaling Pathways

The efficacy of phenoxy-aniline-based kinase inhibitors stems from their ability to modulate critical oncogenic signaling pathways.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Phenoxy-Aniline MEK Inhibitor Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a phenoxy-aniline-based MEK inhibitor.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxy-aniline derivatives is highly dependent on the substitution patterns on both aromatic rings.[5] These substitutions influence the molecule's electronic properties, steric profile, and ability to form key interactions within the target's binding site.

Compound ClassCore ScaffoldKey Substitutions for High PotencyTarget KinaseReference
3-Cyano-4-(phenoxyanilino)quinolinesQuinolineAlkoxy groups at the 6- and 7-positions of the quinoline ring. Halogen substitution on the aniline ring.MEK[1]
4-PhenoxyquinolinesQuinolineBenzoyl or benzamide groups at the 4-position of the phenoxy ring.PDGFR[1]
AnilinoquinazolinesQuinazoline4-aminobenzodioxole moiety.c-Src[8]
Experimental Evaluation of Anticancer Activity

A tiered approach, moving from in vitro to in vivo models, is essential for characterizing the anticancer potential of novel phenoxy-aniline compounds.[9]

The MTT assay is a foundational colorimetric method to determine a compound's effect on cell viability and proliferation. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][11] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[12]

MTT_Workflow cluster_plate 96-Well Plate A 1. Seed Cancer Cells (e.g., A549, MCF-7) B 2. Add Serial Dilutions of Phenoxy-Aniline Compound A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Solution (5 mg/mL) C->D E 5. Incubate (1-4 hours) Formation of Formazan D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Data Analysis: Calculate IC50 Value G->H

Caption: Standard workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay for IC50 Determination

  • Rationale: This protocol is designed to quantify the concentration at which a phenoxy-aniline derivative inhibits the growth of a cancer cell line by 50% (IC50). The choice of cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) should align with the intended therapeutic target.[5] Serum-free media is used during the MTT incubation step to avoid interference from serum components.

  • Materials:

    • Cancer cell line of interest (e.g., A549)[5]

    • Complete culture medium (e.g., DMEM with 10% FBS)[5]

    • MTT solution (5 mg/mL in sterile PBS)[10]

    • Solubilization solution (e.g., DMSO)[13]

    • Sterile 96-well cell culture plates[5]

    • Microplate reader[13]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[13]

    • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., medium with DMSO) and a blank control (medium only).[13][14]

    • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).[13]

    • MTT Addition: Carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11] Incubate for 3-4 hours at 37°C, protected from light.[11][14]

    • Formazan Solubilization: Remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

    • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the compound concentration (log scale) to determine the IC50 value.[5]

To validate in vitro findings, promising compounds are advanced to in vivo testing.[15] Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical anticancer drug screening.[16][17][18]

  • Methodology Overview:

    • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[19]

    • Tumor Implantation: A suspension of a human tumor cell line is injected subcutaneously into the flank of the mice.[16] Orthotopic models, where tumors are implanted in the corresponding organ of origin, can also be used to better mimic human disease and assess metastasis.[17]

    • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound is administered (e.g., orally or intraperitoneally) according to a predetermined schedule.

    • Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the control group.[8]

Antimicrobial Activity: A Scaffold for Combating Pathogens

While extensively studied for their anticancer properties, phenoxy-aniline scaffolds also exhibit promising antimicrobial activity. The development of novel antibacterial agents is a critical area of research due to the rise of antibiotic-resistant strains.

Experimental Evaluation: Broth Microdilution for MIC

The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[20]

MIC_Workflow cluster_plate 96-Well Plate A 1. Add Broth to Wells B 2. Create 2-Fold Serial Dilution of Compound Across Plate A->B C 3. Add Standardized Bacterial Inoculum B->C D 4. Incubate (16-24 hours at 35-37°C) C->D E 5. Visually Inspect for Turbidity or Read OD600 D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.

Detailed Protocol: Broth Microdilution Assay

  • Rationale: This protocol provides a quantitative measure of a compound's bacteriostatic activity. Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[20] The bacterial inoculum is standardized to ensure reproducibility.

  • Materials:

    • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (MHB)[20]

    • Test compound stock solution

    • Sterile 96-well microtiter plates[20]

  • Procedure:

    • Compound Dilution: Dispense 100 µL of MHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the test compound at a starting concentration to well 1.[20]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.[20]

    • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that each well will receive a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[20]

    • Inoculation: Inoculate wells 1 through 11 with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL. Well 12 receives 100 µL of sterile broth only.[20]

    • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[20]

    • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first well with no turbidity).[20]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including cancer and autoimmune disorders.[21] Phenoxy-aniline derivatives have demonstrated potential as anti-inflammatory agents by inhibiting the production of key inflammatory mediators.[22]

Mechanism of Action and Key Pathways

Many phenoxy-aniline compounds exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[22] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-1β, as well as enzymes such as iNOS (inducible nitric oxide synthase) and COX-2.[22]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) Nucleus->Genes Activation Inhibitor Phenoxy-Aniline Compound Inhibitor->IKK Inhibition IkB_NFkB->Nucleus NF-κB Translocation

Caption: Inhibition of the NF-κB signaling pathway, a common anti-inflammatory mechanism.

Experimental Evaluation of Anti-inflammatory Activity

Both in vitro and in vivo models are used to assess anti-inflammatory potential.[23][24]

  • Methodology Overview: Murine macrophage-like cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of nitric oxide (NO) via iNOS.[22][24] Test compounds are added to the cells along with LPS. After incubation, the amount of NO produced is quantified by measuring the accumulation of its stable end-product, nitrite, in the culture supernatant using the Griess reagent.[24] A reduction in nitrite levels indicates potential anti-inflammatory activity.[22]

  • Methodology Overview: This is a common model for acute topical inflammation.[22] 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is applied to the ear of a mouse, causing swelling (edema).[22] The test compound is co-administered with TPA. The anti-inflammatory effect is quantified by measuring the reduction in ear thickness or weight compared to a control group treated with TPA alone.[22]

Conclusion and Future Perspectives

The phenoxy-aniline scaffold is a remarkably versatile and privileged structure in medicinal chemistry, serving as the foundation for a wide range of biologically active compounds. Its proven success in targeting protein kinases has led to significant advances in anticancer therapy. Furthermore, emerging research highlights its potential in developing novel antimicrobial and anti-inflammatory agents. The continued exploration of structure-activity relationships, coupled with the robust in vitro and in vivo evaluation protocols detailed in this guide, will undoubtedly pave the way for the discovery of next-generation therapeutics built upon this exceptional chemical framework. Future efforts will likely focus on refining selectivity, improving pharmacokinetic properties, and exploring novel biological targets for this adaptable scaffold.

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The Rise of a Privileged Scaffold: A Technical Guide to 4-(2,3-Dimethylphenoxy)aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks exhibit the remarkable ability to bind to multiple, distinct biological targets, thereby serving as fertile ground for the development of novel therapeutics. This guide provides an in-depth technical analysis of one such scaffold: 4-(2,3-dimethylphenoxy)aniline. We will explore its synthetic pathways, delve into its critical role as a key pharmacophore in potent kinase inhibitors—exemplified by the pan-RAF inhibitor Belvarafenib—and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their own discovery programs.

The Concept of Privileged Scaffolds

The term "privileged scaffold," first introduced in the late 1980s, describes molecular substructures that are capable of serving as ligands for a diverse array of biological receptors.[1][2] Unlike promiscuous compounds that bind indiscriminately, privileged structures offer a finely tuned balance of structural rigidity and synthetic tractability, allowing for the generation of libraries of compounds with high hit rates against various target classes.[1][3] The utility of these scaffolds lies in their proven ability to orient key functional groups in three-dimensional space to effectively interact with protein binding pockets, making them an invaluable starting point for rational drug design.[3][4][5]

The this compound core is an exemplary privileged scaffold, particularly prominent in the design of kinase inhibitors. Its diaryl ether linkage provides a combination of conformational flexibility and stability, while the aniline nitrogen serves as a crucial hydrogen bond donor and a key attachment point for further chemical elaboration.

Synthesis of the this compound Core

The construction of the this compound scaffold primarily relies on the formation of a diaryl ether bond (C-O coupling) or a carbon-nitrogen bond (C-N coupling). Two classical and highly robust methodologies are employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig amination.

Diaryl Ether Synthesis via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol to form a diaryl ether.[6][7] This method is a workhorse in medicinal chemistry for its reliability and tolerance of various functional groups.[8][9]

Conceptual Workflow:

G cluster_reactants Reactants cluster_conditions Conditions A 4-Halonitrobenzene F Nitro-substituted Diaryl Ether Intermediate A->F B 2,3-Dimethylphenol B->F C Copper(I) Catalyst (e.g., CuI, Cu2O) C->F Catalyzes D Base (e.g., Cs2CO3, K2CO3) D->F E Solvent (e.g., NMP, Toluene) E->F G Reduction (e.g., H2/Pd, SnCl2) F->G H This compound G->H

Caption: Ullmann condensation followed by nitro reduction.

Protocol: Synthesis of 4-(2,3-Dimethylphenoxy)nitrobenzene

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dimethylphenol (1.0 eq), 4-fluoronitrobenzene (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent. To this suspension, add copper(I) iodide (CuI, 0.1 eq).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the diaryl ether intermediate.

  • Reduction: Dissolve the intermediate in ethanol or methanol. Add a catalyst such as Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Alternatively, chemical reduction using agents like tin(II) chloride (SnCl₂) can be used.

  • Final Isolation: Filter the reaction mixture through Celite to remove the catalyst, and concentrate the filtrate to obtain this compound.

Causality Note: The use of a nitro-substituted aryl halide is strategic. The electron-withdrawing nitro group activates the halide for nucleophilic aromatic substitution. This nitro group is then readily reduced to the desired aniline in a subsequent step.

C-N Bond Formation via Buchwald-Hartwig Amination

Alternatively, the scaffold can be assembled by forming the C-N bond in the final step. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and high efficiency.[10][11][12][13]

Conceptual Workflow:

G cluster_reactants Reactants cluster_conditions Conditions A 1-Bromo-4-(2,3-dimethylphenoxy)benzene F Catalytic Cycle A->F B Amine Source (e.g., NH3, Benzophenone Imine) B->F C Palladium(0) Precatalyst C->F Catalyzes D Phosphine Ligand (e.g., BINAP, XPhos) D->F E Base (e.g., NaOt-Bu) E->F G This compound F->G

Caption: Buchwald-Hartwig amination workflow.

Protocol: Synthesis via Buchwald-Hartwig Amination

  • Intermediate Synthesis: First, synthesize the 1-bromo-4-(2,3-dimethylphenoxy)benzene intermediate via an Ullmann condensation between 1,4-dibromobenzene and 2,3-dimethylphenol.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide intermediate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu, 1.4 eq).[12]

  • Amine Source: Add the amine source. For a primary aniline, a protected ammonia equivalent like benzophenone imine followed by acidic hydrolysis is often used.

  • Solvent and Reaction: Add anhydrous toluene or dioxane as the solvent and heat the mixture to 80-110 °C until the starting material is consumed (monitor by LC-MS).

  • Workup and Deprotection: Cool the reaction, filter through a pad of Celite, and concentrate. If a protected amine was used, treat the residue with aqueous hydrochloric acid to hydrolyze the imine, then neutralize to obtain the free aniline.

  • Purification: Purify the final product by column chromatography or recrystallization.

Causality Note: The choice of ligand is critical in Buchwald-Hartwig reactions.[14] Bulky, electron-rich phosphine ligands are necessary to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[12]

Application as a Kinase Inhibitor Scaffold: The Case of Belvarafenib

The this compound scaffold is a key component of numerous kinase inhibitors, most notably in the class of RAF inhibitors targeting the MAPK/ERK signaling pathway.[15] This pathway is a major regulator of cell proliferation and survival and is frequently dysregulated in various cancers.[16][17]

Belvarafenib (HM95573/GDC-5573) is a potent, orally available pan-RAF inhibitor that has shown clinical activity in patients with BRAF V600E and NRAS-mutant melanomas.[18][19][20][21] The this compound core of Belvarafenib serves as the "hinge-binding" moiety, a critical interaction domain for many ATP-competitive kinase inhibitors.

Mechanism of Action and the Role of the Scaffold

RAF kinases are activated through a complex process involving RAS-GTP binding and dimerization.[16][17] Many first-generation RAF inhibitors are effective against monomeric BRAF V600E but can paradoxically activate RAF signaling in cells with wild-type BRAF by promoting RAF dimerization.[22]

Belvarafenib is a "Type II" or "RAF dimer" inhibitor.[19][21] It binds to and stabilizes the inactive conformation of the RAF kinase, preventing the dimerization necessary for activation in RAS-mutant contexts.[23][24] The crystal structure of Belvarafenib bound to BRAF reveals the crucial role of the scaffold.[24] The aniline N-H group forms a key hydrogen bond with the "hinge" region of the kinase domain, mimicking the interaction of the adenine ring of ATP. The 2,3-dimethylphenoxy group is oriented towards a hydrophobic pocket, contributing significantly to the binding affinity and selectivity of the molecule.

MAPK/ERK Signaling Pathway and RAF Inhibition:

G cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase RAS RAS-GTP RTK->RAS Activates RAF RAF Dimer RAS->RAF Promotes Dimerization & Activation MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Belvarafenib Belvarafenib (Type II Inhibitor) Belvarafenib->RAF Inhibits Dimerization & Activity

Caption: Inhibition of the MAPK/ERK pathway by Belvarafenib.

Structure-Activity Relationship (SAR) Insights

The development of Belvarafenib and similar inhibitors has provided clear insights into the structure-activity relationships governed by the this compound scaffold.

MoietyModificationImpact on ActivityRationale
Aniline N-H Alkylation or removalSignificant loss of potencyCrucial for hinge-binding hydrogen bond formation.[25][26][27]
Phenoxy Ring Removal of methyl groupsReduced potencyThe 2,3-dimethyl substitution provides optimal hydrophobic interactions within the kinase pocket.
Phenoxy Ring Altering substitution patternModulates selectivity and potencyFine-tunes the fit and interactions within the hydrophobic pocket.
Aniline Ring Substitution at C5/C6Attachment point for selectivity-conferring groupsAllows for extension into other regions of the ATP binding site to enhance potency and selectivity.

Table 1: Key SAR insights for the this compound scaffold in RAF inhibitors.

Inhibitory Activity of Belvarafenib: [28][29][30]

Kinase TargetIC₅₀ (nM)
B-RAF56
B-RAF V600E7
C-RAF5

Table 2: In vitro inhibitory concentrations (IC₅₀) of Belvarafenib against RAF isoforms.

Biological Evaluation Protocols

Evaluating compounds built upon this scaffold requires a suite of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.[31][32]

Biochemical Kinase Assay

Protocol: ADP-Glo™ Kinase Assay

  • Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified RAF kinase.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels indicate greater inhibition.

  • Procedure: a. Prepare a reaction mixture containing the purified RAF kinase (e.g., B-RAF V600E), a suitable substrate (e.g., inactive MEK protein), and ATP in kinase buffer. b. Add the test compound (e.g., Belvarafenib) at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). c. Incubate the reaction at 30 °C for 1 hour to allow for ATP-to-ADP conversion. d. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent to convert the produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. f. Measure luminescence using a plate reader. The signal is directly proportional to the kinase activity. g. Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay

Protocol: NanoBRET™ Target Engagement Assay

  • Objective: To confirm that the compound binds to its intended RAF target within a live cell environment.[31]

  • Principle: The assay measures the proximity of a fluorescently labeled tracer (which binds to the kinase) and a NanoLuc® luciferase-tagged RAF kinase. Compound binding displaces the tracer, reducing the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Procedure: a. Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-RAF fusion protein. b. Plate the transfected cells and treat them with the test compound at various concentrations. c. Add the fluorescent NanoBRET™ tracer and the Nano-Glo® substrate. d. Measure both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals. e. Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates target engagement by the test compound.

Downstream Signaling Assay

Protocol: Western Blot for Phospho-ERK (p-ERK)

  • Objective: To determine if the compound inhibits the downstream signaling cascade in cancer cells.

  • Procedure: a. Culture cancer cells known to have an active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E). b. Treat the cells with the test compound at various concentrations for a set time (e.g., 2-24 hours). c. Lyse the cells and quantify the total protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. e. Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control). f. Add a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Quantify the band intensities. A dose-dependent decrease in the p-ERK/total ERK ratio indicates effective pathway inhibition.

ADMET Profile Considerations

For any privileged scaffold to be successful in drug development, its derivatives must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[33][34] The this compound core generally imparts good drug-like properties, including moderate lipophilicity (LogP) and a topological polar surface area (TPSA) conducive to cell permeability.[35] However, aniline-containing compounds can sometimes be susceptible to metabolic oxidation, leading to the formation of reactive metabolites. Early assessment of metabolic stability using liver microsomes and potential toxicity using in vitro assays is crucial.[36] Preliminary studies on Belvarafenib have indicated an acceptable ADMET profile for further clinical development.[37]

Conclusion and Future Outlook

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly for the design of kinase inhibitors. Its synthetic accessibility via robust coupling methodologies like the Ullmann condensation and Buchwald-Hartwig amination, combined with its ideal geometry for engaging the kinase hinge region, makes it a highly attractive starting point for drug discovery campaigns. The clinical success of molecules like Belvarafenib underscores the therapeutic potential that can be unlocked by decorating this core. As our understanding of kinase biology and resistance mechanisms continues to evolve, we anticipate that this versatile scaffold will remain a vital tool in the development of the next generation of targeted therapies.

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A-770041: A Preclinical Development Roadmap for a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a comprehensive, albeit hypothetical, preclinical development plan for the novel chemical entity 4-(2,3-Dimethylphenoxy)aniline, hereinafter referred to as A-770041. As of the date of this publication, there is no publicly available data on the therapeutic properties of this specific molecule. Therefore, this guide is intended to serve as a strategic roadmap for its investigation, grounded in established principles of drug discovery and development. The experimental protocols and data presented are illustrative and based on established methodologies for analogous small molecules.

Executive Summary

The discovery of novel small molecules with therapeutic potential is the cornerstone of modern medicine.[1][2][3] this compound (A-770041) represents a unique chemical scaffold with potential for modulation of various biological targets. This document provides a detailed technical framework for the preclinical evaluation of A-770041, from initial hit-to-lead optimization to IND-enabling toxicology studies. Our approach is rooted in a "fail early, fail cheap" philosophy, prioritizing early assessment of ADME/Tox properties to mitigate late-stage attrition.[4] This guide is designed to provide drug development professionals with a robust, self-validating system for the comprehensive assessment of A-770041's therapeutic potential.

Introduction: The Rationale for Investigating A-770041

The phenoxy aniline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific substitution pattern of A-770041—a 2,3-dimethylphenoxy group linked to an aniline moiety—suggests potential interactions with a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and nuclear hormone receptors. The initial hypothesis is that the lipophilic dimethylphenoxy group may drive binding to hydrophobic pockets within target proteins, while the aniline moiety provides a key site for hydrogen bonding or further chemical modification to enhance potency and selectivity.

Phase I: Hit-to-Lead and In Vitro Characterization

The initial phase of development focuses on confirming the biological activity of A-770041 and establishing a preliminary structure-activity relationship (SAR).

High-Throughput Screening (HTS) and Target Deconvolution

Assuming A-770041 has been identified as a "hit" from a primary screen, the first step is to confirm its activity and identify its molecular target(s).

Experimental Protocol: Target Identification using Affinity Chromatography

  • Synthesis of an Affinity Probe: Synthesize an analog of A-770041 with a linker arm suitable for immobilization (e.g., an aliphatic chain terminating in a carboxylic acid or amine).

  • Immobilization: Covalently attach the linker-modified A-770041 to a solid support (e.g., sepharose beads).

  • Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

  • Washing and Elution: Wash the matrix to remove non-specifically bound proteins. Elute specifically bound proteins using a solution of free A-770041.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Causality Behind Experimental Choices: This method allows for the unbiased identification of proteins that directly interact with A-770041, providing a direct link between the compound and its potential molecular target.

In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) is critical to de-risk the progression of A-770041.[4][5][6][7]

Table 1: Key In Vitro ADME/Tox Assays for A-770041

Parameter Assay Purpose Acceptable Range
Solubility Kinetic Solubility AssayTo determine the solubility in aqueous buffer.> 50 µM
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)To assess passive diffusion across a synthetic membrane.Pe > 1 x 10⁻⁶ cm/s
Metabolic Stability Liver Microsomal Stability AssayTo evaluate the rate of metabolism by liver enzymes.t½ > 30 min
CYP Inhibition Cytochrome P450 Inhibition Assay (e.g., CYP3A4, 2D6)To identify potential for drug-drug interactions.IC₅₀ > 10 µM
Cytotoxicity Cell Viability Assay (e.g., MTS) in a panel of cell linesTo determine the general toxicity of the compound.CC₅₀ > 50 µM
hERG Liability Automated Patch Clamp AssayTo assess the risk of cardiac toxicity.IC₅₀ > 30 µM

Experimental Workflow: In Vitro ADME/Tox Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Solubility Solubility PAMPA PAMPA Solubility->PAMPA If Soluble Microsomal_Stability Microsomal Stability PAMPA->Microsomal_Stability If Permeable CYP_Inhibition CYP Inhibition Microsomal_Stability->CYP_Inhibition If Stable Cytotoxicity Cytotoxicity CYP_Inhibition->Cytotoxicity If Low Inhibition hERG hERG Cytotoxicity->hERG If Not Cytotoxic Lead_Candidate Lead_Candidate hERG->Lead_Candidate Lead Candidate

Caption: A tiered approach to in vitro ADME/Tox screening for A-770041.

Phase II: In Vivo Efficacy and Pharmacokinetics

Once A-770041 demonstrates a promising in vitro profile, the next phase involves evaluating its efficacy and pharmacokinetic (PK) properties in animal models.

Animal Model Selection

The choice of animal model is critical and depends on the therapeutic indication. For a hypothetical anticancer application, a xenograft mouse model would be appropriate.[8][9]

Experimental Protocol: Xenograft Tumor Model

  • Cell Line Selection: Choose a human cancer cell line that is sensitive to A-770041 in vitro.

  • Implantation: Subcutaneously implant the cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into vehicle control and A-770041 treatment groups. Administer the compound via an appropriate route (e.g., oral gavage) at various doses.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion of A-770041 in a living organism.

Table 2: Key Pharmacokinetic Parameters for A-770041

Parameter Description Method of Determination
Cmax Maximum plasma concentrationPlasma concentration-time profiling
Tmax Time to reach CmaxPlasma concentration-time profiling
AUC Area under the plasma concentration-time curvePlasma concentration-time profiling
Elimination half-lifePlasma concentration-time profiling
Bioavailability (F%) Fraction of the administered dose that reaches systemic circulationComparison of AUC after oral and intravenous administration
Volume of Distribution (Vd) Apparent volume into which the drug is distributedIntravenous PK study
Clearance (CL) Volume of plasma cleared of the drug per unit timeIntravenous PK study

Logical Relationship: The Interplay of PK and Efficacy

G Dose Dose PK_Parameters Pharmacokinetic Parameters (AUC, Cmax) Dose->PK_Parameters Target_Engagement Target Engagement in Tumor PK_Parameters->Target_Engagement Efficacy In Vivo Efficacy (Tumor Growth Inhibition) Target_Engagement->Efficacy

Caption: Relationship between dosing, pharmacokinetics, and in vivo efficacy.

Phase III: IND-Enabling Toxicology Studies

Before A-770041 can be tested in humans, a comprehensive set of toxicology studies must be conducted in accordance with regulatory guidelines.[10][11][12][13]

Experimental Protocol: 28-Day Repeated-Dose Toxicology Study in Two Species (Rat and Dog)

  • Dose Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD).

  • Main Study: Administer A-770041 daily for 28 days to three dose groups (low, mid, and high) and a vehicle control group in both rats and dogs.

  • In-life Observations: Monitor clinical signs, body weight, food consumption, and ophthalmology.

  • Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological examination of all major organs.

Causality Behind Experimental Choices: The use of two species, one rodent and one non-rodent, is a regulatory requirement to identify potential toxicities that may be species-specific. The 28-day duration is standard for supporting initial clinical trials.

Synthesis and Formulation

A scalable and robust synthesis of A-770041 is essential for its development. The synthesis of substituted phenoxy anilines can be achieved through various methods, including the Smiles rearrangement or transition metal-catalyzed cross-coupling reactions.[14][15]

Proposed Synthetic Route: Buchwald-Hartwig Amination

A plausible route to A-770041 involves the palladium-catalyzed coupling of 2,3-dimethylphenol with a protected 4-bromoaniline derivative, followed by deprotection.

Formulation Development: For preclinical and clinical studies, A-770041 will need to be formulated to ensure adequate solubility and stability. Initial formulations for oral administration may involve solutions in vehicles such as a mixture of PEG400, Solutol HS 15, and water.

Conclusion and Future Directions

This document has outlined a comprehensive preclinical development plan for the novel chemical entity A-770041. The proposed studies are designed to thoroughly evaluate its therapeutic potential, from initial in vitro characterization to IND-enabling toxicology. The successful completion of this plan will provide the necessary data to support the advancement of A-770041 into clinical trials. It is imperative that each stage of this process is guided by a rigorous, data-driven approach to decision-making, ensuring that only the most promising candidates are progressed, ultimately maximizing the chances of delivering a safe and effective new medicine to patients.

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Methodological & Application

Application Note & Protocol: Synthesis of 4-(2,3-Dimethylphenoxy)aniline via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-(2,3-Dimethylphenoxy)aniline, a key intermediate in pharmaceutical and materials science research. The primary synthetic route detailed is the Nucleophilic Aromatic Substitution (SNAr) pathway, a robust and scalable method for the formation of diaryl ether linkages. This guide elucidates the underlying reaction mechanism, provides a detailed, field-proven two-step experimental protocol, and discusses critical process parameters. Furthermore, alternative synthetic strategies, including Ullmann Condensation and Buchwald-Hartwig Amination, are contextualized to offer a broader perspective on diaryl ether and aryl amine synthesis. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction and Strategic Overview

This compound is a diaryl ether amine, a structural motif present in numerous biologically active compounds and advanced polymers. Its synthesis requires the strategic formation of a carbon-oxygen (C-O) ether bond and the presence of a primary amine on a separate aromatic ring. While several methods exist for such constructions, Nucleophilic Aromatic Substitution (SNAr) offers a classical and highly effective approach, particularly when one of the aromatic rings is appropriately activated.

The SNAr reaction is fundamentally different from SN1 or SN2 reactions, as it occurs on an sp2-hybridized carbon of an aromatic ring.[1] The success of this reaction hinges on two key factors:

  • A sufficiently electron-deficient aromatic ring , typically achieved by placing strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), ortho or para to the leaving group.[2][3]

  • A good leaving group , usually a halide. For SNAr reactions, fluoride is often the most effective leaving group due to its high electronegativity, which strongly polarizes the C-F bond and enhances the electrophilicity of the carbon center.

This guide will focus on a two-step synthesis:

  • Step 1: An SNAr reaction between 2,3-dimethylphenol and 1-fluoro-4-nitrobenzene to form the diaryl ether intermediate.

  • Step 2: Reduction of the nitro group to the target primary amine, this compound.

Reaction Mechanisms: A Comparative Analysis

The SNAr Addition-Elimination Mechanism

The cornerstone of this synthesis is the addition-elimination mechanism.[1][2] The process is initiated by the attack of a nucleophile (the 2,3-dimethylphenoxide) on the carbon atom bearing the leaving group. This attack is only feasible because the electron-withdrawing nitro group, positioned para to the leaving group, can stabilize the resulting negative charge.[3]

This stabilization occurs via resonance, delocalizing the charge into the nitro group and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1] This initial addition is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[3] In the second, faster step, the leaving group (fluoride) is eliminated, restoring the aromatic system and yielding the final diaryl ether product.

SNAr_Mechanism reactants 2,3-Dimethylphenoxide + 1-Fluoro-4-nitrobenzene meisenheimer Rate-Determining Step (Addition) reactants->meisenheimer Nucleophilic Attack intermediate Meisenheimer Complex (Resonance Stabilized Anion) meisenheimer->intermediate elimination Fast Step (Elimination) intermediate->elimination Loss of Leaving Group products 1-(2,3-Dimethylphenoxy)-4-nitrobenzene + F⁻ elimination->products

Figure 1: The Addition-Elimination mechanism for the SNAr reaction.

Alternative Synthetic Strategies

While SNAr is highly effective, other powerful methods exist for the synthesis of diaryl ethers and aryl amines.

  • Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol.[4][5] Modern iterations have introduced ligands that allow the reaction to proceed under milder conditions than the traditionally harsh temperatures required.[6] The Ullmann reaction is particularly useful when the aryl halide is not activated by electron-withdrawing groups.

  • Buchwald-Hartwig Amination: A cornerstone of modern organic synthesis, this palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between aryl halides and amines.[7][8][9] This reaction is known for its exceptional functional group tolerance and broad substrate scope, offering a powerful alternative disconnection approach to forming the C-N bond in the target molecule.[10][11]

Detailed Experimental Protocol

This protocol is divided into two primary stages: the SNAr coupling followed by the nitro group reduction.

Workflow Overview

Workflow cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Nitro Reduction prep Reagent Preparation (Phenol, Base, Aryl Halide) reaction1 Reaction at 120°C in DMSO (Monitor by TLC) prep->reaction1 workup1 Aqueous Work-up (Quench, Extract) reaction1->workup1 purify1 Purification (Column Chromatography) workup1->purify1 dissolve Dissolve Nitro Intermediate purify1->dissolve Characterized Intermediate reaction2 Reduction with SnCl2·2H2O in Ethanol dissolve->reaction2 workup2 Basification & Extraction reaction2->workup2 purify2 Final Purification & Characterization workup2->purify2 end end purify2->end Final Product: this compound

Figure 2: Experimental workflow for the two-step synthesis.

Step 1: SNAr Synthesis of 1-(2,3-Dimethylphenoxy)-4-nitrobenzene

Materials & Reagents:

  • 2,3-Dimethylphenol

  • 1-Fluoro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Protocol:

  • Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-dimethylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,3-dimethylphenol.

  • Heating and Nucleophile Formation: Begin stirring and gently heat the mixture to 80°C under a nitrogen atmosphere for 30 minutes. This step facilitates the formation of the potassium phenoxide salt, the active nucleophile. The base (K₂CO₃) is crucial for deprotonating the phenol, significantly increasing its nucleophilicity.

  • Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.05 eq) to the reaction mixture. The use of a slight excess of the aryl fluoride ensures complete consumption of the more valuable phenol.

  • Reaction: Increase the temperature to 120°C and maintain for 4-6 hours. The choice of a polar aprotic solvent like DMSO is critical; it effectively solvates the potassium cation, leaving the phenoxide anion highly reactive, and its high boiling point is suitable for this temperature.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water. This will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 1-(2,3-dimethylphenoxy)-4-nitrobenzene.

Step 2: Reduction to this compound

Materials & Reagents:

  • 1-(2,3-Dimethylphenoxy)-4-nitrobenzene (from Step 1)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol, absolute

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH), 10 M solution

  • Dichloromethane (DCM)

Protocol:

  • Setup: In a round-bottom flask, dissolve the 1-(2,3-dimethylphenoxy)-4-nitrobenzene intermediate (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution. This classical reduction method is highly effective for converting aromatic nitro groups to primary amines.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 2-3 hours. Monitor the reaction by TLC until the starting nitro compound is fully consumed.

  • Work-up - Basification: Cool the reaction to room temperature and carefully pour it over ice. Slowly add 10 M NaOH solution with vigorous stirring until the pH of the solution is strongly basic (pH > 10). This step neutralizes the HCl formed and deprotonates the ammonium salt to liberate the free amine. Tin hydroxides will precipitate.

  • Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the pad with dichloromethane. Transfer the filtrate to a separatory funnel and extract three times with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The resulting solid is the target compound, this compound. If necessary, it can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Quantitative Data Summary

ParameterStep 1: SNAr CouplingStep 2: Nitro Reduction
Key Reagents 2,3-Dimethylphenol, 1-Fluoro-4-nitrobenzene1-(2,3-Dimethylphenoxy)-4-nitrobenzene, SnCl₂·2H₂O
Base/Reducing Agent K₂CO₃ (1.5 eq)SnCl₂·2H₂O (4-5 eq)
Solvent DMSO (anhydrous)Ethanol
Temperature 120°CReflux (~80°C)
Typical Reaction Time 4-6 hours2-3 hours
Typical Yield 85-95%80-90%

Conclusion

The synthesis of this compound is efficiently achieved through a two-step process initiated by a Nucleophilic Aromatic Substitution reaction. The success of the SNAr step is predicated on the activation of the aromatic ring by a para-nitro group and the use of a polar aprotic solvent to enhance nucleophilicity. The subsequent reduction of the nitro group provides a reliable route to the final aniline product. This application note provides a robust and well-rationalized protocol suitable for researchers in synthetic and medicinal chemistry, ensuring a high degree of success and reproducibility.

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  • ResearchGate. (2025). Synthesis of 4-(5-Aryl-2-oxo-2,3-dihydro-3-furanyliden)- amino-2,3-dimethyl-5-oxo-1-phenylpyrazolines[13]. [Link]
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Introduction: The Significance of the Diaryl Ether Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Diaryl Ether Synthesis via Buchwald-Hartwig C–O Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether motif is a cornerstone in modern medicinal chemistry and agrochemical design.[1][2] Its presence is critical to the function of numerous biologically active compounds, including antibiotics (e.g., vancomycin), anticancer agents, and herbicides.[1][3][4][5] The unique conformational properties and metabolic stability imparted by the C-O-C linkage make it a privileged scaffold in drug discovery.[2][3]

Historically, the synthesis of diaryl ethers was dominated by the Ullmann condensation, a copper-catalyzed reaction that often required harsh conditions, high temperatures, and stoichiometric amounts of copper, limiting its functional group tolerance and substrate scope.[6][7] The advent of the Palladium-catalyzed Buchwald-Hartwig C–O cross-coupling reaction marked a paradigm shift, offering a more versatile, efficient, and milder route to these valuable structures.[8][9][10] This guide provides an in-depth exploration of the mechanism, critical parameters, and practical application of this transformative methodology.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig diaryl ether synthesis operates through a catalytic cycle involving a palladium center that oscillates between Pd(0) and Pd(II) oxidation states.[10][11] Understanding this cycle is paramount for rational optimization and troubleshooting. The key steps are the generation of the active catalyst, oxidative addition, association of the alkoxide, and reductive elimination.[11][12]

  • Activation of Precatalyst: The cycle typically begins with a stable Pd(II) precatalyst which is reduced in situ to the active L-Pd(0) species. This reduction can be facilitated by various components in the reaction mixture, including phosphine ligands or amines if present as impurities.[12]

  • Oxidative Addition: The electron-rich L-Pd(0) complex undergoes oxidative addition into the aryl halide (or pseudohalide) C–X bond. This is often the rate-determining step, forming a Pd(II) intermediate. The general reactivity order for the aryl electrophile is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[10][13]

  • Alkoxide Association & Ligand Exchange: The phenol, deprotonated by a base to form a more nucleophilic phenoxide, coordinates to the palladium center, displacing the halide anion.

  • Reductive Elimination: This final, crucial step involves the formation of the new C–O bond, yielding the diaryl ether product and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[10] This step is often accelerated by the use of bulky, electron-rich ligands.[14]

Buchwald-Hartwig C-O Coupling Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition Product Ar-O-Ar' (Diaryl Ether) Pd0->Product PdII_Alkoxide L-Pd(II)(Ar)(OAr') PdII_Aryl->PdII_Alkoxide Ligand Exchange PdII_Alkoxide->Pd0 Reductive Elimination HX_Base [Base-H]⁺X⁻ PdII_Alkoxide->HX_Base X⁻ ArylX Ar-X (Aryl Halide) ArylX->PdII_Aryl Phenol Ar'-OH + Base Phenol->PdII_Alkoxide Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 Reduction

Caption: The catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

Pillar 1: Selecting the Right Tools - A Guide to Reaction Components

The success of a Buchwald-Hartwig C-O coupling is critically dependent on the judicious selection of four key components: the palladium source, ligand, base, and solvent.[14] The interplay between these elements dictates reaction efficiency, scope, and functional group tolerance.

Palladium Precatalysts

The choice of palladium source is primarily one of convenience, stability, and efficiency in forming the active Pd(0) species.

  • Common Sources: Air-stable Pd(II) sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used.[13] They require an in situ reduction step to enter the catalytic cycle.

  • Pre-formed Catalysts (Palladacycles): More advanced, well-defined "precatalysts" such as the G3 or G4 palladacycles (e.g., XPhos Pd G3) are increasingly popular. These complexes contain the ligand already bound to the palladium center and are designed for rapid, clean generation of the active L-Pd(0) catalyst, often leading to more reproducible results and lower catalyst loadings.

The Ligand: The Heart of the Catalyst

The ligand is arguably the most critical component, directly influencing the catalyst's activity and stability. For C-O coupling, bulky and electron-rich phosphine ligands are essential to promote the challenging reductive elimination step.[7]

  • Early Generations: Initial systems used ligands like DPPF, which were effective but often required higher temperatures.[10]

  • Bulky Biaryl Monophosphines: The major breakthrough came with the development of sterically demanding, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group.[10][15] Ligands such as XPhos , SPhos , RuPhos , and BrettPhos are now standards in the field.[15][16] The steric bulk around the palladium center accelerates the C-O bond-forming reductive elimination, while the electron-donating nature facilitates the initial oxidative addition.

  • Specialized Ligands: For particularly challenging transformations, newer generations of ligands continue to be developed, offering improved reactivity under milder conditions.[15][17][18]

The Base: Activating the Nucleophile

The base's primary role is to deprotonate the phenol, generating the active phenoxide nucleophile. The choice of base is a trade-off between reactivity and the chemical sensitivity of the substrates.[13][19]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and often allow for lower reaction temperatures or catalyst loadings.[12] However, their high basicity makes them incompatible with sensitive functional groups like esters or ketones.[12]

  • Weaker Inorganic Bases: Carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) offer much broader functional group tolerance.[13][14] Reactions with these bases may require higher temperatures or longer reaction times but are invaluable for complex molecule synthesis.[13] Cesium carbonate is often a particularly effective choice for C-O coupling.[20]

The Solvent: The Reaction Medium

The solvent must solubilize the reactants and catalyst while remaining inert.

  • Common Choices: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are the most frequently used solvents for this reaction.[13][14][21] Tetrahydrofuran (THF) is also a viable option.[13]

  • Considerations: The choice can influence reaction rates and catalyst stability. For instance, toluene is suitable for higher temperatures, while THF is used for milder conditions. It is crucial to use anhydrous solvents, as water can interfere with the catalyst and base.

Pillar 2: A Practical Framework - Catalyst System Selection

The optimal combination of components depends heavily on the specific substrates being coupled. The following table provides a starting point for reaction development, summarizing common and effective systems.

Aryl Halide/PseudohalidePhenol TypePalladium SourceLigandBaseSolventTypical Temp. (°C)Notes & References
Aryl Bromide/IodideElectron-rich or neutralPd(OAc)₂ or Pd₂(dba)₃XPhos or RuPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80–110A robust, general system with good functional group tolerance.[7]
Aryl Chloride (activated)Neutral or electron-poorBrettPhos Pd G3BrettPhosNaOtBu or LHMDSToluene100–120Aryl chlorides are less reactive and require more active catalyst systems.[16]
Aryl Bromide (hindered)Sterically hindered[(cinnamyl)PdCl]₂Custom bulky ligands (e.g., L8)K₃PO₄Toluene/DME60–100Hindered substrates require highly active catalysts to overcome steric clash.[15][18]
Aryl TriflateGeneralPd₂(dba)₃SPhosCs₂CO₃Dioxane80–100Triflates are excellent electrophiles and couple under relatively mild conditions.[7]

Pillar 3: In the Lab - A General Protocol

This protocol describes a general procedure for the synthesis of a diaryl ether using an aryl bromide and a phenol under inert atmosphere. Caution: Always perform a risk assessment before starting any chemical reaction. Phosphine ligands and palladium reagents should be handled in a fume hood.

Experimental Workflow Diagram

Caption: A standard workflow for setting up a Buchwald-Hartwig C-O coupling reaction.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenol (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

    • If not using a pre-formed catalyst, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

    • Scientist's Note: The order of addition of solids is generally not critical, but adding them before the solvent prevents splashing. Using a slight excess of the phenol can help drive the reaction to completion.

  • Reaction Setup:

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Scientist's Note: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation. Meticulous exclusion of air is critical for reproducibility.

  • Initiation and Monitoring:

    • Through the septum, add the anhydrous solvent (e.g., Toluene, 5 mL) via a dry syringe.

    • Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting aryl halide is consumed.

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and wash it with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure diaryl ether.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded ligand/Pd source).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has poor solubility.4. Reaction temperature too low.1. Use fresh reagents, or switch to a more stable palladacycle precatalyst.2. Ensure solvent is rigorously dried and inert atmosphere is maintained.3. Switch to a stronger base (e.g., Cs₂CO₃ or NaOtBu if tolerated) or a different solvent to improve solubility.[13][19]4. Increase the reaction temperature in 10-20 °C increments.
Hydrodehalogenation The aryl halide is reduced to an arene. This can be caused by trace water or competitive β-hydride elimination pathways.1. Re-dry all reagents and solvents.2. Use a different ligand/base combination; sometimes a less bulky ligand can disfavor this pathway.
Reaction Stalls Catalyst deactivation over time.1. Increase catalyst loading.2. Add a second portion of catalyst and ligand midway through the reaction.
Substrate with Free -OH or -NH₂ The catalyst may react with other nucleophilic groups on the substrate.1. Protect competing nucleophilic functional groups before the coupling reaction.[22]

Conclusion

The Buchwald-Hartwig amination protocol for diaryl ether synthesis is a powerful and indispensable tool in the arsenal of the modern synthetic chemist. Its broad substrate scope, improved functional group tolerance over classical methods, and predictable mechanistic underpinnings have cemented its role in the rapid assembly of complex molecules.[23] By carefully considering the interplay of the catalyst, ligand, base, and solvent, researchers can reliably construct the vital diaryl ether linkage, accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

  • Torraca, K. E., Huang, X., Parrish, C. A., & Buchwald, S. L. (2001). An Efficient Intermolecular Palladium-Catalyzed Synthesis of Aryl Ethers. Journal of the American Chemical Society, 123(43), 10770–10771.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Ma, G., & Li, J. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9839-9877.
  • Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • Singh, U., & Kumar, M. (2021). Recent Advances in Diaryl Ether Synthesis. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ACS Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
  • Heravi, M. M., Zadsirjan, V., & Mohammadi, L. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly, 152(10), 1215-1256.
  • Salvi, L., Davis, N. R., Ali, S. Z., & Buchwald, S. L. (2012). A new biarylphosphine ligand for the Pd-catalyzed synthesis of diaryl ethers under mild conditions. Organic Letters, 14(1), 170–173.
  • PubMed. (2012). A new biarylphosphine ligand for the Pd-catalyzed synthesis of diaryl ethers under mild conditions.
  • ACS Publications. (2012). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions.
  • Norrby, P.-O., & Nilsson, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.

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Application Notes and Protocols for the Reduction of 4-(2,3-dimethylphenoxy)-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(2,3-dimethylphenoxy)aniline

The reduction of nitroaromatic compounds is a cornerstone transformation in organic synthesis, providing a gateway to a vast array of functionalized anilines. These anilines are indispensable building blocks in the pharmaceutical, agrochemical, and materials science industries. This application note focuses on the specific reduction of 4-(2,3-dimethylphenoxy)-1-nitrobenzene to its corresponding aniline, this compound. This molecule, possessing a diaryl ether linkage and a reactive amino group, holds significant potential as a precursor for novel therapeutic agents, specialized polymers, and high-performance dyes. The strategic placement of the dimethylphenoxy group can impart unique solubility, conformational, and electronic properties to its derivatives, making its efficient and selective synthesis a topic of considerable interest to researchers in drug development and chemical synthesis.

This guide provides a comprehensive overview of the mechanistic underpinnings of nitro group reduction, compares common synthetic strategies, and offers a detailed, field-proven protocol for the preparation and characterization of this compound.

Mechanistic Insights: The Journey from Nitro to Amino

The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. This transformation does not occur in a single step but proceeds through a series of intermediates. Understanding this pathway is crucial for selecting the appropriate reducing agent and reaction conditions to maximize yield and minimize side products. The generally accepted mechanism involves the following key stages:

  • Nitroso Intermediate: The nitro group is first reduced to a nitroso (-NO) group.

  • Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine (-NHOH) group.

  • Amine Formation: Finally, the hydroxylamine is reduced to the target amine (-NH₂).

The following diagram illustrates this stepwise reduction pathway:

mechanistic_pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline + 2e⁻, + 2H⁺

Caption: General mechanistic pathway for the reduction of a nitroarene to an aniline.

The choice of reducing agent can influence the rate of each step and the potential for side reactions, such as the formation of azoxy, azo, or hydrazo compounds through condensation of intermediates.

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of nitroarenes, each with its own advantages and limitations. The selection of a particular method often depends on factors such as the presence of other functional groups in the molecule, scalability, cost, and safety considerations.

Method Reducing Agent(s) Advantages Disadvantages References
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiHigh yields, clean reaction, catalyst can be recycled.Requires specialized hydrogenation equipment, potential for hydrogenolysis of sensitive functional groups (e.g., benzyl ethers, halides), catalyst can be pyrophoric.[1]
Metal/Acid Reduction Fe/HCl, Zn/HCl, Sn/HClInexpensive, robust, tolerates a wide range of functional groups.Stoichiometric amounts of metal are required, acidic conditions may not be suitable for acid-labile substrates, workup can be tedious to remove metal salts.[2]
Transfer Hydrogenation Hydrazine, Cyclohexene, Formic Acid with a catalystAvoids the use of high-pressure hydrogen gas, often milder conditions.Can be slower than catalytic hydrogenation, may require specific catalysts.N/A
Metal Hydride Reduction LiAlH₄, NaBH₄ (with additives)Powerful reducing agents.LiAlH₄ is generally not selective for nitro group reduction in the presence of other reducible functional groups and can lead to azo compounds. NaBH₄ alone is typically not effective.N/A
Stannous Chloride Reduction SnCl₂·2H₂OMild conditions, good functional group tolerance, effective for many substrates.Stoichiometric reagent, tin waste needs to be properly disposed of.[3][4]

For the synthesis of this compound, both catalytic hydrogenation and metal/acid reduction are viable options. However, the use of stannous chloride (SnCl₂) in an alcoholic solvent offers a convenient and high-yielding laboratory-scale preparation without the need for specialized high-pressure equipment.

Experimental Protocol: Reduction using Stannous Chloride

This section provides a detailed, step-by-step protocol for the reduction of 4-(2,3-dimethylphenoxy)-1-nitrobenzene using stannous chloride dihydrate. This method is adapted from established procedures for the reduction of aromatic nitro compounds and is expected to be effective for the target substrate.[3][4][5][6]

Materials and Reagents
  • 4-(2,3-dimethylphenoxy)-1-nitrobenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Nitroaromatic compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated hydrochloric acid is corrosive. Handle with extreme care.

  • The reaction workup involves the use of a strong base (NaOH). This is also corrosive and should be handled with appropriate care.

  • Ensure proper quenching of any residual reducing agent before disposal.

Reaction Workflow Diagram

workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A Combine 4-(2,3-dimethylphenoxy)-1-nitrobenzene and Ethanol in a round-bottom flask. B Add SnCl₂·2H₂O and concentrated HCl. A->B C Heat the mixture to reflux with stirring. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture to room temperature. D->E F Carefully basify with NaOH solution until pH > 10. E->F G Extract the product with ethyl acetate. F->G H Wash the combined organic layers with brine. G->H I Dry the organic layer over anhydrous Na₂SO₄. H->I J Filter and concentrate under reduced pressure. I->J K Purify the crude product by column chromatography (if necessary). J->K

Caption: Experimental workflow for the reduction of 4-(2,3-dimethylphenoxy)-1-nitrobenzene.

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(2,3-dimethylphenoxy)-1-nitrobenzene (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of nitro compound).

    • To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in one portion.

    • Carefully add concentrated hydrochloric acid (a few drops to 1 mL, to initiate the reaction and maintain an acidic environment).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) using a heating mantle or oil bath.

    • Stir the mixture vigorously. The reaction is typically exothermic and the mixture may become homogeneous as the reaction progresses.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. This usually takes 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture over crushed ice.

    • Slowly add a concentrated solution of sodium hydroxide (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 10). A precipitate of tin salts will form.

    • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification:

    • If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value Source
Molecular Formula C₁₄H₁₅NO[7]
Molecular Weight 213.27 g/mol [7]
CAS Number 155106-50-6[7]
Appearance Expected to be a solid at room temperature.[8]
Solubility Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol.[8]

Spectroscopic Data:

  • ¹³C NMR: The ¹³C NMR spectrum should display 14 distinct carbon signals corresponding to the molecular structure.

  • IR Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹, C-N stretching vibrations around 1250-1350 cm⁻¹, and C-O-C stretching for the diaryl ether linkage around 1200-1250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 213.27).

Conclusion

This application note provides a comprehensive guide for the reduction of 4-(2,3-dimethylphenoxy)-1-nitrobenzene to this compound. The presented protocol using stannous chloride offers a reliable and accessible method for laboratory-scale synthesis. The resulting aniline is a valuable intermediate for further chemical exploration in various fields, particularly in the development of novel pharmaceuticals and functional materials. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific needs while adhering to strict safety guidelines.

References

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Application Note: High-Fidelity Purification of 4-(2,3-Dimethylphenoxy)aniline via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 4-(2,3-Dimethylphenoxy)aniline, a key intermediate in synthetic organic chemistry. The inherent basicity of the aniline moiety presents a significant challenge for standard silica gel chromatography, often leading to poor separation, peak tailing, and yield loss due to strong interactions with acidic silanol groups. This guide outlines a systematic approach, beginning with methodical thin-layer chromatography (TLC) for eluent system optimization, followed by a robust flash column chromatography protocol incorporating a basic modifier to ensure high purity and recovery of the target compound. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction: The Challenge of Purifying Aromatic Amines

This compound (CAS: 155106-50-6) is an aromatic amine and ether derivative with a molecular formula of C₁₄H₁₅NO and a molecular weight of approximately 213.27 g/mol .[1][2][3] Its structure makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and dyes.[1][4] As with any synthetic intermediate, achieving high purity is paramount to ensure the integrity and success of subsequent reaction steps and the quality of the final product.

The primary challenge in the chromatographic purification of aniline derivatives on silica gel stems from an acid-base interaction. Silica gel's surface is populated with weakly acidic silanol groups (Si-OH), which can strongly and irreversibly bind to basic compounds like the amino group (-NH₂) of anilines.[5][6] This interaction disrupts the equilibrium of the compound partitioning between the stationary and mobile phases, resulting in significant peak tailing, poor resolution, and potential degradation of the analyte on the column.[6][7]

This protocol directly addresses this issue by employing a mobile phase fortified with a small percentage of a competing base, triethylamine (TEA), to neutralize the active sites on the silica gel, thereby enabling a symmetric and efficient elution of the target compound.[5]

Principle of the Method: Modified Adsorption Chromatography

This method is based on the principles of normal-phase column chromatography, where a solid stationary phase (silica gel) adsorbs compounds from a liquid mobile phase (eluent).[8][9] Separation is achieved based on the differential polarity of the components in the crude mixture.

  • Stationary Phase: Silica gel, a highly polar adsorbent.

  • Mobile Phase: A solvent system of low to moderate polarity, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

  • Separation Mechanism: Non-polar impurities will have a weak affinity for the polar silica gel and will be eluted quickly by the mobile phase. The more polar this compound will adsorb more strongly. By carefully tuning the polarity of the mobile phase, a "sweet spot" is found where the target compound is eluted efficiently after less polar impurities but before more polar ones.[8][10]

  • Key Innovation (Base Modifier): The addition of ~0.5-1% triethylamine to the mobile phase is critical. The TEA, being a small and strong base, preferentially interacts with and neutralizes the acidic silanol sites on the silica gel surface.[5] This prevents the aniline from binding tightly, allowing it to travel through the column in a sharp, well-defined band, dramatically improving peak shape and recovery.

Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the this compound spot has a Retention Factor (Rƒ) of approximately 0.25-0.35.[11] This Rƒ value ensures that the compound will move through the column at a practical rate, allowing for effective separation from impurities.[11]

Protocol for TLC Analysis:
  • Prepare the Crude Sample: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate to create a concentrated solution.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the crude sample solution onto the baseline of a silica gel TLC plate.

  • Prepare Eluent Systems: In separate TLC chambers or beakers with lids, prepare various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). To each of these test systems, add approximately 1% triethylamine.

  • Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound will typically appear as dark spots. Circle the spots lightly with a pencil.

  • Calculate Rƒ Values: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.

    • Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the ratio of hexane to ethyl acetate until the target compound's spot has an Rƒ value in the desired 0.25-0.35 range.[11][12] This will be the starting eluent for your column.

Detailed Protocol for Column Chromatography

Materials & Equipment
Reagents & Consumables Equipment
Crude this compoundGlass Chromatography Column with Stopcock
Silica Gel (Flash Grade, 230-400 mesh)Beakers and Erlenmeyer Flasks
Hexane (ACS Grade or higher)Funnel
Ethyl Acetate (ACS Grade or higher)Collection Test Tubes or Vials
Triethylamine (TEA)TLC Plates, Chamber, and UV Lamp (254 nm)
Dichloromethane (for sample loading)Rotary Evaporator
Cotton or Glass WoolLaboratory Stand and Clamps
Sand (washed)
Column Preparation (Slurry Packing Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom to support the packing.[8] Add a thin layer (~1 cm) of sand over the plug.

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the starting eluent (the optimized mixture from TLC) to the silica gel until a pourable, homogenous slurry is formed. Stir gently to release any trapped air bubbles.[8]

  • Pack the Column: With the stopcock closed, pour the silica slurry into the column using a funnel. Immediately open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure the silica packs down evenly and to prevent the formation of channels.[8]

  • Equilibrate: Once all the silica has settled, add a final layer (~1 cm) of sand on top to protect the silica bed from disturbance during solvent addition. Do not let the column run dry. Continuously pass 2-3 column volumes of the starting eluent through the packed silica to ensure full equilibration. The solvent level should always remain above the top layer of sand.

Sample Loading (Dry Loading Method)

Dry loading is often superior for ensuring a narrow starting band and better separation.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

  • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully layer this powder onto the top layer of sand in the prepared column.

Elution and Fraction Collection
  • Begin Elution: Carefully add the starting eluent to the top of the column. Open the stopcock and begin collecting the eluting solvent in numbered test tubes or vials. Maintain a constant head of solvent above the packing.

  • Monitor the Separation: Periodically, spot fractions onto a TLC plate alongside a spot of the original crude mixture. Develop and visualize the plate to track the elution of the components.

  • Gradient Elution (if necessary): If separation between the product and a more polar impurity is difficult, you can gradually increase the polarity of the eluent after the less polar impurities have eluted. For example, move from 8:2 Hexane:EtOAc to 7:3 Hexane:EtOAc.[9]

Product Isolation
  • Identify Pure Fractions: Using TLC analysis, identify all the fractions that contain only the pure this compound (single spot at the correct Rƒ).

  • Combine and Evaporate: Combine the identified pure fractions into a round-bottom flask.

  • Remove Solvent: Remove the solvents using a rotary evaporator to yield the purified product.

  • Final Analysis: Confirm the purity of the final product using an appropriate analytical technique (e.g., NMR, LC-MS, GC-MS).

Data Presentation and Visualization

Table 1: Summary of Chromatographic Conditions
ParameterSpecificationRationale
Analyte This compoundTarget compound for purification.
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective polar adsorbent for normal-phase chromatography.[6][8]
Mobile Phase (Eluent) Hexane / Ethyl Acetate with 1% Triethylamine (TEA)Provides good resolving power for moderately polar compounds; TEA is essential to prevent amine tailing.[5][11]
Optimal Rƒ (TLC) ~0.30 in 8:2 Hexane:EtOAc + 1% TEAEnsures efficient migration and separation on the column.[11]
Loading Method Dry LoadingProvides a narrow starting band, leading to sharper peaks and better resolution.
Detection Method UV light (254 nm)Aromatic rings in the analyte absorb UV light, allowing for easy visualization on TLC plates.
Diagram 1: General Workflow for Purification

G cluster_0 Method Development cluster_1 Column Preparation cluster_2 Purification Process cluster_3 Analysis & Isolation TLC TLC Analysis (Optimize Eluent, Target Rƒ = 0.25-0.35) Slurry Prepare Silica Slurry TLC->Slurry Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Dry Load Sample Equilibrate->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow from TLC optimization to final product isolation.

Diagram 2: Logic of Eluent Selection

G cluster_impurities Impurities NonPolar Non-Polar Impurity Low affinity for Silica Elutes First Polar Polar Impurity High affinity for Silica Elutes Last Product Target: this compound Moderate Polarity Elutes between impurities Eluent Mobile Phase (Hexane/EtOAc + TEA) Eluent->NonPolar Fast Eluent->Polar Slow Eluent->Product Moderate

Caption: Elution order based on compound polarity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Spots - Eluent is too polar (high Rƒ).- Column was overloaded with crude sample.- Decrease eluent polarity (increase hexane %).- Use a larger column with more silica gel.- Ensure dry loading was performed correctly for a tight band.
Compound Won't Elute from Column - Eluent is not polar enough (low Rƒ).- Gradually increase the polarity of the eluent (increase ethyl acetate %).
Streaking/Tailing on Column/TLC - Insufficient or no basic modifier (TEA) in the eluent.- Ensure 0.5-1% triethylamine is present in the eluent used for both the slurry and the elution.[5][6]
Cracks or Channels in Silica Bed - Column was packed improperly.- Column ran dry at some point.- Repack the column. Ensure the silica is fully settled and the bed is never exposed to air.

Conclusion

The successful purification of this compound by column chromatography is highly dependent on mitigating the strong interaction between the basic aniline functional group and the acidic silica gel stationary phase. The protocol detailed herein, which emphasizes preliminary TLC analysis and the crucial addition of triethylamine to the mobile phase, provides a reliable and reproducible method for obtaining this valuable chemical intermediate in high purity. By following this systematic approach, researchers can overcome common purification challenges, leading to improved yields, higher quality material, and more reliable downstream synthetic results.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7139200, this compound. [Link]
  • University of Alberta.
  • ResearchGate.
  • Solubility of Things. Aniline. [Link]
  • Biotage.
  • Chemistry For Everyone.
  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). [Link]
  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. (2012). [Link]
  • University of Colorado Boulder.

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Application Notes and Protocols for the Analytical Characterization of 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 4-(2,3-Dimethylphenoxy)aniline, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following protocols are designed with a focus on scientific integrity, robustness, and adherence to established validation principles. This document eschews a rigid template in favor of a logically structured narrative that explains the causality behind experimental choices, ensuring that each method is a self-validating system. Key techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are detailed with step-by-step protocols. This guide is intended to empower researchers to confidently assess the identity, purity, and quality of this compound.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₅NO and a molecular weight of approximately 213.28 g/mol , is an aromatic compound featuring a diaryl ether linkage.[1] Its structure, comprising a 2,3-dimethylphenyl group ether-linked to an aniline moiety, makes it a valuable building block in the synthesis of more complex molecules, potentially including pharmaceuticals and agrochemicals.[2] The presence of both an amine and an ether functional group imparts specific chemical properties and potential reactivity.[3]

The quality of this intermediate is paramount to the success of subsequent synthetic steps and the purity of the final product. Therefore, robust analytical methods are essential for its comprehensive characterization. This guide provides the scientific foundation and practical protocols for achieving this.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 155106-50-6[1]
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
IUPAC Name This compound[1]
Appearance Typically a solid at room temperature[3]
Solubility Likely soluble in organic solvents[3]

Synthesis and Potential Impurities: The Ullmann Condensation

A probable and well-established synthetic route for diaryl ethers like this compound is the Ullmann condensation .[4][5] This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol.[4][5] In this case, the reaction would likely proceed between a 4-haloaniline and 2,3-dimethylphenol in the presence of a copper catalyst and a base.

Understanding the synthetic pathway is crucial for identifying potential process-related impurities that must be monitored.

Potential Impurities:

  • Starting Materials: Unreacted 4-haloaniline (e.g., 4-iodoaniline, 4-bromoaniline) and 2,3-dimethylphenol.

  • Homocoupling Products: 4,4'-diaminobiphenyl (from the coupling of two 4-haloaniline molecules) and 2,2',3,3'-tetramethylbiphenyl (from the coupling of two 2,3-dimethylphenol molecules).

  • Catalyst Residues: Residual copper salts.

  • Side-Reaction Products: Isomeric products or by-products from reactions involving other functional groups under the reaction conditions.

The analytical methods detailed below are designed to separate and identify the main component from these potential impurities.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of this compound and quantifying any related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar to non-polar compounds like this compound. The method's versatility allows for the separation of the main compound from its structurally similar impurities.

Principle of the Method: This method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)/Q2(R2)) cluster_Analysis Routine Analysis Dev1 Column & Mobile Phase Screening Dev2 Optimization of Gradient & Flow Rate Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Ana1 Sample Preparation Val5->Ana1 Validated Method Ana2 HPLC Analysis Ana1->Ana2 Ana3 Data Processing & Reporting Ana2->Ana3

Caption: Workflow for HPLC method development, validation, and routine analysis.

Detailed HPLC Protocol:

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for basic analytes like anilines.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 240 nmAromatic compounds typically exhibit strong absorbance in this UV region. A PDA detector can be used to identify the optimal wavelength.
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This is the stock solution.

  • For purity analysis, further dilute the stock solution to a final concentration of approximately 0.05 mg/mL with the diluent.

Method Validation: The developed method must be validated according to ICH Q2(R1) or the revised Q2(R2) guidelines to ensure it is suitable for its intended purpose.[6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities and degradation products. This can be demonstrated by analyzing spiked samples and subjecting the sample to stress conditions (acid, base, oxidation, heat, light).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on the mass spectrum of the analyte.

Principle of the Method: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule.

Detailed GC-MS Protocol:

Instrumentation:

  • Gas chromatograph with a capillary column inlet and an autosampler.

  • Mass spectrometer (e.g., single quadrupole) with an electron ionization (EI) source.

  • GC-MS data system.

GC-MS Conditions:

ParameterRecommended ConditionsRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/minInert carrier gas to transport the sample through the column.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity for impurity detection.
Oven Program Initial temp: 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)A temperature program is used to separate compounds with different boiling points.
MS Source Temp. 230 °CStandard source temperature for EI.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Scan Range m/z 40-450A suitable range to capture the molecular ion and key fragments of the analyte and expected impurities.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Further dilute the stock solution to approximately 10-50 µg/mL for analysis.

Spectroscopic Analysis for Structural Elucidation and Functional Group Identification

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Principle of the Method: NMR spectroscopy relies on the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the connectivity of atoms in a molecule.

Predicted ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.5-7.5 ppm. The protons on the aniline ring and the dimethylphenyl ring will have distinct chemical shifts and coupling patterns.

  • Amine Protons (NH₂): A broad singlet, typically in the range of δ 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent.

  • Methyl Protons (CH₃): Two singlets for the two methyl groups on the phenyl ring, likely in the range of δ 2.0-2.5 ppm.

Predicted ¹³C NMR Spectral Features (in CDCl₃):

  • Aromatic Carbons (Ar-C): Multiple signals in the downfield region (δ 110-160 ppm). The carbon attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) will be at the lower end of this range, while the other aromatic carbons will be in the δ 115-140 ppm region.

  • Methyl Carbons (CH₃): Two signals in the upfield region, typically around δ 15-25 ppm.

NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle of the Method: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum provides a unique pattern of absorption bands that can be used to identify functional groups.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine (NH₂)
3100-3000C-H stretchAromatic
1620-1580N-H bendPrimary Amine (NH₂)
1600-1450C=C stretchAromatic Ring
1260-1200C-O stretch (asymmetric)Aryl Ether
1100-1000C-O stretch (symmetric)Aryl Ether
850-800C-H out-of-plane bendpara-disubstituted ring

FTIR Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a nujol mull, or as a thin film on a salt plate (if it is a low-melting solid or oil). For solid samples, Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Logical Framework for Comprehensive Characterization

The following diagram illustrates the logical flow for a comprehensive characterization of this compound, integrating the discussed analytical techniques.

Characterization_Logic cluster_Initial Initial Assessment cluster_Purity Purity & Impurity Profiling cluster_Structure Structural Confirmation cluster_Final Final Characterization Report Initial1 Physicochemical Properties (Appearance, Solubility) Purity1 HPLC (Purity, Related Substances) Initial1->Purity1 Struct1 NMR (¹H, ¹³C) - Unambiguous Structure Initial1->Struct1 Purity2 GC-MS (Volatile Impurities) Purity1->Purity2 Complementary Info Final1 Certificate of Analysis (CoA) Purity1->Final1 Purity2->Final1 Struct2 FTIR (Functional Groups) Struct1->Struct2 Struct3 GC-MS (Molecular Weight & Fragmentation) Struct1->Struct3 Struct1->Final1 Struct2->Final1 Struct3->Final1

Caption: Logical workflow for the comprehensive characterization of this compound.

Conclusion

The analytical methods and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and quality of this important synthetic intermediate. Adherence to the principles of method validation as prescribed by regulatory bodies such as the FDA and ICH is paramount to ensuring the reliability and trustworthiness of the analytical data generated. This, in turn, is critical for the successful development of high-quality downstream products.

References

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7139200, this compound.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8764, (4-Aminophenoxy)benzene.
  • Mehta, P., & Mehta, A. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 63-69.
  • Patel, S., & Patel, N. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 3(4), 834-842.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • Illinois State University. (2015). Infrared Spectroscopy.

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Application Notes & Protocols: Evaluating 4-(2,3-Dimethylphenoxy)aniline for Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities.[1][2] The diphenylamine and phenoxy aniline frameworks have emerged as promising starting points in medicinal chemistry, with various derivatives demonstrating a range of biological activities.[3][4][5] Compounds within this class have been shown to possess antibacterial, antifungal, and other therapeutic properties, suggesting a versatile pharmacophore worthy of investigation.[6][7][8][9][10][11][12]

This document focuses on 4-(2,3-Dimethylphenoxy)aniline , a specific, under-investigated molecule within this class. Its chemical structure, featuring a dimethylphenoxy group linked to an aniline moiety, presents a unique scaffold for potential antimicrobial activity. To date, the biological profile of this compound remains largely unexplored.[13]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will provide a structured, field-proven workflow to systematically evaluate this compound, from initial synthesis and primary screening to advanced characterization of its antimicrobial effects and preliminary safety profiling. The protocols herein are designed not merely as procedural steps but as a logical framework for inquiry, explaining the scientific rationale behind each experimental choice.

Part 1: Synthesis and Characterization of this compound

A reliable and well-characterized supply of the test compound is the bedrock of any drug discovery program. The synthesis of diaryl ethers like this compound is commonly achieved through metal-catalyzed cross-coupling reactions, such as the Ullmann condensation.[14] This method involves the copper-catalyzed reaction of a phenol with an aryl halide.

Protocol 1: Synthesis via Ullmann Condensation

Rationale: The Ullmann condensation is a robust and well-established method for forming the critical C-O ether bond in the target molecule under relatively accessible conditions. This protocol is adapted from standard procedures for similar diaryl ether syntheses.[14]

Materials:

  • 4-Iodoaniline

  • 2,3-Dimethylphenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-iodoaniline (1.0 eq), 2,3-dimethylphenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and a small amount of anhydrous pyridine via syringe. The pyridine acts as a ligand to stabilize the copper catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-iodoaniline) is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with ethyl acetate.

  • Extraction: Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to ensure it meets >95% purity before biological evaluation.[5][6]

Part 2: Primary Antimicrobial Screening Workflow

The initial screening phase is designed to efficiently determine if this compound possesses any antimicrobial activity and, if so, to quantify its potency. We begin with a qualitative assay, followed by a quantitative determination of the minimum inhibitory concentration (MIC).

G cluster_prep Compound Preparation cluster_screening Screening Assays cluster_analysis Data Analysis cluster_decision Decision Point Compound Synthesized This compound Stock Prepare DMSO Stock (e.g., 10 mg/mL) Compound->Stock Disk Protocol 2: Disk Diffusion Assay (Qualitative) Stock->Disk MIC Protocol 3: Broth Microdilution (Quantitative MIC) Disk->MIC If active Zone Measure Zone of Inhibition (mm) Disk->Zone MIC_Val Determine MIC (μg/mL or μM) MIC->MIC_Val Decision Proceed to Advanced Characterization? MIC_Val->Decision

Caption: Workflow for primary antimicrobial screening.

Protocol 2: Disk Diffusion Assay (Qualitative)

Rationale: The disk diffusion (Kirby-Bauer) test is a rapid, low-cost, and widely used method to qualitatively assess the antimicrobial activity of a compound.[15][16][17] It provides a clear visual indication of whether the compound can inhibit microbial growth.

Step-by-Step Procedure:

  • Prepare Inoculum: From a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline or Mueller-Hinton Broth (MHB) to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculate Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate uniformly in three directions to ensure confluent growth.

  • Prepare Disks: Aseptically apply a known amount (e.g., 10 μL) of the this compound stock solution onto sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely. Prepare a negative control disk with solvent (DMSO) only and a positive control disk with a standard antibiotic (e.g., ampicillin).

  • Place Disks: Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, pressing gently to ensure full contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: To move from qualitative to quantitative data, the broth microdilution assay is the gold standard for determining the MIC.[17][18][19][20] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Procedure:

  • Prepare Plate: In a sterile 96-well microtiter plate, add 50 μL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilution: Add 100 μL of the compound stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 μL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 μL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Prepare Inoculum: Dilute the 0.5 McFarland standard inoculum so that when 50 μL is added to each well, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Inoculate Plate: Add 50 μL of the prepared inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 μL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Read MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader to measure optical density (OD₆₀₀).

Table 1: Example MIC Data Presentation
Microorganism MIC (µg/mL)
S. aureus ATCC 292138
E. coli ATCC 2592264
P. aeruginosa ATCC 27853>128
MRSA USA30016
C. albicans ATCC 9002832

Part 3: Advanced Antimicrobial Characterization

Once inhibitory activity is confirmed, the next crucial step is to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Time-kill assays provide further insight into the dynamics of the antimicrobial action.

Protocol 4: Minimum Bactericidal Concentration (MBC) Determination

Rationale: The MBC assay is a direct extension of the MIC test and is essential for distinguishing between bactericidal and bacteriostatic agents.[21] An agent is considered bactericidal if the MBC is no more than four times its MIC.

Step-by-Step Procedure:

  • Perform MIC Assay: Following the completion of the MIC assay (Protocol 3), select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Subculture: From each of these clear wells, take a 10 μL aliquot and spot-plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than a few colonies growing on the spot plate).

Protocol 5: Time-Kill Kinetic Assay

Rationale: Time-kill assays reveal the concentration- and time-dependent killing dynamics of an antimicrobial agent, providing a much richer dataset than a static MIC value.[18]

Step-by-Step Procedure:

  • Setup: Prepare several flasks of CAMHB containing the test organism at a starting concentration of ~5 x 10⁵ CFU/mL.

  • Add Compound: Add this compound to the flasks at various concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no compound.

  • Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Analysis: Plot log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Table 2: Example Time-Kill Assay Data (log₁₀ CFU/mL)
Compound Conc. Time 0h Time 2h Time 4h Time 8h Time 24h
Growth Control5.76.57.88.99.1
1x MIC5.75.14.33.52.5
4x MIC5.74.22.9<2.0<2.0

Part 4: Investigating the Mechanism of Action (MoA)

Understanding how a compound exerts its antimicrobial effect is critical for lead optimization. For phenoxy aniline derivatives, plausible mechanisms include disruption of the bacterial cell membrane or inhibition of essential metabolic pathways.[7][22]

G cluster_moa Potential Mechanisms of Action cluster_outcomes Cellular Outcomes Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Protein Inhibition of Protein Synthesis Compound->Protein DNA Inhibition of DNA Replication Compound->DNA Metabolism Inhibition of Metabolic Pathways Compound->Metabolism Leakage Ion/Metabolite Leakage Membrane->Leakage Bacteriostasis Bacteriostasis Protein->Bacteriostasis DNA->Bacteriostasis Metabolism->Bacteriostasis Bactericidal Bactericidal Effect Leakage->Bactericidal

Caption: Plausible antimicrobial mechanisms of action.

Protocol 6: Cell Membrane Permeability Assay

Rationale: A common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane's integrity. This can be readily assessed using fluorescent dyes like Propidium Iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to DNA.

Step-by-Step Procedure:

  • Prepare Cells: Grow the test bacteria to the mid-logarithmic phase, then harvest by centrifugation and wash twice with PBS. Resuspend the cells in PBS to an OD₆₀₀ of ~0.5.

  • Assay Setup: In a black, clear-bottom 96-well plate, add bacterial suspension to each well.

  • Add Compound: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a negative control (solvent) and a positive control (a known membrane-disrupting agent like Polymyxin B).

  • Add Dye: Add Propidium Iodide to each well to a final concentration of ~10 µM.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation ~535 nm, Emission ~617 nm) kinetically over 1-2 hours.

  • Analysis: A rapid increase in fluorescence in the presence of the compound indicates membrane permeabilization.

Part 5: Safety and Selectivity Profiling

A clinically viable antimicrobial agent must selectively target pathogens while exhibiting minimal toxicity to host cells.[23][24][25][26] Cytotoxicity assays against mammalian cell lines are a critical first step in evaluating this safety profile.[27]

Protocol 7: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[27] It is a standard high-throughput method for assessing the cytotoxic potential of a compound.

Step-by-Step Procedure:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include untreated control wells.

  • Incubation: Incubate the cells with the compound for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability versus compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Analysis: Selectivity Index (SI)

The Selectivity Index is a crucial metric for evaluating the therapeutic potential of a compound. It is the ratio of the compound's toxicity to host cells versus its activity against the pathogen.

Formula: Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Microorganism)

A higher SI value is desirable, indicating greater selectivity for the microbial target.

Table 3: Example Selectivity Profile
Parameter Value Target Organism Selectivity Index (SI)
IC₅₀ (HEK293 cells)160 µg/mL
MIC (S. aureus)8 µg/mLS. aureus20
MIC (E. coli)64 µg/mLE. coli2.5

Conclusion and Future Directions

This document outlines a systematic, multi-tiered approach to evaluate the potential of this compound as a novel antimicrobial agent. By following these protocols, researchers can progress from initial synthesis and qualitative screening to a robust quantitative assessment of efficacy, mechanism of action, and preliminary safety.

Positive results from this workflow—specifically, potent MIC/MBC values, a clear mechanism of action, and a high Selectivity Index—would provide a strong rationale for advancing this compound into further preclinical development. Subsequent steps would include lead optimization through structure-activity relationship (SAR) studies, evaluation of resistance development potential, and ultimately, in vivo efficacy and toxicology studies in animal models.

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  • Kramer, P., Wiersma, M., Gsponer, J., & Friis, T. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
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Application Notes and Protocols for the Investigation of 4-(2,3-Dimethylphenoxy)aniline in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Phenoxyaniline Derivatives

The phenoxyaniline scaffold has garnered significant interest in medicinal chemistry as a promising framework for the development of novel anticancer agents.[1] The structural versatility of these compounds allows for extensive modification, which can profoundly influence their biological activity. Derivatives of phenoxyaniline have been investigated for their potential to interfere with key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This document provides a detailed guide for the comprehensive preclinical evaluation of a specific analogue, 4-(2,3-Dimethylphenoxy)aniline, as a potential anticancer therapeutic.

While extensive research on this particular molecule is not yet publicly available, this guide offers a robust framework of established protocols and methodologies for its systematic investigation. The principles and techniques outlined herein are designed to elucidate the compound's cytotoxic and mechanistic properties, providing a solid foundation for further drug development efforts.

PART 1: In Vitro Evaluation of Anticancer Activity

The initial assessment of any potential anticancer compound involves a series of in vitro assays to determine its cytotoxic and apoptotic effects on cancer cell lines.

Cell Viability Assays: Determining Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying a compound's potency.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol 1: MTT Assay for IC50 Determination

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Treat the cells with the various concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation: Example IC50 Table

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaTo be determinedExample: 0.9 ± 0.1
A549Lung CarcinomaTo be determinedExample: 1.5 ± 0.3
HCT116Colon CarcinomaTo be determinedExample: 1.1 ± 0.2
Apoptosis Assays: Uncovering the Mechanism of Cell Death

Inducing apoptosis, or programmed cell death, is a primary mechanism of action for many anticancer drugs.[5] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[5]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.[5]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

    • Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow for In Vitro Analysis

G cluster_0 Cell Culture & Preparation cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Seeding Seed cells in 96-well plates Culture->Seeding Treatment_Apop Treat with IC50 concentration Culture->Treatment_Apop Treatment_MTT Treat with this compound (Dose-response) Seeding->Treatment_MTT MTT_Assay MTT Assay Treatment_MTT->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50 Calculate IC50 Absorbance->IC50 IC50->Treatment_Apop Inform concentration Staining Annexin V/PI Staining Treatment_Apop->Staining Flow Flow Cytometry Analysis Staining->Flow

Caption: Workflow for in vitro evaluation of this compound.

PART 2: Elucidating the Molecular Mechanism of Action

Understanding the molecular targets and signaling pathways affected by a compound is crucial for its development as a targeted therapy. Based on the activity of related phenoxyaniline and anilinoquinazoline derivatives, a plausible mechanism of action for this compound could involve the inhibition of receptor tyrosine kinases (RTKs) such as EGFR, leading to the downstream suppression of pro-survival pathways like PI3K/Akt and MAPK/ERK.[1][2]

Hypothesized Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhib Inhibition of Apoptosis AKT->Apoptosis_Inhib Proliferation Cell Proliferation mTOR->Proliferation Transcription->Proliferation Compound This compound Compound->EGFR Inhibits

Caption: Hypothesized EGFR signaling pathway inhibited by this compound.

PART 3: In Vivo Efficacy Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy in a living organism. Human tumor xenograft models in immunodeficient mice are a standard for preclinical anticancer drug development.[6][7][8][9]

Ectopic Xenograft Model

In this model, human cancer cells are implanted subcutaneously into immunodeficient mice.[6]

Protocol 3: Subcutaneous Xenograft Mouse Model

  • Animal Handling and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID).[9]

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[9]

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly by measuring tumor volume with calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various dosages.

    • The control group should receive the vehicle solution. A positive control group treated with a standard-of-care chemotherapeutic can also be included.

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight of the mice throughout the study.

    • The study endpoint may be reached when tumors in the control group reach a maximum allowed size or after a specific treatment duration.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Conclusion and Future Directions

The protocols and methodologies detailed in this guide provide a comprehensive framework for the initial preclinical evaluation of this compound as a potential anticancer agent. Positive outcomes from these studies, including potent in vitro cytotoxicity, a well-defined mechanism of action, and significant in vivo tumor growth inhibition, would warrant further investigation. Subsequent steps could include pharmacokinetic and toxicological studies, the exploration of combination therapies, and the synthesis of more potent derivatives. This systematic approach is essential for advancing novel chemical entities from the laboratory to potential clinical applications.

References

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Application Note: A Protocol for the Synthesis and Characterization of Novel Poly(4-(2,3-Dimethylphenoxy)aniline)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Intrinsically conducting polymers (ICPs), such as polyaniline (PANI), have garnered significant attention for their unique electronic properties and wide range of potential applications.[1] However, challenges like poor solubility in common organic solvents often limit their processability.[2] This application note presents a comprehensive protocol for the synthesis and characterization of a novel PANI derivative, poly(4-(2,3-dimethylphenoxy)aniline). The introduction of a bulky, electron-donating 2,3-dimethylphenoxy substituent is hypothesized to enhance solubility and modify the electrochemical properties of the resulting polymer. We detail a robust chemical oxidative polymerization method and outline a full suite of characterization techniques, including spectroscopic and electrochemical analyses, to validate the synthesis and evaluate the material's properties. This guide is intended for researchers in materials science and drug development exploring next-generation functional polymers.

Introduction

Polyaniline is a prominent member of the conducting polymer family, celebrated for its straightforward synthesis, environmental stability, and tunable conductivity through a simple acid/base doping/dedoping mechanism.[3] The electrical and optical properties of PANI can be finely tuned, making it a candidate for applications ranging from anti-corrosion coatings and printed circuit boards to sensors and electrochromic devices.[4]

The primary drawback of unsubstituted PANI is its poor solubility, which arises from strong interchain interactions.[2] A common strategy to overcome this is the introduction of substituent groups onto the aniline monomer.[5] Functionalization can disrupt chain packing, reduce hydrogen bonding, and ultimately improve solubility in organic solvents.[6][7]

This work focuses on the novel monomer this compound. The rationale for this specific structure is twofold:

  • Enhanced Solubility: The bulky dimethylphenoxy group is expected to increase the steric hindrance between polymer chains, thereby improving solubility and processability.

  • Modified Electronic Properties: The ether linkage and electron-donating methyl groups may influence the electron density of the polymer backbone, potentially altering its redox potentials and conductivity compared to pristine PANI.

This document provides a detailed, field-tested methodology for the synthesis of poly(this compound) via chemical oxidative polymerization, a widely used and scalable method.[8] Furthermore, it establishes a rigorous workflow for the structural and electrochemical characterization of the resulting polymer, providing a foundational framework for its further development and application.

Part 1: Synthesis Protocol

The synthesis of poly(this compound) is achieved through the chemical oxidative polymerization of the corresponding monomer in an acidic medium. Ammonium persulfate (APS) is used as the oxidant, as it is a reliable initiator for aniline polymerization.[9] The reaction proceeds via the formation of aniline cation radicals, which then couple to form the polymer chain.[10][11]

Materials and Equipment
  • Monomer: this compound (Purity > 98%)

  • Oxidant: Ammonium persulfate (APS), (NH₄)₂S₂O₈

  • Acid/Dopant: 1 M Hydrochloric Acid (HCl)

  • Solvents: Deionized (DI) water, Methanol, N-Methyl-2-pyrrolidone (NMP)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Buchner funnel and filter paper

    • Vacuum oven

    • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Monomer Dissolution: In a 250 mL three-neck flask, dissolve 1.0 g of this compound monomer in 100 mL of 1 M HCl solution. Stir the mixture at room temperature until the monomer is fully dissolved. The acidic medium is crucial as it protonates the aniline, rendering it soluble and activating it for polymerization.[9]

  • Reaction Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This low temperature helps to control the reaction rate, preventing over-oxidation and promoting the formation of a more regular polymer structure.[12]

  • Oxidant Preparation: Separately, dissolve 1.25 equivalents of ammonium persulfate (APS) in 50 mL of 1 M HCl.

  • Initiation of Polymerization: Add the APS solution dropwise to the cooled monomer solution over a period of 30 minutes using a dropping funnel. A color change to dark green or black should be observed, indicating the onset of polymerization.[13]

  • Polymerization: Allow the reaction to proceed with continuous stirring at 0-5 °C for 24 hours. This extended reaction time ensures a high degree of polymerization.

  • Polymer Isolation: After 24 hours, isolate the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Purification: Wash the polymer precipitate sequentially with copious amounts of 1 M HCl to remove unreacted oxidant and oligomers, followed by methanol to remove any remaining organic impurities.[14]

  • Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 48 hours to a constant weight. The final product should be a dark green or black powder, which is the protonated emeraldine salt form of the polymer.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation (Room Temp) cluster_reaction Polymerization (0-5 °C) cluster_purification Workup & Purification Monomer Monomer in 1M HCl Cooling Cool Monomer Solution (0-5 °C) Monomer->Cooling Oxidant APS in 1M HCl Addition Dropwise Addition of Oxidant Oxidant->Addition Cooling->Addition Polymerize Stir for 24h Addition->Polymerize Filter Vacuum Filtration Polymerize->Filter Wash_HCl Wash with 1M HCl Filter->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Dry Vacuum Dry (60 °C) Wash_MeOH->Dry Final_Product Poly(this compound) (Emeraldine Salt) Dry->Final_Product CV_Setup cluster_cell Three-Electrode Cell WE Working Electrode (Polymer Film on Pt) CE Counter Electrode (Pt Wire) RE Reference Electrode (Ag/AgCl) Electrolyte Electrolyte (e.g., 1M H₂SO₄) Potentiostat Potentiostat Potentiostat->WE V vs. RE Potentiostat->CE I Potentiostat->RE

Caption: Standard three-electrode setup for cyclic voltammetry.

Part 3: Potential Applications and Future Directions

The successful synthesis of a soluble polyaniline derivative opens up numerous avenues for application where solution-based processing is advantageous.

  • Anti-Corrosion Coatings: The polymer can be dissolved and coated onto metallic surfaces to provide a protective barrier against corrosion.

  • Electrochromic Devices: Thin films cast from solution can be used in smart windows and displays, where the color of the polymer changes in response to an applied voltage. [4]* Sensors: The polymer's conductivity is sensitive to its environment, making it a candidate for chemical sensors that detect pH, ammonia, or other analytes. [13][15]* Biomedical Applications: Soluble and processable conducting polymers are being explored for drug delivery systems, biosensors, and tissue engineering scaffolds. [3] Future work should focus on quantifying the polymer's solubility in various solvents, determining its molecular weight via Gel Permeation Chromatography (GPC), and measuring the electrical conductivity of cast films using a four-point probe method. A detailed investigation into how the electrochemical and optical properties are influenced by the substituent group will be critical for tailoring this novel material for specific technological applications.

References

  • A Preliminary Study of Cyclic Voltammetry of a Conducting Polymer. (n.d.).
  • Gospodinova, N., Terlemezyan, L., Mokreva, P., & Kossev, K. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(11), 2434-2437.
  • Mechanism of Polymerization of Aniline: A Review. (2019).
  • FT-IR spectrum of polyaniline sample (IP). (n.d.). ResearchGate.
  • FTIR spectra of polyaniline (a) and polypyrrole (b). (n.d.). ResearchGate.
  • Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine) Layers Generated in a DC Glow. (2017). Semantic Scholar.
  • FTIR spectrum of polyaniline. (n.d.). ResearchGate.
  • Pernaut, J. M., Soares, L. C., & Belchior, J. C. (1997). Electrochemical study of charge transfer in conducting polymers. Journal of the Brazilian Chemical Society, 8(3).
  • Conductive polymer. (n.d.). In Wikipedia.
  • Sapurina, I., & Shishov, M. A. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. InTech.
  • Oxidative polymerization of ortho-substituted aniline derivatives. (n.d.). ResearchGate.
  • Conducting Polymers: Definition, Examples, Properties and Applic
  • FTIR spectra of PANI (a) and aniline (b). (n.d.). ResearchGate.
  • How to Perform Cyclic Voltammetry on a Polymer using a Potentiost
  • Seshadri, G., & Vedantham, S. (2010). Applications of conducting polymers and their issues in biomedical engineering. Journal of the Royal Society Interface, 7(Suppl 4), S495–S508.
  • How to perform cyclic voltammetry of a polymer using a potentiostat (Quickstart guide). (2022). YouTube.
  • On the mechanism of oxidative polymerization of aniline. (n.d.). Kharkiv Polytechnic Institute.
  • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (2015).
  • Garlyyev, B., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006-21016.
  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (2022). Polymers, 14(23), 5178.
  • Cyclic Voltammetry. (n.d.). University of Cambridge.
  • Synthesis and Characterization of Soluble Conducting Polymers. (n.d.). ResearchGate.
  • Synthesis and Characterization of Soluble Conducting Polymers. (n.d.).
  • New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study. (2023). ACS Omega.
  • New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study. (2023). PMC.
  • New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study. (2023).
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing.
  • Synthesis and Investigation of Polymers Containing Aniline and Indole Fragments. (2023).
  • Characterization of electrochemical properties of poly(3,4-ethylene dioxythiophene) – poly(n, n-dimethyl aniline) and copolymer. (n.d.). Revue Roumaine de Chimie.
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). Macromolecules.
  • Synthesis and electrochemical properties of poly(2,3-dimethylaniline)/polyaniline composites. (2014). Polymer Composites.
  • Synthesis of 4-nitroso-N, N-dimethylaniline. (n.d.). ResearchGate.

Sources

Application Note and Protocol: A Comprehensive Guide to the Reaction Kinetics Study of 4-(2,3-Dimethylphenoxy)aniline Acetylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for investigating the reaction kinetics of the acetylation of 4-(2,3-Dimethylphenoxy)aniline. Acetylation is a fundamental reaction in organic synthesis, often employed to protect amine groups during the synthesis of complex molecules, particularly in drug development. Understanding the kinetics of this reaction is crucial for process optimization, enabling control over reaction rates, yields, and impurity profiles. This guide outlines the theoretical background, detailed experimental protocols for monitoring the reaction, and a comprehensive approach to data analysis for determining the reaction order and rate constant.

Introduction

The acetylation of anilines is a classic example of nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.[1][2] The reaction results in the formation of an acetamide. The reactivity of the aniline derivative is significantly influenced by the nature of the substituents on the aromatic ring.[3][4] Electron-donating groups enhance the nucleophilicity of the amino group, thereby increasing the reaction rate, while electron-withdrawing groups have the opposite effect.[5][6]

The compound of interest, this compound, possesses a bulky, electron-donating 2,3-dimethylphenoxy group at the para position. The ether linkage and the two methyl groups on the phenoxy ring are expected to influence the electron density on the aniline nitrogen through resonance and inductive effects. A thorough kinetic study of its acetylation provides valuable insights into these electronic and steric effects on the reaction mechanism and rate.

Reaction Mechanism and Influencing Factors

The acetylation of this compound with acetic anhydride proceeds through a nucleophilic addition-elimination mechanism. The lone pair of the aniline nitrogen attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate.[2][7] This intermediate then collapses, eliminating a molecule of acetic acid as a leaving group to yield the final product, N-(4-(2,3-dimethylphenoxy)phenyl)acetamide.

The 2,3-dimethylphenoxy substituent is anticipated to have a dual effect on the reaction rate:

  • Electronic Effect: The oxygen atom of the phenoxy group can donate electron density to the aniline ring through resonance, increasing the nucleophilicity of the amino group and thus accelerating the reaction. The two methyl groups are also weakly electron-donating through induction.

  • Steric Effect: While the substituent is at the para-position, its bulkiness might have a minor influence on the approach of the acetylating agent, though this is generally less significant for para-substituents compared to ortho-substituents.

Experimental Design for Kinetic Study

A successful kinetic study relies on accurately monitoring the change in concentration of a reactant or product over time.[8][9] For the acetylation of this compound, several analytical techniques can be employed.

Diagram of the Experimental Workflow

Experimental Workflow Experimental Workflow for Kinetic Study prep Preparation of Reactant Solutions reaction Initiation of Reaction at Constant Temperature prep->reaction sampling Time-course Sampling reaction->sampling quenching Reaction Quenching (if necessary) sampling->quenching analysis Sample Analysis (e.g., UV-Vis, HPLC) quenching->analysis data Data Collection: Concentration vs. Time analysis->data

Caption: A generalized workflow for conducting the kinetic analysis.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98% Purity(Specify)
Acetic AnhydrideACS Reagent Grade(Specify)
Glacial Acetic Acid (Solvent)ACS Reagent Grade(Specify)
Sodium Bicarbonate (for quenching)ACS Reagent Grade(Specify)
Volumetric flasks, Pipettes, SyringesClass A(Specify)
Constant Temperature Water Bath/Stirrer(Specify)
UV-Vis Spectrophotometer or HPLC System(Specify)

Detailed Experimental Protocol

This protocol describes a method for determining the reaction order and rate constant using UV-Vis spectrophotometry, which is often suitable for aromatic compounds.

1. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a stock solution of this compound of known concentration in glacial acetic acid.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

2. Kinetic Run Procedure:

  • Equilibrate separate solutions of this compound and a significant excess of acetic anhydride in glacial acetic acid to the desired reaction temperature in a constant temperature bath.

  • To initiate the reaction, rapidly add the acetic anhydride solution to the aniline solution with vigorous stirring. Start a timer immediately.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a solution of sodium bicarbonate to neutralize the acidic catalyst and stop the reaction.

  • Dilute the quenched sample to a known volume with a suitable solvent (e.g., ethanol) to bring the absorbance into the range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax of the reactant.

  • Repeat the sampling and measurement process over a period sufficient to observe a significant decrease in the reactant concentration.

Data Analysis and Interpretation

The goal of the data analysis is to determine the order of the reaction with respect to each reactant and to calculate the rate constant, k.[10][11]

1. Determining the Reaction Order:

Since the concentration of acetic anhydride is in large excess, its concentration can be considered constant throughout the reaction. This allows for the determination of the pseudo-order of the reaction with respect to this compound. The integrated rate laws for zeroth, first, and second-order reactions are used to linearize the concentration-time data.[9]

  • Zeroth-Order: A plot of [Reactant] vs. time will be linear with a slope of -k.

  • First-Order: A plot of ln[Reactant] vs. time will be linear with a slope of -k.[12]

  • Second-Order: A plot of 1/[Reactant] vs. time will be linear with a slope of k.

By plotting the experimental data in these three ways, the reaction order can be identified by the plot that yields the straightest line.

Diagram of Data Analysis Pathway

Data Analysis Data Analysis Pathway for Determining Reaction Order conc_time Concentration vs. Time Data plot_zero Plot [A] vs. t conc_time->plot_zero plot_first Plot ln[A] vs. t conc_time->plot_first plot_second Plot 1/[A] vs. t conc_time->plot_second linearity Assess Linearity (R² value) plot_zero->linearity plot_first->linearity plot_second->linearity rate_law Determine Pseudo-Order and Rate Law linearity->rate_law

Caption: Logical flow for processing kinetic data to find the reaction order.

2. Calculating the Rate Constant:

The rate constant (k) is determined from the slope of the linear plot corresponding to the correct reaction order.[10] The experiment should be repeated at different temperatures to determine the activation energy (Ea) of the reaction using the Arrhenius equation.

Expected Results and Discussion

It is anticipated that the acetylation of this compound will follow second-order kinetics overall (first-order with respect to the aniline and first-order with respect to acetic anhydride). Under pseudo-first-order conditions (large excess of acetic anhydride), the reaction will appear to be first-order with respect to the aniline. The electron-donating nature of the 2,3-dimethylphenoxy group is expected to result in a faster reaction rate compared to unsubstituted aniline.

Conclusion

This application note provides a comprehensive framework for conducting a rigorous kinetic study of the acetylation of this compound. By following the detailed experimental protocol and data analysis procedures, researchers can gain valuable insights into the reactivity of this substituted aniline, which is essential for the efficient development of synthetic routes in pharmaceutical and chemical industries.

References

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate.
  • Study.com. (n.d.). Finding Rate Constants & Order Reactions | Graph & Rate Law.
  • Slideshare. (n.d.). Acetanilide synthesis.
  • Scribd. (n.d.). Acetylation of Aniline.
  • Selby, T. (2021, April 13). acetylation aniline. YouTube.
  • ChemTalk. (n.d.). Reaction Rates & How to Determine Rate Law.
  • Chemistry LibreTexts. (2023, February 12). 5.7: Using Graphs to Determine Integrated Rate Laws.
  • YouTube. (2019, March 14). Graphical Analysis to Determine First Order Reaction and Rate Constant.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • Scribd. (n.d.). Estimation of Aniline by Acetylation.
  • Chemistry LibreTexts. (2023, February 12). 5.2: Methods of Determining Reaction Order.
  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?.
  • Zhang, X., Pei, M., Wu, D., Yang, S., & Le, Z. (2019). Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. Scientific Reports, 9(1), 19279. [Link]
  • ResearchGate. (2019, December 17). (PDF) Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry.
  • Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride?. r/chemhelp.
  • Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.
  • Filo. (2024, December 26). Give reasons: (1) Acetylation of aniline reduces its activation effect....
  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite.
  • Vedantu. (n.d.). Why does acetylation of NH2 group of aniline reduce class 11 chemistry CBSE.
  • Acetylation reaction of aniline to activation effect. (n.d.).
  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. RSC Publishing.
  • Semantic Scholar. (2023, March 31). Kinetics and Thermodynamic Study of the Acetylation of Cucumeropsis mannii Seed Shell.
  • ResearchGate. (2025, October 24). (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES.
  • ResearchGate. (2025, August 10). Kinetics of the reaction of N,N-dimethylaniline with 1-bromoalk-2-ynes.

Sources

Application Notes and Protocols for the Safe Handling of 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling and application of 4-(2,3-Dimethylphenoxy)aniline (CAS No. 155106-50-6). As a substituted aromatic amine, this compound warrants careful handling due to the potential hazards associated with this chemical class. These notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols and safety procedures to minimize risk and ensure a safe laboratory environment. The information herein is synthesized from established safety guidelines for aniline and other primary aromatic amines, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this particular compound.

Introduction and Hazard Assessment

This compound is an organic compound featuring an aniline moiety linked to a dimethylphenoxy group.[1] Its structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of dyes, pigments, and potentially novel pharmaceutical agents.[1][2]

Potential Hazards Include:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[6][7]

  • Skin and Eye Irritation: Likely to cause irritation upon contact.[6][7]

  • Sensitization: May cause an allergic skin reaction.[6][8]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[8]

  • Aquatic Toxicity: Potentially toxic to aquatic life.[7]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of this compound, including weighing, dispensing, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[6][9]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[6]

  • Designated Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.[9] This area should be clearly marked with warning signs.[9]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[6]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.

Task Eye/Face Protection Hand Protection Body Protection
Weighing and Solution Preparation Tightly fitting safety goggles and a face shield.[10]Double-gloving with nitrile or neoprene gloves.[3][10] Regularly check for signs of degradation.Fully buttoned, flame-retardant lab coat, long pants, and closed-toe shoes.[3][6]
Chemical Reactions and Work-up Tightly fitting safety goggles and a face shield.[10]Double-gloving with nitrile or neoprene gloves.[3][10] Change gloves immediately if contaminated.Chemical-resistant apron over a flame-retardant lab coat, long pants, and closed-toe shoes.[3]
Spill Cleanup Tightly fitting safety goggles and a face shield.[10]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves.[10]Chemical-resistant disposable coveralls and shoe covers.[10]

Handling and Storage Protocols

A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Conduct a thorough risk assessment for the specific experiment.[3]

    • Ensure the chemical fume hood is functioning correctly.[3]

    • Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[3]

    • Have a spill kit appropriate for organic amines readily available.[3]

  • Handling:

    • Don all required PPE before entering the designated handling area.[3]

    • Handle the compound exclusively within a chemical fume hood.[3][6]

    • For transfers, use appropriate tools like spatulas for solids or syringes/pipettes for solutions to minimize dust and spills.[3]

    • Avoid heating with an open flame; use a heating mantle, water bath, or oil bath with temperature control.[3]

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.[9]

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Storage
  • Store this compound in a tightly sealed, properly labeled container.[3][6]

  • Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6][7][9]

  • Store below eye level and in secondary containment to prevent spills.[9]

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and acid anhydrides.[6][11]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills
  • Small Spills (manageable within 10 minutes):

    • If trained, and with appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[6][9]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]

    • Ventilate the area and wash the spill site after cleanup is complete.

  • Large Spills:

    • Evacuate the area immediately and secure it to prevent entry.[9]

    • Notify others in the vicinity and contact the appropriate emergency response team or environmental health and safety office.[9]

    • If there is a risk of fire, eliminate all ignition sources.[12]

Exposures
Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][13]
Skin Contact Immediately remove contaminated clothing and shoes.[6][14] Flush the affected skin with copious amounts of water for at least 15 minutes.[9] Seek medical attention.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6][15] Rinse the mouth with water.[15] Seek immediate medical attention.[6]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Visualized Workflows

The following diagrams illustrate key workflows for ensuring safety when working with this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weighing & Dispensing prep4->handle1 Proceed to Handling handle2 Performing Reaction handle1->handle2 handle3 Work-up & Purification handle2->handle3 post1 Decontaminate Work Area handle3->post1 Complete Handling post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response spill Spill Occurs spill_size Assess Spill Size spill->spill_size exposure Exposure Occurs remove_source Remove from Exposure Source exposure->remove_source small_spill Small Spill: Absorb with Inert Material spill_size->small_spill Small large_spill Large Spill: Evacuate & Alert spill_size->large_spill Large collect_waste Collect in Hazardous Waste Container small_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate first_aid Administer First Aid (See Table) remove_source->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: Decision-making workflow for emergency response to spills or exposures.

Conclusion

While this compound may be a valuable compound in research and development, its potential hazards necessitate strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • Unknown. (n.d.). Aniline.
  • Unknown. (n.d.). Aniline.
  • National Oceanic and Atmospheric Administration. (n.d.). ANILINE. CAMEO Chemicals.
  • Lanxess. (2015, March). Product Safety Assessment: Aniline.
  • BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • BenchChem. (2025). Personal protective equipment for handling Aniline Mustard.
  • Chemos GmbH & Co.KG. (2021, November 30). Safety Data Sheet: aniline.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry.
  • CymitQuimica. (n.d.). CAS 155106-50-6: this compound.
  • Smolecule. (2023, August 15). 4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet: Aniline.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

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Application Note & Protocol: Optimal Storage and Handling of Aniline Derivatives for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Aniline and its substituted derivatives are foundational chemical scaffolds in modern science, serving as critical starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1] However, the inherent chemical reactivity of the aromatic amine moiety makes these compounds susceptible to degradation, primarily through oxidative and photolytic pathways.[2][3] This degradation not only leads to a visible change in appearance—from a colorless or pale yellow liquid to a dark brown or reddish resinous material—but more critically, it compromises sample purity, impacts experimental reproducibility, and can introduce potentially toxic impurities.[4][5] This guide provides a comprehensive framework for the proper storage, handling, and stability assessment of aniline derivatives, designed for researchers, scientists, and drug development professionals who rely on the integrity of these essential compounds.

The Chemistry of Aniline Derivative Instability: A Mechanistic Overview

Understanding the causality behind the degradation of aniline derivatives is paramount to designing effective storage protocols. The instability is not arbitrary; it is rooted in the electronic properties of the aromatic amine functional group. The nitrogen lone pair is delocalized into the benzene ring's pi system, making the ring electron-rich and highly susceptible to oxidation.[3]

Oxidative Degradation

The principal degradation pathway for most aniline derivatives is oxidation by atmospheric oxygen.[6] This process is often autocatalytic and results in a complex mixture of colored byproducts. While the exact mechanism can be intricate, the initial steps typically involve the formation of radical intermediates, which then propagate to form compounds like nitrosobenzenes, nitrobenzenes, and azoxybenzenes. These intermediates can further react and polymerize, leading to the formation of deeply colored, high-molecular-weight resinous masses.[2][3]

The susceptibility to oxidation is heavily influenced by the substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or alkyl (-CH₃) groups further increase the electron density of the ring, making the derivative more prone to oxidation.[7]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups decrease the ring's electron density, generally rendering the derivative more stable against oxidation.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can significantly accelerate the degradation process. Light provides the activation energy needed to generate radical species, initiating and propagating the oxidative chain reactions described above.[2] Certain compounds in a solution can also act as photosensitizers, absorbing light and transferring the energy to the aniline derivative, which hastens its decomposition even in the absence of oxygen.[8]

Aniline Aniline Derivative (C₆H₅NHR) Oxidation Oxidation Aniline->Oxidation O₂ (Air) Radical Radical Intermediates Oxidation->Radical Light Light (UV/Visible) Light->Oxidation Intermediates Colored Intermediates (Nitroso-, Azoxy- compounds) Radical->Intermediates Polymerization Polymerization Intermediates->Polymerization Resin Resinous Mass (Insoluble Polymers) Polymerization->Resin

Caption: Primary degradation pathways for aniline derivatives.

Core Protocols for Storage and Handling

To ensure the long-term integrity of aniline derivatives, a multi-faceted approach to storage is required, focusing on the exclusion of oxygen, light, and incompatible materials.

Atmosphere Control: The First Line of Defense

The most critical factor in preventing degradation is the exclusion of atmospheric oxygen.

  • Protocol: For long-term storage, especially of sensitive or high-purity derivatives, samples should be stored under an inert atmosphere.

    • Select a storage vial with a PTFE-lined septum cap.

    • Place the aniline derivative into the vial.

    • Insert a long needle connected to a source of dry, inert gas (high-purity nitrogen or argon) into the vial, ensuring the needle tip is below the level of the vial neck but above the liquid.

    • Insert a second, shorter needle to act as a vent.

    • Gently purge the vial's headspace with the inert gas for 1-2 minutes to displace all air.

    • Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly.

  • Rationale: Creating an oxygen-free environment directly inhibits the primary oxidative degradation pathway.[2] For routine use, minimizing the time the container is open to the atmosphere is crucial.

Temperature and Light Protection
  • Temperature: Unless the derivative is known to be thermally unstable or has a low melting point, storage at a controlled room temperature of 15–25 °C is generally sufficient.[9] Refrigeration (2–8 °C) can slow the rate of degradation but may introduce moisture condensation if not handled properly. Always allow refrigerated containers to warm to room temperature before opening to prevent water from condensing into the sample.

  • Light: All aniline derivatives should be protected from light.[2]

    • Protocol: Store samples in amber glass bottles or vials. For clear glass containers, wrap them securely in aluminum foil or place them inside a light-blocking secondary container. Store all samples in closed cabinets or drawers, never on an open benchtop.

Material Compatibility

Aniline and its derivatives can be corrosive or reactive with certain materials.

  • Recommended Containers: Use chemically resistant Type I borosilicate glass containers with PTFE-lined caps.

  • Materials to Avoid:

    • Metals: Do not allow contact with copper, brass, or other copper alloys, as these can catalyze oxidation.[10]

    • Plastics & Rubber: Aniline can attack and degrade many plastics, elastomers, and rubber seals, leading to contamination of the sample and failure of the container.[11] Always verify compatibility before using plastic containers or cap liners that are not made of PTFE.

ParameterStandard Storage ConditionEnhanced Protection (High-Purity / Sensitive Derivatives)Rationale
Atmosphere Tightly sealed container, minimize headspace.Purge with Nitrogen/Argon and store under an inert atmosphere.[2]Prevents oxidative degradation by atmospheric oxygen.[2][6]
Temperature Controlled room temperature (15–25 °C).[9]Refrigerate (2–8 °C), with precautions against moisture.Slows the kinetics of degradation reactions.
Light Store in a dark cabinet or drawer.Use amber glass vials or wrap clear vials in aluminum foil.Prevents initiation of photodegradation pathways.[8]
Container Type I borosilicate glass with a tightly sealed cap.Glass vial with a PTFE-lined septum cap.Ensures chemical inertness and prevents contamination or container failure.[10][11]
Incompatibilities Keep away from strong acids and oxidizing agents.[11]Store separately from reactive chemicals.Prevents violent reactions and accelerated decomposition.[11]

Protocol: Establishing a Self-Validating Stability Study

For critical applications such as in drug development, it is essential to have quantitative data on the stability of a specific aniline derivative under its intended storage conditions. This protocol outlines a streamlined, accelerated stability study based on principles from the International Conference on Harmonisation (ICH) guidelines.[12][13]

Objective

To determine a "re-test" date for a specific batch of an aniline derivative, ensuring it remains within purity specifications for the duration of its use.

Methodology
  • Time-Zero Analysis (Baseline):

    • Immediately upon receipt or synthesis of a new batch, perform a comprehensive analysis.

    • Purity Assessment: Use a stability-indicating HPLC or GC method to determine the peak purity (e.g., % area). This is the most critical parameter.[14]

    • Identity Confirmation: Record ¹H NMR and/or Mass Spectrometry data to confirm the structure.

    • Physical Appearance: Record the color and physical state (e.g., "colorless oil").

    • Water Content: Use Karl Fischer titration to determine the initial water content, as water can participate in some degradation pathways.

  • Sample Aliquoting and Storage:

    • Aliquot the sample into several small, identical vials that are appropriate for long-term storage (e.g., 2 mL amber glass vials with PTFE-lined caps).

    • Prepare at least two sets of samples for each storage condition being tested. A recommended minimum is:

      • Intended Condition: 2–8 °C, protected from light.

      • Accelerated Condition: 40 °C / 75% Relative Humidity (RH), protected from light (place vials in a stability chamber).[15]

  • Time-Point Testing:

    • At predefined intervals (e.g., 1, 3, and 6 months for an accelerated study), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform the same set of analyses as the Time-Zero analysis, with a primary focus on the HPLC/GC purity and physical appearance.

  • Data Interpretation:

    • Compare the purity at each time point to the Time-Zero value.

    • Establish an acceptance criterion (e.g., purity must remain ≥ 98% of the initial value).

    • If the sample fails the acceptance criterion at any time point under the accelerated condition, it indicates potential instability, and a shorter re-test date should be assigned for samples stored under normal conditions.

    • Significant changes in color or the appearance of new impurity peaks in the chromatogram are also indicators of degradation.

Start Receive or Synthesize New Batch T0_Analysis Time-Zero Analysis (HPLC, NMR, Appearance) Start->T0_Analysis Aliquot Aliquot into Vials (Inert Atmosphere) T0_Analysis->Aliquot Storage Place in Storage Conditions (e.g., 2-8°C and 40°C/75%RH) Aliquot->Storage Timepoint Pull Samples at Time Points (1, 3, 6 mo) Storage->Timepoint Analysis_TX Re-Analyze Samples (HPLC, Appearance) Timepoint->Analysis_TX Compare Compare to T=0 Data (Purity ≥ 98%?) Analysis_TX->Compare Pass Pass: Continue Study Compare->Pass Yes Fail Fail: Assign Re-Test Date Compare->Fail No Pass->Timepoint Next Time Point End Establish Re-Test Date Based on Data Pass->End After Final Time Point Fail->End

Caption: Experimental workflow for a self-validating stability study.

Conclusion

The chemical integrity of aniline derivatives is not a given; it is the result of deliberate and informed storage and handling practices. By understanding the mechanisms of degradation—primarily oxidation and photolysis—researchers can implement robust protocols to mitigate these risks. The exclusion of air and light, use of compatible containers, and controlled storage temperatures are the cornerstones of preserving these valuable compounds. For applications where purity is paramount, conducting a quantitative stability study provides an empirical basis for shelf-life determination, ensuring the reliability and validity of experimental results and the quality of developmental drug products.

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Application Notes and Protocols for the Disposal of Waste from 4-(2,3-Dimethylphenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 4-(2,3-Dimethylphenoxy)aniline, a key intermediate in the development of various pharmaceuticals and advanced materials, involves multi-step chemical processes that generate a variety of hazardous waste streams. Proper management and disposal of this waste are not only a regulatory necessity but also a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste generated during the synthesis of this compound. The protocols outlined herein are designed to ensure scientific integrity, personnel safety, and environmental protection.

The synthesis of this compound can be achieved through several synthetic routes, most commonly via Ullmann condensation or Buchwald-Hartwig amination reactions.[1][2] These methods, while effective, utilize hazardous reagents and catalysts, leading to the generation of complex waste mixtures. This guide will address the waste streams from both synthetic approaches, providing a robust framework for their management.

Hazard Assessment of Synthesis Components

A thorough understanding of the hazards associated with each chemical used in the synthesis is paramount for safe handling and disposal. The primary components and their associated risks are summarized below.

Component CAS Number Key Hazards
2,3-Dimethylphenol 526-75-0Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, toxic to aquatic life with long-lasting effects.[3][4][5][6]
4-Fluoronitrobenzene 350-46-9Harmful if swallowed, in contact with skin, or inhaled; causes skin and eye irritation; may cause damage to organs through prolonged or repeated exposure.[7][8][9]
4-Chloronitrobenzene 100-00-5Toxic if swallowed, in contact with skin, or inhaled; suspected of causing genetic defects and cancer; may cause damage to organs through prolonged exposure; toxic to aquatic life with long-lasting effects.[10][11][12][13]
Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) VariesMay cause respiratory irritation, skin irritation, and serious eye irritation. Heavy metal waste requires specialized disposal.
Copper Catalysts (e.g., CuI, Cu₂O) VariesHarmful if swallowed; irritant to skin, eyes, and respiratory tract. Heavy metal waste requires specialized disposal.
Phosphine Ligands (e.g., BINAP, Xantphos) VariesOften air-sensitive and toxic. May cause skin, eye, and respiratory irritation.
Bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) VariesCorrosive, can cause severe skin and eye burns. Reacts violently with water and acids.
Solvents (e.g., Toluene, Dioxane, DMF) VariesFlammable, toxic, and may have specific organ toxicity.

Waste Stream Identification and Characterization

The synthesis of this compound typically involves a reaction step followed by an aqueous workup and chromatographic purification. This process generates several distinct waste streams that must be segregated at the point of generation.

1. Halogenated and Non-Halogenated Organic Solvent Waste:

  • Source: Reaction quenching, extraction, and chromatography.

  • Composition: A mixture of the reaction solvent (e.g., toluene, dioxane), extraction solvents (e.g., ethyl acetate, dichloromethane), and chromatography eluents (e.g., hexanes/ethyl acetate). Will contain residual reactants, product, byproducts, and catalysts.

  • Key Consideration: Halogenated and non-halogenated solvents must be collected in separate, clearly labeled containers.[14][15]

2. Aqueous Waste:

  • Source: Aqueous workup (washes with water, brine, acidic, or basic solutions).

  • Composition: Water, salts (e.g., NaCl, Na₂SO₄), residual organic solvents, and water-soluble starting materials or byproducts. May be acidic or basic depending on the workup steps.

  • Key Consideration: The pH of the aqueous waste must be neutralized before disposal.[16][17][18]

3. Solid Waste:

  • Source: Unreacted starting materials, solid byproducts, filter aids (e.g., Celite), and contaminated consumables (e.g., gloves, filter paper, silica gel from chromatography).

  • Composition: A mixture of organic and inorganic materials contaminated with the reaction components.

  • Key Consideration: Solid waste contaminated with heavy metals (palladium or copper) must be segregated.

4. Heavy Metal Waste (Palladium and Copper):

  • Source: Reaction mixture and purification steps. The catalyst may be present in the organic and solid waste streams.

  • Composition: Palladium or copper salts and complexes.

  • Key Consideration: This waste stream is hazardous and must be collected for recycling or specialized disposal.[19][20]

Detailed Waste Management Protocols

Adherence to a systematic waste management plan is crucial for ensuring safety and regulatory compliance. The following protocols provide a step-by-step guide for handling the waste generated from the synthesis of this compound.

Protocol 1: Reaction Quenching and Initial Waste Segregation
  • Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium chloride solution). Be aware of potential exotherms and gas evolution, especially when quenching reactive reagents like strong bases.

  • Initial Segregation: During the aqueous workup, collect the organic and aqueous layers in separate, appropriately labeled containers.

Protocol 2: Organic Solvent Waste Management
  • Segregation:

    • Collect all non-halogenated organic waste in a designated, labeled container. This includes solvents like toluene, hexane, and ethyl acetate.[14]

    • Collect all halogenated organic waste (e.g., dichloromethane) in a separate, designated container.[14]

  • Labeling: Clearly label each container with "Hazardous Waste," the solvent composition, and the major organic constituents.

  • Storage: Store the waste containers in a designated satellite accumulation area, away from ignition sources, and with secondary containment.[21][22]

  • Disposal: Arrange for the disposal of the organic solvent waste through your institution's environmental health and safety (EHS) office. Non-halogenated solvents may be incinerated for energy recovery, while halogenated solvents require more specialized incineration.[23]

Protocol 3: Aqueous Waste Treatment and Disposal
  • pH Monitoring: Before disposal, check the pH of the collected aqueous waste using pH paper or a calibrated pH meter.

  • Neutralization:

    • If the waste is acidic (pH < 5.5), slowly add a dilute solution of a base (e.g., sodium hydroxide, sodium bicarbonate) with stirring until the pH is between 5.5 and 9.0.[16][17][24]

    • If the waste is basic (pH > 9.0), slowly add a dilute solution of an acid (e.g., hydrochloric acid, sulfuric acid) with stirring until the pH is between 5.5 and 9.0.[16][17]

    • Perform neutralization in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be cautious of heat generation during neutralization.[18]

  • Disposal: Once neutralized and free of heavy metals and significant organic contaminants, the aqueous waste can typically be discharged to the sanitary sewer. Always consult your local regulations and institutional guidelines before drain disposal.[17][18]

Protocol 4: Heavy Metal Waste Management (Palladium and Copper)
  • Collection:

    • Palladium Waste: Collect all waste streams containing palladium, including residues from the reaction vessel, filtration media, and contaminated silica gel. It is often economically and environmentally beneficial to recover palladium from waste streams.[25][26][27]

    • Copper Waste: Collect all waste containing copper residues in a designated container.

  • Segregation: Keep palladium and copper waste separate from other waste streams and from each other.

  • Labeling: Label the containers clearly as "Hazardous Waste: Contains Palladium" or "Hazardous Waste: Contains Copper."

  • Disposal/Recycling: Contact your EHS office for guidance on the proper disposal or recycling of heavy metal waste. Many vendors specialize in the reclamation of precious metals like palladium.[19][20]

Protocol 5: Solid Waste Disposal
  • Segregation:

    • Non-hazardous solid waste: Uncontaminated gloves, paper towels, and other lab debris can be disposed of in the regular trash.

    • Chemically contaminated solid waste: Collect contaminated filter paper, silica gel (not containing heavy metals), and disposable labware in a designated, labeled solid waste container.

    • Heavy metal contaminated solid waste: Segregate any solid waste contaminated with palladium or copper as described in Protocol 4.

  • Disposal: Dispose of chemically contaminated solid waste through your institution's hazardous waste program.

Visualizing the Waste Disposal Workflow

The following diagrams illustrate the logical flow for segregating and managing the waste generated during the synthesis of this compound.

cluster_synthesis Synthesis & Workup cluster_waste_streams Waste Stream Generation cluster_disposal_pathways Disposal Pathways A Reaction Mixture B Quenching & Extraction A->B C Chromatography B->C D Aqueous Layer B->D E Organic Layer B->E C->E Eluent F Contaminated Silica Gel C->F G Neutralization (pH 5.5-9.0) D->G H Halogenated Organic Waste E->H If Halogenated I Non-Halogenated Organic Waste E->I If Non-Halogenated J Heavy Metal Waste (Pd/Cu) F->J K Sanitary Sewer G->K L EHS Pickup (Incineration) H->L I->L M EHS Pickup (Recycling/Disposal) J->M

Caption: Waste Segregation and Disposal Workflow.

Regulatory Compliance

All waste management activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[28][29][30][31][32][33][34] Key aspects of compliance include:

  • Proper Waste Identification: Accurately identifying and categorizing all hazardous waste.[28]

  • Employee Training: Ensuring all personnel handling hazardous waste are adequately trained on safety procedures and emergency response.[30][31]

  • Record Keeping: Maintaining detailed records of all hazardous waste generated and disposed of.[35]

Failure to comply with these regulations can result in significant fines and legal action.[28] Always consult your institution's EHS department for specific guidance and to ensure your laboratory practices are in full compliance.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • 2,3-Dimethylphenol - Hazardous Agents | Haz-Map. (n.d.).
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  • 2,3-Dimethylphenol | C8H10O - PubChem. (n.d.).
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2,3-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Introduction to Synthetic Strategies

The synthesis of this compound, a diaryl ether aniline, primarily involves the formation of a key carbon-oxygen (C-O) or carbon-nitrogen (C-N) bond. The two most prominent and effective strategies for this class of molecule are the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination.[1][2] The choice between these routes depends on available starting materials, functional group tolerance, and desired reaction conditions. This guide will address challenges encountered in both pathways.

cluster_ullmann Route A: Ullmann C-O Coupling cluster_buchwald Route B: Buchwald-Hartwig C-N Coupling cluster_alternative Route C: Two-Step (SNAr + Reduction) U_Start1 4-Aminophenol U_Target This compound U_Start1->U_Target Cu Catalyst, Base U_Start2 1-Halo-2,3-dimethylbenzene U_Start2->U_Target B_Start1 2,3-Dimethylphenol B_Target This compound B_Start1->B_Target Pd Catalyst, Ligand, Base B_Start2 4-Haloaniline B_Start2->B_Target A_Start1 2,3-Dimethylphenol A_Intermediate 4-(2,3-Dimethylphenoxy)nitrobenzene A_Start1->A_Intermediate SNAr, Base (e.g., K2CO3) A_Start2 1-Fluoro-4-nitrobenzene A_Start2->A_Intermediate A_Target This compound A_Intermediate->A_Target Reduction (e.g., H2/Pd, SnCl2)

Caption: Overview of primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My yield is consistently low (<40%) when attempting an Ullmann C-O coupling between 4-aminophenol and a 1-halo-2,3-dimethylbenzene. What's going wrong?

Low yields in Ullmann couplings often stem from several interrelated factors including catalyst activity, reaction conditions, and reactant integrity.[3]

Diagnostic Checklist & Solutions:

  • Inert Atmosphere & Reagent Purity:

    • Problem: Copper(I) catalysts are susceptible to oxidation, which deactivates them. Similarly, both the phenoxide and the aniline moiety can be sensitive to oxidation at high temperatures.

    • Solution: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Use anhydrous, degassed solvents. Polar aprotic solvents like DMF, NMP, or DMSO are traditional choices, but require high temperatures.[1] Consider toluene or xylene, which can also be effective, particularly with the right ligand/base combination.[4]

  • Catalyst and Ligand Choice:

    • Problem: Traditional Ullmann reactions used stoichiometric copper powder at very high temperatures (>200 °C), leading to side reactions and low yields.[5][6] Modern systems use catalytic Cu(I) salts (e.g., CuI, CuBr) which are more reliable.

    • Solution: Use a Cu(I) source like CuI (5-10 mol%). The addition of a ligand is critical for accelerating the reaction and allowing for milder conditions.[3] N,N- or N,O-chelating ligands such as 1,10-phenanthroline or N,N-dimethylglycine are known to be highly effective.[7]

  • Base Selection:

    • Problem: The base must be strong enough to deprotonate the phenol but not so reactive that it promotes side reactions. The solubility and cation size of the base are also critical.[4]

    • Solution: For polar aprotic solvents, Cs₂CO₃ is often superior due to its solubility and the "naked" anion effect. In non-polar solvents like toluene, K₂CO₃ or K₃PO₄ are often the bases of choice.[4][8] The aniline N-H is less acidic than the phenol O-H and should not be a primary issue, but an overly strong base could potentially deprotonate it, leading to complications.

  • Side Reaction: N-Arylation:

    • Problem: The amino group on 4-aminophenol is also a nucleophile. Although O-arylation is generally favored over N-arylation in Ullmann couplings of aminophenols, competitive N-arylation can occur, leading to diarylamine or even triarylamine byproducts.

    • Solution: If N-arylation is a significant issue, consider a two-step approach (Route C in the diagram above). Protect the amine as an acetamide, perform the Ullmann C-O coupling, and then hydrolyze the amide. Alternatively, start with 4-nitrophenol, perform the ether synthesis, and then reduce the nitro group.

Q2: I'm attempting a Buchwald-Hartwig C-N coupling between 2,3-dimethylphenol and 4-bromoaniline, but the reaction stalls or I see significant starting material decomposition. Why?

The Buchwald-Hartwig amination is a powerful but sensitive transformation.[9] Stalling or decomposition often points to catalyst deactivation, incorrect parameter selection, or substrate-specific issues.

Diagnostic Checklist & Solutions:

  • Catalyst System (Palladium Source & Ligand):

    • Problem: The catalytic cycle's efficiency is entirely dependent on the ligand bound to the palladium center. The wrong ligand can lead to slow oxidative addition or difficult reductive elimination.[10] Using a simple Pd source like Pd(OAc)₂ requires in-situ reduction to the active Pd(0) state, which can be inefficient.[11]

    • Solution: Use a pre-formed Pd(0) source or a "precatalyst" (e.g., G3 or G4 palladacycles) for more reliable initiation of the catalytic cycle.[10] For coupling an aryl amine, bulky, electron-rich biaryl phosphine ligands are essential. Ligands like XPhos or RuPhos are excellent starting points for this type of transformation.[12][13]

  • Base Selection:

    • Problem: The base's role is to deprotonate the amine to form the palladium-amido intermediate.[9] A base that is too weak will stall the reaction. A base that is too nucleophilic can interfere with the catalyst.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for aryl amine couplings.[10] If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ might be used, but this often requires a more active catalyst system and higher temperatures.

  • Solvent and Temperature:

    • Problem: Insolubility of reagents is a common cause of reaction failure.[10] Excessively high temperatures can cause ligand or substrate decomposition.

    • Solution: Toluene, dioxane, and THF are common solvents.[14][15] Ensure your starting materials are fully dissolved at the reaction temperature. If solubility is an issue, consider a co-solvent system. Run the reaction at the lowest temperature that provides a reasonable rate (typically 80-110 °C).

  • Potential Side Reactions:

    • Problem: A common side reaction is the hydrodehalogenation of your 4-bromoaniline, where the bromine is replaced by hydrogen. Another is the formation of biaryl phosphine oxides from ligand degradation.

    • Solution: Hydrodehalogenation can result from β-hydride elimination from the palladium amido complex, which competes with reductive elimination.[9] Using a bulkier ligand can sterically disfavor this pathway. Ensure your reaction is strictly anaerobic, as oxygen can degrade phosphine ligands and poison the catalyst.

start Low Yield / No Reaction reagents Check Reagents: - Purity of Starting Materials? - Solvent Anhydrous/Degassed? - Catalyst/Ligand Active? start->reagents Step 1 analysis Analyze Crude Reaction: - LCMS / GCMS - Identify Byproducts start->analysis conditions Review Conditions: - Correct Temperature? - Inert Atmosphere? - Adequate Stirring? reagents->conditions If reagents OK params Optimize Parameters: - Screen Ligands - Screen Bases - Screen Solvents conditions->params If conditions OK success Improved Yield params->success side_reactions Address Side Reactions: - Hydrodehalogenation? - N-Arylation vs O-Arylation? - Dimerization? analysis->side_reactions Byproducts Identified side_reactions->params Adjust to Minimize

Caption: A systematic workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q3: Which is the better overall route for this synthesis: Ullmann or Buchwald-Hartwig?

Both methods are viable, but they have different strengths and weaknesses.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, CuBr) - Less expensive, less toxic.[16]Palladium (Pd(OAc)₂, Pd₂(dba)₃) - More expensive, higher toxicity concerns.[2]
Ligands Often simple, inexpensive (e.g., phenanthroline, amino acids).[7]Complex, expensive biaryl phosphines (e.g., XPhos, RuPhos).[12]
Conditions Traditionally harsh (150-220 °C), but modern systems are milder.[1]Generally milder (80-120 °C), more functional group tolerant.[9]
Scope Excellent for C-O bond formation. Can be sensitive to substrates.Broader substrate scope, especially for C-N bond formation.[17]
Recommendation Often preferred for large-scale synthesis due to lower cost, especially for C-O coupling.[16]Preferred for medicinal chemistry and small-scale synthesis where scope and yield are prioritized over cost.

For synthesizing this compound, a modern, ligated Ullmann C-O coupling (Route A or C) is often a robust and cost-effective choice. However, if that route fails or if you need to perform the final coupling as a C-N bond formation, the Buchwald-Hartwig reaction offers a wider array of well-documented, high-yielding catalyst systems.

Q4: Can you explain the catalytic cycle for the Buchwald-Hartwig reaction? Understanding it might help my optimization.

Absolutely. Understanding the mechanism is key to rational troubleshooting. The cycle has three main stages:

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd 1. Oxidative Addition (+ Ar-X) center AmineComplex [L-Pd(II)(Ar)(NHR')]+X- OxAdd->AmineComplex 2. Amine Coordination (+ R'-NH) AmidoComplex L-Pd(II)(Ar)(NR') AmineComplex->AmidoComplex 3. Deprotonation (- Base-H+X-) Product Ar-NR' + L-Pd(0) AmidoComplex->Product 4. Reductive Elimination Product->Pd0 Catalyst Regeneration

Sources

Technical Support Center: Scale-Up Synthesis of Phenoxy-Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the scale-up synthesis of phenoxy-aniline compounds. This guide is designed for researchers, scientists, and drug development professionals. Phenoxy-anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, making their efficient and reliable large-scale production a critical objective.[1][2]

Scaling a synthesis from the benchtop to a pilot plant or manufacturing scale introduces challenges not always apparent in small-scale experiments. Issues such as heat and mass transfer, reagent addition rates, impurity profiles, and process safety become paramount.[3] This document provides a structured, in-depth guide to navigate these complexities, offering troubleshooting advice and validated protocols to ensure a robust and scalable process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of phenoxy-aniline compounds.

Q1: What are the primary industrial methods for synthesizing phenoxy-aniline compounds? A1: The two most prevalent and industrially relevant methods are the Ullmann Condensation and the Buchwald-Hartwig Amination.[4]

  • Ullmann Condensation: A classic copper-catalyzed reaction coupling an aryl halide with a phenol or an amine. It is often cost-effective but traditionally requires high temperatures and stoichiometric copper.[5][6] Modern ligand-assisted protocols have enabled milder conditions.[7][8]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10] It generally offers a broader substrate scope and milder reaction conditions but can be more expensive due to the cost of palladium and specialized phosphine ligands.[11][12]

Q2: What are the most common impurities encountered during scale-up, and how can they be minimized? A2: Typical impurities include unreacted starting materials, by-products from side reactions, and catalyst residues.[4]

  • Unreacted Starting Materials: (e.g., halo-aromatic, aminophenol). Minimize by optimizing stoichiometry and ensuring adequate reaction time and temperature.

  • Homocoupling Products: (e.g., biphenyl or diphenoquinone derivatives). This is often an issue in Ullmann reactions. It can be suppressed by using ligands that favor the desired cross-coupling pathway and by controlling reaction temperature.[8]

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This is a common side reaction, particularly in Ullmann condensations.[8] It can be mitigated by using strictly anhydrous conditions and choosing a solvent less prone to acting as a hydrogen donor.[8]

  • Oxidation Products: Phenoxy-aniline compounds can be susceptible to oxidation, leading to colored impurities, especially at elevated temperatures in the presence of air.[13] Maintaining an inert atmosphere (Nitrogen or Argon) throughout the process is critical.[4]

Q3: Which analytical techniques are essential for monitoring reaction progress and assessing final product purity? A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for both reaction monitoring and final purity assessment due to its accuracy and robustness.[4][14][15] Gas Chromatography-Mass Spectrometry (GC-MS) is also valuable for identifying volatile impurities and by-products.[4]

Part 2: Troubleshooting Guides for Core Synthetic Methodologies

This section provides detailed troubleshooting for specific issues encountered during scale-up of the two primary synthetic routes.

Guide 1: The Ullmann Condensation

The Ullmann reaction, while classic, is notorious for its sensitivity and harsh conditions, which are magnified on a larger scale.[5][16]

Problem: Low or Stalled Reaction Yield on Scale-Up

Potential CauseScientific Explanation & CausalitySuggested Solution(s)
Inactive Copper Catalyst Copper(I) is the active catalytic species. Old or improperly stored Cu(I) salts (e.g., CuI, CuBr) can oxidize to inactive Cu(II), halting the reaction.[8]Use a fresh, high-purity copper(I) source. Consider in-situ activation by adding a mild reducing agent or using "activated" copper powder.[5]
Poor Mass Transfer In large reactors, inadequate agitation can prevent efficient mixing of the heterogeneous mixture (solid base, catalyst, liquid reactants), creating localized "dead zones" where the reaction does not proceed.[17]Increase agitation speed. Evaluate the reactor's impeller design to ensure it can handle the slurry viscosity. Consider using a phase-transfer catalyst to improve reactant interaction.
Suboptimal Temperature Traditional Ullmann reactions require high temperatures (>150 °C).[5][8] Poor heat transfer in a large vessel can result in the bulk reaction mixture never reaching the required activation energy temperature.Monitor the internal reaction temperature, not just the jacket temperature. Ensure the reactor's heating system is adequate for the scale. If possible, transition to a modern, ligand-assisted protocol that allows for lower temperatures (80-120 °C).[8]
Product Inhibition In some cases, the product can chelate with the copper catalyst more strongly than the reactants, leading to catalyst deactivation as the reaction progresses.This is an inherent mechanistic challenge. A ligand screening may identify a ligand that minimizes product inhibition. Adding the catalyst in portions throughout the reaction can sometimes help maintain a sufficient concentration of the active species.

Problem: Significant By-product Formation (Dehalogenation, Homocoupling)

G Start High Levels of Side Products Observed Check_Inert Is the reaction under a strictly inert atmosphere (N2/Ar)? Start->Check_Inert Inert_Yes Yes Check_Inert->Inert_Yes Inert_No No Check_Inert->Inert_No Check_Anhydrous Are all reagents and solvents rigorously anhydrous? Inert_Yes->Check_Anhydrous Fix_Inert Action: Purge system thoroughly. Maintain positive inert gas pressure. Inert_No->Fix_Inert Fix_Inert->Check_Anhydrous Anhydrous_Yes Yes Check_Anhydrous->Anhydrous_Yes Anhydrous_No No Check_Anhydrous->Anhydrous_No Check_Ligand Is a ligand being used? Anhydrous_Yes->Check_Ligand Fix_Anhydrous Action: Dry solvents and reagents. Use molecular sieves. Anhydrous_No->Fix_Anhydrous Fix_Anhydrous->Check_Ligand Ligand_Yes Yes Check_Ligand->Ligand_Yes Ligand_No No Check_Ligand->Ligand_No Optimize_Temp Action: Lower reaction temperature. High temps favor decomposition and homocoupling. Ligand_Yes->Optimize_Temp Add_Ligand Action: Introduce a ligand (e.g., 1,10-phenanthroline) to promote cross-coupling over side reactions. Ligand_No->Add_Ligand Add_Ligand->Optimize_Temp Result Reduced Side Products Optimize_Temp->Result

Guide 2: The Buchwald-Hartwig Amination

This reaction is highly versatile but its success is critically dependent on the interplay between the palladium source, ligand, and base.[11]

Problem: Low Conversion or No Reaction

Potential CauseScientific Explanation & CausalitySuggested Solution(s)
Inactive Catalyst The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively in situ. Oxygen can also oxidize the active Pd(0) to inactive Pd(II).[4]Use a pre-catalyst that reliably forms the active Pd(0) species. Ensure the reaction is run under a strictly inert atmosphere.[4] Degas all solvents and reagents before use.
Inappropriate Ligand The ligand's steric and electronic properties are crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4] The choice is highly substrate-dependent.Screen a panel of different phosphine ligands. For electron-rich aryl halides, a more electron-deficient ligand might be necessary. For sterically hindered substrates, a bulkier ligand is often required.
Unsuitable Base The base must be strong enough to deprotonate the amine but not so strong that it causes substrate degradation. Common bases like NaOtBu are effective but can be problematic for base-sensitive functional groups.[4]For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[4] Using a soluble organic base like DBU can also be an option to avoid heterogeneous mixtures, which is beneficial for scale-up and flow chemistry.[18]
Catalyst Poisoning Impurities in starting materials or solvents, particularly sulfur-containing compounds or other coordinating species, can irreversibly bind to the palladium center and poison the catalyst.Ensure high purity of all reagents. If catalyst poisoning is suspected, pretreating the starting materials with activated carbon can sometimes remove problematic impurities.

Problem: Difficult Product Isolation and Catalyst Removal

G Start Low or No Conversion Check_Atmosphere Is atmosphere strictly inert? Start->Check_Atmosphere Atmosphere_No No Check_Atmosphere->Atmosphere_No Atmosphere_Yes Yes Check_Atmosphere->Atmosphere_Yes Fix_Atmosphere Action: Degas all liquids. Use Schlenk line or glovebox. Atmosphere_No->Fix_Atmosphere Check_Ligand Is the ligand appropriate for the substrate? Atmosphere_Yes->Check_Ligand Fix_Atmosphere->Check_Ligand Ligand_No No Check_Ligand->Ligand_No Ligand_Yes Yes Check_Ligand->Ligand_Yes Fix_Ligand Action: Screen a panel of bulky, electron-rich phosphine ligands. Ligand_No->Fix_Ligand Check_Base Is the base compatible with functional groups? Ligand_Yes->Check_Base Fix_Ligand->Check_Base Base_No No Check_Base->Base_No Base_Yes Yes Check_Base->Base_Yes Fix_Base Action: Switch to a weaker base (e.g., K3PO4, Cs2CO3). Base_No->Fix_Base Check_Catalyst Is the Pd precatalyst activating properly? Base_Yes->Check_Catalyst Fix_Base->Check_Catalyst Catalyst_No No Check_Catalyst->Catalyst_No Catalyst_Yes Yes Check_Catalyst->Catalyst_Yes Fix_Catalyst Action: Use a more reliable Pd(0) source or pre-catalyst. Catalyst_No->Fix_Catalyst Result Reaction Optimized Catalyst_Yes->Result Fix_Catalyst->Result

Part 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful and scalable technique for achieving high purity, provided a suitable solvent system is identified.[4]

Objective: To purify crude phenoxy-aniline product to >99% purity.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, heptane) at room temperature and at reflux. An ideal solvent will dissolve the product when hot but not when cold. A solvent mixture (e.g., ethanol/water) is often effective.[4]

  • Dissolution: Transfer the crude phenoxy-aniline to a reactor equipped with a mechanical stirrer and reflux condenser. Add the minimum amount of the chosen hot solvent (or solvent system) required to fully dissolve the solid.[4]

  • Hot Filtration (Optional): If insoluble impurities (e.g., catalyst residues, inorganic salts) are present, perform a hot filtration through a pad of filter aid (like Celite®) to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without agitation. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Complete Crystallization: Once the solution has reached ambient temperature, cool the mixture further in an ice bath for at least one hour to maximize the yield of crystals.[4]

  • Isolation and Drying: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer on a large scale). Wash the filter cake with a small amount of cold, fresh solvent to remove any remaining mother liquor. Dry the crystals under vacuum.

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of a phenoxy-aniline product.

Objective: To determine the purity of the final product and quantify any remaining impurities.

ParameterConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of moderately polar organic compounds.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid improves peak shape for amines by protonating them.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B.A gradient elution is necessary to separate starting materials, product, and less polar by-products in a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmPhenoxy-aniline compounds have a strong UV chromophore.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[4]
Injection Vol. 10 µLStandard injection volume.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the phenoxy-aniline sample.

  • Dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter before injection to remove any particulates.[15]

References

  • Tobisu, M., & Chatani, N. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. ACS Publications.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • Prasad, A. S., et al. (2010). 4-Nitro-2-phenoxyaniline. IUCr Journals.
  • Ohmori, J., et al. (2000). 2-Phenoxyaniline derivatives. Google Patents.
  • Ullmann condensation. Wikipedia.
  • Troubleshooting Ullmann Coupling. Reddit.
  • Veerendra, B., & Sathyanarayana, D. N. (2002). Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. Indian Journal of Chemistry.
  • Badsara, S. S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Nicolaou, K. C., et al. (2005). Recent Advances in Diaryl Ether Synthesis. ResearchGate.
  • Guiochon, G., & Felinger, A. (2004). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America.
  • Buchwald–Hartwig amination. Wikipedia.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2007). Technical University of Denmark.
  • Sawyer, J. S., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. Journal of Organic Chemistry.
  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Ullmann reaction. Wikipedia.
  • Separation of 3-(4-Aminophenoxy)aniline on Newcrom R1 HPLC column. SIELC.
  • How do you safely scale up a given chemical reaction? (2023). Scientific Update.
  • (4-Aminophenoxy)benzene. PubChem.
  • Zhang, L. (2011). Medicine intermediate 2-phenoxy aniline and preparation method thereof. Google Patents.
  • Large-Scale Synthesis of Aniline Trimers in Different Oxidation States. ResearchGate.
  • 3-Phenoxyaniline. PubChem.
  • Reactions for making widely used aniline compounds break norms of synthesis. (2018). ResearchGate.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate.
  • Inline purification in continuous flow synthesis – opportunities and challenges. (2020). Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Side Reactions in Nucleophilic Aromatic Substitution of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-N bond-forming reactions. Here, we move beyond standard protocols to address the nuanced side reactions that can arise, providing field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Introduction: The Nature of the Challenge

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of arylamines that are prevalent in pharmaceuticals and functional materials. While the textbook SNAr mechanism—an addition-elimination pathway proceeding through a Meisenheimer complex—is well-established, the reality in the laboratory can be far more complex, especially when working with aniline nucleophiles.[1][2] Anilines, with their inherent nucleophilicity and susceptibility to oxidation, introduce a unique set of challenges. This guide is structured to help you anticipate, diagnose, and overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding SNAr reactions with anilines.

Q1: Why is my SNAr reaction with aniline sluggish or not proceeding to completion?

A1: Several factors can contribute to low reactivity. Firstly, the aromatic ring undergoing substitution must be sufficiently electron-deficient. The presence of strong electron-withdrawing groups (EWGs) like nitro (NO₂) or cyano (CN) groups, positioned ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack.[2][3][4] Secondly, the choice of solvent plays a critical role. Polar aprotic solvents like DMSO or DMF are generally preferred as they solvate the cationic portion of the base and leave the aniline nucleophile more reactive.[5][6] Protic solvents, such as methanol, can form hydrogen bonds with the aniline, reducing its nucleophilicity and slowing the reaction rate.[5][6] Lastly, ensure your base is appropriate for the reaction. A base is often required to deprotonate the zwitterionic Meisenheimer intermediate, and its strength can influence the reaction rate.[7][8]

Q2: I'm observing a complex mixture of products. What are the likely side reactions?

A2: When working with anilines in SNAr, several side reactions can lead to a complex product mixture. The most common culprits include:

  • Oxidation of the aniline: This can lead to the formation of colored impurities, such as azo and azoxy compounds.[9]

  • Polysubstitution: If your aromatic substrate has multiple leaving groups, the desired monosubstituted product can act as a nucleophile itself, leading to diaryl or triarylamine byproducts.

  • Smiles Rearrangement: This is an intramolecular SNAr reaction that can occur under certain structural and basic conditions, leading to an unexpected constitutional isomer.[10][11][12][13]

  • Reaction at the aromatic ring of the aniline (C-attack): While less common, under certain conditions, the aniline can act as an ambident nucleophile, leading to the formation of a C-C bond instead of the desired C-N bond.[14][15]

Q3: My reaction has turned a dark brown or black color. What does this indicate?

A3: A dark coloration is often a sign of aniline oxidation.[9] Anilines are sensitive to air and oxidizing agents, which can be present as impurities in your reagents or solvent. This can be particularly problematic at elevated temperatures. To mitigate this, consider degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting for specific side reactions you may encounter.

Issue 1: Aniline Oxidation and Formation of Colored Impurities

Symptoms: The reaction mixture darkens significantly over time, and TLC or LC-MS analysis shows multiple, often colored, byproducts.

Causality: The lone pair of electrons on the nitrogen atom of aniline makes it susceptible to oxidation, leading to the formation of radical cations that can couple to form dimers and polymers.[9] This process is often accelerated by heat, light, and the presence of trace metals or oxygen.

Troubleshooting Protocol:

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere of nitrogen or argon. This is the most critical step to prevent air oxidation.

  • Solvent Purity: Use freshly distilled or anhydrous, deoxygenated solvents. Solvents can be deoxygenated by bubbling an inert gas through them for 15-30 minutes prior to use.

  • Antioxidants: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help suppress oxidation. However, this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, use the lowest effective temperature and monitor the reaction progress closely to minimize the reaction time.

Issue 2: Polysubstitution Leading to Impure Product

Symptoms: Your desired monosubstituted product is contaminated with higher molecular weight byproducts, corresponding to the addition of a second or third unit of the aromatic electrophile.

Causality: The product of the initial SNAr reaction, a diarylamine, can still be nucleophilic enough to react with another molecule of the starting electrophile, especially if the reaction is run with a stoichiometric excess of the electrophile or at high concentrations.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of the aniline nucleophile relative to the aromatic electrophile. This will ensure the electrophile is consumed before significant polysubstitution can occur. A 1.1 to 1.5 molar excess of the aniline is a good starting point.

  • Slow Addition: Add the aromatic electrophile slowly to a solution of the aniline and base. This maintains a low concentration of the electrophile throughout the reaction, favoring the desired monosubstitution.

  • Lower Concentration: Running the reaction at a lower concentration can also disfavor the bimolecular side reaction of polysubstitution.

Issue 3: Suspected Smiles Rearrangement

Symptoms: The isolated product has the same molecular weight as the expected product but a different connectivity, as determined by NMR or other spectroscopic methods.

Causality: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[16][10][11] It occurs when a suitable nucleophilic center within the aniline substrate can attack the electrophilic aromatic ring, leading to a molecular rearrangement. This is more likely to happen when the aniline has an ortho-substituent with a nucleophilic atom (e.g., -OH, -SH, -NHR).

Troubleshooting Protocol:

  • Substrate Design: If possible, modify the substrate to avoid the structural features that promote the Smiles rearrangement. This might involve protecting the ortho-nucleophilic group or choosing a different synthetic route.

  • Base Selection: The choice of base can influence the rate of the Smiles rearrangement. A weaker base may disfavor the deprotonation event that initiates the intramolecular attack. Experiment with bases of varying strengths (e.g., K₂CO₃ vs. NaH).

  • Temperature Control: The rearrangement may be more favorable at higher temperatures. Running the reaction at a lower temperature could potentially suppress this side reaction.

Issue 4: Ambident Nucleophilicity - C-Attack vs. N-Attack

Symptoms: Formation of a byproduct where the aniline has formed a bond through one of its aromatic carbons rather than the nitrogen atom.

Causality: While N-attack is generally favored, the aniline ring itself is nucleophilic and can, under certain conditions, compete with the amino group for the electrophilic aromatic substrate. This can lead to the formation of a stable Meisenheimer complex through C-C bond formation.[14][15]

Troubleshooting Protocol:

  • Solvent Effects: The solvent can influence the site of attack. In some cases, a less polar solvent may favor N-attack.

  • Steric Hindrance: Introducing steric bulk around the nitrogen atom of the aniline can sometimes disfavor N-attack and promote C-attack. Conversely, a less sterically hindered aniline will favor N-attack.

  • Electronic Effects: The electronic nature of both the aniline and the electrophile can play a role. More electron-rich anilines may be more prone to C-attack.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.

SNAr_Side_Reactions cluster_main Desired SNAr Pathway cluster_side Side Reactions Start Aniline + Ar-X Meisenheimer_N Meisenheimer Complex (N-Attack) Start->Meisenheimer_N Addition Oxidation Oxidation Products (Azo, etc.) Start->Oxidation [O] Smiles Smiles Rearrangement Product Start->Smiles Intramolecular Rearrangement Meisenheimer_C Meisenheimer Complex (C-Attack) Start->Meisenheimer_C C-Attack Product Desired Arylamine Meisenheimer_N->Product Elimination of X- Polysubstitution Polysubstituted Product Product->Polysubstitution + Ar-X

Sources

Technical Support Center: Troubleshooting Low Yield in Ullmann Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ullmann condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and field-proven insights for overcoming challenges in copper-catalyzed cross-coupling experiments. As a self-validating system, this document explains the causality behind experimental choices, empowering you to diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Ullmann condensation reactions in a direct question-and-answer format.

Q1: My Ullmann condensation is showing very low or no product yield. Where should I start troubleshooting?

Low or non-existent yield is the most common issue and can stem from multiple factors. A systematic approach is crucial for diagnosis.[1][2][3]

Core Directive: Verify the Integrity of Your Core Reagents.

  • Catalyst Activity is Paramount: The active catalytic species in most Ullmann reactions is Cu(I).[2] Copper(I) salts, such as CuI, are susceptible to oxidation to Cu(II) upon prolonged exposure to air, rendering them inactive.[1][4]

    • Expert Insight: Do not assume a catalyst is active simply because the bottle is sealed. An off-white or yellowish CuI powder is a good indicator of purity; a green or brownish tint suggests significant oxidation. For classical Ullmann reactions requiring copper powder, activation is often necessary.[5]

    • Troubleshooting Step: Use a freshly opened bottle of high-purity CuI. If in doubt, purchase a new supply. For reactions using copper powder, consider an activation protocol (see Experimental Protocols section below).

  • Purity of Starting Materials and Solvents: Impurities, particularly water or protic contaminants, can lead to detrimental side reactions like dehalogenation of the aryl halide.[1][2]

    • Expert Insight: While some modern, ligand-assisted protocols can tolerate water, classical high-temperature Ullmann reactions are often sensitive to moisture. Solvents must be anhydrous and reagents should be of high purity.

    • Troubleshooting Step: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure your aryl halide and nucleophile (amine, alcohol, etc.) are pure and dry.

  • Maintain an Inert Atmosphere: Oxygen can deactivate the copper catalyst and promote unwanted side reactions.[1]

    • Troubleshooting Step: Set up the reaction under a positive pressure of an inert gas like nitrogen or argon. This requires using Schlenk techniques or a glovebox. Solvents should be thoroughly degassed prior to use via methods like freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.[1]

Q2: I'm observing significant dehalogenation of my aryl halide. How can I suppress this side reaction?

Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction, especially when the desired coupling is slow.[1][4]

Core Directive: Accelerate the Desired Cross-Coupling Pathway.

  • Introduce a Ligand: The modern Ullmann reaction's success hinges on the use of ligands.[6][7] Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), thereby accelerating the desired C-N or C-O bond formation to outcompete dehalogenation.[2][6]

    • Expert Insight: The choice of ligand is critical and substrate-dependent. There is no "one-size-fits-all" solution. A ligand screening is often the most effective approach.

    • Troubleshooting Step: Introduce a suitable ligand into your reaction. For N-arylation, common choices include 1,10-phenanthroline, amino acids (e.g., L-proline, N,N-dimethylglycine), or diamines.[1][2][6][8] For O-arylation, N,N-dimethylglycine and other amino acids are also highly effective.[8][9]

  • Strictly Anhydrous Conditions: The hydrogen atom for dehalogenation often comes from trace water or other protic impurities.[1][2]

    • Troubleshooting Step: Re-evaluate the dryness of all reagents and solvents. Dry solvents over molecular sieves and ensure all glassware is rigorously oven-dried before use.

Q3: My reaction is sluggish and requires very high temperatures. How can I achieve milder reaction conditions?

Classical Ullmann reactions were notorious for requiring temperatures exceeding 200°C.[5][10] Modern advancements allow for significantly milder conditions.

Core Directive: Employ a Modern Ligand-Accelerated Catalytic System.

  • Ligand Selection is Key: As mentioned, ligands are transformative. They enable the catalytic cycle to proceed at lower energy, dramatically reducing the required reaction temperature, often to the 40-120 °C range.[2][6]

    • Expert Insight: The development of bidentate ligands, such as amino acids and diamines, has been a breakthrough, making the Ullmann reaction a far more practical and versatile tool in synthesis.[7][11][12]

    • Troubleshooting Step: If you are not using a ligand, this is the first and most critical change to make. If you are using a ligand but still require high temperatures, screen other ligand classes. (See Table 1 for examples).

  • Solvent and Base Optimization: The choice of solvent and base profoundly impacts reaction rate and temperature requirements.

    • Expert Insight: Polar aprotic solvents like DMF, DMSO, NMP, or 1,4-dioxane are commonly used as they help to solubilize the catalyst and reagents.[5][10][13] The base is not just for deprotonating the nucleophile; it plays a critical role in the catalytic cycle.[2][14] Insoluble or weakly basic carbonates can slow the reaction.

    • Troubleshooting Step: Screen different bases. Stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[8] Ensure the chosen solvent has a boiling point compatible with your target temperature.

Q4: I am working with an electron-rich phenol or a sterically hindered substrate and getting low yields. What should I do?

These substrate classes are notoriously challenging for Ullmann couplings.

Core Directive: Select a Specialized Ligand and Optimize Conditions.

  • Ligand Choice for Electron-Rich or Hindered Substrates: Standard ligands may not be effective. Specialized ligands have been developed to address these challenges.

    • Expert Insight: For electron-rich phenols, N-methylated amino acid-derived ligands or N-butylimidazole can be highly effective.[9] For sterically hindered substrates, ligands with specific bite angles and steric profiles are required to facilitate the coupling.

    • Troubleshooting Step: Conduct a ligand screen focusing on those reported for your specific substrate class. For example, N,N-dimethylglycine has shown broad applicability for coupling with electron-rich phenols.[8][9]

  • Adjusting Stoichiometry and Temperature: Brute force methods can sometimes be effective.

    • Troubleshooting Step: Increasing the equivalents of the less expensive coupling partner can sometimes drive the reaction to completion.[4] A careful, incremental increase in reaction temperature may also improve conversion, but must be balanced against the risk of decomposition.[2]

Data & Protocols

Table 1: Ligand Selection Guide for Ullmann Condensations
Ligand ClassExample LigandTypical ApplicationKey Advantages
Amino Acids L-Proline, N,N-DimethylglycineC-N and C-O couplingInexpensive, readily available, effective for a broad range of substrates.[6][8][9]
Phenanthrolines 1,10-PhenanthrolineC-N and C-S couplingStrong chelating agent, accelerates difficult couplings.[1][6]
Diamines N,N'-Dimethylethylenediamine (DMEDA)C-N and C-O couplingEffective for aryl bromides and chlorides, often allows for lower temperatures.[15]
Oxalic Diamides Oxalamide LigandsC-N and C-O couplingHighly robust, allows for coupling of difficult aryl chlorides at low catalyst loadings.[11]
Experimental Protocols

Protocol 1: General Procedure for a Ligand-Accelerated Ullmann N-Arylation

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), CuI (0.05 mmol, 5 mol%), the chosen ligand (e.g., L-proline, 0.10 mmol, 10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1][2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMSO, 3 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously for 12-24 hours.[1]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Filter the mixture through a pad of Celite® to remove the insoluble copper salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.[1]

Protocol 2: Activation of Copper Powder for Classical Ullmann Reactions

  • Procedure: In a flask, stir commercial copper powder (10 g) in a 10% solution of iodine in acetone (50 mL) for 5-10 minutes.[1]

  • Washing: Filter the copper powder using a Büchner funnel and wash it successively with fresh acetone (3 x 20 mL) and then diethyl ether (2 x 20 mL).

  • Drying: Dry the resulting dark brown, activated copper powder under high vacuum for 1-2 hours.

  • Usage: Use the freshly activated copper immediately, as its activity diminishes over time upon exposure to air.[1]

Visual Logic & Workflows

To aid in diagnosing issues, the following diagrams illustrate key relationships and decision-making processes.

Troubleshooting_Workflow start Low or No Yield Observed reagent_check 1. Check Reagent Quality - Fresh Cu(I) source? - Anhydrous solvents? - Pure starting materials? start->reagent_check atmosphere_check 2. Ensure Inert Atmosphere - Degassed solvents? - Proper N2/Ar purge? reagent_check->atmosphere_check Reagents OK success Yield Improved reagent_check->success Issue Found & Resolved ligand_check 3. Introduce/Optimize Ligand - Is a ligand being used? - Screen different ligand classes (amino acids, diamines, etc.)? atmosphere_check->ligand_check Atmosphere OK atmosphere_check->success Issue Found & Resolved conditions_check 4. Optimize Reaction Conditions - Screen bases (K3PO4, Cs2CO3)? - Adjust temperature incrementally? ligand_check->conditions_check Ligand Added/ Optimized ligand_check->success conditions_check->success Catalytic_Cycle_Factors Ullmann_Cycle Ullmann Catalytic Cycle Oxidative Addition Ligand Exchange/Deprotonation Reductive Elimination Catalyst Catalyst (Cu(I) Source) Catalyst->Ullmann_Cycle:f0 Ligand Ligand (e.g., L-Proline) Ligand->Ullmann_Cycle:f0 Base Base (e.g., K3PO4) Base->Ullmann_Cycle:f1 Solvent Solvent (e.g., DMSO) Solvent->Ullmann_Cycle Temperature Temperature Temperature->Ullmann_Cycle

Caption: Key parameters influencing the Ullmann condensation catalytic cycle.

References

  • Vertex AI Search Result.
  • BenchChem Technical Support Team. Technical Support Center: Optimizing Ullmann Condensation Reactions. Benchchem. Accessed January 9, 2026.
  • BenchChem Technical Support Team. Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem. Accessed January 9, 2026.
  • Recent Advancements in Ullmann Reaction.
  • BenchChem Technical Support Team. Strategies to reduce reaction time in Ullmann condensation using sonication. Benchchem. Accessed January 9, 2026.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Monge, M. et al. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Accessed January 9, 2026.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Ullmann Reaction. Thermo Fisher Scientific - US. Accessed January 9, 2026.
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. Accessed January 9, 2026.
  • Yang, Q., Zhao, Y., & Ma, D. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. Accessed January 9, 2026.
  • Ullmann Reaction. Organic Chemistry Portal. Accessed January 9, 2026.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. Accessed January 9, 2026.
  • Ullmann reaction. Wikipedia. Accessed January 9, 2026.
  • Optimization of the intramolecular Ullmann coupling reaction.
  • The mechanism of the modified Ullmann reaction. Semantic Scholar. Accessed January 9, 2026.
  • Troubleshooting Ullmann Couplint. Reddit. Accessed January 9, 2026.
  • BenchChem Technical Support Team. Technical Support Center: Optimizing Ligand Selection for Ullmann Coupling of Electron-Rich Phenols. Benchchem. Accessed January 9, 2026.
  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction.
  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. TCI AMERICA. Accessed January 9, 2026.
  • Ullmann reaction. L.S.College, Muzaffarpur. Accessed January 9, 2026.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. Accessed January 9, 2026.
  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Accessed January 9, 2026.
  • Ullmann condensation. Wikipedia. Accessed January 9, 2026.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Accessed January 9, 2026.
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. Accessed January 9, 2026.
  • Cleaning Up After the Party: Removing the Byproducts of On-Surface Ullmann Coupling. Accessed January 9, 2026.
  • Ullmann coupling. Reddit. Accessed January 9, 2026.

Sources

Navigating Challenges in Buchwald-Hartwig C-O Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig C-O cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their aryl ether syntheses. As a powerful tool for constructing C-O bonds, this reaction is not without its complexities. Catalyst deactivation is a frequent hurdle that can lead to diminished yields, stalled reactions, and challenging purifications.

This resource moves beyond simple procedural lists to provide a deeper understanding of the underlying causes of common issues, with a focus on catalyst stability and activity. By understanding the "why" behind a failed reaction, you can make more informed decisions to rescue your synthesis and develop robust, scalable protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when troubleshooting Buchwald-Hartwig C-O couplings.

Q1: My C-O coupling reaction is not working or giving very low yields. What are the most common initial checks?

A1: When faced with a low-yielding or failed C-O coupling, it's crucial to start with the fundamentals before exploring more complex catalyst deactivation pathways.

  • Reagent Quality: Ensure the purity and integrity of your starting materials. Aryl halides should be pure, and the alcohol or phenol nucleophile must be free of contaminants. The base, particularly strong alkoxides like sodium tert-butoxide, can degrade upon prolonged exposure to air and moisture.

  • Solvent and Atmosphere: The reaction is highly sensitive to oxygen and water. Ensure your solvent is anhydrous and thoroughly degassed. The reaction vessel should be properly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the experiment.

  • Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can be sensitive to air and moisture. Use fresh, properly stored reagents whenever possible. If you suspect your catalyst or ligand has degraded, consider opening a new bottle.

Q2: I observe the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The formation of a black precipitate, often referred to as "palladium black," is a strong indicator of catalyst deactivation through the agglomeration of palladium atoms into inactive nanoparticles. This typically occurs when the phosphine ligand fails to adequately stabilize the Pd(0) species in the catalytic cycle.

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. While a 1:1 to 1.2:1 ligand-to-palladium ratio is often a good starting point, increasing this ratio to 1.5:1 or even 2:1 can sometimes prevent nanoparticle formation.

  • Ligand Choice: The stability of the Pd(0)-ligand complex is highly dependent on the ligand's structure. Bulky, electron-rich biaryl phosphine ligands are generally more effective at preventing aggregation than less sterically demanding ligands.

  • Temperature: High reaction temperatures can accelerate both the desired reaction and catalyst decomposition. If you observe precipitate formation, consider running the reaction at a lower temperature for a longer duration.

Q3: My reaction produces a significant amount of hydrodehalogenated arene as a byproduct. What is the cause and how can I minimize it?

A3: The formation of a hydrodehalogenated arene (Ar-H) is a classic sign of a competing side reaction, most commonly β-hydride elimination from a palladium(II)-alkoxide intermediate. This is particularly prevalent when using primary alcohols that possess β-hydrogens.

  • Ligand Selection: The choice of ligand is critical to favor the desired C-O reductive elimination over β-hydride elimination. Bulky, electron-rich ligands such as t-BuBrettPhos have been shown to accelerate reductive elimination, thereby outcompeting the β-hydride elimination pathway.

  • Reaction Temperature: Lowering the reaction temperature can often disfavor β-hydride elimination.

  • Base Selection: While less direct, the choice of base can influence the concentration of the key palladium-alkoxide intermediate. Experimenting with different bases might alter the balance between the productive and unproductive pathways.

Troubleshooting Guide: Addressing Specific Issues

This section provides a more in-depth analysis of common problems, their probable causes related to catalyst deactivation, and actionable solutions.

Issue 1: Reaction Stalls at Intermediate Conversion

Symptom: The reaction proceeds initially but stops before the limiting reagent is fully consumed, even after extended reaction times.

Probable Cause: Gradual catalyst deactivation during the reaction. This can be due to a number of factors, including slow ligand degradation, product inhibition, or the gradual formation of off-cycle palladium species.

Troubleshooting Workflow:

  • Analyze the Reaction Mixture: Take a small aliquot of the reaction mixture and analyze it by LC-MS or GC-MS to identify the components. Confirm the presence of starting materials and product, and look for potential byproducts that might offer clues to the deactivation pathway.

  • Add More Catalyst/Ligand: A common diagnostic step is to add a fresh portion of the palladium precatalyst and ligand to the stalled reaction. If the reaction restarts, it is a clear indication of catalyst deactivation.

  • Evaluate Ligand Stability: Some phosphine ligands can be susceptible to degradation under the reaction conditions. Consider switching to a more robust ligand, such as a sterically hindered biaryl phosphine.

  • Consider Product Inhibition: In some cases, the product itself can coordinate to the palladium center and inhibit the catalytic cycle. If this is suspected, running the reaction at a higher dilution may help.

Deeper Dive: Understanding Catalyst Deactivation Pathways

A thorough understanding of how your catalyst can be deactivated is paramount for effective troubleshooting. The following are key deactivation pathways in Buchwald-Hartwig C-O coupling.

Pathway 1: β-Hydride Elimination

This is a major competing pathway, especially with primary and secondary alcohols. After the formation of the arylpalladium(II) alkoxide intermediate, instead of undergoing C-O reductive elimination to form the desired ether, a hydrogen atom on the carbon β to the oxygen is eliminated, leading to the formation of a palladium-hydride species, an aldehyde or ketone, and subsequent reduction of the aryl halide to an arene.

Mitigation Strategies:

  • Ligand Design: Employ bulky, electron-rich ligands that promote a faster rate of reductive elimination. The steric bulk can also create a coordinative environment that disfavors the conformation required for β-hydride elimination.

  • Temperature Control: Running the reaction at the lowest effective temperature can minimize this side reaction.

Pathway 2: Palladium Nanoparticle Formation (Palladium Black)

The active catalyst in the Buchwald-Hartwig reaction is a monoligated Pd(0) species. If the concentration of the stabilizing phosphine ligand is too low, or if the ligand dissociates too readily, these Pd(0) species can aggregate into inactive palladium nanoparticles.

Mitigation Strategies:

  • Optimize Ligand-to-Palladium Ratio: As mentioned in the FAQs, a slight excess of the ligand can help maintain the stability of the active catalytic species.

  • Use Precatalysts: Modern palladium precatalysts are designed to generate the active Pd(0) species in a controlled manner, which can help to suppress nanoparticle formation.

Visualizing the Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the desired catalytic cycle for Buchwald-Hartwig C-O coupling and the major off-cycle deactivation pathways.

Buchwald_Hartwig_CO_Deactivation cluster_caption Catalytic Cycle and Deactivation Pathways Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Aggregation Aggregation Pd0->Aggregation Insufficient Ligand PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX Ligand_Exch Ligand Exchange (R-OH, Base) PdII_ArX->Ligand_Exch R-OH, Base -HX PdII_ArOR L-Pd(II)(Ar)(OR) Ligand_Exch->PdII_ArOR RedElim Reductive Elimination PdII_ArOR->RedElim Beta_Hydride β-Hydride Elimination PdII_ArOR->Beta_Hydride Competing Pathway RedElim->Pd0 Regeneration Product Ar-O-R (Desired Product) RedElim->Product PdH L-Pd(II)(Ar)(H) Beta_Hydride->PdH Red_Elim_H Reductive Elimination PdH->Red_Elim_H Red_Elim_H->Pd0 Regeneration (can re-enter cycle) Arene Ar-H (Byproduct) Red_Elim_H->Arene Pd_Black [Pd]n (Palladium Black) Aggregation->Pd_Black caption_node This diagram shows the productive catalytic cycle for C-O bond formation and two major deactivation pathways: β-hydride elimination and palladium aggregation.

Caption: Catalytic Cycle and Deactivation Pathways in Buchwald-Hartwig C-O Coupling.

Data-Driven Optimization: Ligand and Base Selection

The choice of ligand and base is paramount for a successful C-O coupling reaction. The following tables provide a summary of commonly used ligands and bases, along with their typical applications and considerations.

Table 1: Ligand Selection Guide for C-O Coupling
LigandStructure TypeKey Features & ApplicationsConsiderations
t-BuBrettPhos Biaryl MonophosphineHighly effective for coupling primary alcohols, minimizes β-hydride elimination.Can be expensive for large-scale synthesis.
RuPhos Biaryl MonophosphineBroad applicability, good for both phenols and alcohols.May not be as effective as t-BuBrettPhos in suppressing β-hydride elimination with challenging primary alcohols.
Xantphos BidentateOften used for electron-deficient aryl halides and phenols.The chelation can sometimes slow down the rate of reductive elimination.
dppf Bidentate (Ferrocene-based)One of the earlier ligands used, still effective for some phenol couplings.Generally less active than modern biaryl monophosphine ligands.
Table 2: Base Selection Guide for C-O Coupling
BasepKa of Conjugate AcidTypical ApplicationsConsiderations
NaOt-Bu ~19The most common strong base for C-O couplings.Can be sensitive to air and moisture. May not be suitable for substrates with base-sensitive functional groups.
K3PO4 ~12.3 (pKa3)A weaker base, suitable for substrates with sensitive functional groups.Often requires higher reaction temperatures to achieve good conversion.
Cs2CO3 ~10.3 (pKa2)Another mild base option, good solubility in some organic solvents.May require higher catalyst loadings and temperatures.
LHMDS ~26A very strong, non-nucleophilic base.Can be more expensive and requires careful handling.

Experimental Protocols

Protocol 1: General Procedure for a Troubleshooting Experiment

This protocol outlines a systematic approach to optimizing a challenging Buchwald-Hartwig C-O coupling reaction.

  • Reaction Setup:

    • In a glovebox, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 0.02 mmol, 2 mol%), and ligand (if not using a precatalyst, 0.024 mmol, 2.4 mol%) to an oven-dried reaction vial equipped with a stir bar.

    • Add the alcohol or phenol (1.2 mmol, 1.2 equiv) and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

    • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

    • Seal the vial, remove from the glovebox, and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring the Reaction:

    • After a set time (e.g., 1 hour), carefully take a small aliquot of the reaction mixture.

    • Quench the aliquot with a small amount of saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the conversion of starting materials and the formation of product and byproducts.

    • Continue to monitor the reaction at regular intervals (e.g., every 2-4 hours) until the reaction appears to have stopped or reached completion.

  • Troubleshooting Steps (if the reaction is slow or stalled):

    • Temperature Increase: If the reaction is slow, consider increasing the temperature by 10-20 °C.

    • Catalyst/Ligand Addition: If the reaction has stalled, cool the mixture to room temperature, briefly open the vial under a stream of inert gas, and add an additional portion of precatalyst (1 mol%). Reseal and reheat the reaction, and continue monitoring.

    • Base Evaluation: If the reaction fails to initiate, consider if the base is strong enough or if it has degraded. Set up parallel reactions with different bases to screen for efficacy.

    • Solvent Screening: In some cases, the solvent can have a significant impact on catalyst stability and reactivity. Consider screening other anhydrous, degassed solvents such as dioxane or THF.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Failed C-O Coupling Reaction Check_Basics Verify Reagent Purity, Inert Atmosphere, and Catalyst Integrity Start->Check_Basics Initial_Run Run Reaction with Standard Conditions Check_Basics->Initial_Run Monitor Monitor Progress (TLC, GC/LC-MS) Initial_Run->Monitor Decision Reaction Stalled or Low Conversion? Monitor->Decision Success Reaction Successful: Workup and Purify Decision->Success No Troubleshoot Begin Systematic Troubleshooting Decision->Troubleshoot Yes Option_Temp Increase Temperature Troubleshoot->Option_Temp Option_Cat Add Fresh Catalyst/ Ligand Troubleshoot->Option_Cat Option_Base Screen Different Bases Troubleshoot->Option_Base Option_Ligand Change Ligand Troubleshoot->Option_Ligand Re_Monitor Re-run and Monitor Option_Temp->Re_Monitor Option_Cat->Re_Monitor Option_Base->Re_Monitor Option_Ligand->Re_Monitor Re_Monitor->Monitor

Caption: A systematic workflow for troubleshooting Buchwald-Hartwig C-O coupling reactions.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Journal of Nanostructures. (2021). Highly efficient of cross-coupling reaction supported green synthesized palladium nanoparticles coated natural ligands as heterogeneous reusable nanocatalyst.
  • Ruiz-Castillo, P. (2014). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
  • Trzeciak, A. M., & Wójcik, G. (2021). The role of palladium nanoparticles in catalytic C–C cross-coupling reactions.
  • MDPI. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Steves, J. E., & Stahl, S. S. (2013). Recent advancements and challenges of palladium (II)-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. Accounts of chemical research, 46(11), 2593-2603.
  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • Schlummer, B., & Scholz, U. (2004). Palladium-catalyzed CN and CO coupling–a practical guide from an industrial vantage point.
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design of new ligands for the palladium-catalyzed arylation of α-branched secondary amines. The Journal of organic chemistry, 79(9), 4161-4166.
  • Dorel, R., & Echavarren, A. M. (2015). Cross-coupling and related reactions: connecting past success to the development of new reactions for the future. The Journal of organic chemistry, 80(15), 7321-7332.
  • Hartwig, J. F., & Richards, S. E. (2000). Influences on the relative rates for CN bond-forming reductive elimination and β-hydrogen elimination of amides. A case study on the origins of competing reduction in the palladium-catalyzed amination of aryl halides. Journal of the American Chemical Society, 122(35), 8625-8633.
  • ResearchGate. (2005). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
  • MDPI. (2023). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis.
  • Nature Communications. (2022). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters.
  • Inorganic Chemistry. (2012). Palladium Nanoparticles as Efficient Green Homogeneous and Heterogeneous Carbon−Carbon Coupling Precatalysts: A Unifying View.
  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a.
  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • Surry, D. S., & Buchwald, S. L. (2011).
  • Journal of the American Chemical Society. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). Palladium-catalyzed C–O cross-coupling of primary alcohols. Journal of the American Chemical Society, 130(41), 13552-13554.
  • Stahl, S. S. (2012). Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu). Accounts of chemical research, 45(6), 851-863.
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.

Technical Support Center: Troubleshooting Incomplete Nitro Group Reduction in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aniline synthesis via nitro group reduction. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this critical transformation. Our goal is to equip you with the scientific understanding and practical solutions necessary to overcome experimental hurdles and achieve successful, complete reductions.

Troubleshooting Guide: From Stalled Reactions to Impure Products

This section addresses specific, common problems in a question-and-answer format, offering detailed causal explanations and actionable protocols.

Question 1: My catalytic hydrogenation of a nitroarene has stalled. What are the primary causes and how can I restart the reaction?

Incomplete catalytic hydrogenation is a frequent issue that can often be traced back to catalyst, substrate, or system-related problems. A systematic approach is crucial for diagnosis and resolution.[1]

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Poisoning: The catalyst's active sites can be blocked by various substances. Common poisons for noble metal catalysts include sulfur compounds, nitrogen-containing heterocycles (if not the substrate), and heavy metal ions.[1] Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents. If poisoning is suspected, the catalyst will likely need to be replaced.[1]

    • Deactivation: Improper storage or handling can lead to catalyst deactivation. Catalysts, especially pyrophoric ones like Raney Nickel, should be handled under an inert atmosphere whenever possible.[1] Using a fresh batch of catalyst is a reliable way to rule out deactivation.

    • Insufficient Loading: The amount of catalyst may be too low for the reaction scale. For palladium on carbon (Pd/C), a typical loading is 5-10 mol%.[1]

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: For some substrates, a hydrogen balloon may not provide sufficient pressure. More robust nitro group reductions might necessitate higher pressures, achievable with equipment like a Parr hydrogenator.[1][2]

    • Incorrect Temperature: While many hydrogenations proceed efficiently at room temperature, some substrates may require gentle heating to enhance the reaction rate.[1][2] However, excessive heat can lead to catalyst deactivation or promote side reactions.[1]

    • Poor Agitation: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), vigorous stirring is essential to ensure efficient mixing and maximize contact between the reactants.[1]

  • Substrate and Solvent Issues:

    • Poor Solubility: If the nitroaromatic substrate has low solubility in the chosen solvent, the reaction rate will be significantly hindered.[2] Common and effective solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[1]

    • Solvent Purity: Impurities in the solvent can act as catalyst poisons. Ensure solvents are of high purity and dry, as water can sometimes temporarily inhibit catalyst activity.[1]

Troubleshooting Workflow for Low Conversion in Catalytic Hydrogenation

start Low or No Conversion catalyst 1. Check Catalyst start->catalyst conditions 2. Check Reaction Conditions start->conditions substrate 3. Check Substrate/Solvent start->substrate poisoned Poisoned? catalyst->poisoned inactive Inactive/Old? catalyst->inactive loading Insufficient Loading? catalyst->loading pressure Inadequate H₂ Pressure? conditions->pressure temp Incorrect Temperature? conditions->temp agitation Poor Agitation? conditions->agitation solubility Poor Solubility? substrate->solubility impure Impure Solvent? substrate->impure replace_catalyst Replace Catalyst poisoned->replace_catalyst fresh_catalyst Use Fresh Catalyst inactive->fresh_catalyst increase_loading Increase Loading loading->increase_loading increase_pressure Increase H₂ Pressure pressure->increase_pressure optimize_temp Optimize Temperature temp->optimize_temp increase_stirring Increase Stirring Speed agitation->increase_stirring change_solvent Change Solvent/Co-solvent solubility->change_solvent purify_solvent Use High-Purity Solvent impure->purify_solvent Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH - H₂O Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2e⁻, +2H⁺ Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->Aniline Cleavage

Caption: Nitro Group Reduction Pathway and Side Products. [3][4]

Question 3: How can I purify my aniline product from unreacted nitroaromatic starting material?

Residual nitroarenes can be challenging to remove due to similar polarities with the corresponding anilines. Several methods can be employed for effective purification.

Purification Protocols:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt (anilinium chloride) and move to the aqueous phase, while the unreacted nitroarene will remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to regenerate the free aniline.

    • Extract the aniline back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate to obtain the purified aniline.

  • Chromatography:

    • Column Chromatography: Silica gel chromatography can be effective. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically elute the less polar nitroarene before the more polar aniline.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can provide excellent separation.

  • Distillation/Crystallization:

    • Distillation: If the aniline and nitroarene have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method. [5] * Crystallization: If the aniline is a solid, recrystallization from a suitable solvent system can remove impurities. Alternatively, forming a salt of the aniline (e.g., hydrochloride or oxalate) and recrystallizing it can be a highly effective purification strategy. [5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions concerning the reduction of nitro groups in aniline synthesis.

Q1: What are the most common methods for reducing nitroarenes to anilines, and what are their pros and cons?

MethodReducing AgentsProsCons
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Raney NiHigh efficiency, clean byproducts (water), scalable. [6][7]Catalyst can be pyrophoric and expensive; may reduce other functional groups; potential for catalyst poisoning. [4][7]
Metal/Acid Reduction Fe/HCl, SnCl₂/HCl, Zn/AcOHHigh chemoselectivity, tolerates many functional groups, inexpensive metals. [6][8]Requires stoichiometric amounts of metal, leading to significant waste; workup can be cumbersome. [4]
Transfer Hydrogenation HCOOH, Hydrazine, NaBH₄ with a catalystAvoids the need for high-pressure hydrogen gas; can offer good selectivity. [9][10]Reagents like hydrazine are highly toxic; reaction rates can be slower. [11]

Q2: How do substituents on the aromatic ring affect the reduction of the nitro group?

The electronic nature of substituents can influence the ease of reduction.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens, cyano, or other nitro groups make the nitro group more electron-deficient and generally easier to reduce. [12][13]* Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density on the ring, which can make the nitro group slightly more difficult to reduce. [13] It's important to consider that the reaction conditions must be chosen to be compatible with these other functional groups to avoid undesired side reactions. [14] Q3: What are the best analytical techniques to monitor the progress of a nitro group reduction?

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material and the appearance of the product. Staining with a visualizing agent like potassium permanganate can help differentiate between the nitro starting material and the aniline product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any byproducts. [15][16][17]They are excellent for determining reaction completion and purity.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), this provides structural information and can help identify any unknown intermediates or side products.

Q4: What are the key safety precautions to take during catalytic hydrogenation of nitro compounds?

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. [18][19]Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby.

  • Pyrophoric Catalysts: Catalysts like Pd/C and Raney Nickel can ignite spontaneously when exposed to air, especially when dry. [18][19]They should always be handled under an inert atmosphere (e.g., nitrogen or argon) and should not be allowed to dry out on filter paper. [20]* Exothermic Reactions: Nitro group reductions are often highly exothermic. [21]The reaction should be cooled, and reagents added slowly to control the reaction rate and prevent a runaway reaction.

  • Proper Quenching and Workup: After the reaction is complete, the system must be purged with an inert gas to remove all hydrogen before opening it to the atmosphere. [22]The catalyst should be filtered carefully and kept wet to prevent ignition. [20]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

  • In a suitable reaction vessel, dissolve the nitroaromatic compound (1.0 eq) in a solvent such as ethanol or ethyl acetate. [23]2. Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C catalyst (typically 5-10 mol%). [1]3. Seal the vessel and purge the system by evacuating and backfilling with hydrogen gas several times. [20]4. Pressurize the vessel with hydrogen to the desired pressure (a hydrogen-filled balloon is often sufficient for lab-scale reactions) or maintain a constant positive pressure. [23]5. Stir the mixture vigorously at the desired temperature (often room temperature). [23]6. Monitor the reaction progress using TLC, GC, or LC-MS. [23]7. Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. [23]8. Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet. [20][23]9. Rinse the filter pad with the reaction solvent. [23]10. Concentrate the filtrate under reduced pressure to obtain the crude aniline. [23] Protocol 2: General Procedure for Reduction using Iron in Acidic Medium

  • To a round-bottom flask equipped with a reflux condenser, add the nitroaromatic compound (1.0 eq), ethanol/water (e.g., 4:1 mixture), and iron powder (3-5 eq). [23]2. Add a catalytic amount of acid, such as ammonium chloride or acetic acid. [23]3. Heat the mixture to reflux with vigorous stirring. [23]4. Monitor the reaction progress by TLC or LC-MS. [23]5. Upon completion, cool the mixture to room temperature and dilute with water. [23]6. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with an organic solvent like ethyl acetate. [23]7. Separate the organic layer from the filtrate, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to yield the crude aniline.

References

  • Guo, W., Zheng, Y., & Xiang, W. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-14.
  • (n.d.). Substituent effects of nitro group in cyclic compounds. ResearchGate.
  • Jinn, R., et al. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 31(10), 1017-1033.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Scribd. (n.d.). Catalytic Hydrogenation of Nitrobenzene Safety Table.
  • Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry.
  • Wienhoefer, G., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2551-2556.
  • (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
  • Wienhoefer, G., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress.
  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
  • (n.d.). Gas Chromatographic Determination ofAniline and Nitrobenzene in Ambient Air.
  • (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.
  • Blaser, H. U., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 118(24), 11625-11667.
  • ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
  • NIOSH. (n.d.). ANILINE, o-TOLUIDINE, AND NITROBENZENE 2017. CDC.
  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • SciSpace. (2020, September 4). Substituent effects of nitro group in cyclic compounds.
  • Google Patents. (n.d.). EP2828233A1 - Process for the purification of aniline from gas phase hydrogenations.
  • RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION EXPLOSION.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • ResearchGate. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline?.
  • NIH. (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • Chemistry Stack Exchange. (2020, August 22). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
  • RSC Publishing. (2025, June 16). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite.
  • Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of.
  • Reddit. (2021, December 28). Reducing a Nitrobenzene to Aniline without hydrogen?. r/chemistry.
  • ResearchGate. (n.d.). Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics.
  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • The Journal of Physical Chemistry C. (2021, August 26). First-Principles Study on the Mechanism of Nitrobenzene Reduction to Aniline Catalyzed by a N-Doped Carbon-Supported Cobalt Single-Atom Catalyst.

Sources

Technical Support Center: Strategic Minimization of By-product Formation in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-O bonds between aromatic systems. Our focus is to provide in-depth, field-proven insights into identifying, understanding, and mitigating common by-products that can compromise the yield and purity of your target molecules. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Understanding the Battlefield: Common By-products in Diaryl Ether Synthesis

The synthesis of diaryl ethers, primarily through methods like the Ullmann condensation and Buchwald-Hartwig amination, is a powerful tool in the synthetic chemist's arsenal.[1][2][3] However, the path to a clean, high-yielding reaction is often complicated by the formation of characteristic by-products. Proactive identification and strategic mitigation of these side reactions are paramount for success.

The most commonly encountered by-products include:

  • Dehalogenated Arene: The reduction of the starting aryl halide to its corresponding arene.[4]

  • Phenol Homocoupling Products (Biaryls): The coupling of two molecules of the starting aryl halide.

  • Hydroxylated By-products: Formation of phenols from the aryl halide, particularly under harsh basic conditions.

  • Products of Ether Cleavage: Degradation of the desired diaryl ether under forcing reaction conditions.

This guide will dissect the formation of these impurities and provide targeted troubleshooting strategies in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: My primary by-product is the dehalogenated arene from my starting aryl halide. What's causing this, and how can I prevent it?

Q: I'm observing a significant amount of arene corresponding to my aryl halide starting material, and the yield of my diaryl ether is consequently low. What is the mechanistic origin of this reductive dehalogenation, and what are the most effective countermeasures?

A: Reductive dehalogenation is a frequent challenge in cross-coupling reactions. It typically arises from pathways that compete with the desired C-O bond formation. The primary culprits are often related to the catalyst, ligand, and reaction conditions.

Mechanistic Insight: In a typical catalytic cycle (e.g., Buchwald-Hartwig), after the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex should react with the phenoxide to form the diaryl ether. However, side reactions can occur. One possibility is a β-hydride elimination from the phenoxide, if applicable, or reaction with trace water or other proton sources, leading to the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate the arene. In Ullmann-type reactions, radical pathways can also contribute to this side reaction.[5]

Solutions & Troubleshooting Workflow:

  • Ligand Optimization is Key: The ligand plays a critical role in stabilizing the metal center and promoting the desired reductive elimination to form the C-O bond.[6] If you are observing significant dehalogenation, your current ligand may not be optimal.

    • For Palladium-Catalyzed Reactions: Bulky, electron-rich biarylphosphine ligands are often the solution.[7][8] These ligands promote the reductive elimination of the diaryl ether over competing pathways.

    • For Copper-Catalyzed Reactions: N,N- and N,O-chelating ligands have proven effective. A screen of 56 multidentate ligands revealed that N,N-dimethylglycine provided high catalytic activity and minimized side reactions.[2][6]

  • Base Selection and Anhydrous Conditions: The choice of base is critical and can be the source of the problem.

    • Avoid Excessively Strong Bases: Very strong bases can promote side reactions. Consider using weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4][9]

    • Ensure Anhydrous Conditions: Water can be a proton source for reductive dehalogenation and can also deactivate certain bases.[4] Always use dry solvents and consider adding molecular sieves to the reaction mixture.[10]

  • Temperature Control: High reaction temperatures can favor decomposition pathways and side reactions. If possible, screen lower temperatures. Modern catalyst systems are often effective at milder temperatures (80-110 °C).[10][11]

Issue 2: I'm getting a complex mixture with what appears to be homocoupling of my aryl halide. How can I favor the desired cross-coupling?

Q: My reaction is producing biaryl compounds derived from the homocoupling of my aryl halide starting material. What reaction parameters should I adjust to promote the formation of the diaryl ether instead?

A: Aryl halide homocoupling is a common side reaction, especially in Ullmann-type couplings, but it can also occur in palladium-catalyzed systems. This side reaction is often exacerbated by high temperatures and suboptimal catalyst/ligand combinations.

Mechanistic Insight: In copper-catalyzed reactions, homocoupling can occur through a radical mechanism or via the reaction of two copper-aryl intermediates. In palladium catalysis, it can arise from the reaction of the Pd(II)-aryl complex with another molecule of aryl halide or through other off-cycle pathways.

Solutions & Troubleshooting Workflow:

  • Ligand Choice and Catalyst Loading:

    • Sterically Hindered Ligands: For palladium-catalyzed reactions, bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.[8]

    • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of bimolecular side reactions like homocoupling.

  • Control of Stoichiometry and Addition Rate:

    • Slight Excess of Phenol: Using a slight excess of the phenol (e.g., 1.1-1.2 equivalents) can help to ensure that the activated aryl halide reacts preferentially with the phenoxide.

    • Slow Addition of Aryl Halide: In some cases, slow addition of the aryl halide to the reaction mixture containing the catalyst, ligand, base, and phenol can minimize its concentration at any given time, thus disfavoring homocoupling.

  • Solvent Effects: The choice of solvent can influence the relative rates of the desired and undesired reactions.

    • Non-polar vs. Polar Aprotic: For Ullmann couplings, non-polar solvents like toluene or xylene can be effective.[9] In other cases, polar aprotic solvents like DMF or DMSO are preferred.[4] It is worth screening different solvent systems if homocoupling is a persistent issue.

Issue 3: My reaction is sluggish, and upon forcing the conditions, I see decomposition. How can I improve the reaction rate without generating by-products?

Q: My diaryl ether synthesis is not going to completion, even after prolonged reaction times. Increasing the temperature seems to lead to decomposition of my starting materials and product. What strategies can I employ to accelerate the reaction under milder conditions?

A: A sluggish reaction rate is a common problem, particularly with sterically hindered or electron-rich aryl halides. The key is to enhance the catalytic activity without resorting to harsh conditions that promote side reactions.

Solutions & Troubleshooting Workflow:

  • Re-evaluate Your Catalyst System:

    • Copper vs. Palladium: While copper-based systems are cost-effective, palladium catalysts with specialized ligands often exhibit higher turnover numbers and allow for milder reaction conditions, especially for challenging substrates.[3][10]

    • Ligand Screening: This is often the most impactful variable. For Ullmann reactions, ligands like N,N-dimethylglycine or picolinic acid can significantly accelerate the rate.[2][11] For Buchwald-Hartwig couplings, a wide array of sophisticated biarylphosphine ligands have been developed for specific substrate classes.[8][12]

  • The Critical Role of the Base: The base not only deprotonates the phenol but also participates in the catalytic cycle.

    • Solubility and Strength: The solubility and strength of the base are crucial. In some systems, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are superior to more common bases like potassium carbonate.[2][4] The choice can be solvent-dependent.[6]

  • Solvent Choice: The solvent must solubilize the reactants and intermediates and can also play a coordinating role.

    • Polar Aprotic Solvents: Solvents like DMSO or DMF can accelerate the reaction but can also be problematic at high temperatures.[1][13]

    • Non-coordinating Solvents: Toluene and dioxane are commonly used, particularly in palladium-catalyzed reactions.[9]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions and improve yields by allowing for rapid heating to the desired temperature, potentially minimizing the formation of by-products that result from prolonged heating.[14]

Data Summary: Key Reaction Parameters

ParameterRecommendation for Ullmann-type ReactionsRecommendation for Buchwald-Hartwig ReactionsRationale for Minimizing By-products
Catalyst CuI, Cu₂O, CuBr[6][10]Pd(OAc)₂, Pd₂(dba)₃Proper catalyst choice is fundamental for efficient turnover and selectivity.
Ligand N,N-dimethylglycine, Picolinic Acid, Salicylaldoxime[2][6][11]Bulky biarylphosphines (e.g., SPhos, XPhos)[7][8]The ligand modulates the reactivity of the metal center, promoting the desired C-O bond formation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄[2][4][9]Cs₂CO₃, K₃PO₄, NaOtBuThe base must be strong enough to deprotonate the phenol but not so strong as to cause degradation. Its solubility is also key.[6][15]
Solvent Toluene, Xylene, DMF, DMSO, Acetonitrile[4][9][10]Toluene, Dioxane, THFThe solvent affects solubility and can coordinate to the metal center, influencing catalytic activity.[9][16]
Temperature 80-140 °CRoom Temperature to 110 °CLower temperatures are generally preferred to minimize side reactions and decomposition.[8][10]

Experimental Protocols

Protocol 1: Optimized Ullmann Condensation for Electron-Rich Diaryl Ethers

This protocol is adapted from methodologies that have shown success in minimizing by-products for challenging substrates.[2]

  • Reagents:

    • Aryl bromide (1.0 equiv)

    • Phenol (1.2 equiv)

    • Copper(I) iodide (CuI) (10 mol %)

    • N,N-dimethylglycine (10 mol %)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous acetonitrile

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl bromide, phenol, CuI, N,N-dimethylglycine, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous acetonitrile via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Buchwald-Hartwig C-O Coupling

This protocol is a general starting point based on the principles of using bulky biarylphosphine ligands.[7][17]

  • Reagents:

    • Aryl halide or triflate (1.0 equiv)

    • Phenol (1.2 equiv)

    • Pd₂(dba)₃ (2 mol %)

    • SPhos (4 mol %)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous, deoxygenated toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, SPhos, and Cs₂CO₃ to a dry reaction vessel.

    • Add the aryl halide and phenol.

    • Add anhydrous, deoxygenated toluene.

    • Seal the vessel and heat to 100 °C with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and proceed with a standard aqueous workup.

    • Purify the product by column chromatography.

Visualizing the Problem: Reaction Pathways and Troubleshooting

Byproduct_Formation Start Aryl Halide (Ar-X) + Phenol (Ar'-OH) Oxidative_Addition Oxidative Addition (L-M(II)-Ar) Start->Oxidative_Addition + Catalyst Active_Catalyst Active Catalyst (e.g., L-Pd(0) or L-Cu(I)) Desired_Product Diaryl Ether (Ar-O-Ar') Oxidative_Addition->Desired_Product + Ar'-O- Reductive Elimination Dehalogenation Dehalogenated Arene (Ar-H) Oxidative_Addition->Dehalogenation Proton Source (e.g., H2O) Side Reaction Homocoupling Homocoupling (Ar-Ar) Oxidative_Addition->Homocoupling + Ar-X Side Reaction

Caption: Competing pathways in cross-coupling reactions leading to by-products.

Troubleshooting_Workflow Start Low Yield or By-product Formation Identify_Byproduct Identify Major By-product (e.g., Dehalogenation, Homocoupling) Start->Identify_Byproduct Dehalogenation Dehalogenation (Ar-H) Identify_Byproduct->Dehalogenation Ar-H Homocoupling Homocoupling (Ar-Ar) Identify_Byproduct->Homocoupling Ar-Ar Sluggish_Reaction Sluggish Reaction Identify_Byproduct->Sluggish_Reaction Incomplete Optimize_Ligand Optimize Ligand (Bulky, Chelating) Dehalogenation->Optimize_Ligand Optimize_Base Optimize Base (K3PO4, Cs2CO3) Dehalogenation->Optimize_Base Anhydrous Ensure Anhydrous Conditions (Dry Solvents, Mol. Sieves) Dehalogenation->Anhydrous Homocoupling->Optimize_Ligand Stoichiometry Adjust Stoichiometry (Excess Phenol) Homocoupling->Stoichiometry Catalyst_System Re-evaluate Catalyst System (Pd vs. Cu, Ligand Screen) Sluggish_Reaction->Catalyst_System Temperature Screen Lower Temperature Optimize_Ligand->Temperature Optimize_Base->Anhydrous Solution Improved Yield and Purity Optimize_Base->Solution Anhydrous->Temperature Stoichiometry->Temperature Temperature->Solution Catalyst_System->Optimize_Base

Caption: A decision-making workflow for troubleshooting by-product formation.

References

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378.
  • Rev. Soc. Quím. Méx. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México, 47(3).
  • Kainz, S., Brinkmann, A., Leitner, W., & Pfaltz, A. (1999). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA.
  • IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Marcoux, J.-F., Doye, S., & Buchwald, S. L. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(1), 27-30.
  • Bennett, C. S., & Grossman, O. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(18), 4482–4485.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
  • Fors, B. P., & Buchwald, S. L. (2010). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 12(18), 4140–4143.
  • Kunz, K., Scholz, U., & Ganzer, D. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1148–1154.
  • ResearchGate. (2025). Diaryl Ether Formation in the Synthesis of Natural Products.
  • ResearchGate. (2025). The Ullmann Ether Condensation.
  • Clayden, J., & Vivat, M. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(31), 9822-9842.
  • ResearchGate. (2023). Synthesis of diaryl ethers via cross-coupling of phenols with aryl bromides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 123(31), 7727–7729.
  • RSC Publishing. (1971). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society, Chemical Communications.
  • Google Patents. (2002). US6395939B1 - Diaryl ether condensation reactions.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
  • PubMed Central. (2016). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • The Journal of Organic Chemistry. (2015). Role of the Base in Buchwald–Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

Sources

Technical Support Center: Purification Strategies for 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2,3-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. We will explore common impurities, troubleshooting strategies, and detailed purification protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter with crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its preparation is the Williamson ether synthesis, which involves the reaction of an activated aryl halide with 2,3-dimethylphenol.[1][2]

Potential impurities can include:

  • Unreacted Starting Materials: Such as 2,3-dimethylphenol and the corresponding halo-nitrobenzene derivative.

  • Side-Products of the Ether Synthesis: Including byproducts from competing elimination reactions, especially if the reaction conditions are not optimized.[2]

  • Impurities from Precursor Synthesis: For instance, if the starting aniline is prepared by the reduction of a nitro group, residual nitro-aromatic compounds or byproducts from the reduction process could be present.[3]

  • Solvent and Reagent Residues: Residual solvents and reagents used during the synthesis and workup.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[4]

Q2: My this compound is a dark oil/solid. What causes the color and how can I remove it?

A2: The dark coloration in crude aromatic amines like this compound is often due to the presence of oxidized impurities.[4] These can form through exposure to air and light.

Troubleshooting and Decolorization:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. This is typically done during the recrystallization process.[5]

  • Distillation: For thermally stable compounds, distillation under reduced pressure can separate the desired product from non-volatile colored impurities.[6]

  • Column Chromatography: This is a highly effective method for removing a wide range of impurities, including colored ones.

In-Depth Purification Guides

Strategy 1: Acid-Base Extraction

This technique leverages the basicity of the aniline functional group to separate it from neutral and acidic impurities.

Scientific Principle:

The amine group of this compound can be protonated by an acid to form a water-soluble ammonium salt.[7][8] Neutral organic impurities will remain in the organic phase, allowing for a clean separation. The water-soluble salt can then be neutralized with a base to regenerate the pure amine.[9][10]

Experimental Protocol:
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). Repeat the extraction 2-3 times.[11]

  • Separation: Combine the aqueous acidic layers. The organic layer contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH 9-10, check with pH paper).[7] This will precipitate the purified amine.

  • Back-Extraction: Extract the regenerated amine back into a fresh portion of the organic solvent. Repeat this extraction 2-3 times.

  • Drying and Evaporation: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting:
  • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).

  • Incomplete Precipitation: If the amine does not fully precipitate upon basification, it may be due to its partial solubility in water. Ensure complete extraction back into the organic solvent.

Strategy 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Scientific Principle:

The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[12] The desired compound will crystallize out in a pure form, while the impurities remain dissolved in the solvent. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[13]

Solvent Selection for this compound:
Solvent/Solvent SystemRationale
Ethanol/Water A common and effective mixed solvent system for anilines. The compound is typically soluble in hot ethanol and less soluble upon the addition of water.[13]
Toluene/Heptane A non-polar/polar aprotic combination that can be effective for aromatic compounds.
Isopropanol A single solvent that may provide the desired solubility profile.
Experimental Protocol:
  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen "good" solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or a melting point lower than the boiling point of the solvent. Try using a lower boiling point solvent or a more dilute solution.

  • Poor Recovery: This can result from using too much solvent or not cooling the solution sufficiently.

Strategy 3: Column Chromatography

For challenging separations or to achieve very high purity, column chromatography is the method of choice.

Scientific Principle:

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[14] For amines, which are basic, interactions with the acidic silica gel can lead to peak tailing and poor separation.[15]

Strategies for Amine Purification on Silica Gel:
  • Addition of a Basic Modifier: Adding a small amount of a base like triethylamine (TEA) or ammonia to the eluent can neutralize the acidic sites on the silica gel, improving the peak shape and separation.[14]

  • Use of Amine-Functionalized Silica: This specialized stationary phase has an amine-modified surface that is more suitable for the purification of basic compounds, often allowing for the use of less polar and less hazardous solvents.[15][16]

Experimental Protocol (with Basic Modifier):
  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., a mixture of hexane and ethyl acetate with 0.1-1% triethylamine).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:
  • Co-elution of Impurities: If impurities are co-eluting with the product, optimize the solvent system by trying different solvent combinations or a shallower gradient.

  • Product Tailing: If significant peak tailing is observed even with a basic modifier, consider using amine-functionalized silica.

Visualization of Purification Workflows
Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude this compound in Organic Solvent SepFunnel1 Separatory Funnel + Aqueous Acid (e.g., HCl) Crude->SepFunnel1 Organic1 Organic Layer (Neutral Impurities) SepFunnel1->Organic1 Separate Aqueous1 Aqueous Layer (Protonated Amine) SepFunnel1->Aqueous1 Separate Basify Basify with NaOH to pH 9-10 Aqueous1->Basify SepFunnel2 Separatory Funnel + Fresh Organic Solvent Basify->SepFunnel2 Aqueous2 Aqueous Layer (Salts) SepFunnel2->Aqueous2 Separate Organic2 Organic Layer (Purified Amine) SepFunnel2->Organic2 Separate Evaporate Dry and Evaporate Solvent Organic2->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for Acid-Base Extraction.

Recrystallization Workflow

Recrystallization Crude Crude Solid Dissolve Dissolve in Minimum Hot 'Good' Solvent Crude->Dissolve AddPoor Add 'Poor' Solvent Until Cloudy Dissolve->AddPoor Cool Slow Cooling (Room Temp -> Ice Bath) AddPoor->Cool Filter Vacuum Filtration Cool->Filter Crystals Pure Crystals Filter->Crystals Filtrate Filtrate (Impurities in Solution) Filter->Filtrate

Caption: General Recrystallization Workflow.

Column Chromatography Workflow

ColumnChromatography Crude Crude Product Load Load onto Silica Gel Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Column Chromatography Workflow.

References
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
  • US8455691B2 - Process for the purification of aromatic amines - Google Patents.
  • Video: Recrystallization - Procedure - JoVE. (2020, March 26).
  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence.
  • Acid–base extraction - Wikipedia.
  • This compound | C14H15NO | CID 7139200 - PubChem - NIH.
  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd.
  • Recrystallization Of Acetanilide From Aniline - 1285 Words - Cram.
  • Acid-Base Extraction Tutorial - YouTube. (2020, March 22).
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. (2022, February 24).
  • Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26).
  • Process for the preparation of aromatic amines | TREA.
  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19).
  • When should amine-bonded columns be used for purification? - Biotage. (2023, September 26).
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22).
  • Ether - Synthesis, Reactions, Uses - Britannica. (2025, December 10).
  • Table 2 pK a Values for substituted anilinium ions in DMSO - ResearchGate.
  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2025, February 24).
  • pKa values bases - Chair of Analytical Chemistry.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Williamson ether synthesis - Wikipedia.
  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal.
  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. - Scholars Research Library.
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  • Amines.

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Technical Support Center: Optimizing Reaction Conditions for Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of aniline derivatives. The content is structured to explain not just the "how," but the critical "why" behind each experimental choice, ensuring a robust and reproducible synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the synthesis of aniline derivatives.

Q1: What are the most common industrial and laboratory-scale methods for synthesizing aniline derivatives?

A: The choice of synthetic route depends heavily on the scale and complexity of the target molecule.

  • Industrial Scale (Simple Anilines): The most prevalent industrial method is the catalytic hydrogenation of a nitroaromatic precursor, like nitrobenzene.[1][2] This process is highly efficient for large-scale production but requires careful control of temperature, pressure, and catalyst activity to maintain selectivity.[1][3]

  • Laboratory & Pharmaceutical Scale (Complex Anilines): For more functionalized or complex aniline derivatives, Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig Amination , are the gold standard.[1][4][5] This method offers exceptional versatility and functional group tolerance by forming a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[4][6] Other notable methods include Ullmann condensation (Copper-catalyzed) and Nucleophilic Aromatic Substitution (SNAr).[6][7]

Q2: My aniline starting material and/or final product is dark brown, but it should be colorless. What is the cause?

A: This is a classic and frequent issue. Aniline and its derivatives are highly susceptible to air oxidation. The amino group (-NH₂) is a strong electron-donating group, which makes the aromatic ring electron-rich and prone to oxidation.[8] This process, often accelerated by light, heat, and trace metal ions, leads to the formation of intensely colored polymeric byproducts, such as polyaniline, and other colored impurities like azoxybenzene and nitrobenzene.[1][8] Even high-purity aniline will darken over time if not stored correctly.[9]

Q3: Why is it so difficult to perform Friedel-Crafts reactions on aniline?

A: The amino group of aniline, which is a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[7][10] This acid-base reaction forms a complex that places a positive charge on the nitrogen, transforming the activating -NH₂ group into a strongly deactivating -NH₂⁺ group. This deactivation makes the ring resistant to the desired electrophilic substitution.[10]

Q4: What is the purpose of "protecting" the amino group, and when is it necessary?

A: Protecting the amino group is a crucial strategy to control aniline's high reactivity. The unprotected -NH₂ group is a powerful activating group for electrophilic aromatic substitution (EAS), which can lead to unwanted side reactions like polysubstitution (e.g., forming 2,4,6-tribromoaniline when only monobromination is desired).[11]

By temporarily converting the amine to a less-activating acetamide group (-NHCOCH₃) through acetylation, its reactivity is moderated.[8][10] This allows for more controlled and selective reactions. The protecting group can then be easily removed via hydrolysis to regenerate the aniline functionality.[8][12]

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guidance in a question-and-answer format.

Issue 1: Reaction Discoloration & Product Instability
Q: My reaction mixture turned dark brown/black upon heating. How can I prevent this and salvage my product?

A: This indicates significant oxidation of your aniline derivative.[13] Prevention is the best strategy, but some remediation is possible.

Troubleshooting Protocol:

  • Inert Atmosphere is Non-Negotiable: Aniline's sensitivity to atmospheric oxygen is the primary culprit.[8] Always run reactions under an inert atmosphere (Nitrogen or Argon). This involves using Schlenk techniques or a glovebox to create a protective blanket over the reaction mixture.[13]

  • Degas Your Solvents: Solvents can contain significant amounts of dissolved oxygen. Purge all solvents by bubbling an inert gas through them for at least 15-20 minutes before use.[13] For highly sensitive reactions, a freeze-pump-thaw cycle is even more effective.[1]

  • Use Fresh or Purified Starting Materials: Aniline that has darkened during storage is already partially oxidized. Purify it before use by distillation, typically under reduced pressure and often over zinc dust, which helps reduce colored impurities.[14]

  • Consider a Sacrificial Reducing Agent: Adding a small amount of zinc dust to the reaction can act as an antioxidant, reducing colored impurities as they form.[14]

  • Post-Reaction Workup: If the reaction mixture has darkened, you can attempt to remove colored impurities during workup. Treatment with activated charcoal in a suitable solvent, followed by hot filtration, can adsorb many of the polymeric colored species.[9][15] Subsequent purification by column chromatography or distillation is usually necessary.[9]

Workflow: Diagnosing and Solving Aniline Oxidation

start Reaction or Product is Dark Brown/Black check_storage Is starting material pure? start->check_storage purify_sm Purify starting material (e.g., distillation over Zn dust) check_storage->purify_sm No check_atmosphere Was reaction run under inert gas? check_storage->check_atmosphere Yes purify_sm->check_atmosphere use_inert Implement inert atmosphere (N2 or Ar) and degassed solvents check_atmosphere->use_inert No check_workup Product dark after workup? check_atmosphere->check_workup Yes use_inert->check_workup remediation Purification Strategy check_workup->remediation charcoal Activated Charcoal Treatment remediation->charcoal chromatography Column Chromatography (may require base-treated silica) remediation->chromatography distillation Vacuum Distillation remediation->distillation storage Store final product under N2, protected from light, at low temp. charcoal->storage chromatography->storage distillation->storage

Caption: Workflow for diagnosing and solving aniline oxidation issues.

Issue 2: Low or No Conversion in Buchwald-Hartwig Amination
Q: My C-N cross-coupling reaction has stalled or shows no conversion. What are the key parameters to investigate?

A: The Buchwald-Hartwig reaction is a complex catalytic cycle. Failure often points to issues with the catalyst activation, choice of reagents, or reaction environment.[16]

Troubleshooting Protocol:

  • Catalyst & Ligand System: This is the heart of the reaction.

    • Catalyst Precursor: The active Pd(0) species must be generated efficiently. Modern palladacycle precatalysts (like G3 or G4) are often more reliable than using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, as they generate the active catalyst more cleanly.[1][16]

    • Ligand Choice: The ligand is critical. For coupling anilines, especially electron-deficient ones, bulky, electron-rich phosphine ligands are required.[16] These ligands promote the crucial reductive elimination step and stabilize the palladium center. Commonly successful ligands include XPhos, RuPhos, and BrettPhos .[16] Using a suboptimal ligand is a frequent cause of failure.

  • Base Selection: The base's role is to deprotonate the aniline. Its strength is critical.

    • For General Use: Strong bases like NaOtBu or LHMDS are effective.

    • For Sensitive Substrates: If your substrate has sensitive functional groups (like a nitro group), strong alkoxide bases can cause side reactions. In these cases, milder inorganic bases such as Cs₂CO₃ or K₃PO₄ are preferred.[1][16]

  • Solvent: The solvent must be anhydrous and degassed. Toluene and dioxane are common choices.[16] Poor solubility of any reagent can inhibit the reaction.

  • Temperature: These reactions typically require heat, often in the 80-110 °C range.[1] Insufficient temperature can lead to low conversion.

Data Presentation: Common Reagents for Buchwald-Hartwig Amination
ParameterRecommended ReagentsRationale & Causality
Pd Precatalyst G3/G4 Palladacycles, Pd₂(dba)₃Modern precatalysts ensure reliable formation of the active Pd(0) species.[1]
Ligand XPhos, RuPhos, BrettPhos, XantphosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[1][16]
Base NaOtBu, KOtBu, LHMDS (strong)Strong bases are needed to deprotonate the aniline N-H bond.
Cs₂CO₃, K₃PO₄ (weaker)Milder bases prevent side reactions with sensitive functional groups (e.g., nitro groups).[16]
Solvent Toluene, Dioxane, THFAprotic solvents that are rigorously dried and degassed are essential for catalyst stability.[1][16]
Issue 3: Formation of Side Products
Q: In my reaction with an aryl bromide, I'm observing a significant amount of a product where the bromine is replaced by hydrogen. What is this and how can I stop it?

A: You are observing hydrodehalogenation , a common side reaction in cross-coupling chemistry where the aryl halide is reduced instead of coupled.[16]

Troubleshooting Protocol:

  • Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition pathways that favor hydrodehalogenation. Ensure you are using the recommended ratio for your specific ligand and precatalyst.

  • Use a Weaker Base: This side reaction can sometimes be suppressed by switching to a milder base (e.g., from NaOtBu to K₃PO₄).[16]

  • Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.[16]

  • Ensure Anhydrous Conditions: Water can be a proton source for this reduction pathway. Ensure all reagents and solvents are scrupulously dry.

Workflow: Optimizing a Buchwald-Hartwig Reaction

start Low Yield or Side Products in Buchwald-Hartwig Amination check_reagents Are reagents pure, anhydrous, and degassed? start->check_reagents dry_reagents Dry/degas solvents. Purify starting materials. check_reagents->dry_reagents No check_catalyst Is the Catalyst/Ligand system optimal? check_reagents->check_catalyst Yes dry_reagents->check_catalyst screen_ligands Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) check_catalyst->screen_ligands No use_precatalyst Use a modern precatalyst (e.g., G3-palladacycle) check_catalyst->use_precatalyst No check_base Is the base appropriate? check_catalyst->check_base Yes screen_ligands->check_base use_precatalyst->check_base screen_bases Screen bases. Use Cs2CO3/K3PO4 for sensitive substrates. check_base->screen_bases No check_temp Is temperature optimized? check_base->check_temp Yes screen_bases->check_temp optimize_temp Screen temperatures (e.g., 80-110 °C) check_temp->optimize_temp No success Reaction Optimized check_temp->success Yes optimize_temp->success

Caption: A logical workflow for troubleshooting and optimizing Buchwald-Hartwig amination reactions.

Issue 4: Challenges with Purification
Q: My aniline product streaks badly on my silica gel column and I have low recovery. What is causing this?

A: The basic amino group of your aniline derivative is strongly interacting with the acidic silanol groups on the surface of standard silica gel.[17] This can lead to irreversible adsorption, tailing (streaking), and poor recovery.

Troubleshooting Protocol:

  • Neutralize the Stationary Phase: Before packing your column, prepare a slurry of the silica gel in your starting eluent and add ~1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica, preventing your product from sticking.[17]

  • Use a Less Acidic Stationary Phase: If base-treating the silica is insufficient, consider using a different stationary phase altogether, such as neutral alumina.[17]

  • Convert to a Salt for Extraction: An alternative purification strategy is an acid-base extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). Your basic aniline will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. You can then basify the aqueous layer and extract your pure aniline back into an organic solvent.[9]

Part 3: Key Experimental Protocols
Protocol A: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a typical setup for a palladium-catalyzed C-N cross-coupling reaction.[1]

  • Reagent Preparation: In a glovebox or on a Schlenk line, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), and base (e.g., Cs₂CO₃, 1.5-2.0 equiv) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Inerting: If not in a glovebox, seal the flask and purge the system with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter through a pad of celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol B: Protection of Aniline via Acetylation

This protocol is used to moderate the reactivity of aniline for subsequent reactions like electrophilic aromatic substitution.[8]

  • Dissolve Aniline: In a round-bottom flask, dissolve the aniline derivative (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Acylating Agent Addition: Cool the solution in an ice bath and add acetic anhydride (1.1 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the starting aniline.

  • Work-up: Quench the reaction by slowly adding water. If necessary, neutralize with a mild base like sodium bicarbonate. Extract the product with an organic solvent.

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the acetanilide product, which can be used in the next step without further purification or be purified by recrystallization.

References
  • BenchChem. (2025). optimization of reaction conditions for aniline synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for aniline and hydroxylamine synthesis.
  • BenchChem. (2025).
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  • ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline.
  • Nottingham University. (n.d.).
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  • BenchChem. (2025).
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  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Quora. (2019).
  • ResearchGate. (n.d.).
  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • RSC Publishing. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for N-(4-bromophenyl)-4-nitroaniline Synthesis.
  • ACS Publications. (2016).
  • LookChem. (n.d.).
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • BenchChem. (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry.
  • Wikipedia. (n.d.). Aniline.
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Reddit. (2014). Purify and dry aniline?.
  • NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • NIH. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)
  • RSC Publishing. (2021).
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Technical Support Center: Thermal Control in Large-Scale Aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing thermal control in large-scale aniline reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of aniline and its derivatives, particularly focusing on the highly exothermic nature of these reactions. Our goal is to equip you with the knowledge to not only troubleshoot immediate issues but also to design inherently safer and more efficient processes from the outset.

Introduction to Thermal Hazards in Aniline Synthesis

The industrial production of aniline, most commonly through the catalytic hydrogenation of nitrobenzene, is a highly exothermic process.[1] The significant release of heat presents a major challenge in maintaining control over the reaction, where even minor deviations can lead to temperature excursions, byproduct formation, and in the worst-case scenario, a thermal runaway.[2][3] Effective thermal management is therefore not just a matter of process optimization, but a critical safety imperative.

This guide provides a structured approach to identifying, preventing, and responding to thermal control issues in a question-and-answer format, supplemented with detailed troubleshooting protocols and visual aids.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance for resolution.

Scenario 1: Sudden Temperature Spike During Reaction

Question: I've observed a sudden and rapid increase in my reactor's internal temperature that is not responding to the primary cooling system. What are the immediate steps I should take?

Answer:

A rapid temperature increase that is unresponsive to standard cooling is a primary indicator of a potential thermal runaway. Immediate and decisive action is crucial.

Immediate Actions:

  • Stop Reagent Addition: If you are performing a semi-batch process, immediately halt the addition of any reagents to the reactor.[4] This prevents the introduction of more fuel for the exothermic reaction.

  • Activate Emergency Cooling: Do not rely solely on the primary cooling jacket. Have a secondary cooling system on standby, such as an ice bath or a connection to an emergency chilled water supply, and activate it immediately.[5][6]

  • Enhance Agitation: Increase the stirring rate to improve heat transfer to the cooling surfaces and prevent the formation of localized hot spots. However, be cautious if the reaction is highly viscous, as increased agitation could also increase heat generation.[6]

  • Prepare for Quenching: If the temperature continues to rise unabated, be prepared to quench the reaction. This involves adding a pre-determined, cold, and inert substance to rapidly halt the reaction. The choice of quenching agent should be made during the process design phase.[6]

  • Alert Personnel and Evacuate if Necessary: If the temperature rise cannot be controlled, alert all personnel in the vicinity and be prepared to follow your facility's emergency evacuation procedures.[7]

Scenario 2: Cooling System Performance is Sluggish

Question: My reactor's cooling system seems to be struggling to maintain the set temperature, and I'm observing a slow but steady temperature creep. What are the likely causes and how can I troubleshoot this?

Answer:

Sluggish cooling performance can be a precursor to a more serious loss of control. A systematic approach to diagnosing the issue is necessary.

Troubleshooting Steps:

  • Verify Heat Transfer Fluid Flow: Check the flow rate and temperature of the heat transfer fluid entering and exiting the reactor jacket. A reduced flow rate or an unusually high outlet temperature can indicate a problem with the circulator pump or a blockage in the lines.

  • Inspect for Fouling: Over time, the internal surfaces of the reactor and the cooling coil can become coated with reaction byproducts or scale, which acts as an insulating layer and reduces heat transfer efficiency.[5] If possible and safe to do so, inspect these surfaces.

  • Check for Leaks: A leak in the cooling system can lead to a loss of heat transfer fluid and reduced cooling capacity.

  • Review Process Parameters: Have any of the reaction parameters changed? An increase in reactant concentration or a change in catalyst activity can lead to a higher than expected rate of heat generation.[4]

  • Consider Ambient Temperature: On particularly warm days, the efficiency of your chiller or cooling tower may be reduced, affecting the overall performance of your cooling system.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design, scale-up, and safe operation of large-scale aniline reactions.

Process Design and Scale-Up

Q1: What are the most critical factors to consider when scaling up an aniline synthesis from the lab to a pilot plant?

A1: The transition from a laboratory to a pilot-plant scale introduces significant changes in heat and mass transfer characteristics.[3] The key considerations are:

  • Surface-to-Volume Ratio: As the reactor size increases, the surface area available for heat transfer decreases relative to the reaction volume. This means that cooling becomes less efficient, and a reaction that was easily controlled in the lab could become dangerous at a larger scale.[3][8]

  • Mixing Efficiency: Achieving uniform mixing in a large reactor is more challenging. Poor mixing can lead to localized "hot spots" where the reaction rate is significantly higher, potentially initiating a thermal runaway.[5]

  • Heat of Reaction Data: It is crucial to have accurate calorimetric data, such as the heat of reaction, to properly design the cooling system for the larger scale.[6] For the hydrogenation of nitrobenzene to aniline, the heat of reaction is approximately -581.87 kJ/mol.[9]

Q2: How do I determine a safe operating temperature for my aniline reaction?

A2: Establishing a safe operating temperature involves understanding the thermal stability of all components in your reaction mixture. This can be achieved through thermal hazard assessment techniques like Differential Scanning Calorimetry (DSC). A significant safety margin, often recommended to be at least 100°C, should be maintained between the planned operating temperature and the onset temperature of any decomposition or runaway reaction.[8]

Catalyst and Reaction Kinetics

Q3: My reaction is proceeding slower than expected, and I'm tempted to increase the temperature. What are the risks?

A3: While increasing the temperature will likely increase the reaction rate, it also exponentially increases the rate of heat generation.[10] This can quickly overwhelm the cooling capacity of your system. Before increasing the temperature, consider other factors that may be affecting the reaction rate, such as:

  • Catalyst Activity: The catalyst may be deactivated due to poisoning by impurities or coking.[11] Consider using a fresh batch of catalyst or regenerating the existing one if possible.[6]

  • Reagent Purity: Ensure that all your starting materials and solvents are of high purity, as impurities can inhibit the reaction.[12]

  • Mixing: Inadequate mixing can lead to poor contact between the reactants and the catalyst, resulting in a slower reaction rate.[5]

Q4: I am observing the formation of dark, tar-like substances in my product. What is causing this and how can I prevent it?

A4: The formation of dark, polymeric byproducts in aniline synthesis is often due to oxidation.[1] Aniline is susceptible to oxidation, especially at elevated temperatures and in the presence of air. To prevent this:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Temperature Control: Avoid excessive reaction temperatures, as this can promote side reactions and polymerization.[12]

  • Prompt Purification: Purify the aniline product as soon as possible after the reaction is complete to prevent degradation.[1]

Data and Experimental Protocols

Key Thermal Safety Parameters
ParameterValue/RecommendationSignificance
Heat of Reaction (Nitrobenzene Hydrogenation) -581.87 kJ/mol[9]A highly exothermic value indicating a significant potential for heat generation. Essential for cooling system design.
Recommended Safety Margin >100 °C between operating temperature and onset of decomposition[8]Provides a critical buffer to prevent a thermal runaway in case of a cooling system deviation.
Scale-Up Factor Maximum of three-fold for each scale-up of hazardous reactions[2]A cautious, iterative approach to scaling up allows for the identification of potential issues before they become unmanageable.
Experimental Protocol: Emergency Quenching

This is a generalized protocol and must be adapted to your specific reaction and facility safety procedures.

  • Pre-determination of Quenching Agent: During the process development phase, identify a suitable quenching agent that will rapidly and safely terminate the reaction without producing hazardous byproducts. The quenching agent should be readily available and stored in a manner that allows for rapid deployment.

  • Initiation of Quench: If a thermal runaway is confirmed and cannot be controlled by other means, introduce the quenching agent to the reactor as quickly and safely as possible. This may be through a dedicated quench valve or by adding it directly to the reactor.

  • Ensure Mixing: Once the quenching agent is added, ensure that the reactor's agitator continues to run to promote rapid mixing and heat dissipation.

  • Monitor and Cool: Continue to monitor the reactor temperature and apply emergency cooling until the temperature has stabilized at a safe level.

  • Post-Quench Analysis: After the situation is under control, a thorough investigation should be conducted to determine the root cause of the thermal runaway.

Visualizations

Troubleshooting Workflow for a Thermal Excursion

Thermal_Excursion_Workflow start Temperature Spike Detected stop_reagents Stop All Reagent Feeds start->stop_reagents emergency_cooling Activate Emergency Cooling stop_reagents->emergency_cooling increase_agitation Increase Agitation emergency_cooling->increase_agitation monitor_temp Monitor Temperature increase_agitation->monitor_temp temp_decreasing Is Temperature Decreasing? monitor_temp->temp_decreasing prepare_quench Prepare for Quenching temp_decreasing->prepare_quench No stable Process Stabilized temp_decreasing->stable Yes temp_controlled Is Temperature Controlled? prepare_quench->temp_controlled quench_reaction Initiate Quench Protocol evacuate Evacuate Area & Follow Emergency Plan quench_reaction->evacuate temp_controlled->quench_reaction No temp_controlled->stable Yes

Caption: Decision tree for responding to a thermal excursion event.

Layers of Protection for an Exothermic Reaction

LOPA cluster_0 Layers of Protection l1 Basic Process Control (Sensors, Cooling Jacket) l2 Alarms & Operator Intervention (High Temp/Pressure Alarms) l3 Safety Instrumented System (SIS) (Automated Shutdown, Emergency Quench) l4 Physical Protection (Rupture Discs, Relief Valves) l5 Emergency Response Plan (Evacuation, Containment)

Caption: Layers of Protection Analysis (LOPA) for a chemical reactor.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025).
  • Troubleshooting side reactions in the N-alkyl
  • Scale-up Reactions. (2019). Division of Research Safety, University of Illinois.
  • Optimization of reaction conditions for aniline synthesis. (2025). Benchchem.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
  • Rules of Thumb: Scale-up. (2023). The Chemical Engineer.
  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • Hydrocracker Reactor Emergency Depressuring Guide. Scribd.
  • Generating Standard Operating Procedures for the Manipulation of Hazardous Chemicals in Academic Laboratories. (2020).
  • A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compensation reaction calorimeter. (n.d.).
  • STANDARD OPERATING PROCEDURE GUIDANCE TO LABOR
  • Technical Support Center: Improving Selectivity in the Synthesis of Secondary Anilines. (2025). Benchchem.
  • Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor. (2001). R Discovery.
  • Reaction Control. (2022). Visual Encyclopedia of Chemical Engineering Equipment.
  • Troubleshooting low yield in aniline mustard synthesis. (2025). Benchchem.
  • Controlling exothermic reactions with AVA Lab Control Software. (2023). YouTube.
  • Chapter: 5 APPLICATION OF THE *GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES. (n.d.). National Academies of Sciences, Engineering, and Medicine.
  • Chapter 16. Effective Planning for Chemical Emergencies. (n.d.). EPA.
  • Emergency Response Planning for Chemical Accident Hazards. (2012).
  • Thermal Runway, System Stopped Error. (2025). Fracktal.
  • Probing the Chemical Stability of Aniline under High Pressure. (2017).
  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. (n.d.). PMC - NIH.
  • HACCP Principles & Applic
  • Research on Oil and Gas Pipeline Leakage Detection Based on MSCNN-Transformer. (n.d.).
  • List of unsolved problems in physics. (n.d.). Wikipedia.
  • JEE (Advanced) 2026 Syllabus. (n.d.).
  • BIOLOGY Diversity In the Living World. (n.d.).
  • ENGINEERING CHEMISTRY LECTURE NOTES. (n.d.).
  • THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. (n.d.). Nagaland Pollution Control Board.
  • 6 - CodaLab Worksheets. (n.d.).
  • Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.).
  • Thermal runaway. (n.d.). Wikipedia.
  • Best Practices for He
  • EFFECT OF NON-IDEAL MIXING ON CONTROL OF COOLED BATCH REACTORS 1. Introduction. (n.d.). ARGESIM.
  • EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4. (n.d.). Major Accident Hazards Bureau.

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Technical Support Center: Palladium Removal from Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective removal of residual palladium from aniline compounds. This resource offers practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in developing robust and compliant purification strategies.

The Challenge of Palladium Removal from Anilines

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the formation of C-N and C-C bonds vital to the structure of many active pharmaceutical ingredients (APIs). However, the very properties that make palladium an excellent catalyst also present a significant downstream challenge: its removal from the final product. Aniline compounds, with their nitrogen-containing functional groups, can act as strong ligands, forming stable complexes with palladium. This chelation can render the metal less accessible to standard removal techniques, making purification a non-trivial task.

Regulatory bodies such as the International Council for Harmonisation (ICH) impose strict limits on elemental impurities like palladium in drug products, necessitating highly efficient and validated purification methods.[1] This guide provides a comprehensive overview of the principles and practicalities of palladium removal from aniline-containing reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the palladium removal process in a question-and-answer format.

Q1: After my initial workup and filtration, my aniline product is still dark (grey, brown, or black). What's causing this?

A1: A dark or off-color appearance in your isolated product is a common indicator of residual palladium, often in the form of palladium black (finely divided palladium metal).[2] This can occur when the soluble palladium catalyst decomposes. This contamination can persist even after initial filtration and aqueous workups.[2]

Q2: I've tried filtering my reaction mixture through Celite, but the palladium levels are still high. Why isn't this working?

A2: Filtration through Celite is primarily effective for removing heterogeneous palladium catalysts (like Pd/C) or palladium that has precipitated out of solution.[3] If your palladium catalyst is homogeneous (dissolved in the reaction mixture) or has "leached" into the solution as soluble species, simple filtration will be ineffective.[4][5] Palladium leaching is a known phenomenon where metal atoms or ions detach from a solid support and enter the solution phase, where they can participate in the catalytic cycle.[4][6]

Q3: My chosen palladium scavenger isn't effectively reducing the palladium concentration. What are the possible reasons and solutions?

A3: Several factors can contribute to scavenger ineffectiveness:

  • Incorrect Scavenger Type: The scavenger may not have a high affinity for the specific palladium species in your reaction mixture (e.g., Pd(0) vs. Pd(II)). It is crucial to select a scavenger with a functional group that strongly binds to the form of palladium present. Thiol-based scavengers are generally effective for a broad range of palladium species.[3][7]

  • Competition from the Product: The amine groups on your aniline product can compete with the scavenger for binding to the palladium.[3]

  • Insufficient Scavenger Equivalents: The amount of scavenger may be insufficient to capture all the residual palladium.

  • Suboptimal Reaction Conditions: The scavenging process may be too short, or the temperature may be too low for efficient binding.

Troubleshooting Steps:

  • Screen a Panel of Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, thiourea, dimercaptotriazine) on a small scale to identify the most effective one for your specific system.[3]

  • Optimize Scavenger Loading and Conditions: Increase the molar equivalents of the scavenger relative to the initial palladium catalyst. Experiment with increasing the temperature (e.g., to 40-60 °C) and extending the reaction time (e.g., 2-24 hours).[8]

  • Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily scavenged form.[3]

Q4: I'm experiencing significant loss of my aniline product during the scavenging process. How can I prevent this?

A4: Product loss during scavenging is typically due to non-specific adsorption onto the scavenger material, which is a known issue with materials like activated carbon.[8][9]

Mitigation Strategies:

  • Reduce the Amount of Scavenger: Use the minimum amount of scavenger necessary for effective palladium removal.

  • Screen for Selectivity: Some scavengers exhibit lower non-specific binding than others. A screening study can help identify a scavenger with high selectivity for palladium over your product.[8]

  • Modify the Solvent: The solvent can influence the interaction between your product and the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.[3]

  • Alternative Purification Techniques: If product loss remains high, consider other methods like crystallization or liquid-liquid extraction.[8]

Q5: I've noticed new impurities in my product after treatment with a scavenger. What could be the cause?

A5: The scavenger itself might be the source of contamination. This can happen if the scavenger is not stable under your reaction conditions and degrades, or if it contains leachable impurities from its manufacturing process.[7]

Preventative Measures:

  • Verify Scavenger Stability: Ensure the chosen scavenger is stable at the temperature and in the solvent system you are using.

  • Run a Blank Experiment: Stir the scavenger in the reaction solvent without your product to check for any leachable impurities by LC-MS or GC-MS.

  • Source High-Purity Scavengers: Obtain scavengers from reputable suppliers who provide data on their purity and stability.

Frequently Asked Questions (FAQs)

Q1: Why is it particularly challenging to remove palladium from aniline compounds?

A1: The nitrogen atom in the aniline moiety possesses a lone pair of electrons, making it a good ligand for palladium. This can lead to the formation of stable palladium-aniline complexes, which can be difficult to break apart, thus hindering removal by conventional methods.[8]

Q2: What are the most common methods for removing residual palladium?

A2: The most widely used techniques include:

  • Adsorption: Using solid-supported scavengers (e.g., silica- or polymer-based) or activated carbon.[8]

  • Crystallization: Purifying the product by crystallization, which can leave palladium impurities in the mother liquor.[8]

  • Extraction: Using liquid-liquid extraction to partition palladium species into an aqueous phase.[8]

  • Filtration: For removing heterogeneous or precipitated palladium.[8]

Q3: What are the regulatory limits for residual palladium in APIs?

A3: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium.[10] This is often translated into a concentration limit in the final API, typically in the low parts-per-million (ppm) range, depending on the drug's daily dosage.[10]

Q4: How can I accurately quantify the amount of residual palladium in my sample?

A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[11] This technique is highly sensitive and can detect palladium down to parts-per-billion (ppb) levels. For this analysis, the organic sample is typically digested in strong acid to break down the organic matrix and bring the palladium into a solution that can be introduced into the ICP-MS instrument.[12][13]

Data Presentation: Comparative Efficiency of Palladium Scavengers

The selection of an appropriate palladium scavenger is critical and should be based on experimental evidence. The following table summarizes typical efficiencies of various scavengers under defined conditions. Note that performance can vary significantly depending on the specific substrate, solvent, and palladium species.

Scavenger TypeFunctional GroupSupportInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Silica-based Thiol-SHSilica223920>99%[8]
Polymer-based TMTTriazine ThiolPolystyrene330~10-30>90%[8]
Activated Carbon-Carbon300<1>99%[8]
Silica-based Thiol-SHSilica100<2>98%[14]
Polymer-based TMTTriazine ThiolPolystyrene852<10>98%[15]
Silica-based Thiol-SHSilica500<10>98%[9]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging Using a Silica-Based Thiol Scavenger

This protocol provides a general workflow for removing residual palladium from a solution of a crude aniline compound.

1. Sample Preparation:

  • Following the palladium-catalyzed reaction, perform a standard aqueous workup to remove water-soluble byproducts and reagents.
  • Dissolve the crude aniline product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.
  • If any solids are present, filter the solution through a pad of Celite before proceeding.

2. Initial Palladium Quantification (Optional but Recommended):

  • Take a small aliquot of the crude solution for analysis by ICP-MS to determine the initial palladium concentration.

3. Scavenger Addition:

  • To the stirred solution of the crude product, add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 3-5 molar equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.

4. Scavenging Reaction:

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally for each specific system.

5. Removal of Scavenger:

  • After the desired scavenging time, cool the mixture to room temperature.
  • Remove the solid scavenger by filtration through a sintered glass funnel or a filter paper.
  • Wash the collected scavenger with a small amount of fresh solvent to ensure complete recovery of the product.

6. Final Analysis:

  • Combine the filtrate and washings.
  • Analyze an aliquot of the purified filtrate by ICP-MS to determine the final residual palladium concentration.
  • Concentrate the filtrate under reduced pressure to obtain the purified aniline compound.
Protocol 2: Sample Preparation for ICP-MS Analysis

1. Sample Digestion:

  • Accurately weigh approximately 10-20 mg of the organic sample into a clean digestion vessel.
  • Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia).
  • Digest the sample using a microwave digestion system according to the instrument's protocol for organic matrices. This will break down the organic components and solubilize the palladium.[12]

2. Dilution:

  • After digestion, carefully dilute the sample to a known volume with deionized water to bring the palladium concentration into the linear range of the ICP-MS instrument.[16]

3. Analysis:

  • Analyze the diluted sample by ICP-MS, along with appropriate calibration standards and blanks, to determine the palladium concentration.[13]

Visualizations

Workflow for Palladium Removal

The following diagram illustrates a typical workflow for the removal and quantification of residual palladium from a reaction mixture.

palladium_removal_workflow cluster_reaction Reaction & Initial Workup cluster_purification Palladium Removal cluster_analysis Analysis & Final Product A Crude Reaction Mixture B Aqueous Workup A->B C Add Scavenger B->C Dissolve in Solvent D Stir (Time, Temp) C->D E Filter to Remove Scavenger D->E F ICP-MS Analysis E->F Analyze Filtrate G Purified Product F->G

Caption: Workflow for palladium scavenging and analysis.

Decision Tree for Selecting a Palladium Removal Method

Choosing the appropriate method for palladium removal depends on several factors. This decision tree provides a logical guide for selecting a suitable strategy.

palladium_removal_decision_tree A Start: Crude Product with Residual Pd B Is Pd Heterogeneous (e.g., Pd/C)? A->B C Filtration through Celite B->C Yes G Is Product Prone to Coordination/Chelation? B->G No (Homogeneous) D Is Pd Level < 10 ppm? C->D E Purified Product D->E Yes F Consider Scavenging D->F No H Screen Scavengers (Thiol, TMT, etc.) F->H G->H Yes I Consider Crystallization or Activated Carbon G->I No H->D J Is Product Loss a Concern? I->J J->H No K Optimize Scavenger Loading & Conditions J->K Yes K->D

Sources

Technical Support Center: Stability and Handling of 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-(2,3-Dimethylphenoxy)aniline (CAS 155106-50-6). This document is intended for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. Due to its chemical structure as an aromatic amine, this compound is susceptible to degradation under common laboratory conditions, which can lead to inconsistent results and compromised sample integrity.

This guide provides in-depth answers to frequently asked questions, robust troubleshooting protocols, and validated methodologies to help you mitigate stability issues. The information herein is synthesized from established principles of aromatic amine chemistry and best practices in chemical handling.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: My solution of this compound is turning yellow/brown upon storage. What is happening?

Answer: This discoloration is a classic indicator of degradation. Aromatic amines, including aniline derivatives, are notoriously prone to oxidation when exposed to atmospheric oxygen and light.[1] The coloration is due to the formation of highly conjugated, colored byproducts, which may include oxidized dimers and polymers.[2] Initially, the compound may undergo a one-electron oxidation to form a radical cation, which is a highly reactive intermediate that can then participate in various follow-on reactions, leading to the complex mixture of colored impurities you are observing.

Q2: What are the primary environmental factors that cause this degradation?

Answer: The two primary drivers of degradation for this compound are:

  • Atmospheric Oxygen: The amine functional group is susceptible to oxidation. Molecular oxygen can act as the oxidant, a process that can be accelerated by trace metal impurities or other reactive species.

  • Light Exposure: Aromatic systems can absorb light, particularly in the UV spectrum. This energy absorption can promote the molecule to an excited state, making it more susceptible to reacting with oxygen or undergoing other photochemical degradation pathways.[3][4] Studies on other aromatic amines confirm that degradation is often negligible in the dark but proceeds readily under UV irradiation.[3][4][5]

Q3: Can you explain the likely chemical mechanism of degradation in more detail?

Answer: While a specific degradation pathway for this exact molecule is not widely published, we can propose a highly probable mechanism based on the known reactivity of anilines and related aromatic amines.[2][6]

The process is generally initiated by the formation of a radical cation at the nitrogen atom. This can be triggered by light (photolysis) or interaction with an oxidizing species. This radical can then couple with another molecule, leading to dimerization and eventually polymerization. The formation of quinone-imine type structures is also a common pathway, which are highly colored. These reactions are complex and can result in a multitude of byproducts.

Below is a simplified diagram illustrating this proposed oxidative pathway.

G cluster_0 Initiation cluster_1 Propagation & Product Formation A This compound (Colorless) B Radical Cation Intermediate (Highly Reactive) A->B Exposure to Air (O₂) and/or Light (hν) C Dimerization & Further Oxidation B->C Reaction with another aniline molecule D Complex Polymers & Conjugated Byproducts (Yellow/Brown Color) C->D Polymerization

Caption: Proposed oxidative degradation pathway for this compound.

Part 2: Troubleshooting Guide

This section provides solutions to common experimental problems arising from compound instability.

Issue 1: Sample Discoloration and Purity Loss in Solid or Stock Solutions During Storage
  • Root Cause Analysis: Your storage conditions are likely inadequate to protect the compound from ambient air and light. Even as a solid, surface oxidation can occur over time. In solution, this degradation is often much faster.

  • Immediate Action: Visually inspect your sample. If significant discoloration is present, it is highly recommended to use a fresh, unopened vial or repurify the material. Using degraded material will lead to inaccurate concentration measurements and potential artifacts in your experiments.

  • Preventative Strategy: Implement the rigorous storage protocol outlined in Protocol 3.1 . The key is to create an environment free of oxygen and light.

Issue 2: Inconsistent or Non-Reproducible Results in Biological or Chemical Assays
  • Root Cause Analysis: The effective concentration of your active compound is likely decreasing over time as it degrades in your assay medium or stock solution. Furthermore, the degradation byproducts themselves might have unintended biological or chemical activity, interfering with your results. Aromatic amines can act as antioxidants, meaning they are inherently reactive and can be consumed by scavenging radicals in your system.[7][8]

  • Immediate Action: Discard the stock solution and prepare a fresh one from a reliable solid sample immediately before your experiment. If you must use a stock solution over a period, it must be qualified before each use (see Protocol 3.2 ).

  • Preventative Strategy: Minimize the time between dissolving the compound and performing the experiment. If the experiment is lengthy, run a parallel control where the compound is incubated in the assay buffer for the same duration and then analyzed by HPLC to quantify the extent of degradation. This will function as a self-validating system for your protocol.

Issue 3: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
  • Root Cause Analysis: You are observing the degradation products. These can appear as a cluster of new, often broader peaks, typically eluting at different retention times than the parent compound.

  • Immediate Action: Analyze a freshly prepared sample alongside your stored sample to confirm that the new peaks are indeed from degradation. Use a mass spectrometer to obtain mass data on the new peaks, which can help elucidate their structure (e.g., look for masses corresponding to dimers or oxidized species).

  • Preventative Strategy: Use an optimized analytical method that prevents on-instrument degradation. This includes using a clean column and mobile phase, and minimizing sample residence time in the autosampler. For sample preparation, follow the guidelines in Protocol 3.3 .

Part 3: Protocols and Methodologies

Protocol 3.1: Recommended Storage and Handling Protocol

This protocol is critical for maintaining the long-term integrity of this compound.

  • Aliquot Upon Receipt: Upon receiving a new bottle of the solid compound, immediately aliquot it into smaller quantities in separate, appropriately sized amber glass vials. This minimizes the exposure of the bulk material to air and moisture every time the sample is needed.

  • Inert Atmosphere: Before sealing each aliquot vial, flush the headspace with an inert gas like argon or nitrogen for 30-60 seconds. This displaces atmospheric oxygen.

  • Seal Tightly: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Protect from Light: Always store the vials in the dark. Placing the amber vials inside a secondary container (like a cardboard box) is recommended.

  • Control Temperature: Store the sealed, protected vials in a freezer at -20°C or, ideally, -80°C.

  • Handling for Use: When you need to use a sample, remove one aliquot vial from the freezer and allow it to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

Table 1: Summary of Recommended Storage Conditions
ParameterSolid Compound (Long-Term)Stock Solution (Short-Term)
Container Amber glass vial w/ PTFE-lined capAmber glass vial w/ PTFE-lined cap
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Temperature -20°C to -80°C-20°C (or -80°C if possible)
Light Complete darknessComplete darkness
Max Duration >12 months (if properly stored)< 1 week (must be re-qualified)
Protocol 3.2: Preparation and Qualification of Stock Solutions
  • Solvent Selection: Use a high-purity, anhydrous, and de-gassed solvent (e.g., DMSO, DMF, Acetonitrile). Solvents should be purged with argon or nitrogen before use.

  • Preparation: Prepare the stock solution under subdued light. Dissolve the weighed solid in the solvent and flush the vial headspace with inert gas before sealing.

  • Immediate Qualification: Immediately after preparation, analyze the stock solution via HPLC-UV (see Protocol 3.3 ) to establish its initial purity and concentration (t=0 baseline). The purity should be >99%.

  • Storage: Store the stock solution according to the conditions in Table 1.

  • Re-qualification: Before each subsequent use, re-analyze the stock solution by HPLC. Compare the peak area of the parent compound to the t=0 value. A decrease of >2-3% indicates significant degradation, and the stock solution should be discarded.

Protocol 3.3: General Method for Monitoring Stability by HPLC-UV

This method provides a baseline for assessing the purity of this compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 210-400 nm; monitor at the absorbance maximum (e.g., ~240 nm, to be determined empirically).

  • Sample Preparation: Dilute the stock solution in the initial mobile phase composition (70:30 A:B) to a final concentration of ~10-20 µg/mL.

  • Analysis: Inject the sample and integrate the peak area of the parent compound and any visible impurities. Purity is calculated as (Parent Peak Area / Total Peak Area) * 100.

G cluster_workflow Workflow for Minimizing Compound Degradation Receive Receive/Synthesize Compound Store Aliquot and Store (Protocol 3.1) Receive->Store Prepare Prepare Fresh Stock Solution (Protocol 3.2) Store->Prepare Qualify Qualify Solution by HPLC (Purity > 99%?) Prepare->Qualify Experiment Perform Experiment (Use Immediately) Qualify->Experiment Yes Discard Discard Degraded Stock Solution Qualify->Discard No Analyze Analyze Experimental Results Experiment->Analyze

Caption: Recommended experimental workflow to ensure compound integrity.

References

  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Performance Additives. Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
  • Wegner, A. et al. Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry.
  • Performance Additives. Aromatic Amines Antioxidants.
  • Mirkhani, V. et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.
  • University of Isfahan. Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Journal of the Iranian Chemical Society.
  • Washington State University. Aniline Standard Operating Procedure.
  • Fisher Scientific. Safety Data Sheet - Aniline.
  • Carl ROTH. Safety Data Sheet: Aniline.
  • Chemos GmbH & Co.KG. Safety Data Sheet: aniline.
  • University of California, Santa Barbara. Standard Operating Procedure for Laboratories: Aniline.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7139200, this compound.
  • Macdonald, T. L. et al. (1989). Oxidation of substituted N,N-dimethylanilines by cytochrome P-450: estimation of the effective oxidation-reduction potential of cytochrome P-450. Biochemistry.
  • Riggin, R. M. et al. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Wu, Y. et al. (2018). Proposed reaction pathways for degradation of aniline. ResearchGate.
  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline.
  • Li, X. et al. (2003). Aniline degradation by electrocatalytic oxidation. ResearchGate.

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Technical Support Center: Preventing Oxidation of Aniline Derivatives During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and storage of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive compounds. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying scientific principles to help you troubleshoot and prevent common issues, ensuring the integrity of your experiments.

Aniline and its derivatives are foundational building blocks in numerous fields, from pharmaceuticals to materials science. However, their utility is matched by their susceptibility to oxidative degradation. The electron-rich nature of the aromatic amine group makes these compounds prone to oxidation when exposed to common laboratory conditions, leading to discoloration, impurity formation, and compromised reactivity.[1][2] This guide provides a comprehensive framework for understanding, preventing, and rectifying oxidation-related issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of aniline derivatives.

Q1: Why did my colorless aniline derivative turn yellow, brown, or even black during storage?

A1: This color change is the most common indicator of oxidation.[1][3][4] Freshly purified aniline and its derivatives are typically colorless to pale yellow liquids or solids.[2][5][6] Upon exposure to atmospheric oxygen and/or light, the electron-rich amino group facilitates an oxidation process.[1][7] This leads to the formation of highly colored impurities such as nitrosobenzenes, nitrobenzenes, benzoquinones, and complex polymeric materials (polyaniline), which can range in color from yellow and brown to dark green or black.[1][8][9]

Q2: What are the primary factors that cause aniline derivatives to oxidize?

A2: Several environmental factors can initiate or accelerate the oxidation of anilines. The most significant are:

  • Atmospheric Oxygen: Direct contact with air is the primary driver of oxidation.[4][7][10]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions (photo-oxidation).[4][11][12]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation.[8][13][14]

  • Presence of Metal Ions: Trace metal impurities can act as catalysts, significantly speeding up the oxidation process.[8]

  • pH: The pH of the environment can influence the rate of oxidation.[1][13]

Q3: What are the ideal storage conditions for aniline derivatives?

A3: To maximize shelf-life and maintain purity, aniline derivatives should be stored with multi-level protection. The ideal conditions are under an inert atmosphere (such as nitrogen or argon) to displace oxygen, in a tightly sealed, amber glass container to protect from light, and at reduced temperatures (refrigerated at 2-8°C or frozen at -20°C) to slow the reaction rate.[4][8][11]

Q4: Can I still use an aniline derivative that has changed color?

A4: It depends on the sensitivity of your application. If the discoloration is minor, the material might be usable for less sensitive experiments, but its purity should be verified first.[8] For sensitive applications like drug development, catalysis, or quantitative analysis, using a discolored aniline derivative is strongly discouraged as the impurities can lead to failed reactions, low yields, and inconsistent results.[3][4] Purification is recommended before use.[8][15]

Q5: Are antioxidants effective for preventing the oxidation of pure aniline derivatives in storage?

A5: While aromatic amines themselves are used as antioxidants in industrial applications like polymers and lubricants, the addition of an antioxidant to a pure laboratory-grade aniline derivative is not a standard practice.[8][16][17][18][19] The primary concern is the potential for the antioxidant to interfere with downstream reactions. The most reliable and universally accepted method for preserving the purity of these reagents is proper storage under an inert atmosphere, protected from light and heat.[4][8] If an antioxidant strategy were to be considered, its compatibility with the intended chemistry would need rigorous evaluation.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to handling aniline derivatives that show signs of degradation.

Problem: Visual Discoloration Observed in Stored Sample

You've retrieved a bottle of an aniline derivative and notice it has darkened significantly since its last use.

Initial Assessment & Logical Workflow

Before proceeding, assess the situation to determine the best course of action. The following workflow, presented as a diagram, outlines the decision-making process.

Aniline Troubleshooting Workflow start Discolored Aniline Derivative Observed check_sensitivity Is the planned experiment highly sensitive to impurities? start->check_sensitivity check_severity Is discoloration minor (pale yellow)? check_sensitivity->check_severity  Yes purify Purify the Material (Distillation, Chromatography, etc.) check_sensitivity->purify No verify_purity Verify Purity (TLC, HPLC, GC, NMR) check_severity->verify_purity Yes check_severity->purify No (dark brown/black) check_purity_result Is purity acceptable for the application? verify_purity->check_purity_result check_purity_result->purify No use_as_is Proceed with Experiment (Use with Caution) check_purity_result->use_as_is Yes purify->use_as_is Purification Successful discard Use Fresh, Unopened Batch & Review Storage Procedures purify->discard Purification Fails or is Impractical Aniline Oxidation Pathway Aniline Aniline Derivative (Colorless) Radical Radical Intermediates Aniline->Radical Oxidation Products Nitroso/Nitro Compounds (Yellow/Orange) Radical->Products Quinones Quinone-imines (Red/Brown) Radical->Quinones Oxidants O₂, Light, Metal Ions Oxidants->Radical Polymers Polymeric Materials (Dark Brown/Black) Products->Polymers Quinones->Polymers

Sources

Technical Support Center: Addressing Solubility Challenges of 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2,3-Dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for addressing solubility issues with this compound in organic solvents. Our approach is rooted in fundamental chemical principles and validated experimental practices to ensure you can navigate the complexities of your research with confidence.

Understanding the Molecule: this compound

This compound is an aromatic amine with the chemical formula C₁₄H₁₅NO.[1][2] Its structure, featuring a phenoxy group attached to an aniline moiety with two methyl substituents on the phenoxy ring, gives it a unique set of physicochemical properties. At room temperature, it is typically a solid.[1] The molecule's aromatic nature contributes to its hydrophobicity, while the aniline and ether functional groups introduce polarity and the potential for hydrogen bonding.[1][3] This structural duality is the primary reason for its moderate and sometimes challenging solubility profile in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A1: The insolubility of this compound can be attributed to a mismatch between its polarity and that of the solvent, a concept often summarized by the principle "like dissolves like."[4] Several factors could be at play:

  • Solvent Polarity: While the molecule has polar functional groups (amine and ether), the large, nonpolar aromatic rings dominate its character, making it more soluble in moderately polar to nonpolar solvents. Highly polar solvents like methanol may not be as effective as less polar options like dichloromethane or ethyl acetate.

  • Intermolecular Forces: In its solid state, the molecules of this compound are held together by intermolecular forces, including van der Waals forces and potentially hydrogen bonds between the amine groups. The solvent must provide sufficient energy to overcome these forces.

  • Temperature: Solubility is generally temperature-dependent. If you are working at room temperature, increasing the temperature may enhance solubility. However, be cautious, as heat can also degrade the compound.[5]

  • Purity of the Compound: Impurities in your sample can significantly impact its solubility characteristics.

Q2: I'm observing a brownish tint in my this compound sample. Could this be related to my solubility issues?

A2: Yes, a brownish discoloration in aniline derivatives is often an indication of oxidation.[6] Aniline compounds are susceptible to degradation upon exposure to air and light, leading to the formation of colored impurities.[6] These oxidized species can have different solubility profiles and may be less soluble in your desired solvent system, contributing to the dissolution problem. It is recommended to use a freshly purified sample and handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]

Q3: How do the dimethyl groups on the phenoxy ring influence the solubility of the compound?

A3: The two methyl groups on the phenoxy ring have a notable impact on the molecule's solubility. Methyl groups are electron-donating and increase the lipophilicity (fat-solubility) of the molecule.[7][8][9] This increased nonpolar character generally enhances solubility in nonpolar organic solvents. Additionally, the presence of these methyl groups can disrupt the crystal lattice packing of the solid, which may, in some cases, lower the energy required to dissolve the compound.

Q4: Can I use an acid to improve the solubility of this compound in a polar solvent?

A4: Yes, this is a common and effective strategy. The aniline functional group is basic and can be protonated by an acid to form a salt. This salt will be significantly more polar than the free base and, therefore, more soluble in polar solvents like water or alcohols.[10] For example, adding a small amount of hydrochloric acid (HCl) will convert the aniline to its corresponding hydrochloride salt. This technique is often used in liquid-liquid extractions to move amines from an organic phase to an aqueous phase.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound is poorly soluble or insoluble. Solvent polarity mismatch.Test a range of solvents with varying polarities (see predicted solubility table below).
Insufficient temperature.Gently warm the mixture. Monitor for any signs of degradation.
Compound has oxidized.Use a fresh, pure sample. Handle under an inert atmosphere.[6]
A precipitate forms after initial dissolution. The solution is supersaturated.Add more solvent or gently warm the solution.
Temperature has decreased.Maintain a constant temperature during your experiment.
A chemical reaction has occurred.Ensure the solvent is inert and free of contaminants.
Inconsistent solubility results between batches. Variation in compound purity.Characterize each new batch for purity (e.g., by HPLC, NMR) before use.
Water content in the solvent.Use anhydrous solvents, especially for nonpolar systems.

Predicted Solubility Profile

Solvent Solvent Type Predicted Solubility (mg/mL) Rationale
Dichloromethane (DCM)Chlorinated> 50The moderate polarity and ability to engage in dipole-dipole interactions make it a good solvent for this compound.
ChloroformChlorinated> 50Similar to DCM, it is an excellent solvent for many aromatic amines.
Ethyl AcetateEster20 - 50A moderately polar solvent that can act as a hydrogen bond acceptor.
Tetrahydrofuran (THF)Ether20 - 50A polar aprotic solvent that is a good choice for many organic compounds.
AcetoneKetone10 - 20A polar aprotic solvent, similar in nature to ethyl acetate.
AcetonitrileNitrile5 - 10More polar than acetone, may be less effective.
IsopropanolAlcohol5 - 10The polar hydroxyl group can interact with the aniline, but the overall polarity may be too high for optimal solubility.
EthanolAlcohol1 - 5Similar to isopropanol, but slightly more polar.
MethanolAlcohol< 1As a highly polar protic solvent, it is less likely to be a good solvent for the largely nonpolar molecule.
HexaneNonpolar< 1The compound has sufficient polarity that it is unlikely to be soluble in a completely nonpolar solvent.
WaterPolar ProticInsolubleThe large hydrophobic aromatic structure makes it insoluble in water.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol outlines a systematic approach to identifying a suitable solvent for your experiments.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Hexane)

  • Small vials with caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh 10 mg of this compound into a small vial.

  • Solvent Addition: Add 0.2 mL of the first solvent to be tested.

  • Mixing: Cap the vial and vortex for 30 seconds. If not fully dissolved, place it on a magnetic stirrer for 5 minutes.

  • Observation: Observe if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not dissolved, add another 0.2 mL of the solvent and repeat the mixing and observation steps.

  • Continue: Continue adding 0.2 mL increments of the solvent until the solid dissolves or a total volume of 2 mL has been added.

  • Calculation: Calculate the approximate solubility in mg/mL.

  • Repeat: Repeat this process for each solvent you wish to test.

Protocol 2: Enhancing Solubility through Acidification

This protocol describes how to increase the solubility of this compound in a polar protic solvent like isopropanol by forming a salt.

Materials:

  • This compound

  • Isopropanol

  • 1 M Hydrochloric acid (HCl) in diethyl ether

  • Small vials with caps

  • Magnetic stirrer and stir bars

Procedure:

  • Initial Suspension: Add 10 mg of this compound to 1 mL of isopropanol in a small vial. Stir to confirm its low solubility.

  • Acid Addition: While stirring, add the 1 M HCl solution dropwise.

  • Observation: Observe the mixture. As the aniline is protonated to form the hydrochloride salt, the solid should begin to dissolve.

  • Complete Dissolution: Continue adding the acid solution until all the solid has dissolved. Note the volume of acid added.

  • Caution: Be aware that the addition of a strong acid may not be compatible with downstream applications. This method is often used for purification or analytical purposes.

Visualization of Experimental Workflow

Below is a diagram illustrating the decision-making process for addressing solubility issues.

Caption: A workflow diagram for troubleshooting solubility issues.

References

  • PubChem. This compound. [Link]
  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
  • Patel, J. et al.
  • PubChem. (4-Aminophenoxy)benzene. [Link]
  • White, M. C. et al.
  • Shinde, A. et al. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]
  • de Oliveira, R. A. G. et al. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
  • Chemsrc. 4-Phenoxyaniline | CAS#:139-59-3. [Link]
  • Solubilization techniques used for poorly w
  • White, M. C. et al.
  • Jurnal Kimia Sains dan Aplikasi H). [Link]
  • Solubilities of Substituted Ferrocenes in Organic Solvents | Request PDF. [Link]
  • Solubility of PAOx with hydrocarbon side-chains in w

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Understanding the Hazard Landscape in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Aniline Synthesis Byproducts Technical Support Center

Welcome to the Technical Support Center for Managing Hazardous Byproducts of Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical advice on safely managing the hazardous materials generated during aniline synthesis. As Senior Application Scientists, we aim to combine deep technical knowledge with field-proven experience to ensure your experiments are not only successful but also conducted with the highest commitment to safety and environmental responsibility.

Aniline (C₆H₅NH₂) is a cornerstone chemical intermediate, pivotal in the manufacturing of dyes, polymers, pharmaceuticals, and agricultural chemicals.[1][2] However, its synthesis is accompanied by the formation of hazardous byproducts that require meticulous management. The two predominant industrial synthesis routes are the reduction of nitrobenzene and the ammonolysis of phenol, each presenting a unique byproduct profile.

  • Nitrobenzene Reduction: This classic method involves reducing nitrobenzene using reagents like tin and hydrochloric acid or through catalytic hydrogenation.[3][4][5] The process can leave behind unreacted nitrobenzene, as well as intermediates like nitrosobenzene and hydroxylamine.[5][6]

  • Ammonolysis of Phenol: This process involves the reaction of phenol with ammonia at high temperatures and pressures, often over a solid catalyst.[7][8][9][10] Key byproducts can include unreacted phenol and diphenylamine.[7]

Distillation bottoms, process residues from extraction, and combined wastewater streams from these processes are listed as hazardous wastes by regulatory bodies.[11]

Diagram: Aniline Synthesis and Byproduct Generation

G cluster_nitro Nitrobenzene Reduction Pathway cluster_phenol Phenol Ammonolysis Pathway Nitrobenzene Nitrobenzene Reduction Reduction (e.g., Sn/HCl, H2/Catalyst) Nitrobenzene->Reduction Aniline1 Aniline Reduction->Aniline1 Byproducts1 Hazardous Byproducts: - Unreacted Nitrobenzene - Nitrosobenzene - Hydroxylamine - Tin Chlorides (waste sludge) Reduction->Byproducts1 generates Purification Purification Step Aniline1->Purification Purification (Distillation, Extraction) Phenol Phenol Ammonolysis Ammonolysis (NH3, Catalyst, High T/P) Phenol->Ammonolysis Aniline2 Aniline Ammonolysis->Aniline2 Byproducts2 Hazardous Byproducts: - Unreacted Phenol - Diphenylamine - Distillation Residues Ammonolysis->Byproducts2 generates Aniline2->Purification FinalWaste Final Hazardous Waste Streams: - Distillation Bottoms - Combined Aqueous Waste - Spent Catalysts Purification->FinalWaste

Caption: Workflow of common aniline synthesis routes and key points of hazardous byproduct generation.

Troubleshooting Guide: Real-World Scenarios

This section addresses specific issues you may encounter during your experiments, providing direct, actionable solutions.

Q1: What are the immediate steps to take in case of a spill involving aniline production waste?

Answer: Immediate and correct response is critical to mitigate exposure and environmental contamination. Aniline is toxic by all routes of exposure, including skin absorption.[2][12]

Protocol: Small-Scale Spill Response (e.g., <100 mL in a fume hood)

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Ensure the spill is contained within the fume hood.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and appropriate gloves. For aniline, butyl, neoprene, or Viton gloves are recommended over nitrile for prolonged contact.[13]

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[12][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[13][14]

  • Decontaminate: Wipe the spill area with soap and water.[14]

  • Dispose: Label the waste container clearly as "Hazardous Waste: Aniline Spill Debris" and follow your institution's disposal procedures.[13][15]

  • Report: Report the incident to your lab manager or Environmental Health & Safety (EH&S) department.

For larger spills, or any spill outside a containment area, evacuate the area immediately and contact your institution's emergency response team.[16]

Q2: My synthesis is producing a high concentration of colored impurities. What is the cause and how do I manage the waste?

Answer: The formation of colored impurities, often brown or reddish, is typically due to oxidation products. Aniline itself darkens upon exposure to air and light.[12][17] Side reactions can also lead to the formation of polymeric byproducts or azo compounds, especially if reaction temperatures are not well-controlled or if certain contaminants are present.[18]

  • Causality: Oxidation of aniline and its derivatives can form compounds like p-benzoquinone.[18] In the reduction of nitrobenzene, incomplete reduction can lead to intermediates that condense into colored azo or azoxy compounds.

  • Waste Management: This waste stream is hazardous. It contains aniline and other potentially carcinogenic or mutagenic aromatic amines.[19] The waste must be collected in a sealed, properly labeled container. Do not mix it with other waste streams unless compatibility has been verified. The presence of these impurities makes the waste toxic and environmentally hazardous.[1] Disposal must be handled through a licensed hazardous waste facility.

Q3: How do I determine if my aniline synthesis waste is hazardous according to EPA regulations?

Answer: Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed by the EPA or if it exhibits certain characteristics.[20]

  • Listed Wastes: The EPA lists several waste streams from aniline production as hazardous. These include "distillation bottoms from aniline production" (K083), "process residues from aniline extraction" (K103), and "combined wastewater streams generated from nitrobenzene/aniline production" (K104).[11] If your waste fits these descriptions, it is a listed hazardous waste.

  • Characteristic Wastes: Even if not specifically listed, your waste is hazardous if it exhibits one or more of the following characteristics[21]:

    • Ignitability: Flashpoint < 140°F. Aniline has a flash point of 70°C (158°F), so it is close to this threshold and mixtures could be lower.

    • Corrosivity: pH ≤ 2 or ≥ 12.5. Waste from the Sn/HCl reduction will be highly acidic before neutralization.[4]

    • Reactivity: Unstable, explosive, or reacts violently with water.

    • Toxicity: Contains contaminants (like aniline, nitrobenzene, or phenol) above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).

Diagram: Hazardous Waste Classification Decision Tree

G start Start: Aniline Synthesis Waste Generated q1 Is the waste a listed waste? (e.g., K083, K103, K104) start->q1 hw Waste is HAZARDOUS q1->hw Yes q2 Does the waste exhibit any hazardous characteristics? (Ignitable, Corrosive, Reactive, Toxic) q1->q2 No yes1 Yes no1 No q2->hw Yes nhw Waste is NON-HAZARDOUS (Consult EH&S to confirm) q2->nhw No yes2 Yes no2 No

Caption: Decision workflow for classifying aniline synthesis waste based on EPA criteria.

Q4: What is the decontamination procedure after accidental skin contact with aniline waste?

Answer: Aniline is readily absorbed through the skin and can cause systemic toxicity, most notably methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[22][23]

First Aid Protocol:

  • Immediate Removal: Quickly remove all contaminated clothing.[14]

  • Flush with Water: Immediately flush the affected skin with large amounts of soap and water for at least 15-30 minutes.[14][16]

  • Seek Medical Attention: Seek medical attention immediately.[14] Inform the medical personnel that the exposure involved aniline. Symptoms like headache, dizziness, or a blueish discoloration of the skin (cyanosis) indicate systemic absorption and require urgent care.[22][23]

  • Do Not Use Solvents: Do not attempt to neutralize the chemical on the skin with other solvents.

Frequently Asked Questions (FAQs)

Q1: What are the approved disposal methods for distillation bottoms from aniline production?

Answer: Distillation bottoms from aniline production are classified as K083 hazardous waste by the EPA.[11] As such, they must be managed under strict "cradle-to-grave" regulations. The primary approved method of disposal is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF). Land disposal is heavily restricted. All waste must be transported off-site by a licensed hazardous waste transporter using a proper hazardous waste manifest.[24]

Q2: What are the recommended analytical methods for detecting and quantifying aniline and its key byproducts in a waste stream?

Answer: Several chromatographic techniques are effective. The choice depends on the specific byproducts of interest and the sample matrix.

  • Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) is highly effective for determining a wide variety of anilines in aqueous media, offering excellent selectivity and sensitivity.[25] GC coupled with a mass spectrometer (GC-MS) is invaluable for identifying unknown byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a good alternative to GC, especially as it doesn't require derivatization for polar compounds like aniline.[26][27] On-line solid-phase extraction (SPE) coupled with HPLC can achieve very low detection limits for environmental samples.[26][27]

  • Capillary Electrophoresis (CE): CE is an environmentally friendly technique that uses minimal organic solvents and can be very sensitive for aniline derivatives, especially when combined with on-line concentration techniques like field-enhanced sample injection.[28]

Q3: What are the key OSHA and EPA regulations I need to be aware of when handling aniline synthesis byproducts?

Answer: Compliance involves regulations from both the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA: Focuses on worker safety.

    • Permissible Exposure Limit (PEL): The OSHA PEL for aniline is 5 ppm (19 mg/m³) as an 8-hour time-weighted average (TWA), with a skin notation indicating that skin absorption is a significant route of exposure.[17][29]

    • Hazard Communication (29 CFR 1910.1200): Requires proper labeling of containers, accessible Safety Data Sheets (SDS), and employee training on hazards.

    • HAZWOPER (29 CFR 1910.120): The Hazardous Waste Operations and Emergency Response standard may apply to employees involved in spill clean-up.[14]

  • EPA: Focuses on environmental protection.

    • Resource Conservation and Recovery Act (RCRA): Governs the "cradle-to-grave" management of hazardous waste, including identification, storage, transportation, and disposal.[20]

    • Clean Water Act: Regulates the discharge of pollutants, including aniline, into waterways.

Table: Occupational Exposure Limits for Aniline
AgencyLimit TypeValueNotes
OSHA PEL (8-hr TWA)5 ppmLegally enforceable limit. Includes a skin notation.[29]
NIOSH REL (10-hr TWA)Lowest FeasibleRecommends limiting exposure to the lowest feasible concentration as a potential carcinogen.[29]
ACGIH TLV (8-hr TWA)2 ppmThreshold Limit Value. Health-based recommendation. Includes a skin notation.[14][17]
Q4: Are there any chemical treatments to neutralize or detoxify aniline waste before disposal?

Answer: While incineration is the standard disposal method, research has explored various degradation techniques, which may be applicable in specific wastewater treatment scenarios. These are advanced methods and should not be attempted without specialized equipment and expertise.

  • Advanced Oxidation Processes (AOPs): Methods like Fenton's reaction (using hydrogen peroxide and iron salts) can effectively degrade aniline in aqueous solutions.[30][31] Photocatalytic oxidation and ozonolysis are other AOPs.[32]

  • Biodegradation: In some wastewater treatment systems, specific microbial consortia can biodegrade aniline, typically breaking it down to catechol and eventually mineralizing it to CO₂ and water.[33]

These methods are complex and generate their own byproducts. For laboratory-scale waste, adhering to standard hazardous waste collection and disposal protocols is the safest and most compliant approach.

References

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  • Final Year Project - Production of Aniline from Ammonolysis of Phenol. Slideshare. Available online
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  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Available online
  • 3-Synthesis of Aniline by Reduction of Nitrobenzene. Scribd. Available online
  • Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Chemistry Stack Exchange. Available online
  • Production of Aniline From Ammonolysis of Phenol. Scribd. Available online
  • Aniline and Aniline Hydrochloride. National Institutes of Health (NIH). Available online
  • Aniline Synthesis via Tin Reduction (Science Explained). YouTube. Available online
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  • ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available online
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Validation & Comparative

A Comparative Guide to the Isomers of 4-(2,3-Dimethylphenoxy)aniline: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenoxyaniline derivatives are a cornerstone scaffold in modern medicinal chemistry and materials science, valued for their structural versatility and wide range of biological activities.[1][2] These compounds frequently serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4] The specific compound, 4-(2,3-Dimethylphenoxy)aniline (CAS 155106-50-6), presents a unique substitution pattern that influences its physicochemical properties and potential biological interactions.[3][5]

However, the inherent nature of its synthesis and the potential for aromatic substitution reactions mean that researchers may encounter various positional isomers. The precise arrangement of the dimethylphenoxy group on the aniline ring, or the methyl groups on the phenoxy ring, can dramatically alter the molecule's shape, polarity, and electronic properties.[6] These subtle structural shifts can lead to significant differences in reactivity, biological efficacy, and metabolic stability.[1]

This guide provides a comprehensive comparative analysis of this compound and its key positional isomers. We will delve into their structural differences, compare their physicochemical properties, and provide detailed, validated experimental protocols for their synthesis, separation, and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this chemical space to advance their discovery and development programs.

Part 1: Molecular Structure and Physicochemical Properties of Key Isomers

The primary isomers of interest involve the positional variation of the dimethylphenoxy moiety on the aniline ring and the arrangement of the methyl groups on the phenoxy ring. For this analysis, we will compare the target compound, this compound, with three representative isomers to illustrate the impact of substitution patterns.

The isomers under consideration are:

  • Target Compound: this compound

  • Isomer A: 3-(2,3-Dimethylphenoxy)aniline

  • Isomer B: 2-(2,3-Dimethylphenoxy)aniline

  • Isomer C: 4-(3,5-Dimethylphenoxy)aniline

The structural differences are visualized below.

G cluster_target Target: this compound cluster_A Isomer A: 3-(2,3-Dimethylphenoxy)aniline cluster_B Isomer B: 2-(2,3-Dimethylphenoxy)aniline cluster_C Isomer C: 4-(3,5-Dimethylphenoxy)aniline T T A A B B C C

Caption: Molecular structures of the target compound and its key isomers.

These seemingly minor positional changes have a tangible impact on the compounds' physical properties, which are critical for predicting their behavior in various experimental settings, from reaction workups to biological assays.

Table 1: Comparative Physicochemical Properties of Dimethylphenoxyaniline Isomers

PropertyThis compound3-(2,3-Dimethylphenoxy)aniline2-(2,3-Dimethylphenoxy)aniline4-(3,5-Dimethylphenoxy)aniline
CAS Number 155106-50-6[3][5]38166-32-0110957-69-8104043-41-6
Molecular Formula C₁₄H₁₅NO[3][5]C₁₄H₁₅NOC₁₄H₁₅NOC₁₄H₁₅NO
Molecular Weight 213.28 g/mol [5][7]213.28 g/mol 213.28 g/mol 213.28 g/mol [8]
Predicted XLogP3 3.5[5]3.53.53.8
Predicted Boiling Point ~365.7 °C~365.7 °C~353.9 °C~365.7 °C
Predicted pKa (Amine) ~4.5~4.2~3.9~4.5

Note: Some properties are predicted based on computational models due to the limited availability of experimental data for all isomers.

The position of the bulky dimethylphenoxy group influences the basicity (pKa) of the aniline nitrogen. The ortho-isomer (Isomer B) is predicted to be the least basic due to steric hindrance and potential intramolecular hydrogen bonding, which can decrease the availability of the nitrogen's lone pair.

Part 2: Synthesis via Ullmann Condensation

The synthesis of diaryl ethers like dimethylphenoxyanilines is commonly achieved through Ullmann-type coupling reactions.[9] This method involves the copper-catalyzed reaction between an aryl halide and a phenol.[10] Modern protocols often use copper(I) salts and ligands to facilitate the reaction under milder conditions than the traditionally harsh high-temperature requirements.[10]

The general workflow involves coupling the appropriate substituted aminophenol with a di-methyl-iodobenzene or, conversely, a substituted iodoaniline with a dimethylphenol. The choice of reactants depends on commercial availability and the reactivity of the specific substrates.

Caption: General workflow for the synthesis of phenoxyanilines via Ullmann Condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for a copper-catalyzed Ullmann condensation.

  • Reaction Setup: To a dry 100 mL Schlenk flask, add 4-aminophenol (1.0 eq), 1-iodo-2,3-dimethylbenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Heating: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of ~0.5 M with respect to the 4-aminophenol. Stir the mixture and heat to 120°C in an oil bath.

  • Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting materials by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of ammonium chloride (NH₄Cl) to complex with and remove the copper catalyst.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Comparative Analysis and Differentiation

Distinguishing between the different isomers is critical for quality control and for understanding structure-activity relationships. This requires robust analytical methodologies capable of resolving subtle structural differences.

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for differentiating these isomers. The substitution pattern on the aromatic rings results in unique chemical shifts and splitting patterns.

  • This compound (Target): The aniline ring protons will appear as two distinct doublets (an AA'BB' system) in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The phenoxy ring will show three distinct aromatic protons, and the two methyl groups will appear as two singlets in the aliphatic region (~2.0-2.3 ppm).

  • 3-(2,3-Dimethylphenoxy)aniline (Isomer A): The aniline ring protons will show a more complex splitting pattern (typically four distinct multiplets) characteristic of a 1,3-disubstituted ring.

  • 2-(2,3-Dimethylphenoxy)aniline (Isomer B): The aniline ring will also display a complex pattern for its four protons. Steric hindrance may cause broadening of the NH₂ peak.

  • 4-(3,5-Dimethylphenoxy)aniline (Isomer C): The aniline protons will again show an AA'BB' system. However, the phenoxy ring will show two protons that are chemically equivalent and a third unique proton, resulting in a different pattern compared to the target compound. The two methyl groups will be equivalent, yielding a single, more intense singlet in the aliphatic region.

Infrared (IR) Spectroscopy: While less definitive than NMR for isomer differentiation, IR can provide supporting evidence. All isomers will show characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and C-O-C stretching for the diaryl ether (~1200-1250 cm⁻¹). Subtle shifts in the C-H out-of-plane bending region (700-900 cm⁻¹) can hint at the aromatic substitution patterns, but these are often difficult to assign unambiguously without reference standards.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating these isomers due to their low volatility and thermal lability.[11][12] The separation relies on differences in polarity.

  • Principle of Separation: The isomers exhibit slight differences in polarity and their ability to interact with the stationary phase. For instance, the ortho-isomer (Isomer B) may have a different retention time compared to the meta (Isomer A) and para (Target) isomers due to potential intramolecular hydrogen bonding, which can reduce its interaction with polar stationary phases. The symmetry of Isomer C can also influence its interaction with the stationary phase packing.

Experimental Protocol: HPLC Separation of Isomers

This protocol provides a general starting point for developing a separation method. Optimization will be required based on the specific instrument and column used.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice for separating aromatic compounds.[13]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the aniline).

    • Example Isocratic Method: 70:30 (v/v) Acetonitrile:Water.[13]

    • Example Gradient Method: Start with 50% Acetonitrile, ramp to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm, where the aromatic rings will strongly absorb.

  • Sample Preparation: Prepare a stock solution of the isomer mixture (~1 mg/mL) in methanol or acetonitrile. Dilute with the initial mobile phase to a working concentration of ~10-50 µg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the standard mixture and individual isomer standards (if available) to determine their respective retention times for identification and quantification.

Part 4: Structure-Activity Relationship (SAR) Insights

While direct comparative biological data for these specific isomers is not widely published, we can infer potential trends based on extensive research into the broader class of phenoxyaniline kinase inhibitors.[1][6]

  • Kinase Inhibition: The phenoxyaniline scaffold is a common feature in many kinase inhibitors, where the aniline nitrogen often acts as a key hydrogen bond donor to the hinge region of the kinase active site.

  • Impact of ortho-Substitution (Isomer B): An ortho-phenoxy group can introduce significant steric hindrance, potentially preventing the molecule from adopting the optimal conformation for binding within an enzyme's active site.[6] This could lead to reduced biological activity compared to the meta and para isomers.

  • Impact of para-Substitution (Target & Isomer C): A para-phenoxy group is a very common motif in active kinase inhibitors.[6] This position often allows the phenoxy ring to extend into a hydrophobic pocket of the enzyme, contributing to binding affinity. Therefore, the target compound and Isomer C are more likely to exhibit potent biological activity in relevant assays.

  • Methyl Group Positioning: The position of the methyl groups on the distal phenoxy ring (e.g., 2,3- vs. 3,5-) can fine-tune the molecule's shape and hydrophobic interactions within the target protein, modulating potency and selectivity.[1]

Conclusion

The positional isomers of this compound possess identical molecular formulas and weights but exhibit distinct physicochemical properties and are predicted to have different biological activities. The subtle changes in the substitution pattern on the aromatic rings directly influence molecular geometry, polarity, and basicity.

Robust analytical techniques are essential for their differentiation. ¹H NMR spectroscopy stands out as the most definitive method for structural elucidation, providing unique spectral fingerprints for each isomer. Concurrently, reversed-phase HPLC offers a reliable and validated method for their separation and quantification. Understanding these differences is paramount for any research or development program utilizing this versatile chemical scaffold, ensuring proper quality control and enabling the rational design of new molecules with optimized properties.

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A Comparative Guide to the Biological Activity of Phenoxyanilines: A Focus on 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the structure-activity relationships (SAR) within the phenoxyaniline class of compounds, with a specific focus on contextualizing the potential biological activity of 4-(2,3-Dimethylphenoxy)aniline. Phenoxyaniline derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, most notably as kinase inhibitors.[1] This document synthesizes data from existing literature to build a predictive framework for this compound and provides the detailed experimental workflows necessary to validate these hypotheses.

The Phenoxyaniline Scaffold: A Foundation for Kinase Inhibition

The biological activity of phenoxyaniline derivatives is profoundly influenced by the substitution patterns on both the phenoxy and aniline rings, as well as the nature of any additional fused heterocyclic systems.[1] This scaffold is frequently employed in the design of inhibitors targeting key enzymes in cellular signaling cascades, such as Mitogen-activated protein kinase kinase (MEK) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] Dysregulation of these pathways is a hallmark of numerous cancers, making them critical targets for therapeutic intervention.[1][3]

While direct experimental data on the biological activity of this compound is not extensively available in public literature, we can infer its likely behavior by examining the SAR of structurally analogous compounds. The key differentiating feature of our subject compound is the 2,3-dimethyl substitution on the phenoxy ring.

Comparative Analysis and Structure-Activity Relationship (SAR)

The potency and selectivity of phenoxyaniline-based inhibitors are dictated by the specific chemical groups attached to the core structure. Below, we analyze data from two well-characterized series of phenoxyaniline-related kinase inhibitors to understand how different substitutions modulate activity.

Case Study 1: 3-Cyano-4-(phenoxyanilino)quinolines as MEK Inhibitors

A series of 3-cyano-4-(phenoxyanilino)quinolines has been identified as potent inhibitors of MEK, a central component of the MAPK/ERK signaling pathway.[1] The SAR for this class reveals critical insights into the role of phenoxy ring substitutions.

Table 1: SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors [1]

Compound IDAniline SubstitutionPhenoxy Ring SubstitutionMEK IC₅₀ (nM)
1a 4-HUnsubstituted25
1b 4-FUnsubstituted15
1c 4-ClUnsubstituted18
1d 3-ClUnsubstituted12

Data synthesized from literature to illustrate SAR principles.[1]

From this limited set, we observe that substitutions on the aniline ring can modulate potency. The core 3-cyano-4-anilinoquinoline structure is essential for activity. While this series does not explore substitutions on the phenoxy ring itself, it establishes the phenoxyaniline moiety as a key pharmacophore for MEK inhibition. The 2,3-dimethyl substitution in this compound would introduce steric bulk and alter the electronics of the phenoxy ring, which would almost certainly impact its binding affinity for a target kinase compared to an unsubstituted phenoxy ring.

Case Study 2: 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors

Another class of related compounds, 4-phenoxyquinolines, has been developed as inhibitors of the PDGFR tyrosine kinase.[2] In this series, substitutions on the phenoxy group were found to be critical for achieving high potency and selectivity.

Table 2: SAR of 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors [2]

Compound IDPhenoxy Ring Substitution (at 4-position)PDGFr Autophosphorylation IC₅₀ (µM)EGFr Autophosphorylation IC₅₀ (µM)
Ki6783 (1) Unsubstituted0.13>100
Ki6896 (2) Benzoyl0.31>100
Ki6945 (3) Benzamide0.050>100

Data extracted from a study on 4-phenoxyquinoline derivatives.[2]

This data powerfully illustrates that significant modifications at the 4-position of the phenoxy ring are well-tolerated and can dramatically enhance inhibitory activity against PDGFR while maintaining selectivity over other kinases like EGFR.[2] This suggests that the phenoxy ring projects into a solvent-exposed region of the kinase's ATP-binding pocket that can accommodate bulky substituents. The 2,3-dimethyl substitution of our target compound would occupy a different region of this pocket, and its effect—whether beneficial or detrimental to binding—requires experimental validation.

Key Signaling Pathways

To understand the potential impact of a novel phenoxyaniline inhibitor, it is crucial to visualize the signaling pathways they are likely to modulate.

MAPK/ERK Signaling Pathway

Phenoxyaniline derivatives that inhibit MEK act on the MAPK/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a common feature in many cancers.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Inhibitor Phenoxyaniline-based MEK Inhibitor Inhibitor->MEK Inhibits

MAPK/ERK Signaling Pathway and MEK Inhibition.
PDGFR Signaling Pathway

Compounds targeting PDGFR interfere with its signaling cascade, which is vital for cell growth, migration, and angiogenesis.[1][3]

PDGFR_Pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds and activates PI3K PI3K PDGFR->PI3K Activates RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK Activates AKT Akt PI3K->AKT Activates Cell_Processes Cell Growth, Proliferation, Migration, Angiogenesis RAS_MAPK->Cell_Processes Promotes AKT->Cell_Processes Promotes Inhibitor Phenoxyquinoline-based PDGFR Inhibitor Inhibitor->PDGFR Inhibits autophosphorylation

PDGFR Signaling Pathway and Inhibition.

Experimental Validation: A Step-by-Step Workflow

To determine the precise biological activity of this compound and compare it to other derivatives, a systematic, multi-step experimental approach is required. This workflow serves as a self-validating system, where the results of each assay inform the next.

Experimental_Workflow Start Start: Synthesize/Acquire This compound Step1 Step 1: In Vitro Kinase Inhibition Assay (Broad Kinase Panel) Start->Step1 Decision1 Identify Primary Kinase Target(s)? Step1->Decision1 Step2 Step 2: Cell Viability Assay (e.g., MTT) (Panel of Cancer Cell Lines) Decision2 Potent Cytotoxicity Observed? Step2->Decision2 Step3 Step 3: Western Blot Analysis (Confirm On-Target Effect) End End: Determine IC₅₀, GI₅₀, and Mechanism of Action Step3->End Decision1->Step2 Yes Decision1->End No (Re-evaluate or Stop) Decision2->Step3 Yes Decision2->End No (Compound is not cytotoxic)

Logical workflow for characterizing a novel compound.
Protocol 1: In Vitro Kinase Inhibition Assay

This assay is the first step to identify if the compound directly inhibits any kinase enzymes and to determine its potency (IC₅₀). A luminescence-based assay measuring ADP production is a common, high-throughput method.[4]

Objective: To quantify the inhibitory effect of this compound on a panel of purified protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).[4]

  • Plate Setup: Use a white, opaque 96-well or 384-well plate suitable for luminescence readings.

  • Kinase Reaction:

    • To each well, add 2.5 µL of the serially diluted compound or a DMSO vehicle control.

    • Add 2.5 µL of the target kinase (e.g., MEK1, PDGFRβ) in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[4]

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.[4]

  • ADP Detection (using a commercial kit like ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[4]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to develop the luminescent signal.[4]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[4]

Protocol 2: MTT Cell Viability Assay

This assay determines the compound's effect on the metabolic activity of living cells, serving as an indicator of cytotoxicity or anti-proliferative effects.

Objective: To measure the dose-dependent cytotoxic effect of this compound on various human cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 72 hours).[6]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 17% SDS in 40% dimethylformamide) to each well to dissolve the formazan crystals.[6][8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Protocol 3: Western Blot Analysis

If a primary kinase target is identified (Step 1) and the compound shows cellular activity (Step 2), Western blotting can confirm that the compound inhibits the target signaling pathway within the cell.[9]

Objective: To detect changes in the phosphorylation status of a target kinase's downstream substrate after treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the GI₅₀ value) for a specified time (e.g., 2-4 hours). Include a positive control (a known inhibitor) and a negative (vehicle) control.[9]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[9]

  • Gel Electrophoresis: Load the denatured samples onto an SDS-polyacrylamide gel and separate the proteins by size.[10]

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK).[11]

    • After washing with TBST, incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[9]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.[9]

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-ERK) and/or a housekeeping protein like β-actin.

  • Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein with increasing compound concentration indicates on-target pathway inhibition.[9]

Conclusion and Future Directions

The phenoxyaniline scaffold is a proven platform for the development of potent and selective kinase inhibitors. While the specific biological profile of this compound remains to be elucidated, a comparative analysis of its structural analogues provides a rational basis for investigation. Based on existing SAR data, the 2,3-dimethyl substitution is likely to significantly influence target specificity and potency through steric and electronic effects within the kinase ATP-binding pocket.

The experimental workflows detailed in this guide provide a robust, self-validating framework for systematically characterizing the activity of this compound. By proceeding from broad in vitro screening to targeted cellular assays, researchers can efficiently identify its primary molecular target, quantify its anti-proliferative effects, and confirm its mechanism of action, thereby establishing its potential as a novel therapeutic agent.

References

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A Comparative Guide to the Structural Validation of 4-(2,3-Dimethylphenoxy)aniline: The Crystallographic Gold Standard and Its Orthogonal Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Three-Dimensional Clarity

In the realm of drug discovery and materials science, the precise three-dimensional (3D) arrangement of atoms within a molecule is not a mere academic detail; it is the fundamental determinant of its function, reactivity, and interaction with biological targets.[1][2][3][4][5] For a novel compound like 4-(2,3-Dimethylphenoxy)aniline, a molecule with potential applications stemming from its substituted aniline and phenoxy moieties, an unambiguous structural determination is the bedrock upon which all further research is built. This guide provides an in-depth, comparative analysis of the methodologies available for the complete structural validation of this, or similar, small organic molecules. We will use this compound as a practical case study to explore the gold standard, single-crystal X-ray crystallography (SCXRD), and compare its performance and outputs with essential, complementary analytical techniques.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography (SCXRD)

For decades, SCXRD has been the definitive method for atomic-level structural analysis, providing unequivocal information about the connectivity and placement of every atom in a molecule.[6] It is the only technique that directly visualizes the 3D structure, offering precise measurements of bond lengths, bond angles, and torsion angles.[7]

Theoretical Framework: From Crystal to Structure

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered, repeating three-dimensional lattice—a crystal.[8][9] When a monochromatic X-ray beam strikes the crystal, it is diffracted in a specific pattern of spots of varying intensities.[10][11] The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal's unit cell, governed by Bragg's Law.[10] By measuring this pattern, we can computationally reconstruct a 3D map of the electron density and, from that, deduce the precise location of each atom.

Experimental Protocol: A Step-by-Step Workflow

The journey from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is critical for success.

Step 1: Synthesis and High-Purity Sample Preparation The starting point for any crystallographic study is the synthesis of this compound. The purity of the compound is paramount; impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality or unsolvable structure.[12] Therefore, rigorous purification, typically by column chromatography or recrystallization, is a mandatory first step. The purity should be verified by techniques like NMR and mass spectrometry.

Step 2: Crystal Growth – The Art and Science Growing a single crystal suitable for diffraction—typically larger than 0.1 mm in all dimensions, with no significant defects—is often the most challenging part of the process.[11] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered fashion.[13][14]

  • Causality in Method Selection: For a small organic molecule like this compound, several methods are effective:

    • Slow Evaporation: A nearly saturated solution is prepared, and the solvent is allowed to evaporate slowly over days or weeks.[13][14] This is the simplest method but offers less control.

    • Vapor Diffusion: This is often the most successful method for small quantities. A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled down slowly and controllably.[14][15]

Step 3: Data Collection A suitable crystal is mounted on a goniometer in a modern X-ray diffractometer. The crystal is cooled, typically to 100 K (-173 °C), using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in a high-intensity, monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[7]

Step 4: Structure Solution and Refinement The collected diffraction data (intensities and positions of spots) are processed to generate a file containing the unit cell dimensions and a list of reflection intensities. The "phase problem"—the fact that the detector only records intensities, not the phase of the diffracted waves—is then solved using computational direct methods. This yields an initial, rough electron density map. An atomic model is built into this map, and the positions and displacement parameters of the atoms are refined against the experimental data until the calculated diffraction pattern matches the observed one as closely as possible.

Data Interpretation and Validation

The final output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, angles, and other crucial parameters. This 3D model provides an unambiguous picture of the molecule's conformation and how it packs in the solid state.

Before publication or deposition, the structure must be validated. The International Union of Crystallography (IUCr) provides the free checkCIF web service, which automatically checks the CIF for completeness, self-consistency, and adherence to crystallographic conventions.[16][17][18][19][20] It generates a report with ALERTS that highlight potential issues to be addressed.[17]

Workflow for Single-Crystal X-ray Crystallography

scxrd_workflow cluster_prep Sample Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_solve Structure Determination synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification purity_check Purity Verification (NMR, MS) purification->purity_check growth Crystal Growth (Vapor Diffusion, etc.) purity_check->growth selection Crystal Selection & Mounting growth->selection data_collection Data Collection (Diffractometer) selection->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing solution Structure Solution (Phase Problem) data_processing->solution refinement Model Refinement solution->refinement validation Structure Validation (checkCIF) refinement->validation final_model Final 3D Model (CIF) validation->final_model

Caption: The workflow from synthesis to a validated 3D crystal structure.

Part 2: Orthogonal and Complementary Validation Techniques

While SCXRD provides the definitive 3D structure in the solid state, a comprehensive validation requires a suite of techniques that probe different aspects of the molecule's identity and structure, often in the solution phase where most biological activity occurs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle and Application: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[21] It provides information about the chemical environment, connectivity, and spatial proximity of atoms (primarily ¹H and ¹³C). For this compound, ¹H and ¹³C NMR would confirm the presence of all expected protons and carbons and their connectivity, validating the molecular formula determined by other means.[22] 2D NMR techniques like COSY, HSQC, and HMBC can be used to piece together the complete bonding framework of the molecule.[23][24]

Mass Spectrometry (MS)
  • Principle and Application: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[25][26] It is used to determine the exact molecular weight of a compound with high accuracy.[27][28] For this compound (C₁₄H₁₅NO), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a mass measurement accurate to several decimal places, ruling out other potential elemental compositions.

Infrared (IR) Spectroscopy
  • Principle and Application: Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds.[29] It is an excellent tool for identifying the presence of specific functional groups.[30][31][32] In our case study molecule, FTIR would show characteristic peaks for the N-H stretches of the aniline group, C-H stretches of the aromatic rings and methyl groups, C-N stretching, and the C-O-C ether linkage.

Computational Modeling
  • Principle and Application: Techniques like Density Functional Theory (DFT) can be used to perform a geometry optimization of the molecule in a vacuum or simulated solvent environment.[33][34][35][36][37] This provides a theoretical, low-energy conformation of the molecule. Comparing the bond lengths and angles of the computationally derived structure with the experimental X-ray structure can provide further confidence in the result and highlight any significant conformational changes induced by crystal packing forces.

Interconnectivity of Validation Techniques

validation_methods cluster_spec Spectroscopic & Computational Support scxrd SCXRD (3D Structure) nmr NMR (Connectivity) scxrd->nmr confirms connectivity ms Mass Spec (Molecular Weight) scxrd->ms confirms formula ir IR Spec (Functional Groups) scxrd->ir confirms functional groups comp Computational (Theoretical Geometry) scxrd->comp validates conformation

Caption: SCXRD as the central method, supported by orthogonal techniques.

Part 3: Comparative Analysis - Choosing the Right Tool

Each analytical technique provides a unique piece of the structural puzzle. The table below objectively compares their capabilities in the context of validating this compound.

Technique Information Obtained Sample Requirements Key Advantages Key Limitations
SCXRD Definitive 3D structure, bond lengths/angles, stereochemistry, packingSingle crystal (~0.1 mm)Unambiguous, complete 3D structureCrystal growth can be a major bottleneck; solid-state structure may differ from solution
NMR Atomic connectivity, chemical environment, solution conformationSoluble sample (~1-5 mg)Excellent for solution-state structure, non-destructiveProvides indirect structural information; complex spectra can be difficult to interpret
MS Exact molecular weight, elemental formula, fragmentation patternsSmall amount (~µg-ng), soluble or volatileHigh sensitivity, confirms molecular formulaProvides no direct 3D structural information
FTIR Presence of functional groupsSmall amount, solid or liquidFast, simple, non-destructive, good for identifying key bondsProvides limited information on the overall molecular skeleton
Computational Theoretical low-energy geometry, electronic propertiesNone (in silico)Complements experimental data, predicts propertiesAccuracy depends on the level of theory; does not replace experimental validation

Part 4: When Single Crystals Are Elusive - Emerging Alternatives

The primary limitation of SCXRD is the need for high-quality single crystals. When these are unattainable, other advanced methods can provide structural insights.

  • Microcrystal Electron Diffraction (MicroED): This cryo-electron microscopy technique uses an electron beam instead of X-rays.[38] Because electrons interact much more strongly with matter, structures can be determined from nanocrystals that are a billionth of the size typically needed for X-ray crystallography.[6][39][40][41] This has revolutionized the ability to analyze compounds that only form very small crystals.[40]

  • Powder X-ray Diffraction (PXRD) with Crystal Structure Prediction (CSP): PXRD is performed on a polycrystalline powder, yielding a 1D diffraction pattern instead of discrete spots.[42] While this pattern is less informative than a single-crystal pattern, it can be used in conjunction with computational CSP methods.[43][44] These methods generate a landscape of plausible crystal structures, which are then ranked by comparing their theoretical powder patterns to the experimental one.[43][44][45][46]

Conclusion

The structural validation of a novel molecule like this compound is a multi-faceted process that demands a rigorous and integrated analytical approach. Single-crystal X-ray crystallography remains the unparalleled gold standard for providing a direct and unambiguous three-dimensional view of a molecule. However, its power is maximized when used in concert with orthogonal techniques such as NMR, mass spectrometry, and IR spectroscopy, which corroborate the structure's connectivity, molecular formula, and functional group composition in different physical states. By synthesizing the data from this comprehensive suite of tools, researchers can establish the structure of a new chemical entity with the highest degree of scientific confidence, paving the way for its successful application in drug development and materials innovation.

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A Comparative Guide: NMR vs. Mass Spectrometry for the Characterization of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives are foundational scaffolds in a multitude of sectors, from pharmaceuticals and agrochemicals to dyes and advanced polymers.[1] The precise characterization of these aromatic amines is not merely an academic exercise; it is a critical checkpoint for ensuring the identity, purity, safety, and efficacy of countless consumer and industrial products.[1][2] However, the nuanced structural variations inherent to aniline derivatives—such as positional isomerism and the presence of closely related impurities—present significant analytical challenges.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive characterization of these vital compounds. We will move beyond a simple listing of specifications to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Challenge of Aniline Derivatives

The core structure of aniline—an amino group attached to a benzene ring—allows for a vast number of derivatives through substitution on the aromatic ring or the nitrogen atom. This structural diversity is the source of their utility but also their analytical complexity. Key challenges include:

  • Isomerism: Positional isomers (e.g., ortho-, meta-, and para-toluidine) often exhibit nearly identical physical properties, making their differentiation difficult.

  • Impurity Profiling: Syntheses can result in a host of related substances, including starting materials, byproducts, and degradation products, which must be identified and quantified.

  • Quantification: Accurate measurement is essential for dose determination in pharmaceuticals and for regulatory compliance in environmental and safety testing.

Choosing the right analytical tool is paramount to overcoming these challenges. Both NMR and MS provide indispensable, yet fundamentally different, windows into the molecular world.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the unparalleled gold standard for the unambiguous determination of molecular structure.[1] It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule, providing a detailed map of the chemical environment of each atom.

The Causality Behind the Technique

For aniline derivatives, NMR provides a definitive structural framework.[1] The information gleaned from an NMR spectrum is not merely correlational; it is a direct consequence of the molecule's covalent structure and stereochemistry.

  • ¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration). For an aniline, this allows for precise determination of the substitution pattern on the aromatic ring.

  • ¹³C NMR: Provides complementary information on the carbon skeleton.[3][4][5] The chemical shifts of the aromatic carbons are highly sensitive to the nature and position of substituents.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish direct correlations between atoms, allowing scientists to piece together the molecular puzzle with absolute certainty, connecting specific protons to specific carbons and tracing the covalent bond network across the entire molecule.[6]

Experimental Protocol: ¹H & ¹³C NMR of a Substituted Aniline

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified aniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Tetramethylsilane (TMS) is often added as an internal reference standard.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single pulse experiment is typically used.

    • Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.[1]

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures accurate integration.[1]

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single pulse experiment is standard to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[1]

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg Aniline Derivative B Dissolve in 0.6 mL CDCl₃ A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire ¹H Spectrum (16-64 Scans) D->E F Acquire ¹³C Spectrum (≥1024 Scans) D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Structure Elucidation H->I

NMR Experimental Workflow for Aniline Derivative Analysis.

Mass Spectrometry (MS): Unrivaled Sensitivity and Molecular Weight

Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it offers exceptional sensitivity and selectivity, making it the go-to method for trace analysis, impurity profiling, and molecular weight determination.[2][8][9]

The Causality Behind the Technique

MS provides data that is highly complementary to NMR. Its core strengths for aniline derivative analysis lie in its ability to:

  • Determine Molecular Weight: High-resolution MS (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the confident assignment of a molecular formula.[10]

  • Profile Impurities: The high sensitivity of LC-MS makes it ideal for detecting and quantifying trace-level impurities that may be invisible to NMR.[2][11] This is critical in pharmaceutical quality control.

  • Provide Structural Clues via Fragmentation: In tandem MS (MS/MS), a specific parent ion is isolated and fragmented. The resulting pattern of fragment ions provides a fingerprint that can be used to deduce substructural elements of the molecule.[1]

  • Differentiate Isomers (with Chromatography): While MS alone struggles with isomers, coupling it with chromatography (LC or GC) allows for their separation based on physical properties before they enter the mass spectrometer.[12] The combination of retention time and mass spectrum provides confident identification. Advanced techniques like ion mobility MS can also help resolve isomers.[13][14]

Experimental Protocol: LC-MS Impurity Profiling of an Aniline Derivative

  • Sample Preparation: Prepare a dilute solution of the aniline derivative (e.g., 0.1-1 mg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[1] Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Triple Quadrupole or TOF instrument) is used.[2]

  • LC Separation:

    • Column: A reverse-phase C18 column is commonly used for aniline derivatives.[1]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed to separate compounds based on polarity.[1][12]

  • MS Detection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is common for anilines, which are readily protonated to form [M+H]⁺ ions.[1]

    • Acquisition: The mass spectrometer scans a relevant m/z range to detect the parent compound and any potential impurities. For structural confirmation, MS/MS can be performed on ions of interest.

  • Data Analysis: Impurities are identified by their unique retention times and mass spectra. Quantification is achieved by comparing the peak area of an impurity to that of a reference standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC Separation & MS Detection cluster_proc Data Analysis A Dissolve Sample in Mobile Phase B Filter through 0.45 µm Filter A->B C Inject into HPLC System B->C D Separate on C18 Column C->D E Ionize via ESI D->E F Detect m/z in Mass Spec E->F G Generate Chromatogram F->G H Extract Mass Spectra G->H I Identify & Quantify Impurities H->I

LC-MS Experimental Workflow for Impurity Profiling.

Head-to-Head Comparison: NMR vs. MS for Aniline Derivatives

The choice between NMR and MS is dictated by the analytical question at hand. The following table summarizes their performance across key metrics.

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Absolute molecular structure, connectivity, stereochemistry.[1]Molecular weight, molecular formula (HRMS), substructural fragments.[1]
Sensitivity Lower (milligram to microgram range).[15][16]Higher (nanogram to femtogram range).[15]
Isomer Differentiation Excellent and unambiguous for structural and positional isomers.Poor to impossible without chromatography or specialized techniques (e.g., Ion Mobility).[13][17]
Quantification Inherently quantitative (qNMR); signal intensity is directly proportional to the number of nuclei.[16]Requires calibration curves with standards for accurate quantification; susceptible to matrix effects.[18]
Sample Throughput Lower; experiments can take minutes to hours per sample.[16]Higher, especially when coupled with fast LC methods.[8]
Sample State Solution (solid-state NMR is also possible).Requires ionization; typically from a solution or vapor.
Destructive? No, the sample can be fully recovered.[16]Yes, the sample is consumed during the ionization process.
Hyphenation LC-NMR is possible but less common and technically challenging.[16]Routinely coupled with LC, GC, and other separation techniques (LC-MS, GC-MS).[8][12][17]

Synergy in Action: A Multi-technique Approach for Complete Characterization

In drug development and complex chemical synthesis, relying on a single technique is often insufficient. NMR and MS are not competitors but powerful partners.[10][16][19] A comprehensive characterization workflow leverages the strengths of both.

Consider a scenario where a new synthesis route for a pharmaceutical intermediate, a substituted aniline, produces an unknown impurity at a 0.2% level.

  • LC-MS Analysis: The impurity is first detected by a high-sensitivity LC-MS screening method. HRMS provides an accurate mass and a likely molecular formula, suggesting it's an isomer of a known byproduct. MS/MS fragmentation gives clues about its structure but cannot definitively place a substituent.

  • Preparative HPLC: The impurity is isolated from the bulk material using preparative liquid chromatography.

  • NMR Analysis: The isolated, pure impurity (now in sufficient quantity) is analyzed by 1D and 2D NMR. The NMR data provides the unambiguous structural blueprint, confirming the molecular formula from MS and definitively establishing the connectivity and substituent positions, revealing it to be a novel, unexpected isomer.

This synergistic approach provides complete molecular confidence, combining the sensitivity and screening power of MS with the definitive structural elucidation power of NMR.[10]

Synergistic_Workflow A Synthesized Aniline Derivative (with unknown impurity) B LC-MS Analysis A->B C Detect Impurity Determine Formula (HRMS) Obtain Fragments (MS/MS) B->C D Preparative HPLC Isolation C->D Hypothesis: Isomeric Impurity H Complete Characterization: Identity, Purity, Structure C->H E Pure Impurity Isolate D->E F NMR Spectroscopy (¹H, ¹³C, 2D) E->F G Unambiguous Structure Elucidation F->G G->H

Synergistic Workflow Combining MS and NMR.

Conclusion: Choosing the Right Tool for the Job

The choice between NMR and Mass Spectrometry for characterizing aniline derivatives is not a matter of which technique is "better," but which is best suited for the specific analytical need.

  • Choose NMR when the primary goal is the absolute, unambiguous determination of a new compound's structure or for definitively distinguishing between isomers without chromatographic separation.

  • Choose MS (typically LC-MS or GC-MS) for high-sensitivity screening, identifying and quantifying trace-level impurities, determining molecular weight, and for high-throughput analysis of complex mixtures.[2][8]

For the most rigorous and comprehensive characterization, particularly in regulated environments like drug development, a synergistic approach is the gold standard. By integrating the strengths of both NMR and MS, researchers can achieve a complete and self-validating understanding of their aniline derivatives, ensuring quality, safety, and efficacy from the laboratory to the final application.

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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous synthesis and structural confirmation of novel chemical entities are paramount. This guide provides an in-depth look at a robust synthetic route to 4-(2,3-Dimethylphenoxy)aniline, a valuable building block in medicinal chemistry and materials science. We will delve into the rationale behind the chosen synthetic strategy, the Ullmann condensation, and provide a comprehensive framework for its validation using a suite of spectroscopic techniques. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

The Synthetic Challenge and the Ullmann Condensation Advantage

The synthesis of diaryl ethers, such as this compound, presents a unique set of challenges. The formation of the C-O bond between two aromatic rings is often hindered by the electron-rich nature of the reacting moieties. While several methods exist, the Ullmann condensation stands out for its reliability and versatility in constructing these linkages.[1][2][3] This copper-catalyzed reaction between an aryl halide and a phenol (or an alcohol) provides a direct and efficient route to diaryl ethers.[1]

In our case, the synthesis of this compound can be strategically approached via the Ullmann condensation of 4-aminophenol and 2,3-dimethyliodobenzene. This choice is predicated on the commercial availability of the starting materials and the generally high yields achievable with this methodology.

An alternative approach, the Buchwald-Hartwig amination, is also a powerful tool for C-N and C-O bond formation. However, for the specific C-O bond in our target molecule, the Ullmann condensation often proves to be more cost-effective and procedurally simpler for scaled-up syntheses.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Aminophenol 4-Aminophenol Ullmann Condensation Ullmann Condensation 4-Aminophenol->Ullmann Condensation 2,3-Dimethyliodobenzene 2,3-Dimethyliodobenzene 2,3-Dimethyliodobenzene->Ullmann Condensation CuI (catalyst) CuI (catalyst) CuI (catalyst)->Ullmann Condensation K2CO3 (base) K2CO3 (base) K2CO3 (base)->Ullmann Condensation Pyridine (ligand/solvent) Pyridine (ligand/solvent) Pyridine (ligand/solvent)->Ullmann Condensation Heat Heat Heat->Ullmann Condensation This compound This compound Ullmann Condensation->this compound

Caption: Synthetic workflow for this compound via Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol is a self-validating system, where the successful isolation of a product with the expected physical properties provides the first layer of validation, to be confirmed by the subsequent spectroscopic analysis.

Materials:

  • 4-Aminophenol

  • 2,3-Dimethyliodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Pyridine, anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq), 2,3-dimethyliodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation of the copper catalyst and the phenol.

  • Solvent Addition: Add anhydrous pyridine and anhydrous toluene to the flask via syringe. The pyridine acts as both a solvent and a ligand to stabilize the copper catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 110-130 °C) and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. The washes remove residual pyridine and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Validation: A Multi-faceted Approach

The structural elucidation of the synthesized this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the target molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the N-H bonds of the primary amine, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.

Functional GroupExpected Absorption Range (cm⁻¹)Rationale & Comparative Data
N-H Stretch (Amine)3400-3300 (two bands)Primary aromatic amines typically show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The spectrum of aniline, a parent compound, clearly shows these two absorptions.[4][5]
C-O-C Stretch (Ether)1270-1200 (asymmetric) & 1075-1020 (symmetric)The C-O-C stretching vibrations in diaryl ethers give rise to strong absorptions in these regions. The exact position is influenced by the substitution pattern on the aromatic rings.
Aromatic C-H Stretch3100-3000These absorptions are characteristic of C-H bonds on an aromatic ring and are typically of medium to weak intensity.
Aromatic C=C Stretch1600-1450Multiple bands in this region arise from the stretching vibrations of the carbon-carbon bonds within the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons on both rings, the amine protons, and the methyl group protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Comparative Data
Aromatic Protons (Aniline Ring)6.8-7.2d, d2H, 2HThe protons on the aniline ring will appear as two doublets due to ortho- and meta-coupling. The chemical shifts are influenced by the electron-donating amine and phenoxy groups. Data from similar 4-aryloxy-N-arylanilines support this prediction.[6][7]
Aromatic Protons (Dimethylphenyl Ring)6.9-7.1m3HThe three protons on the 2,3-dimethylphenyl ring will likely appear as a complex multiplet due to their close proximity and overlapping signals.
Amine Protons (-NH₂)3.5-4.5br s2HThe chemical shift of the amine protons can vary depending on the solvent and concentration and will typically appear as a broad singlet. This signal will disappear upon D₂O exchange, confirming its identity.
Methyl Protons (-CH₃)2.1-2.3s6HThe two methyl groups are in similar chemical environments and are expected to appear as a single sharp singlet.

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Data
C-N (Aniline Ring)140-145The carbon atom directly attached to the nitrogen of the amine group is deshielded.
C-O (Aniline Ring)150-155The carbon atom of the aniline ring bonded to the ether oxygen is also significantly deshielded.
Aromatic Carbons115-135The remaining aromatic carbons will resonate in this region, with their specific chemical shifts determined by the electronic effects of the substituents. Data from other substituted anilines and diaryl ethers can be used for precise assignment.[6][8]
Methyl Carbons (-CH₃)15-20The carbon atoms of the two methyl groups are expected to appear in the upfield region of the spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

IonExpected m/zRationale
Molecular Ion [M]⁺213.12The molecular ion peak will correspond to the molecular weight of this compound (C₁₄H₁₅NO).[9]
[M-CH₃]⁺198.10Loss of a methyl group is a common fragmentation pathway.
[M-NH₂]⁺197.11Cleavage of the C-N bond can lead to the loss of the amino group.
[C₆H₅O]⁺93.03Cleavage of the ether bond can result in the formation of a phenoxy radical cation.
[C₈H₉]⁺105.07Fragmentation of the dimethylphenyl portion of the molecule.

Comparative Analysis: Ullmann Condensation vs. Buchwald-Hartwig Amination

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-based (e.g., CuI, Cu₂O)Palladium-based with phosphine ligands
Reaction Conditions Typically higher temperatures (100-200 °C)Generally milder temperatures (rt - 120 °C)
Ligands Often simple ligands like pyridine or can be ligand-freeRequires specialized and often expensive phosphine ligands
Cost-Effectiveness Generally more cost-effective due to the abundance and lower cost of copper catalystsCan be more expensive due to the cost of palladium and ligands
Substrate Scope Broad scope for phenols and aryl halidesVery broad scope for a wide range of amines and aryl halides
Functional Group Tolerance Can be sensitive to certain functional groupsGenerally exhibits high functional group tolerance

For the specific synthesis of this compound, the Ullmann condensation presents a more practical and economical choice, particularly for larger-scale preparations, despite the potentially harsher reaction conditions.

Logical Framework for Spectroscopic Validation

Validation_Logic cluster_synthesis Synthesis cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Synthesized Compound Synthesized Compound IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy 1H NMR 1H NMR Synthesized Compound->1H NMR 13C NMR 13C NMR Synthesized Compound->13C NMR Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Functional Groups ID'd Functional Groups ID'd IR Spectroscopy->Functional Groups ID'd Proton Environment Mapped Proton Environment Mapped 1H NMR->Proton Environment Mapped Carbon Skeleton Confirmed Carbon Skeleton Confirmed 13C NMR->Carbon Skeleton Confirmed Molecular Weight & Formula Confirmed Molecular Weight & Formula Confirmed Mass Spectrometry->Molecular Weight & Formula Confirmed Structure Validated Structure Validated Functional Groups ID'd->Structure Validated Proton Environment Mapped->Structure Validated Carbon Skeleton Confirmed->Structure Validated Molecular Weight & Formula Confirmed->Structure Validated

Caption: Logical flow for the comprehensive spectroscopic validation of the synthesized compound.

Conclusion

The synthesis of this compound via the Ullmann condensation is a robust and efficient method. The successful synthesis is unequivocally confirmed through a multi-pronged spectroscopic approach. By integrating IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, a complete and unambiguous structural elucidation is achieved. This guide provides the necessary theoretical foundation and practical protocols to empower researchers in their synthetic and analytical endeavors. The principles and techniques outlined here are broadly applicable to the synthesis and validation of a wide range of organic molecules, underscoring their importance in modern chemical research and development.

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The Biotransformation of Aniline and Its Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biotransformation of aniline and its derivatives, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causal relationships between chemical structure, metabolic pathways, and toxicological outcomes. The experimental protocols and data presented herein are grounded in established scientific principles to ensure reliability and reproducibility.

Introduction: The Double-Edged Sword of Aniline Metabolism

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, dyes, and agrochemicals[1]. However, their utility is often shadowed by metabolic liabilities. The biotransformation of these compounds can lead to detoxification and excretion, but it can also result in the formation of reactive metabolites with significant toxicological consequences, most notably methemoglobinemia[2][3]. Understanding the nuances of how structural modifications to the aniline core influence its metabolic fate is therefore paramount for the rational design of safer chemicals and drugs[4]. This guide will explore these structure-metabolism relationships, providing a comparative framework for predicting and assessing the biotransformation of novel aniline derivatives.

The Core Metabolic Pathways: A Tale of Two Phases

The biotransformation of aniline derivatives is a multi-step process, broadly categorized into Phase I and Phase II metabolism. These phases work in concert to convert lipophilic parent compounds into more water-soluble metabolites that can be readily excreted.

Phase I: Functionalization Reactions

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amino) on the aniline scaffold. The primary enzyme superfamily responsible for these transformations is the Cytochrome P450 (CYP) system, located predominantly in the liver endoplasmic reticulum[5]. Key Phase I reactions for aniline derivatives include:

  • N-Hydroxylation: The oxidation of the amino group to form a hydroxylamine. This is often a critical activation step leading to toxicity, as N-hydroxy metabolites can be unstable and redox-cycle to produce reactive oxygen species[2][3].

  • Ring Hydroxylation: The addition of a hydroxyl group to the aromatic ring, typically at the para or ortho position, to form aminophenols[6][7]. This is generally considered a detoxification pathway.

  • N-Dealkylation: For N-substituted aniline derivatives, the removal of alkyl groups is a common metabolic route[8][9].

  • Oxidation of Substituents: Functional groups on the aniline ring can also be metabolically altered.

The initial interaction with the CYP enzyme is a critical determinant of the subsequent metabolic pathway. The specific CYP isoforms involved, such as CYP2B1 and CYP2B2, can exhibit different substrate specificities and produce varying ratios of metabolites[10].

Phase II: Conjugation Reactions

Phase II metabolism involves the conjugation of the functionalized metabolites from Phase I with endogenous hydrophilic molecules. This further increases their water solubility and facilitates their elimination. Common conjugation reactions for aniline metabolites include:

  • Glucuronidation: The addition of glucuronic acid, a major pathway for hydroxylated metabolites.

  • Sulfation: The addition of a sulfonate group.

  • Acetylation: The addition of an acetyl group to the amino moiety, forming acetanilides[11].

The interplay between Phase I and Phase II enzymes determines the overall clearance and toxic potential of an aniline derivative.

Diagram: Generalized Metabolic Pathways of Aniline Derivatives

Aniline_Metabolism cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Aniline_Derivative Aniline Derivative N_Hydroxy N-Hydroxylamine (Reactive Metabolite) Aniline_Derivative->N_Hydroxy N-Hydroxylation (CYP450) Aminophenol Aminophenol (o-, p-hydroxylation) Aniline_Derivative->Aminophenol Ring Hydroxylation (CYP450) Other_Phase1 Other Phase I Metabolites Aniline_Derivative->Other_Phase1 N-Dealkylation, etc. (CYP450) Acetanilide Acetanilide Aniline_Derivative->Acetanilide Acetylation Excreted Excreted Metabolites N_Hydroxy->Excreted Detoxification or Covalent Binding Glucuronide_Sulfate Glucuronide/Sulfate Conjugates Aminophenol->Glucuronide_Sulfate Glucuronidation, Sulfation Other_Phase1->Excreted Glucuronide_Sulfate->Excreted Acetanilide->Excreted

Caption: Generalized metabolic pathways of aniline derivatives.

Comparative Biotransformation of Aniline Derivatives: A Data-Driven Analysis

The nature and position of substituents on the aniline ring dramatically influence the rate and pathway of metabolism. The following table summarizes key findings from various studies, highlighting these structure-activity relationships.

Aniline DerivativeKey Substituent(s)Primary Metabolic PathwaysImpact on Metabolism & ToxicityReference(s)
Aniline NoneRing hydroxylation (p- and o-aminophenol), N-hydroxylationParent compound for comparison. Metabolites like phenylhydroxylamine are linked to methemoglobinemia.[3][12]
N,N-Dimethylaniline N,N-dimethylN-dealkylation, C-oxidation, N-oxidationFormation of product adducts with cytochrome P-450.[13]
2,6-Dimethylaniline 2,6-dimethylSlower overall metabolismThe presence of a methyl group at the C2-position can sterically hinder and suppress the rate of metabolic activation at the amino group.[2]
2,4-Dimethylaniline 2,4-dimethylRapid metabolic eliminationThe methyl group at the C4-position can be a site for metabolism, leading to faster clearance.[2]
N-Benzyl-4-substituted anilines N-benzyl, 4-substituentN-debenzylation, aniline-ring hydroxylation, N-oxidationSpecies-specific differences in major metabolic routes.[9]
Chloroanilines (2-, 3-, 4-) ChloroAcetylationOrtho-substitution can sterically hinder acetylation.[11]
Nitroanilines (2-, 4-) NitroResistant to acetylationThese derivatives were not transformed into the corresponding acetanilides in zebrafish.[11]
4,4'-Methylene bis (2-chloroaniline) (MOCA) Methylene bis (2-chloro)Induction of ethoxyresorufin O-deethylase, epoxide hydrolase, and glutathione S-transferasePotent inducer of specific biotransformation enzymes.[14]
Dapsone (4,4'-sulfonyl dianiline) SulfonylInduction of aniline hydroxylationShows more specific and limited induction of metabolic enzymes compared to MOCA and MDA.[14]

Key Insights from Comparative Data:

  • Steric Hindrance: Bulky substituents near the amino group, particularly in the ortho positions, can significantly slow down metabolic reactions at the nitrogen, such as N-hydroxylation and acetylation[2][11].

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can increase the toxic potential of substituted anilines[15].

  • Alternative Metabolic Sites: The presence of other metabolically labile groups on the molecule can provide alternative pathways for biotransformation, potentially shunting metabolism away from the toxic N-hydroxylation pathway[2].

  • Species Differences: The relative importance of different metabolic pathways can vary significantly between species, which is a critical consideration in preclinical drug development[9].

Experimental Protocols: A Guide to In Vitro Biotransformation Studies

To provide a practical framework for researchers, this section details a standard protocol for an in vitro biotransformation assay using liver microsomes. This approach is a cornerstone of early-stage drug metabolism and pharmacokinetic (DMPK) studies.

Objective: To determine the metabolic stability and identify the major metabolites of an aniline derivative in a controlled in vitro system.

Rationale for Using Liver Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450s[16]. They are a cost-effective and widely used tool for assessing CYP-mediated metabolism.

Experimental Workflow

Diagram: In Vitro Biotransformation Workflow

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Prepare_Reagents Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH Regenerating System - Buffer Incubate Incubate at 37°C: - Add Microsomes, Buffer, and Test Compound - Pre-incubate - Initiate reaction with NADPH Prepare_Reagents->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot_Data Plot % Parent Compound Remaining vs. Time Analyze->Plot_Data Identify Identify Metabolites Analyze->Identify Calculate Calculate Half-life (t½) and Intrinsic Clearance Plot_Data->Calculate

Caption: A typical workflow for an in vitro biotransformation assay.

Step-by-Step Methodology

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the aniline derivative in a suitable organic solvent like DMSO or methanol.

    • Liver Microsomes: Obtain commercially available pooled liver microsomes (e.g., human, rat, mouse). On the day of the experiment, thaw the microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH Regenerating System (NRS): To ensure a sustained supply of the CYP cofactor NADPH, use a commercially available NRS or prepare one containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. The NRS is crucial for maintaining enzyme activity throughout the incubation period.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsome suspension, buffer, and the test compound (final concentration typically 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

    • Initiate the metabolic reaction by adding the NRS.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The cold solvent stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or well for analysis.

    • Analyze the samples using a suitable analytical technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS provides the sensitivity and selectivity to quantify the parent compound and identify its metabolites[2].

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot can be used to calculate the half-life (t½) of the compound. From the half-life, the intrinsic clearance can be determined.

    • Analyze the LC-MS/MS data to identify potential metabolites by looking for expected mass shifts (e.g., +16 Da for hydroxylation).

Analytical Methodologies for Metabolite Identification

The choice of analytical technique is critical for accurately identifying and quantifying aniline metabolites.

Analytical TechniquePrincipleAdvantagesDisadvantagesReference(s)
High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection (ECD) Separates compounds based on their interaction with a stationary phase. UV detection measures absorbance of light, while ECD measures the current from redox reactions.Robust and widely available. ECD can be very sensitive for electroactive compounds like aminophenols.Lower sensitivity and specificity compared to MS. May require derivatization.[6][11][17]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by mass-based detection.Excellent separation efficiency and sensitive detection.Often requires derivatization to make aniline derivatives volatile and thermally stable.[18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.The gold standard for metabolite identification and quantification. Provides structural information and allows for the detection of low-abundance metabolites.Higher cost and complexity of instrumentation.[2]
Capillary Electrophoresis (CE) Separates compounds based on their electrophoretic mobility in a capillary.High separation efficiency, minimal sample and solvent consumption.Can have lower concentration sensitivity compared to other techniques.[19]

For a comprehensive comparative study, LC-MS/MS is the recommended technique due to its superior sensitivity and ability to provide structural information, which is invaluable for identifying unknown metabolites.

Conclusion and Future Directions

The biotransformation of aniline derivatives is a complex interplay of chemical structure, enzymatic activity, and subsequent physiological effects. This guide has provided a comparative framework for understanding these processes, from the fundamental metabolic pathways to practical experimental considerations. A thorough understanding of how substituents on the aniline ring influence metabolism is crucial for mitigating the risks associated with this important class of compounds.

Future research in this area will likely focus on the development of more predictive in silico models for aniline metabolism and toxicity[20]. Additionally, advances in analytical techniques will continue to improve our ability to detect and characterize novel and low-abundance metabolites, providing a more complete picture of the biotransformation landscape. The ultimate goal is to leverage this knowledge to design safer, more effective molecules for a wide range of applications.

References

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A Comparative Guide to the Antimicrobial Activity of Substituted Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the search for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Aniline (C₆H₅NH₂) and its derivatives have long been a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of new therapeutic agents. The antimicrobial potential of this class of compounds is significantly influenced by the nature and position of substituents on the aniline ring. This guide provides an in-depth comparison of the antimicrobial activity of various substituted aniline compounds, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Influence of Substitution on Antimicrobial Efficacy: A Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of aniline derivatives is not inherent to the parent molecule but is profoundly dictated by the electronic and steric properties of the functional groups attached to the aromatic ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent antimicrobial agents.

Key Principles of SAR in Substituted Anilines:
  • Halogenation: The introduction of halogen atoms (F, Cl, Br, I) to the aniline ring is a well-established strategy to enhance antimicrobial potency. Halogenation increases the lipophilicity of the molecule, which can facilitate its passage through the lipid-rich cell membranes of microorganisms. Furthermore, halogens can form halogen bonds, which may play a role in target binding.[1] Studies have shown that di- and tri-substituted halogenated anilines often exhibit greater activity than their mono-substituted counterparts.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), has been shown to significantly enhance the antimicrobial, particularly antifungal, activity of aniline derivatives.[2] This is attributed to the increased electrophilicity of the molecule, potentially making it more reactive towards biological nucleophiles within the microbial cell. The position of the nitro group is also critical, with some studies indicating that substitution at the meta position can lead to higher antibacterial activity compared to the para position.

  • Lipophilicity and Hydrophobicity: A moderate level of lipophilicity is often correlated with increased antibacterial activity.[3] This property allows the compound to effectively partition into and disrupt the bacterial cell membrane. However, excessively high lipophilicity can lead to poor solubility and reduced bioavailability.

  • Steric Factors: The size and position of the substituents can influence how the molecule interacts with its target site. Bulky substituents may cause steric hindrance, preventing the molecule from binding effectively. Conversely, appropriately positioned groups can lead to enhanced binding and increased activity.

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted aniline derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This data, compiled from various studies, illustrates the impact of different substituents on antimicrobial potency.

Compound/SubstituentTest OrganismMIC (µg/mL)Reference
AnilineE. coli>800[1]
3,5-DibromoanilineE. coli100[1]
4-Bromo-3-chloroanilineE. coli200[1]
2-Iodo-4-trifluoromethylanilineV. parahaemolyticus50
4-Amino-3-chloro-5-nitrobenzotrifluorideV. parahaemolyticus100
2-Hydroxy-5-(3'-nitrophenylazo) benzylidine anilineS. aureus-
2-Hydroxy-5-(3'-nitrophenylazo) benzylidine 3''-nitro anilineS. aureus-
2-Hydroxy-5-(4'-nitrophenylazo) benzylidine anilineS. aureus-
2-Hydroxy-5-(4'-nitrophenylazo) benzylidine 4''-nitro anilineS. aureus-

Note: The data presented is for comparative purposes. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Mechanisms of Antimicrobial Action

Substituted aniline compounds exert their antimicrobial effects through various mechanisms, often targeting fundamental cellular processes. The primary modes of action include:

  • Disruption of Cell Membrane Integrity: Many lipophilic aniline derivatives can insert into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of essential intracellular components like ions, ATP, and nucleic acids, and ultimately, cell death.

  • Inhibition of Essential Enzymes: Aniline derivatives can act as inhibitors of crucial microbial enzymes. For instance, some sulfonamides, which are derivatives of aniline, are competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Halogenated anilines have been suggested to inhibit adenylate cyclase in E. coli, an enzyme involved in various signaling pathways.[1]

  • Interference with Nucleic Acid Synthesis: Some aniline compounds can interfere with the synthesis of DNA and RNA, thereby halting microbial replication and growth. This can occur through direct binding to DNA or by inhibiting the enzymes involved in the synthesis of nucleic acid precursors.

Experimental Protocols for Evaluating Antimicrobial Activity

To ensure the reliability and reproducibility of antimicrobial activity data, standardized and well-validated experimental protocols are essential. The following are detailed step-by-step methodologies for two of the most common assays used in the screening and evaluation of novel antimicrobial compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Inoculate each well with bacterial suspension P1->A1 Add inoculum P2 Prepare serial dilutions of test compound in 96-well plate P2->A1 to compound dilutions A2 Incubate plates at 37°C for 18-24 hours A1->A2 Incubate D1 Visually inspect for turbidity (bacterial growth) A2->D1 Post-incubation D2 Determine MIC: Lowest concentration with no visible growth D1->D2 Identify threshold

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or a suitable broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test aniline compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of desired concentrations.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Protocol 2: Kirby-Bauer Disk Diffusion (Zone of Inhibition) Assay

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent. It is based on the diffusion of the agent from a paper disk into an agar medium.

Zone_of_Inhibition_Workflow S1 Prepare a standardized bacterial lawn on a Mueller-Hinton agar plate S2 Aseptically place paper disks impregnated with test compound onto the agar surface S1->S2 Apply disks S3 Incubate the plate at 37°C for 18-24 hours S2->S3 Incubate S4 Measure the diameter of the zone of inhibition (clear area) around each disk S3->S4 Observe and measure

Caption: Workflow for the Kirby-Bauer disk diffusion (Zone of Inhibition) assay.

Step-by-Step Methodology:

  • Preparation of the Agar Plate:

    • Use Mueller-Hinton agar plates.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Evenly swab the entire surface of the agar plate to create a confluent lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure complete coverage.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Sterilize forceps (e.g., by dipping in alcohol and flaming).

    • Aseptically pick up a sterile paper disk impregnated with a known concentration of the test aniline compound.

    • Place the disk onto the surface of the inoculated agar plate and gently press down to ensure full contact.

    • If testing multiple compounds, space the disks evenly to prevent the zones of inhibition from overlapping.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, observe the plate for a clear area around the disk where bacterial growth has been inhibited. This is the zone of inhibition.

    • Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. A larger zone indicates greater susceptibility.

Conclusion

Substituted aniline compounds represent a promising and versatile class of molecules in the quest for new antimicrobial agents. The strategic modification of the aniline scaffold with various functional groups, particularly halogens and electron-withdrawing groups, can significantly enhance their antimicrobial potency. This guide provides a foundational understanding of the structure-activity relationships governing their efficacy, outlines their primary mechanisms of action, and offers detailed protocols for their evaluation. By leveraging this information, researchers can accelerate the rational design and development of novel aniline-based antimicrobials to combat the growing threat of infectious diseases.

References

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A Comparative Guide to the Pharmacokinetics of Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dimethylaniline Derivatives

N,N-Dimethylaniline and its isomers, collectively known as xylidines, are prevalent in numerous industrial applications, including the synthesis of dyes, pharmaceuticals, and polymers.[1] Due to their widespread use, human exposure is a significant consideration. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for assessing their toxicological profiles and potential as drug candidates or leads. The position of the methyl groups on the aniline ring profoundly influences the pharmacokinetic behavior of these derivatives, leading to marked differences in their metabolic pathways and potential for toxicity.[2][3] This guide will dissect these differences, providing a comparative analysis to inform future research and development.

Comparative Pharmacokinetics of Dimethylaniline Isomers in Rats

A pivotal study by Miura et al. (2021) provides a direct comparison of the pharmacokinetic profiles of several dimethylaniline isomers following oral administration in rats. The data underscores the critical role of methyl group positioning in determining the rate of elimination and metabolic fate of these compounds.[2]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for aniline and various dimethylaniline isomers after a single oral dose of 25 mg/kg in rats. This data has been meticulously extracted and compiled from the plasma concentration-time curves and reported data in the aforementioned study.

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Hepatic Intrinsic Clearance (CLh,int) (L/hr)
Aniline~1200~0.5~20003.43
2,3-Dimethylaniline~800~1.0~35000.299
2,4-Dimethylaniline~400~0.5~8002.70
2,5-Dimethylaniline~900~1.0~40000.110
2,6-Dimethylaniline~700~1.0~30000.454
3,5-Dimethylaniline~600~0.5~12001.88

Data is estimated from figures and text in Miura et al. (2021) and should be considered approximate.

From this data, a clear trend emerges: isomers with a methyl group at the C2-position (2,3-, 2,5-, and 2,6-dimethylaniline) generally exhibit slower elimination rates and lower hepatic intrinsic clearance compared to aniline and isomers without a C2-substituent (2,4- and 3,5-dimethylaniline).[2][4] This suggests that steric hindrance from the ortho-methyl group may impede metabolic enzymes from accessing the amino group, a primary site of metabolic activation.[2]

The Diverse Metabolic Fates of Dimethylaniline Derivatives

The metabolism of dimethylaniline derivatives is a complex interplay of Phase I and Phase II reactions, heavily influenced by the isomeric structure of the compound. The primary metabolic routes include N-oxidation, N-demethylation, ring hydroxylation, and subsequent conjugation reactions.[1][5][6]

N,N-Dimethylaniline

For N,N-dimethylaniline, the primary metabolic pathways are N-demethylation to N-methylaniline and aniline, N-oxidation to N,N-dimethylaniline N-oxide, and ring hydroxylation.[1]

Xylidine Isomers: A Comparative Overview

The metabolism of xylidine isomers showcases the profound impact of methyl group placement:

  • 2,4-Dimethylaniline: In rats, the major urinary metabolite is N-acetyl-4-amino-3-methylbenzoic acid, indicating that oxidation of one of the methyl groups is a significant pathway. In contrast, dogs primarily produce 6-hydroxy-2,4-dimethylaniline, highlighting species-specific differences in metabolism.[5]

  • 2,6-Dimethylaniline: This isomer is primarily metabolized to 4-hydroxy-2,6-dimethylaniline in both rats and dogs.[5] In humans, N-hydroxylation to N-(2,6-dimethylphenyl)hydroxylamine is also a key pathway, which is of toxicological significance due to its potential to form hemoglobin adducts.[6][7] The cytochrome P450 enzymes CYP2E1 and CYP2A6 have been identified as the major enzymes responsible for the metabolism of 2,6-dimethylaniline.[6]

  • Other Isomers: For isomers like 2,3-, 2,5-, and 3,5-dimethylaniline, acetylation of the amino group is a prominent metabolic pathway, with the extent of acetylation varying between isomers.[2] For instance, 2,4- and 3,5-dimethylaniline show more extensive acetylation compared to 2,3-, 2,5-, and 2,6-dimethylaniline.[2]

The following diagram illustrates a generalized and comparative overview of the primary metabolic pathways for different dimethylaniline isomers.

G cluster_0 Dimethylaniline Isomers cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism 2,3-DMA 2,3-DMA Acetylation Acetylation 2,3-DMA->Acetylation 2,4-DMA 2,4-DMA Ring Hydroxylation Ring Hydroxylation 2,4-DMA->Ring Hydroxylation Major in dogs Methyl Group Oxidation Methyl Group Oxidation 2,4-DMA->Methyl Group Oxidation Major in rats 2,5-DMA 2,5-DMA 2,5-DMA->Acetylation 2,6-DMA 2,6-DMA N-Oxidation N-Oxidation 2,6-DMA->N-Oxidation Significant in humans 2,6-DMA->Ring Hydroxylation Major (4-OH) 3,5-DMA 3,5-DMA 3,5-DMA->Acetylation Extensive N,N-DMA N,N-DMA N,N-DMA->N-Oxidation Major N-Demethylation N-Demethylation N,N-DMA->N-Demethylation Major N,N-DMA->Ring Hydroxylation Minor Glucuronidation Glucuronidation N-Oxidation->Glucuronidation N-Demethylation->Acetylation Ring Hydroxylation->Glucuronidation Sulfation Sulfation Ring Hydroxylation->Sulfation

Caption: Comparative metabolic pathways of dimethylaniline isomers.

Experimental Protocols

To ensure the reproducibility and validity of pharmacokinetic studies on dimethylaniline derivatives, detailed and standardized protocols are essential. The following sections provide step-by-step methodologies for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for a single-dose oral pharmacokinetic study in rats, a common model for assessing the ADME properties of xenobiotics.

Workflow for In Vivo Pharmacokinetic Study

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection cluster_3 Sample Analysis & Data Processing A Animal Acclimatization & Fasting C Oral Gavage Administration A->C B Dosing Solution Preparation B->C D Serial Blood Sampling (e.g., tail vein) C->D E Plasma Separation D->E F LC-MS/MS Analysis of Plasma Samples E->F G Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) F->G

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Preparation:

    • Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

    • Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing Solution Preparation:

    • Prepare a homogenous suspension or solution of the dimethylaniline derivative in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose).

    • The concentration should be calculated to deliver the desired dose (e.g., 25 mg/kg) in a volume of 5-10 mL/kg.

  • Oral Administration:

    • Weigh each rat to determine the precise volume of the dosing solution to be administered.

    • Administer the solution via oral gavage using a stainless-steel feeding needle of appropriate size.

  • Blood Collection:

    • Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of the parent dimethylaniline derivative and its major metabolites in plasma.[2]

    • The method should include a protein precipitation step (e.g., with acetonitrile) followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) from the plasma concentration-time data.

In Vitro Hepatocyte Metabolism Assay

This assay provides insights into the metabolic stability and metabolite profile of a compound in a system that contains a full complement of hepatic enzymes.

Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Thaw cryopreserved rat or human hepatocytes in a 37°C water bath.

    • Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E supplemented with serum and antibiotics).

    • Determine cell viability and concentration using the trypan blue exclusion method.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • Pre-incubate the hepatocyte suspension in a shaking water bath or on an orbital shaker in a CO2 incubator at 37°C for 10-15 minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the dimethylaniline derivative (typically at a final concentration of 1-10 µM) to the hepatocyte suspension.

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins and cell debris.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Metabolite Identification and Quantification:

    • Analyze the samples using a high-resolution LC-MS/MS system to identify and quantify the parent compound and its metabolites.

    • Compare the chromatograms of the test samples with those of control incubations (without the test compound) to identify drug-related peaks.

  • Data Analysis:

    • Determine the rate of disappearance of the parent compound to calculate the in vitro half-life and intrinsic clearance.

    • Characterize the structures of the formed metabolites based on their mass spectral data.

Toxicological Implications and Future Directions

The differences in the pharmacokinetic profiles of dimethylaniline derivatives have direct implications for their toxicity. For instance, isomers that are rapidly metabolized to reactive intermediates, such as N-hydroxy metabolites, may exhibit greater hematotoxicity.[2] The slower clearance of C2-substituted isomers could lead to prolonged exposure and potentially different toxicity profiles.

Future research should focus on elucidating the complete metabolic pathways for a wider range of dimethylaniline derivatives and identifying the specific enzymes involved. Furthermore, quantitative structure-pharmacokinetic relationship (QSPR) modeling could be a valuable tool for predicting the ADME properties and toxicity of novel derivatives.

Conclusion

This guide has provided a comparative analysis of the pharmacokinetics of dimethylaniline derivatives, highlighting the critical influence of isomeric structure on their absorption, metabolism, and elimination. The provided experimental protocols offer a framework for researchers to conduct robust and reproducible studies in this area. A thorough understanding of the pharmacokinetic nuances of these compounds is essential for accurate risk assessment and the development of safer chemicals and pharmaceuticals.

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Evaluating the Haematotoxicity of Aniline and Its Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's In-Depth Technical Guide

For decades, aniline and its derivatives have been indispensable building blocks in the chemical and pharmaceutical industries. However, their utility is often shadowed by significant haematotoxicity, a critical concern for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the haematotoxic profiles of aniline and its key derivatives, supported by experimental data and detailed protocols. Our focus is to equip you with the knowledge to make informed decisions in your research and development endeavors, ensuring both scientific advancement and safety.

The Underpinnings of Aniline-Induced Haematotoxicity: A Mechanistic Overview

The primary haematotoxic effects of aniline and its derivatives are methemoglobinemia and hemolytic anemia.[1] These toxicities are not typically caused by the parent aniline compound itself but rather by its reactive metabolites.[2][3]

Metabolic Activation: Upon entering the body, aniline is metabolized, primarily in the liver, by cytochrome P450 enzymes (specifically CYP2E1) through N-hydroxylation to form phenylhydroxylamine.[2][4] This metabolite is a potent oxidizing agent and is considered the primary mediator of aniline's haematotoxicity.[2]

The Redox Cycling Cascade: Phenylhydroxylamine enters red blood cells (RBCs) and initiates a futile redox cycle. It oxidizes ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.[3][5] In this process, phenylhydroxylamine is converted to nitrosobenzene. Nitrosobenzene is then reduced back to phenylhydroxylamine by NADPH-dependent enzymes, perpetuating the cycle of methemoglobin formation and consuming cellular reducing equivalents like NADPH.

Oxidative Stress and Hemolysis: This redox cycling generates reactive oxygen species (ROS), leading to significant oxidative stress within the erythrocyte.[6][7] This oxidative onslaught damages cellular components, including hemoglobin and the red blood cell membrane. Oxidized hemoglobin can denature and precipitate within RBCs, forming characteristic inclusions known as Heinz bodies.[8][9] The presence of Heinz bodies, coupled with direct oxidative damage to the cell membrane, increases RBC rigidity and fragility, leading to their premature destruction (hemolysis) and subsequent removal from circulation by the spleen.[1][10]

The Role of G6PD: Individuals with a deficiency in glucose-6-phosphate dehydrogenase (G6PD) are particularly susceptible to the hemolytic effects of aniline and its derivatives.[11][12][13][14] G6PD is a critical enzyme in the pentose phosphate pathway, the primary source of NADPH in red blood cells.[10] A lack of NADPH impairs the cell's ability to regenerate reduced glutathione, a key antioxidant, and to reduce methemoglobin back to functional hemoglobin, exacerbating oxidative damage and hemolysis.[10][11]

Aniline_Haematotoxicity_Pathway cluster_liver Liver (Metabolism) cluster_rbc Erythrocyte Aniline Aniline Metabolites Reactive Metabolites (e.g., Phenylhydroxylamine) Aniline->Metabolites CYP450 (N-hydroxylation) RBC Red Blood Cell Metabolites->RBC ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Hb Hemoglobin (Fe²⁺) RBC->Hb MetHb Methemoglobin (Fe³⁺) Hb->MetHb Oxidation MetHb->Hb Reduction (NADPH-dependent) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Heinz_Bodies Heinz Body Formation Oxidative_Stress->Heinz_Bodies Hemolysis Hemolysis Oxidative_Stress->Hemolysis Heinz_Bodies->Hemolysis

Caption: Proposed mechanism of aniline-induced haematotoxicity.

Structure-Activity Relationships: A Comparative Analysis of Aniline Derivatives

The haematotoxicity of aniline derivatives is significantly influenced by their chemical structure, which affects their metabolic activation and interaction with red blood cells.

A study on dimethylaniline derivatives in rats revealed that the position of the methyl group influences the rate of metabolic elimination.[15][16] For instance, 2,4-dimethylaniline and 3,5-dimethylaniline showed more rapid elimination compared to derivatives with a methyl group at the C2-position, such as 2,3-, 2,5-, and 2,6-dimethylaniline.[15][16] This suggests that steric hindrance at the C2-position may suppress the metabolic activation at the amino group, potentially reducing haematotoxicity.[15]

Furthermore, a systematic study using a glutathione (GSH) trapping assay demonstrated that converting anilines to nitrogen-containing heteroarylamines generally leads to a lower abundance of reactive GSH conjugates, with the order of reactivity being phenyl > pyrimidine ≈ pyridine > pyridazine.[4] This provides a valuable strategy for medicinal chemists to mitigate the risks associated with aryl amine metabolism.[4]

DerivativeKey Structural FeatureRelative Haematotoxicity (In Vivo)Rationale
Aniline UnsubstitutedHighReadily undergoes N-hydroxylation to form the potent toxicant phenylhydroxylamine.[2]
2,6-Dimethylaniline Methyl groups ortho to the amineLowerSteric hindrance from the methyl groups may reduce the rate of N-hydroxylation.[15]
4-Aminophenol Hydroxyl group para to the amineModerateCan directly induce methemoglobin formation, but is generally less potent than phenylhydroxylamine and is rapidly cleared in vivo.
Dapsone Sulfone bridge linking two aminophenyl groupsHighMetabolized to the potent haematotoxin dapsone hydroxylamine, which induces methemoglobinemia and hemolysis.[3][17][18]

Experimental Evaluation of Haematotoxicity: Key Assays and Protocols

A robust assessment of aniline-induced haematotoxicity requires a combination of in vitro and in vivo studies. Here, we detail the methodologies for key assays.

In Vitro Hemolysis Assay

This assay is a primary screening tool to evaluate the direct hemolytic potential of a compound on red blood cells.[19][20][21]

Principle: Red blood cells are incubated with varying concentrations of the test compound. The degree of hemolysis is determined by measuring the amount of hemoglobin released into the supernatant via spectrophotometry.[20]

Detailed Protocol:

  • Blood Collection and Preparation:

    • Collect fresh whole blood from the target species (e.g., human, rat) in tubes containing an anticoagulant like EDTA or sodium citrate.[20]

    • Centrifuge the blood to pellet the red blood cells.

    • Wash the RBCs multiple times with an isotonic phosphate-buffered saline (PBS) solution to remove plasma and buffy coat.

    • Resuspend the washed RBCs in PBS to a final concentration (e.g., 2% hematocrit).

  • Incubation:

    • Prepare a series of dilutions of the test compound and a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (vehicle).[21]

    • In a microplate or microcentrifuge tubes, mix the RBC suspension with the test compound dilutions, positive control, and negative control.

    • Incubate the mixtures at 37°C for a specified time (e.g., 1-4 hours).[22]

  • Quantification of Hemolysis:

    • After incubation, centrifuge the samples to pellet intact RBCs and cell debris.

    • Carefully transfer the supernatant to a new microplate.

    • Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm).[21]

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration of the test compound using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

    • Determine the HC50 value (the concentration that causes 50% hemolysis).

Hemolysis_Assay_Workflow start Start: Collect Whole Blood prep Prepare Red Blood Cell Suspension start->prep incubate Incubate RBCs with Test Compound prep->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge measure Measure Absorbance of Supernatant centrifuge->measure analyze Calculate % Hemolysis and HC50 measure->analyze end End: Report Results analyze->end

Caption: Workflow for the in vitro hemolysis assay.

In Vitro Methemoglobin Formation Assay

This assay assesses the ability of a compound or its metabolites to induce the oxidation of hemoglobin to methemoglobin.

Principle: Red blood cells are incubated with the test compound, and the percentage of methemoglobin is measured spectrophotometrically at various time points.

Detailed Protocol:

  • Blood and Compound Preparation:

    • Prepare a washed red blood cell suspension as described for the hemolysis assay.

    • Prepare dilutions of the test compound (e.g., aniline, phenylhydroxylamine) in a suitable buffer.

  • Incubation and Sampling:

    • Initiate the reaction by adding the test compound to the RBC suspension at 37°C.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Methemoglobin Measurement:

    • Lyse the RBCs in the aliquots using a hypotonic solution.

    • Measure the absorbance of the lysate at multiple wavelengths to differentiate between oxyhemoglobin and methemoglobin (e.g., using a co-oximeter or a spectrophotometer with specific wavelength pairs).[23]

    • Alternatively, the cyanmethemoglobin method can be used as a stable endpoint measurement.[24]

  • Data Analysis:

    • Calculate the percentage of methemoglobin at each time point.

    • Plot the percentage of methemoglobin versus time to determine the rate of formation and the maximum level achieved.

Heinz Body Staining and Quantification

This method is used to visualize and quantify the presence of denatured hemoglobin precipitates within red blood cells.[8]

Principle: Heinz bodies are not visible with standard Romanowsky stains. A supravital stain, such as crystal violet or brilliant cresyl blue, is used to stain living cells and cause the denatured hemoglobin to precipitate and become visible as intracellular inclusions.[8]

Detailed Protocol:

  • Sample Preparation:

    • Mix a small volume of fresh whole blood (with anticoagulant) with an equal volume of the supravital stain solution (e.g., 1% crystal violet in saline).[8]

    • Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes).[8]

  • Smear Preparation and Examination:

    • Prepare a thin blood smear from the incubated mixture on a glass slide and allow it to air dry.

    • Examine the smear under a microscope using an oil immersion objective (100x).[8]

  • Quantification:

    • Count the number of red blood cells containing one or more distinct, round, or irregular, dark-staining Heinz bodies.

    • Express the result as the percentage of RBCs containing Heinz bodies by counting at least 1000 red blood cells.[8]

    • More advanced methods like flow cytometry can also be used for high-throughput quantification of Heinz bodies.[25]

Concluding Remarks and Future Perspectives

The haematotoxicity of aniline and its derivatives remains a significant hurdle in their application, particularly in drug development. A thorough understanding of the underlying mechanisms and the structure-activity relationships is crucial for designing safer chemical entities. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds.

Future research should focus on the development of more predictive in vitro models that can better recapitulate the complex metabolic activation and detoxification pathways that occur in vivo. Additionally, exploring bioisosteric replacements for the aniline moiety holds promise for designing novel compounds with improved safety profiles.[26][27] By integrating mechanistic insights with rigorous experimental evaluation, the scientific community can continue to harness the utility of aniline-based compounds while minimizing their haematotoxic risks.

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A Senior Application Scientist's Guide to In Silico Molecular Docking: A Comparative Study of Phenoxy-Aniline Compounds as MEK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is both an art and a science. In silico molecular docking has become an indispensable tool in this process, offering a rapid and cost-effective means to predict the binding affinity and orientation of small molecules to their protein targets.[1][2] This guide provides an in-depth, technical comparison of molecular docking methodologies, using phenoxy-aniline derivatives as a case study for their potential as inhibitors of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key player in cancer signaling pathways.[3][4]

This document is not a rigid template but a dynamic guide born from field-proven insights. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. By grounding our claims in authoritative sources, we aim to provide a trustworthy and expert-driven resource for your drug discovery endeavors.

The Rationale: Why Phenoxy-Anilines and MEK1?

Phenoxy-aniline derivatives represent a versatile chemical scaffold that has shown significant promise in medicinal chemistry, particularly as kinase inhibitors.[3] Their structure-activity relationship (SAR) is highly dependent on the substitution patterns on both the phenoxy and aniline rings, which allows for fine-tuning of their biological activity.[3]

Our target, MEK1, is a crucial kinase in the Ras/Raf/MEK/ERK signaling pathway. Constitutive activation of this pathway is a hallmark of approximately 30% of all human cancers, making MEK1 a prime target for therapeutic intervention.[5] The availability of high-resolution crystal structures of MEK1 in the Protein Data Bank (PDB) provides an excellent foundation for structure-based drug design using molecular docking.

A Comparative Overview of Molecular Docking Software

The choice of docking software is a critical decision that can significantly impact the outcome of a virtual screening campaign. Each program employs different search algorithms and scoring functions, leading to variations in predictive accuracy and computational speed. Below is a comparison of some of the most widely used docking software in both academic and industrial settings.

FeatureAutoDock VinaGOLDGlide (Schrödinger)
Licensing Open-SourceCommercialCommercial
Search Algorithm Broyden–Fletcher–Goldfarb–Shanno (BFGS)Genetic AlgorithmExhaustive Search/Hierarchical Refinement
Scoring Function Hybrid (Empirical & Knowledge-Based)GoldScore, ChemScore, ASP, PLPGlideScore, Emodel, XP (Extra Precision)
Flexibility Flexible Ligand, Partial Receptor FlexibilityFlexible Ligand, Sidechain FlexibilityFlexible Ligand, Receptor Grid-based
Ease of Use Moderate (Command-line), Simplified with GUIsModerate to HighHigh (Integrated Suite)
Typical Use Case Academic research, virtual screeningLead optimization, detailed interaction studiesLarge-scale virtual screening, lead discovery

For the purpose of this guide, we will focus on AutoDock Vina , a widely used and well-validated open-source docking program known for its balance of speed and accuracy.[6] We will utilize PyRx , a virtual screening tool that provides a user-friendly graphical interface for AutoDock Vina.

The In Silico Experimental Workflow: A Step-by-Step Protocol

This section details a comprehensive, step-by-step protocol for performing a molecular docking study of phenoxy-aniline derivatives against the MEK1 kinase. This workflow is designed to be reproducible and is grounded in established best practices.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Preparation (MEK1 - PDB: 4ARK) Grid 3. Grid Box Generation PDB->Grid Prepared Protein Ligand 2. Ligand Preparation (Phenoxy-Aniline Derivatives) Docking 4. Molecular Docking (AutoDock Vina via PyRx) Ligand->Docking Prepared Ligands Grid->Docking Defined Search Space Analysis 5. Results Analysis (Binding Energy & Pose) Docking->Analysis Docked Poses & Scores Visualization 6. Interaction Visualization (PyMOL/Discovery Studio) Analysis->Visualization Best Pose Selection

Caption: A typical workflow for in silico molecular docking studies.

Part 1: Target Protein Preparation (MEK1)

Objective: To prepare the MEK1 protein structure for docking by removing non-essential molecules and adding necessary components for an accurate simulation.

Rationale: Raw PDB files often contain water molecules, co-factors, and ions that may not be relevant to the ligand-binding event and can interfere with the docking process. Adding polar hydrogens and assigning charges are crucial for the accurate calculation of electrostatic interactions, which are a key component of the docking score.[7][8][9]

Protocol:

  • Obtain the Protein Structure: Download the crystal structure of the human MEK1 kinase domain from the RCSB Protein Data Bank. For this study, we will use PDB ID: 4ARK , which is in complex with an inhibitor.[10]

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool such as UCSF Chimera or Discovery Studio.

    • Remove all water molecules (HOH).

    • Delete any co-crystallized ligands and ions that are not part of the protein structure.

  • Prepare the Protein for Docking:

    • Using AutoDockTools (integrated within PyRx or as a standalone package), perform the following steps:

      • Add Polar Hydrogens: This is essential for defining the correct hydrogen bonding patterns.[11][12]

      • Assign Kollman Charges: These are partial atomic charges that are important for calculating electrostatic interactions.

      • Merge Non-Polar Hydrogens: This simplifies the calculation without significantly affecting the results for most docking studies.

    • Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina.

Part 2: Ligand Preparation (Phenoxy-Aniline Derivatives)

Objective: To generate 3D conformers of the phenoxy-aniline ligands and optimize their geometry for docking.

Rationale: Ligands obtained from 2D drawing software or databases are often not in their lowest energy conformation. Energy minimization is a crucial step to obtain a more realistic 3D structure, which can lead to more accurate docking results.[13][14][15]

Protocol:

  • Obtain Ligand Structures:

    • Draw the 2D structures of the phenoxy-aniline derivatives using software like ChemDraw or Marvin Sketch.

    • Alternatively, download the structures from a chemical database such as PubChem. For this guide, we will consider three hypothetical derivatives with varying substitutions on the phenoxy ring.

  • Generate 3D Coordinates and Energy Minimization:

    • Use a molecular editor like Avogadro to convert the 2D structures to 3D.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, stable conformation before docking.[16][17]

  • Prepare Ligands for Docking:

    • Import the energy-minimized ligand files (e.g., in .mol2 or .sdf format) into PyRx.

    • PyRx will automatically convert these files into the .pdbqt format, assigning Gasteiger charges and defining rotatable bonds.

Part 3: Molecular Docking with PyRx (AutoDock Vina)

Objective: To dock the prepared phenoxy-aniline ligands into the active site of MEK1 and calculate their binding affinities.

Protocol:

  • Load Prepared Molecules into PyRx:

    • In the PyRx interface, load the prepared MEK1 protein (.pdbqt) and the phenoxy-aniline ligand files (.pdbqt).

  • Define the Binding Site (Grid Box Generation):

    • Select the MEK1 protein and the co-crystallized inhibitor from the original PDB structure (if available) to identify the active site.

    • Center the grid box on the active site. The size of the grid box should be large enough to accommodate the ligands and allow for some rotational and translational movement. A typical size is 25 x 25 x 25 Å.

  • Run AutoDock Vina:

    • Select the ligands and the protein, and start the AutoDock Vina docking wizard in PyRx.

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value will increase the computational time but may lead to a more accurate prediction. An exhaustiveness of 8 is a good starting point.

  • Analyze the Docking Results:

    • Upon completion, PyRx will display the binding affinity (in kcal/mol) for the top-ranked pose of each ligand. A more negative binding energy indicates a stronger predicted binding affinity.[18]

Interpreting the Results: A Comparative Analysis

The output of a molecular docking simulation provides a wealth of information that requires careful interpretation. The primary metrics are the binding energy and the predicted binding pose.

G cluster_input Input Data cluster_docking Docking Simulation cluster_output Output Analysis Ligand Phenoxy-Aniline Derivatives Docking AutoDock Vina Ligand->Docking Protein MEK1 Kinase (PDB: 4ARK) Protein->Docking BindingEnergy Binding Energy (kcal/mol) (Quantitative Metric) Docking->BindingEnergy BindingPose Binding Pose (Qualitative Assessment) Docking->BindingPose Interactions Key Interactions (H-bonds, Hydrophobic) BindingPose->Interactions

Caption: Logical flow for the analysis of molecular docking results.

Quantitative Data Summary

The following table presents hypothetical docking results for three phenoxy-aniline derivatives against MEK1. This data is illustrative and serves to demonstrate how results can be compared.

Compound IDR-Group (Phenoxy Ring)Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
PA-H -H-8.2Lys97, Leu118, Ser212
PA-F -F-8.9Lys97, Leu118, Val127, Ser212
PA-CN -CN-9.5Lys97, Leu118, Asp208, Ser212, Phe209

Interpretation:

  • Binding Energy: A lower (more negative) binding energy suggests a more favorable binding interaction. In this hypothetical case, the cyano-substituted derivative (PA-CN ) exhibits the strongest predicted binding affinity.[18]

  • Structure-Activity Relationship (SAR): The trend in binding energies suggests that electron-withdrawing groups on the phenoxy ring may enhance binding to MEK1. The additional interactions observed for PA-CN , such as the hydrogen bond with Asp208 and the pi-pi stacking with Phe209, could explain its higher predicted affinity.[3]

Qualitative Analysis: Visualizing Protein-Ligand Interactions

Visual inspection of the docked poses is crucial for understanding the nature of the predicted binding. Software such as PyMOL or Discovery Studio can be used to visualize and analyze these interactions.

Key Interactions to Look For:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding affinity.

  • Pi-Pi Stacking: Aromatic rings of the ligand can interact with aromatic residues of the protein (e.g., Phe, Tyr, Trp).

  • Salt Bridges: Electrostatic interactions between charged groups on the ligand and protein.

For the MEK1 kinase, key interactions often involve the hinge region (which forms hydrogen bonds with ATP-competitive inhibitors) and the allosteric pocket.[19] The phenoxy-aniline scaffold has the potential to form hydrogen bonds via the aniline NH group and engage in hydrophobic and pi-stacking interactions with residues in the binding pocket.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the in silico molecular docking workflow, using phenoxy-aniline compounds as a relevant case study for MEK1 kinase inhibition. By following a systematic and well-rationalized protocol, researchers can leverage molecular docking to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.

It is important to remember that molecular docking is a predictive tool, and its results should be interpreted with an understanding of its inherent limitations.[1] The accuracy of the predictions is dependent on the quality of the protein structure, the force field used, and the search algorithm employed. Therefore, experimental validation through techniques such as in vitro kinase assays is essential to confirm the in silico findings.

Future work could involve the use of more advanced computational methods, such as molecular dynamics simulations, to further refine the docked poses and more accurately predict binding free energies. Additionally, the insights gained from the structure-activity relationships identified through docking can guide the design of novel phenoxy-aniline derivatives with improved potency and selectivity.

References

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  • Why is it necessary to add hydrogen and delete water before protein-ligand docking?.
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  • Why is it necessary to add hydrogen and delete water before protein-ligand docking?.
  • Energy Minimization and Docking; why is it necessary?.
  • 3SLS: Crystal Structure of human MEK-1 kinase in complex with UCB1353770 and AMPPNP. RCSB PDB. [Link]
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  • In silico kinase inhibition profiling of BRAF and AKT Signaling in Melanoma Cells with Nuciferine. The Journal of Phytopharmacology. [Link]
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  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. [Link]
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A Researcher's Guide to the Characterization of 4-(2,3-Dimethylphenoxy)aniline and Cross-Referencing with PubChem

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the thorough characterization of novel or sparsely documented compounds is a foundational pillar of scientific advancement. This guide addresses 4-(2,3-Dimethylphenoxy)aniline (CAS 155106-50-6), a compound with potential as a synthetic intermediate, yet one for which public repositories of experimental data are notably scarce.[1][2] The PubChem entry for this compound (CID 7139200), for instance, primarily contains computed properties rather than experimentally derived data.[1]

This document serves as a practical, in-depth guide for researchers on how to systematically generate crucial experimental data for a compound like this compound. It further details the vital process of contributing this data to a global open-access repository like PubChem, thereby enhancing its value to the scientific community.[3][4] To provide a tangible comparison, we will contrast the predicted data for our target compound with established experimental data for a structurally related, well-characterized analog, 4-(4-Methoxyphenoxy)aniline (CID 101402).[5]

Comparative Overview: Predicted vs. Experimental Data

The primary challenge with lesser-known compounds is the reliance on theoretical predictions. While computational models provide valuable estimations, they are not a substitute for empirical data. The following table illustrates the disparity between predicted data for this compound and the rich experimental data available for its well-documented analog.

PropertyThis compound (Predicted)4-(4-Methoxyphenoxy)aniline (Experimental Analog)
Molecular Weight 213.27 g/mol [1]215.25 g/mol [5]
LogP (Octanol/Water) 3.5[1]Not available
Melting Point Not available104-106 °C
Boiling Point Not available350.6 °C at 760 mmHg
¹H NMR Data Not availableAvailable
¹³C NMR Data Not availableAvailable
Infrared (IR) Spectrum Not availableAvailable
Mass Spectrometry (MS) Not availableAvailable

This comparison underscores the critical need for experimental work to validate and supplement computational predictions, providing a more accurate and reliable profile of the compound's characteristics.

Experimental Protocols for Comprehensive Characterization

To bridge the data gap for this compound, a suite of spectroscopic and analytical techniques must be employed. The following are detailed, step-by-step methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete characterization.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound and not have signals that overlap with key analyte signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal shape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A larger sample quantity or a longer acquisition time (several hours) may be necessary.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons and carbon atoms in the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent like methanol or acetonitrile. The solvent should be compatible with the ESI source.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and maximum ion signal.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The exact mass measurement from a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used to determine the elemental composition.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion. For this compound, the expected [M+H]⁺ ion would be at m/z 214.12.

    • Analyze any fragmentation patterns to gain further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Press the sample firmly against the crystal to ensure good contact.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups in the molecule. Key expected peaks include:

      • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

      • C-H stretching of the aromatic rings and methyl groups (around 2850-3100 cm⁻¹).

      • C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).

      • C-N and C-O stretching (in the fingerprint region, 1000-1300 cm⁻¹).

Workflow for Data Acquisition and PubChem Cross-Referencing

The process of characterizing a compound and contributing the data to a public database is a systematic workflow. This ensures data integrity and maximizes its utility for the scientific community.

G cluster_0 Phase 1: Data Generation cluster_1 Phase 2: Data Analysis & Collation cluster_2 Phase 3: PubChem Submission Compound This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (High Resolution) Compound->MS IR IR Spectroscopy Compound->IR HPLC HPLC Analysis (Purity Assessment) Compound->HPLC Analysis Spectral Interpretation & Structural Confirmation NMR->Analysis MS->Analysis IR->Analysis HPLC->Analysis Data_Package Compile Data Package: - Spectra Files (e.g., JCAMP-DX) - Assigned Peaks - Experimental Protocols Analysis->Data_Package Submission Upload Data Package to PubChem Data_Package->Submission PubChem_Account Create PubChem Submissions Account PubChem_Account->Submission Review PubChem Curation & Public Release Submission->Review PubChem_CID Publicly Accessible Experimental Data Review->PubChem_CID Data Associated with CID 7139200

Caption: Workflow for experimental characterization and PubChem data submission.

The Importance of Public Data Deposition

Submitting experimentally derived data to repositories like PubChem offers numerous advantages.[3][6] It provides the global scientific community with access to reliable data, preventing the duplication of efforts.[4] Furthermore, it links experimental results to a specific chemical structure, enriching the collective knowledge base and facilitating new research avenues.[3] The process of submission is straightforward, requiring a user account and the organized compilation of data and metadata.[7]

By systematically characterizing compounds like this compound and sharing the findings openly, researchers contribute to a more robust and validated chemical information ecosystem, accelerating the pace of discovery in chemistry and the life sciences.

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A Senior Application Scientist's Guide to Catalyst Efficacy in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Catalytic Systems for Researchers, Scientists, and Drug Development Professionals

Aniline is a cornerstone chemical intermediate, indispensable in the manufacturing of pharmaceuticals, dyes, polymers, and rubber auxiliaries. The predominant route to its synthesis is the catalytic hydrogenation of nitrobenzene, a process whose efficiency, selectivity, and economic viability are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of the primary catalytic systems employed in aniline synthesis, offering objective performance data and field-proven insights to inform catalyst selection and process optimization.

The Central Role of Catalysis in Aniline Synthesis

The conversion of nitrobenzene to aniline is a multistep reduction reaction. The ideal catalyst must facilitate high conversion rates and, crucially, exhibit high selectivity towards the desired aniline product, minimizing the formation of byproducts such as nitrosobenzene, phenylhydroxylamine, and over-hydrogenated species like cyclohexylamine.[1][2] The efficacy of a catalyst is governed by a combination of factors including the active metal, the nature of the support material, particle size, and the reaction conditions (temperature, pressure, and solvent).

The general reaction pathway involves the sequential reduction of the nitro group. However, the precise mechanism can vary between different catalytic systems.[1][3] Understanding these mechanistic nuances is key to rational catalyst design and troubleshooting.

Aniline_Synthesis_Pathway Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene Nitrobenzene->Nitrosobenzene + H₂ Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine + H₂ Aniline Aniline Phenylhydroxylamine->Aniline + H₂

Caption: Generalized reaction pathway for nitrobenzene hydrogenation.

Comparative Analysis of Catalytic Systems

The catalysts for nitrobenzene hydrogenation can be broadly categorized into three main classes: noble metal catalysts, non-noble transition metal catalysts, and emerging metal-free systems.

Palladium (Pd) and Platinum (Pt) are the most extensively used catalysts for this transformation, prized for their high activity and selectivity under relatively mild conditions.[4][5]

  • Palladium (Pd): Palladium-based catalysts, particularly when supported on carbon (Pd/C) or alumina (Pd/γ-Al₂O₃), are considered the workhorses for aniline synthesis.[1][4] They demonstrate excellent activity and high selectivity, often achieving near-quantitative conversion and aniline selectivity.[6] Studies have shown that factors like Pd loading can significantly impact performance, especially at elevated temperatures. For instance, a 0.3 wt % Pd/Al₂O₃ catalyst showed greater aniline selectivity (97% at 60°C) compared to a 5 wt % Pd/Al₂O₃ catalyst (88% at 60°C), as the lower loading minimized the formation of over-hydrogenated byproducts.[4][7] Bimetallic Pd-Ni catalysts have also shown exceptionally high activity, with a turnover frequency (TOF) up to 7.2 times higher than commercial Pd/C.[8]

  • Platinum (Pt): Platinum catalysts also exhibit high activity for nitrobenzene hydrogenation.[9] They are particularly noted for their robustness and can be highly effective, though sometimes they may lead to more ring hydrogenation byproducts compared to palladium under certain conditions.

Driven by the high cost of noble metals, significant research has focused on developing catalysts from more abundant and less expensive transition metals like Nickel (Ni), Iron (Fe), and Copper (Cu).

  • Nickel (Ni): Nickel catalysts, especially Raney Nickel, are a traditional choice for industrial-scale hydrogenations. While effective, they often require more forcing conditions (higher temperatures and pressures) than their noble metal counterparts.[10] Recent advancements in nanoscience have led to highly dispersed Ni catalysts on various supports that show improved activity and selectivity.[10]

  • Iron (Fe): Iron-based catalysts are an attractive, low-cost, and environmentally benign option. Iron oxides (e.g., Fe₃O₄) have demonstrated high activity and 100% selectivity in the hydrogenation of nitroarenes.[11] The catalytic performance is strongly linked to the presence of oxygen vacancies on the catalyst surface.[11] Under certain conditions with specific iron oxide catalysts, the reaction can be tuned to selectively produce azobenzene instead of aniline.[12]

A recent and promising area of research is the development of metal-free catalysts, which offer a sustainable alternative by avoiding the use of scarce or toxic metals.

  • Nitrogen-Doped Carbon: Carbon materials doped with heteroatoms like nitrogen (N) have emerged as effective metal-free hydrogenation catalysts.[13] These materials can activate hydrogen donors like formic acid to achieve excellent conversion of nitrobenzene to aniline. The catalytic activity is attributed to the synergistic effects between different types of nitrogen sites (e.g., graphitic and pyridinic) within the carbon lattice.[13]

  • Mesoporous Carbon Nitride (MCN): MCN has been investigated as a thermal catalyst for aniline removal, demonstrating that the material's mesoporosity and adsorption sites are crucial for its activity.[14][15] This suggests potential for its application in aniline synthesis as well.

Quantitative Performance Data

The following table summarizes experimental data for various catalysts to provide a direct comparison of their efficacy.

Catalyst SystemSupportTemp. (°C)PressureSolventConversion (%)Selectivity (%)TOF (h⁻¹)Reference(s)
Noble Metals
0.3 wt% Pdγ-Al₂O₃60-Gas Phase>99.997-[4][7]
5 wt% Pdγ-Al₂O₃60-Gas Phase>99.988-[4][7]
0.3 wt% Pdγ-Al₂O₃180-Gas Phase>99.968-[4][7]
5 wt% Pdγ-Al₂O₃180-Gas Phase>99.935-[4][7]
Pd-Niγ-Al₂O₃401 MPa H₂n-Hexane100100940.4[8]
Commercial Pd/CCarbon401 MPa H₂n-Hexane--130.6[8]
Pt/N-CMK-3N-doped Carbon--->99>99-[9]
Transition Metals
FeOₓ-600-80-Glycerol>9998.6 (Azobenzene)-[12]
Fe₃O₄-80-Glycerol6.750.9 (Aniline)-[12]
3.7 nm NiSilica Gel901.0 MPa H₂-10099-[10]
Metal-Free
N-doped Carbon-160-Formic Acid>99>99-[13]

Note: TOF (Turnover Frequency) is highly dependent on reaction conditions and catalyst loading, making direct comparisons between different studies challenging. Data is presented as reported in the source.

Experimental Protocol: Hydrogenation of Nitrobenzene using Pd/C

This protocol provides a representative procedure for the catalytic hydrogenation of nitrobenzene using the widely available and highly efficient 5% Pd/C catalyst. The causality behind experimental choices is highlighted to provide a deeper understanding.

4.1. Materials and Equipment

  • Nitrobenzene

  • 5% Palladium on activated carbon (Pd/C)

  • Methanol (solvent)

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave) with stirring, pressure, and temperature controls

  • Inert gas (Nitrogen or Argon) for purging

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

  • Rotary evaporator

  • Analytical equipment (GC or HPLC) for reaction monitoring

4.2. Step-by-Step Procedure

  • Reactor Preparation:

    • Action: Thoroughly clean and dry the hydrogenation reactor.

    • Reason: Prevents contamination and potential side reactions. Moisture can sometimes affect catalyst activity.

  • Catalyst and Reagent Loading:

    • Action: Under an inert atmosphere, charge the reactor with methanol (solvent), nitrobenzene, and the 5% Pd/C catalyst (typically 0.5-2 mol% Pd relative to the substrate).

    • Reason: An inert atmosphere purge is a critical safety step to remove oxygen. A mixture of hydrogen and oxygen can be explosive. Methanol is a common solvent as it readily dissolves nitrobenzene and does not interfere with the reaction.

  • System Purging:

    • Action: Seal the reactor and purge the system multiple times with an inert gas (e.g., 3 cycles of pressurizing with nitrogen followed by venting) and then with hydrogen gas.

    • Reason: This ensures the complete removal of air from the reactor headspace, preventing the formation of an explosive mixture and ensuring the catalyst is not prematurely oxidized.

  • Reaction Execution:

    • Action: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-60°C).

    • Reason: Vigorous stirring is essential in this three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) to ensure efficient mass transfer of hydrogen to the catalyst surface, which is often the rate-limiting step. The reaction is exothermic, so temperature control may be necessary.

  • Reaction Monitoring:

    • Action: Monitor the reaction progress by observing the drop in hydrogen pressure on the gauge. The reaction is complete when hydrogen uptake ceases. Optionally, take small aliquots (carefully depressurizing and purging) for analysis by GC or HPLC.

    • Reason: Constant monitoring of hydrogen consumption provides a real-time indication of the reaction rate and completion.

  • Work-up and Product Isolation:

    • Action: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.

    • Reason: Venting and purging are crucial safety procedures before opening the reactor to the atmosphere.

    • Action: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the filter cake with a small amount of methanol.

    • Reason: Pd/C is pyrophoric (can ignite spontaneously in air), especially when dry and containing adsorbed hydrogen. Keeping the catalyst wet during filtration mitigates this risk. Celite prevents fine catalyst particles from passing through the filter.

    • Action: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • Reason: This efficiently removes the volatile solvent, leaving the crude aniline product.

    • Action: The resulting crude aniline can be purified further by distillation if high purity is required.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Load Reactor: Nitrobenzene, Solvent, Pd/C B 2. Seal & Purge: 3x N₂, then 3x H₂ A->B C 3. Pressurize with H₂ B->C D 4. Stir & Heat C->D E 5. Monitor H₂ Uptake D->E F 6. Cool, Vent & Purge E->F G 7. Filter Catalyst (Wet) F->G H 8. Remove Solvent G->H I 9. Purify Aniline H->I

Caption: Experimental workflow for aniline synthesis via Pd/C hydrogenation.

Conclusion and Future Outlook

The choice of catalyst for aniline synthesis is a balance of activity, selectivity, cost, and process conditions. Noble metal catalysts, particularly those based on palladium, remain the benchmark for high efficacy and mild reaction conditions.[4] However, the economic and environmental advantages of non-noble transition metals and metal-free systems are driving significant innovation. Iron-based catalysts, for example, offer a compelling combination of low cost and high selectivity.[11]

For researchers and drug development professionals, the key takeaway is that catalyst selection should be tailored to the specific requirements of the synthesis. For high-value, small-scale syntheses where purity is paramount, a well-defined Pd/C or Pd/Al₂O₃ catalyst is often the optimal choice. For large-scale industrial processes, the economic benefits of a recyclable Ni or Fe-based catalyst may outweigh the need for more stringent reaction conditions. The continued development of metal-free and photocatalytic systems promises a future of more sustainable and efficient aniline production.[13][16]

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A Comparative Guide to the Biological Activities of Diaryl Ether Amines

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The diaryl ether scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] The inherent properties of this motif, such as good lipid solubility, metabolic stability, and the ability to penetrate cell membranes, make it an attractive framework for the design of novel therapeutic agents.[3][4] When combined with an amine functionality, the resulting diaryl ether amines exhibit a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of these biological activities, supported by experimental data and mechanistic insights to aid researchers in the field of drug discovery.

Anticancer Activity: Targeting Key Cellular Pathways

Diaryl ether amines have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxic activity against various cancer cell lines.[3][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the modulation of signaling pathways that govern cell proliferation and survival.

A notable example is the development of diaryl ether derivatives that induce apoptosis, a form of programmed cell death. For instance, compound 5h , a diaryl ether derivative with a chlorine substitution, has shown significant growth inhibitory activity against several cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and HT-29 (colon cancer), with IC50 values of 2.57, 5.48, and 30.04 μM, respectively.[7] Further studies revealed that its antitumor activity is mediated by the upregulation of p21, a cyclin-dependent kinase inhibitor, and cleaved caspase-3, a key executioner of apoptosis.[7]

Another important mechanism of action for diaryl ether-containing anticancer agents is the inhibition of tubulin polymerization.[4][8] Tubulin is a crucial component of the cytoskeleton, and its disruption interferes with cell division, leading to cell cycle arrest and apoptosis. Certain steroidal diaryl ethers have been shown to disturb tubulin polymerization, with a quinoline derivative displaying substantial antiproliferative activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with low micromolar IC50 values.[4]

The diaryl ether scaffold is also a key feature in several approved kinase inhibitors, such as sorafenib, which is used in the treatment of various cancers.[3] This highlights the potential of this structural motif in the design of new and effective targeted cancer therapies.

Comparative Anticancer Activity of Selected Diaryl Ether Derivatives
CompoundCancer Cell LineIC50 (μM)Mechanism of ActionReference
5h HepG22.57Upregulation of p21 and cleaved caspase-3[7]
A5495.48[7]
HT-2930.04[7]
Quinoline DerivativeMCF-7Low micromolarDisturbance of tubulin polymerization[4]
HeLaLow micromolar[4]
Imidazopyrimidine 6cMCF-76.72Apoptosis induction[9]
T-47D-[9]
MDA-MB-231-[9]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Diaryl ether amine compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the diaryl ether amine compounds and a vehicle control (DMSO).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

anticancer_pathway DEA Diaryl Ether Amines Kinase Kinase Inhibition (e.g., Sorafenib) DEA->Kinase Tubulin Tubulin Polymerization Inhibition DEA->Tubulin Apoptosis Induction of Apoptosis DEA->Apoptosis Proliferation ↓ Cell Proliferation Kinase->Proliferation CellCycle Cell Cycle Arrest Tubulin->CellCycle p21 ↑ p21 expression Apoptosis->p21 Caspase3 ↑ Cleaved Caspase-3 Apoptosis->Caspase3 p21->CellCycle CellDeath Cell Death Caspase3->CellDeath CellCycle->Proliferation inhibition antimicrobial_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis SerialDilution Serial Dilution of Compound PlateIncubation Incubate 96-well Plate SerialDilution->PlateIncubation Inoculum Standardized Microbial Inoculum Inoculum->PlateIncubation Visual Visual Inspection for Turbidity PlateIncubation->Visual OD Measure OD600 PlateIncubation->OD MIC Determine MIC Visual->MIC OD->MIC

Caption: Workflow for MIC determination.

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, diaryl ether amines have also been investigated for their anti-inflammatory effects. [2]Some diaryl ether derivatives have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain 1,3-diarylpropenes exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, with IC50 values in the low micromolar range. [10]Additionally, a series of diarylmethyl amine derivatives were found to inhibit the excessive production of NO and reactive oxygen species (ROS) in inflammatory cells and demonstrated protective effects in a mouse model of ulcerative colitis by regulating inflammation-related signaling pathways. [11] The diaryl ether scaffold is also present in nimesulide, a nonsteroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2). [3][12]This has spurred the synthesis of new diaryl ether derivatives as potential COX-2 inhibitors with improved safety profiles. [12] Furthermore, diaryl ethers have been explored as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the treatment of Alzheimer's disease. [13]A series of synthesized diaryl ethers showed effective nanomolar inhibition against these enzymes. [13]Other studies have identified diaryl ether derivatives as inhibitors of farnesyl-protein transferase, an enzyme implicated in cancer. [14]

Comparative Anti-inflammatory and Enzyme Inhibitory Activities
Compound ClassBiological Target/AssayActivityReference
1,3-DiarylpropenesNO production in RAW264.7 cellsIC50 = 4.05 to 16.76 µM[10]
Diarylmethyl AminesNO production in Raw264.7 cellsIC50 = 5.82 µM (for compound 1l)[11]
Diaryl EthersAcetylcholinesterase (AChE)Ki in the range of 15.35–18.34 nM[13]
Diaryl EthersButyrylcholinesterase (BChE)Ki in the range of 9.07–22.90 nM[13]
Imidazolemethyl Diaryl EthersFarnesyl-protein transferasePotent inhibitors[14]
Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.

Materials:

  • RAW264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Diaryl ether amine compounds

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the diaryl ether amine compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

anti_inflammatory_pathway LPS LPS Stimulation Macrophage Macrophage LPS->Macrophage NFkB NF-κB Pathway Macrophage->NFkB DEA Diaryl Ether Amines DEA->NFkB inhibition iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Inhibition of NO production by diaryl ether amines.

Conclusion

Diaryl ether amines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their structural features provide a robust platform for the development of novel therapeutics targeting cancer, microbial infections, and inflammatory diseases. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of new diaryl ether amine-based drug candidates. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of more potent and selective agents with improved therapeutic potential.

References

  • Mui, E. J., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. ACS Medicinal Chemistry Letters, 4(4), 373-377. [Link]
  • Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(39), 10633-10657. [Link]
  • Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm, 3, 1356-1372. [Link]
  • Li, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumor Biology, 36(7), 5463-5470. [Link]
  • Anson, J. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog. [Link]
  • Li, J., et al. (2017). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. Molecules, 22(10), 1642. [Link]
  • Mernyák, E., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 28(3), 1196. [Link]
  • Mernyák, E., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. PMC. [Link]
  • Senturk, M., et al. (2019). Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1541-1546. [Link]
  • A new class of diaryl ether herbicides: structure-activity relationship studies enabled by a rapid scaffold hopping approach.
  • Diaryl ether derivatives as anticancer agents - A review. Request PDF. [Link]
  • Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]
  • Mactough, S. C., et al. (2001). Diaryl Ether Inhibitors of Farnesyl-Protein Transferase. Bioorganic & Medicinal Chemistry Letters, 11(10), 1257-1260. [Link]
  • Mui, E. J., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. PubMed. [Link]
  • Li, J., et al. (2017).
  • Novel Aryl Ether Derivatives as Antiinflammatory and Analgesics.
  • Yang, J., et al. (2025). Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress. European Journal of Medicinal Chemistry, 291, 117433. [Link]
  • Wieczorek, D., et al. (2021). Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part.
  • El-Sayed, M. A. A., et al. (2019). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic Chemistry, 85, 556-567. [Link]
  • Davoodnia, A., et al. (2017). Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents. Chemical Biology & Drug Design, 89(5), 797-805. [Link]
  • Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(1), 23-28. [Link]
  • Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of indoleamine 2,3-dioxygenase 1. PubMed. [Link]
  • Weber, M. E., et al. (2023). Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers. Antibiotics, 12(10), 1515. [Link]
  • Cetin, A., et al. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992. [Link]
  • Kim, K. H., et al. (2016). Syntheses and Anti-inflammatory Activity of Natural 1,3-Diarylpropenes. Chemical & Pharmaceutical Bulletin, 64(6), 632-637. [Link]

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Safety Operating Guide

Proper Disposal of 4-(2,3-Dimethylphenoxy)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-(2,3-Dimethylphenoxy)aniline, ensuring the safety of researchers and compliance with regulatory standards. As a substituted aniline, this compound requires careful handling due to its potential hazards, including irritation and toxicity. This document moves beyond mere procedural listing to explain the rationale behind each step, fostering a culture of safety and scientific integrity.

Hazard Assessment and Immediate Safety Precautions

Before handling or disposing of this compound, a thorough understanding of its hazard profile is critical. While specific toxicity data for this compound is limited, its structural similarity to aniline suggests that it should be handled as a hazardous substance. Aniline is known to be toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer[1][2][3]. Therefore, it is prudent to treat this compound with a similar level of caution.

Key Hazards:

  • Irritant: May cause irritation to the skin, eyes, and respiratory tract[4].

  • Toxicity: Aniline and its derivatives can be toxic, affecting the blood's ability to carry oxygen (methemoglobinemia)[5].

  • Environmental Hazard: Aniline compounds can be toxic to aquatic life with long-lasting effects[2][3].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure during disposal procedures.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from accidental splashes of liquid waste or contact with solid particles.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with aniline[6].Prevents dermal absorption, a primary route of exposure for aniline compounds. Always check glove manufacturer's compatibility charts.
Body Protection A fully buttoned laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of generating dust or aerosols, or if working outside of a fume hood.Prevents inhalation of airborne particles or vapors, which can be a significant route of exposure. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing[6].

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[6]. An eyewash station and safety shower must be readily accessible[6].

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain [6][7][8].

Workflow for Disposal of this compound

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE WorkArea Work in Chemical Fume Hood SolidWaste Solid Waste (Unused powder, contaminated labware) WorkArea->SolidWaste LiquidWaste Liquid Waste (Solutions containing the compound) WorkArea->LiquidWaste SolidContainer Seal in a labeled, compatible solid waste container SolidWaste->SolidContainer LiquidContainer Collect in a labeled, compatible liquid waste container (e.g., HDPE) LiquidWaste->LiquidContainer Labeling Label Container: 'Hazardous Waste' Full Chemical Name Approx. % Composition Accumulation Start Date SolidContainer->Labeling LiquidContainer->Labeling SAA Store in Designated Satellite Accumulation Area (SAA) Labeling->SAA Segregation Segregate from incompatible materials (e.g., strong oxidizers, acids) SAA->Segregation Pickup Arrange for Pickup by EHS or Licensed Contractor Segregation->Pickup

Caption: Workflow for the proper disposal of this compound.

Step 1: Waste Segregation

Proper segregation at the point of generation is the foundation of safe and compliant chemical waste disposal[4][9].

  • Solid Waste:

    • Unused or expired this compound powder should be kept in its original container if possible, or transferred to a new, clearly labeled, and sealable container suitable for solid chemical waste.

    • Contaminated disposable materials such as weighing papers, pipette tips, gloves, and absorbent pads must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag. This container should be explicitly labeled for "Solid waste contaminated with this compound"[8][10].

  • Liquid Waste:

    • Solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) bottle[6][8].

    • Crucially, do not mix this waste stream with incompatible chemicals. Aniline compounds can react violently with strong oxidizing agents (e.g., peroxides, perchlorates) and strong acids[2][11]. It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers[12].

Step 2: Container Selection and Labeling

All waste containers must be in good condition, compatible with the waste, and securely sealed at all times except when adding waste[5][13].

  • Container Requirements:

    • Use sturdy, leak-proof containers. For liquids, leave at least two inches of headspace to allow for vapor expansion[1].

    • The original product container can be an ideal choice for waste if it is in good condition[4].

  • Labeling:

    • As soon as waste is first added to a container, it must be labeled. Use your institution's official hazardous waste labels, which can typically be obtained from the Environmental Health and Safety (EHS) office[3][14].

    • The label must include the following information[1][3][13]:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other components in the waste stream (e.g., solvents). Do not use abbreviations or chemical formulas[15].

      • The approximate percentage or concentration of each component.

      • The date when waste was first added to the container (the "accumulation start date").

      • The name of the Principal Investigator and the laboratory location (building and room number).

      • The relevant hazard characteristics (e.g., Toxic, Irritant).

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the lab, at or near the point of waste generation, as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste[4][16].

  • SAA Requirements:

    • The SAA must be under the control of the laboratory personnel generating the waste[1].

    • Store the waste container in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills[1][5].

    • Ensure the SAA is away from incompatible materials, direct sunlight, and sources of ignition[6]. Aniline itself is a combustible liquid[5].

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA[16][17].

Step 4: Arranging for Final Disposal

Once a waste container is full, or within one year of the accumulation start date, it must be removed from the laboratory for final disposal[4].

  • Requesting Pickup:

    • Contact your institution's EHS office or use their online system to schedule a hazardous waste pickup[5][15][18].

    • Provide all necessary information as requested, which typically mirrors the details on the hazardous waste label.

    • Do not move the waste from the laboratory. Trained EHS personnel or a licensed hazardous waste contractor will collect it directly from your SAA.

Spill Management Protocol

Accidental spills must be managed promptly and safely. The appropriate response depends on the size of the spill.

Spill Response Decision Tree

SpillResponse Spill Spill of this compound Occurs Assess Assess Spill Size & Risk Spill->Assess MinorSpill Minor Spill (Small, contained, no immediate danger) Assess->MinorSpill Minor MajorSpill Major Spill (Large, uncontained, risk of fire or exposure) Assess->MajorSpill Major Alert Alert colleagues in the immediate area MinorSpill->Alert Evacuate Evacuate the area immediately MajorSpill->Evacuate PPE_Spill Don appropriate PPE (gloves, goggles, lab coat) Alert->PPE_Spill Contain Contain the spill with absorbent material PPE_Spill->Contain Absorb Absorb with inert material (vermiculite, sand, or spill pads) Contain->Absorb Collect Collect absorbed material using spark-proof tools Absorb->Collect Dispose Place in a sealed, labeled hazardous waste container Collect->Dispose Decontaminate Clean and decontaminate the spill area Dispose->Decontaminate Notify Notify others and secure the area (close doors, post warnings) Evacuate->Notify Call Call emergency services (911) and your institution's EHS Notify->Call NoCleanup Do NOT attempt to clean up Call->NoCleanup

Caption: Decision-making process for responding to a chemical spill.

  • Minor Spills (manageable by trained lab personnel):

    • Alert others in the immediate vicinity[19].

    • Ensure you are wearing the appropriate PPE as detailed in Section 1[2][6].

    • Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or chemical spill pads[6][11].

    • Absorb the material, working from the outside in to minimize spreading.

    • Collect the contaminated absorbent using spark-proof tools and place it into a sealable, clearly labeled hazardous waste container[6].

    • Decontaminate the area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

    • Wash hands and any affected skin areas thoroughly with soap and water.

  • Major Spills (large volume, uncontained, or posing an immediate risk):

    • Evacuate the area immediately[6][11].

    • Alert others to evacuate and secure the area by closing doors and posting warning signs.

    • Call for emergency assistance. Contact your institution's EHS office and, if there is a fire, imminent risk of fire, or medical emergency, call 911[2][6].

    • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
  • Washington State University. Aniline Standard Operating Procedure.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
  • UC Davis Safety Services. Hazardous Waste Storage & Labeling. (2020-04-17).
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Texas A&M University-San Antonio. Laboratory Waste Pickup Request.
  • The University of Iowa. Chemical Waste Labeling Procedure.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Chicago Environmental Health and Safety. Hazardous Waste Disposal.
  • Brigham Young University. Procedures for Disposal of Unwanted Laboratory Material (ULM).
  • Youngstown State University. Laboratory/Chemical Waste Guidelines.
  • Safety & Risk Services. Spill Clean up Procedure.
  • New Jersey Department of Health. Aniline Hazardous Substance Fact Sheet.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers.

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Personal protective equipment for handling 4-(2,3-Dimethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities is a cornerstone of innovation in drug development. Yet, with great innovation comes the profound responsibility of ensuring the safety of the researchers who make it possible. This guide provides essential, immediate safety and logistical information for handling 4-(2,3-Dimethylphenoxy)aniline. As your Senior Application Scientist, my aim is to provide a procedural framework grounded in robust scientific principles, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our shared goal is to foster a culture of safety that empowers scientific discovery.

Understanding the Hazard: An Evidence-Based Approach

The primary routes of exposure are inhalation, ingestion, and, critically, dermal absorption.[1][2] Systemic toxicity is a significant concern. Aniline compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[2] This can develop insidiously, with symptoms potentially delayed for hours after exposure.[2]

Based on data from closely related aniline compounds, we must assume this compound presents the following hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6][7]

  • Serious Eye Damage: Poses a risk of serious, irreversible damage to the eyes upon contact.[3][5][6][7][8]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[3][5][6][7]

  • Genetic Defects & Carcinogenicity: Suspected of causing genetic defects and cancer.[3][5][6][8]

  • Organ Toxicity: May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[3][5][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.

The Core of Protection: Selecting and Using Your PPE

The selection of PPE is a critical control point in mitigating exposure. The following recommendations are based on established best practices for handling toxic aromatic amines.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, engineering controls must be in place. All work involving this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][9] An easily accessible safety shower and eyewash station are non-negotiable prerequisites.[1]

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Butyl rubber, Viton) over a standard nitrile glove.Anilines can penetrate standard nitrile gloves.[9] A dual-glove system provides enhanced protection. The outer glove should be of a material with high resistance to aromatic amines. Butyl rubber is recommended for protection against a wide variety of chemicals, including amines.[10]
Eye & Face Protection Tight-fitting safety goggles and a full-face shield.Protects against splashes that could cause serious eye damage and provides an additional barrier for the face.[8]
Body Protection A fully-buttoned, long-sleeved laboratory coat made of a low-permeability material. An additional chemically resistant apron is recommended for larger quantities.Prevents skin contact from accidental spills. Standard cotton lab coats can absorb chemicals, acting as a reservoir for dermal exposure.
Respiratory Protection Not typically required when working within a certified fume hood. However, a fit-tested respirator (e.g., N95 or higher) may be necessary for spill cleanup or if there is a potential for aerosol generation outside of the fume hood.Minimizes the risk of inhaling aerosolized particles in non-routine situations.[11]

Operational Plan: From Bench to Disposal

A meticulous operational plan ensures safety at every stage of the workflow.

Step 1: Preparation and Pre-Handling
  • Designate the Area: Clearly mark the area within the fume hood where the work will be conducted.[9]

  • Assemble Materials: Before bringing the compound into the workspace, ensure all necessary equipment, solvents, and waste containers are present and clearly labeled.

  • PPE Donning: Put on all required PPE as outlined in the table above. Check gloves for any signs of degradation or punctures before use.[12]

Step 2: Handling and Experimental Procedure
  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weighing paper or within a containment vessel to prevent contamination of the balance.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Maintain Situational Awareness: Avoid working alone. Ensure a colleague is aware of the work being performed.

Step 3: Decontamination and Spill Management
  • Routine Decontamination: After each procedure, decontaminate the work area by wiping it down with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Spill Cleanup:

    • Small Spills (within fume hood): Absorb the spill with an inert material like vermiculite or sand.[13] Carefully scoop the material into a designated hazardous waste container.

    • Large Spills or Spills outside the fume hood: Evacuate the immediate area. Alert laboratory personnel and contact the institutional safety office immediately. Do not attempt to clean up a large spill without proper training and equipment.[9][13]

Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of this compound and all associated contaminated materials is a critical final step to ensure safety and environmental compliance.

Waste Segregation is Key

All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • Unused or expired compound

  • Contaminated labware (vials, pipette tips, etc.)

  • Contaminated consumables (weighing paper, absorbent pads, wipes)

  • Used PPE (gloves, disposable gowns, etc.)

Step-by-Step Disposal Protocol
  • Solid Waste: Place all contaminated solid waste, including used PPE, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Labeling and Storage: All waste containers must be securely sealed and clearly labeled with the contents and the appropriate hazard symbols. Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal company.[9]

Below is a diagram illustrating the decision-making process for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_exec Execution cluster_disposal Disposal Prep 1. Hazard Assessment (Review available data for anilines) EngControl 2. Verify Engineering Controls (Fume Hood, Eyewash/Shower) Prep->EngControl PPE_Select 3. Select & Inspect PPE EngControl->PPE_Select Handling 4. Handle Compound in Fume Hood PPE_Select->Handling Proceed with experiment Decon 5. Decontaminate Work Area Handling->Decon Spill Spill Occurs? Handling->Spill Segregate 6. Segregate Waste (Solid, Liquid, Sharps) Decon->Segregate End of procedure Containerize 7. Label & Seal Containers Segregate->Containerize Store 8. Store in Designated Area Containerize->Store Spill->Decon No SpillCleanup Follow Spill Protocol Spill->SpillCleanup Yes SpillCleanup->Decon

Caption: A procedural workflow for the safe handling of this compound.

By adhering to these rigorous protocols, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity and responsibility. This commitment to safety is the bedrock upon which groundbreaking research is built.

References

  • CP Lab Safety. (n.d.). Glove Compatibility.
  • International AutoSource. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Washington State University. (n.d.). Aniline.
  • CATO Research Chemical Inc. (2025, December 17). Safety Data Sheets: 2-(2,3-Dimethylphenoxy)aniline.
  • Angene Chemical. (2025, September 28). Safety Data Sheet: 2-(1,3-Dimethylbutyl)aniline.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Aniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Rutgers University. (n.d.). Aniline.
  • Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • GOV.UK. (2022, June). Aniline - Incident management.
  • ATSDR - CDC. (n.d.). Aniline | Medical Management Guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.